2-Hydroxy-3-pentanone
Description
2-Hydroxy-3-pentanone is a natural product found in Corynebacterium glutamicum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypentan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h4,6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXCHEVUAIPIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017539 | |
| Record name | 2-Hydroxy-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5704-20-1 | |
| Record name | 2-Hydroxy-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypentan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Hydroxy-3-pentanone CAS number and properties
An In-depth Technical Guide to 2-Hydroxy-3-pentanone
Introduction
This compound, also known as 3-Pentanon-2-ol, is an organic compound belonging to the acyloin class.[1] Acyloins are alpha-hydroxy ketones, characterized by a hydroxyl group adjacent to a carbonyl group. This structural motif imparts unique reactivity and makes this compound a molecule of interest in various chemical contexts. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, safety, and analytical characterization, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
A clear identification is fundamental for any chemical compound in a research and development setting.
-
Chemical Name: this compound
The structural arrangement of this compound is key to its chemical behavior. It features a five-carbon chain with a ketone group at the third carbon and a hydroxyl group at the second.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various systems and are crucial for designing experimental protocols, including purification, formulation, and synthesis.
| Property | Value | Source(s) |
| Boiling Point | 153 °C at 760 mmHg | [5] |
| Melting Point | 2.5 °C (estimate) | [5] |
| Density | 0.962 g/cm³ | [5] |
| Flash Point | 53.8 °C | [5][7] |
| Water Solubility | 300 g/L (Predicted) | [1] |
| logP (Octanol/Water) | -0.07 to 0.56 (Predicted) | [1][5] |
| Vapor Pressure | 1.26 mmHg at 25 °C | [5] |
| Refractive Index | 1.418 | [5][7] |
| pKa (Strongest Acidic) | 13.03 to 13.72 (Predicted) | [1][5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of chemical compounds. For this compound, various spectroscopic data are publicly available.
-
Mass Spectrometry (MS): Electron ionization mass spectra are available, providing fragmentation patterns crucial for structural elucidation and identification in complex mixtures. The National Institute of Standards and Technology (NIST) WebBook is a primary resource for this data.[2][6]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra can be found, which help in identifying the characteristic functional groups, namely the hydroxyl (-OH) and carbonyl (C=O) stretches.[6]
-
Gas Chromatography (GC): Retention indices for both polar and non-polar columns are documented, which are vital for chromatographic method development and compound identification.[3]
Synthesis and Reactivity
This compound, as an α-hydroxy ketone, can be synthesized through various organic reactions. One common approach is the acyloin condensation or related reactions involving the coupling of acyl groups. The literature suggests synthesis routes starting from precursors like pentan-3-one, using reagents such as [bis(acetoxy)iodo]benzene in methanol or through reactions involving potassium hydroxide or sulfuric acid in methanol.[5]
Its chemical reactivity is dominated by the two functional groups. The hydroxyl group can undergo esterification and etherification, while the ketone can be involved in reactions like reduction, oxidation, and condensation. The proximity of these two groups can also lead to unique intramolecular reactions.
Applications in Research and Industry
While specific large-scale industrial applications for this compound are not extensively documented, its structural isomer, 3-hydroxy-2-pentanone, is noted for its use as a flavoring agent and as an intermediate in the pharmaceutical and fragrance industries.[9][10] Given its classification as an acyloin, this compound serves as a valuable building block in organic synthesis. Its potential applications could mirror those of other α-hydroxy ketones, including:
-
Chiral Building Block: As a chiral molecule (when resolved into its enantiomers), it can be used in asymmetric synthesis to produce enantiomerically pure pharmaceuticals.
-
Precursor for Heterocycles: It can serve as a starting material for the synthesis of various heterocyclic compounds.
-
Photochemical Applications: The α-hydroxy ketone moiety is a known photoinitiator, suggesting potential use in polymer chemistry.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[6]
| Hazard Class | GHS Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[11][12] No smoking.
-
Use in a well-ventilated area and avoid breathing vapor or mist.[11][12]
-
Wear protective gloves, protective clothing, and eye/face protection.[12]
-
Use explosion-proof electrical equipment and take measures to prevent the buildup of electrostatic charge.[11]
First-Aid Measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[11]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
Conceptual Experimental Workflow: Characterization
The following workflow outlines a standard procedure for the identity and purity confirmation of a supplied sample of this compound.
Caption: Workflow for the characterization of this compound.
Methodology:
-
Sample Preparation: A stock solution of the test sample is prepared by dissolving a known mass in a suitable volatile solvent like methanol. A dilute working solution is then prepared for injection.
-
GC-MS Analysis: The sample is injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Causality: GC is chosen for its ability to separate volatile compounds. The choice of a standard non-polar column (like DB-1) allows for comparison with a wide range of literature retention indices.[3] MS provides mass fragmentation data, which acts as a chemical fingerprint.
-
-
Identity Confirmation:
-
The mass spectrum of the major peak is compared against a reference spectrum from an authoritative database, such as the NIST Mass Spectrometry Data Center.[2][6] A match confirms the molecular structure.
-
The calculated retention index of the peak is compared with documented values.[3] This provides an orthogonal confirmation of identity.
-
-
Purity Assessment: The purity of the sample is estimated based on the relative peak area of the main component in the gas chromatogram (assuming similar response factors for any minor impurities).
-
Reporting: A comprehensive report is generated, detailing the analytical conditions, the results of the identity confirmation, and the estimated purity.
Conclusion
This compound is a well-characterized α-hydroxy ketone with defined physicochemical properties and spectroscopic signatures. While its direct large-scale applications are not as prominent as some of its isomers, its chemical structure makes it a valuable compound for synthetic chemistry. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in a research and development environment.
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2-Hydroxy-3-pentanone IUPAC name and structure
An In-Depth Technical Guide to 2-Hydroxy-3-pentanone: Structure, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
This compound, an alpha-hydroxy ketone (or acyloin), represents a functionally rich and stereochemically significant molecule of interest to the chemical and pharmaceutical sciences.[1] As a five-carbon backbone containing both a hydroxyl and a carbonyl group in adjacent positions, it serves as a versatile chiral building block for the synthesis of more complex organic molecules. Its presence has been identified in natural sources such as the durian fruit (Durio zibethinus) and the bacterium Corynebacterium glutamicum, hinting at its involvement in biological pathways and its potential as a bioactive compound.[2][3] This guide provides a comprehensive technical overview of this compound, focusing on its fundamental properties, synthesis, analytical characterization, and applications relevant to researchers in drug discovery and development.
IUPAC Nomenclature and Chemical Structure
The systematic naming and structural representation of a molecule are foundational to all further scientific inquiry. Understanding the precise arrangement of atoms and the conventions used to describe it prevents ambiguity and ensures clarity in complex synthetic and analytical discussions.
IUPAC Name and Identifiers
The nomenclature of this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC) rules, which prioritize the principal functional groups and the longest carbon chain.
-
IUPAC Name : 2-hydroxypentan-3-one[3]
-
Synonyms : 3-Pentanone, 2-hydroxy-; 3-Pentanon-2-ol[4]
-
ChEBI ID : 84271[3]
Molecular Structure and Stereochemistry
This compound possesses a chiral center at the second carbon (C2), the atom bearing the hydroxyl group. This gives rise to two distinct stereoisomers, (S)-2-hydroxy-3-pentanone and (R)-2-hydroxy-3-pentanone, which are non-superimposable mirror images of each other (enantiomers). The specific stereoisomer can have profound effects on its biological activity and its utility as a chiral precursor in asymmetric synthesis.
Figure 1: Chemical Structure of this compound
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments, influencing everything from reaction kinetics to bioavailability. A thorough understanding of these characteristics is essential for designing experiments, developing formulations, and ensuring safe handling.
The alpha-hydroxy ketone motif results in a molecule with both hydrogen bond donor (-OH) and acceptor (C=O, -OH) capabilities. This duality governs its solubility and boiling point. The predicted high water solubility, for instance, is a direct consequence of its ability to form strong hydrogen bonds with water molecules, a critical consideration for its use in aqueous biochemical assays or formulations.
| Property | Value | Source |
| Molecular Weight | 102.13 g/mol | [2][3][5] |
| Boiling Point | 153 °C at 760 mmHg | [6] |
| Density | 0.962 g/cm³ | [6] |
| Flash Point | 53.8 °C | [6] |
| Water Solubility | 300 g/L (Predicted) | [1] |
| pKa (Acidic) | 13.03 ± 0.20 (Predicted) | [6][7] |
| LogP | 0.34630 | [6] |
Synthesis and Chemical Reactivity
The ability to efficiently synthesize and predictably react this compound is central to its application in research. The alpha-hydroxy ketone functional group is a key reactive center, enabling a variety of chemical transformations.
Synthetic Pathway: α-Hydroxylation of a Ketone
A common and reliable method for preparing α-hydroxy ketones is through the α-hydroxylation of a ketone enolate. In this process, a strong base is used to deprotonate the α-carbon of the starting ketone, forming a nucleophilic enolate. This enolate then reacts with an electrophilic oxygen source to install the hydroxyl group.
The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical to ensure rapid and quantitative enolate formation without competing side reactions, such as aldol condensation. The subsequent use of an electrophilic oxygen source like a hypervalent iodine reagent provides the oxygen atom for the hydroxylation step.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from 3-Pentanone
This protocol describes a representative procedure for the α-hydroxylation of 3-pentanone. It is designed to be self-validating through in-process checks and final characterization.
Materials:
-
3-Pentanone (diethyl ketone)
-
[Bis(acetoxy)iodo]benzene
-
Potassium hydroxide (KOH)
-
Methanol
-
Sulfuric acid (concentrated)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Enolate Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-pentanone in methanol and cool the mixture in an ice bath. This controlled temperature is crucial to prevent side reactions.
-
Slowly add a methanolic solution of potassium hydroxide. The base deprotonates the α-carbon to form the potassium enolate. Allow the reaction to stir for 15-25 minutes in the ice bath.[6]
-
Hydroxylation: While maintaining the cold temperature, add a solution of [bis(acetoxy)iodo]benzene in methanol dropwise over 30 minutes. The enolate attacks the hypervalent iodine reagent, transferring an acetoxy group. The reaction is then allowed to warm to room temperature and stirred for 12-14 hours.[6]
-
Hydrolysis & Workup: Cool the reaction mixture again in an ice bath and slowly add sulfuric acid in water to hydrolyze the acetoxy intermediate to the final hydroxyl group.[6]
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). The organic phase contains the desired product, while inorganic salts remain in the aqueous phase.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound via flash column chromatography or distillation.
Key Reactions
The reactivity of this compound is dominated by its two functional groups:
-
Oxidation : The secondary alcohol can be oxidized to a ketone, yielding the α-diketone, 2,3-pentanedione. This transformation is valuable for creating compounds used extensively in flavor chemistry.
-
Reduction : The ketone can be reduced to a secondary alcohol, forming 2,3-pentanediol. The choice of reducing agent (e.g., NaBH₄ vs. H₂/catalyst) can influence the stereochemical outcome of the newly formed chiral center.
Analytical and Spectroscopic Characterization
Unambiguous characterization is a pillar of scientific integrity. For a molecule like this compound, a combination of spectroscopic techniques is required to confirm its structure, purity, and stereochemistry.
-
Mass Spectrometry (Electron Ionization) : The NIST Mass Spectrometry Data Center provides reference spectra. Key fragments would arise from the cleavage of the C-C bond between the carbonyl and the hydroxyl-bearing carbon (α-cleavage), which is a characteristic fragmentation pattern for ketones.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit two highly characteristic peaks: a strong, sharp absorption band around 1715 cm⁻¹ for the C=O (ketone) stretch and a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H (alcohol) stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show distinct signals for the ethyl group (a triplet and a quartet), the methyl group adjacent to the carbinol carbon (a doublet), and the proton on the carbinol carbon (a quartet). The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR : The spectrum will show five distinct carbon signals, with the carbonyl carbon appearing furthest downfield (around 210 ppm) and the carbinol carbon appearing around 70-80 ppm.
-
Relevance and Applications in Drug Development
While direct pharmaceutical applications of this compound itself are not extensively documented, its structural class (α-hydroxy ketones) and its isomeric relative (3-hydroxy-2-pentanone) are highly relevant in medicinal chemistry and drug development.[8][9]
-
Chiral Building Block : As a chiral molecule, enantiomerically pure forms of this compound are valuable starting materials for the asymmetric synthesis of complex drug targets. The stereocenter at C2 can be used to direct the stereochemistry of subsequent reactions, which is paramount in modern pharmacology where single-enantiomer drugs are preferred.
-
Intermediate in Pharmaceutical Synthesis : The isomer 3-hydroxy-2-pentanone is used as an intermediate in the synthesis of various pharmaceutical compounds.[10] The reactivity of the dual functional groups allows for the construction of more complex molecular scaffolds.
-
Bioactivity of Related Compounds : Research into related α-hydroxy ketones has revealed significant biological activity. For example, 2-hydroxy-3-methylcyclopent-2-enone, isolated from Maillard reaction products, has demonstrated potent antioxidant activity and inhibitory effects on enzymes like aldose reductase and tyrosinase.[11] This suggests that the α-hydroxy ketone motif present in this compound could serve as a pharmacophore for enzyme inhibition, a common strategy in drug design.
Conclusion
This compound is more than a simple organic molecule; it is a versatile tool for chemical innovation. Its defined structure, predictable reactivity, and chiral nature make it a compound of significant interest for researchers and drug development professionals. From its role as a precursor in complex organic synthesis to the potential bioactivity suggested by related structures, this compound embodies the fundamental principles of chemistry that drive advancements in science and medicine. A thorough understanding of its properties and synthesis, as outlined in this guide, empowers scientists to harness its full potential in their research endeavors.
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An In-depth Technical Guide to the Nomenclature and Synonyms of 2-Hydroxy-3-pentanone
Introduction
In the precise and detail-oriented fields of chemical research, drug development, and materials science, the accurate identification of a chemical compound is paramount. Ambiguity in nomenclature can lead to errors in experimental replication, misinterpretation of data, and complications in regulatory compliance. This technical guide provides a comprehensive overview of the synonyms, identifiers, and structural context for the compound 2-Hydroxy-3-pentanone. As a secondary alpha-hydroxy ketone, this molecule and its isomers are of interest in various chemical and biological studies. This document aims to serve as a definitive reference for researchers, scientists, and professionals in drug development by clarifying the various names and identifiers associated with this compound.
Core Chemical Identity
This compound is a secondary alpha-hydroxy ketone.[1] This classification indicates the presence of a hydroxyl group (-OH) on the carbon atom adjacent to a carbonyl group (C=O). The systematic name, 2-hydroxypentan-3-one, precisely describes this structure.[1]
Molecular Formula: C₅H₁₀O₂[1][2]
Molecular Weight: 102.13 g/mol [2]
CAS Registry Number: 5704-20-1[1][2][3]
IUPAC Name: 2-hydroxypentan-3-one[1]
Comprehensive List of Synonyms
The various synonyms for this compound stem from different naming conventions, including common names, systematic names, and identifiers used in specific databases. Understanding these variations is crucial for conducting thorough literature and database searches.
Below is a table summarizing the primary synonyms and identifiers for this compound.
| Synonym/Identifier | Type | Notes |
| 2-hydroxypentan-3-one | IUPAC Name | The preferred systematic name.[1][3] |
| 3-Pentanone, 2-hydroxy- | Index Name | A variation used in chemical indexing.[2][3] |
| 3-Pentanon-2-ol | Common Name | A less common, but still used, alternative name.[2][3] |
| Methylacetoin | Trivial Name | A trivial name for the compound.[3] |
It is important to note that while some sources may list synonyms for the isomer 3-Hydroxy-2-pentanone (CAS 3142-66-3) in proximity, these are distinct chemical entities with different properties.[4][5][6][7][8]
Isomeric Considerations: this compound vs. 3-Hydroxy-2-pentanone
A common point of confusion in the nomenclature of pentanone derivatives is the distinction between positional isomers. This compound has a structural isomer, 3-Hydroxy-2-pentanone. While they share the same molecular formula (C₅H₁₀O₂), the positions of the hydroxyl and carbonyl groups are different, leading to distinct chemical and physical properties.
-
This compound: The hydroxyl group is on the second carbon, and the carbonyl group is on the third.
-
3-Hydroxy-2-pentanone: The hydroxyl group is on the third carbon, and the carbonyl group is on the second.
This structural difference is critical in experimental design and data interpretation, particularly in stereospecific reactions and biological assays.
Nomenclature and Identifier Relationship Diagram
The following diagram illustrates the relationship between the primary name, IUPAC name, CAS number, and common synonyms for this compound. This visual representation helps to clarify the connections between the various identifiers.
Caption: Relationship between the primary name and its identifiers.
Conclusion
This guide provides a detailed overview of the synonyms and nomenclature for this compound, a compound of interest to researchers and professionals in the chemical and pharmaceutical sciences. By presenting a clear and structured compilation of its various names and identifiers, including its IUPAC name, CAS number, and common synonyms, this document aims to mitigate ambiguity and support the precise communication required for scientific integrity. The distinction from its isomer, 3-Hydroxy-2-pentanone, is also emphasized to prevent potential confusion in research and application.
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2-Hydroxy-3-pentanone natural occurrence and sources
An In-Depth Technical Guide to the Natural Occurrence and Sources of 2-Hydroxy-3-pentanone
Introduction
This compound (CAS No. 5704-20-1), a member of the acyloin class of organic compounds, is an alpha-hydroxy ketone characterized by a hydroxyl group adjacent to a carbonyl group.[1][2] This molecule, also referred to as 3-Pentanon-2-ol, is of significant interest in the fields of food science, biotechnology, and chemical synthesis due to its distinct sensory profile, which is often described as earthy and nutty.[1] Its presence as a volatile or semi-volatile compound contributes to the complex flavor and aroma profiles of a diverse range of natural and processed foods.
The formation of this compound is primarily a result of two major chemical transformations: thermal degradation of precursor molecules, such as sugars during cooking and roasting, and metabolic activities of microorganisms during fermentation. Understanding the origins and formation pathways of this compound is critical for researchers aiming to modulate food flavor, for scientists investigating microbial metabolism, and for professionals in drug development who may encounter such structures as metabolites or synthetic intermediates.
This guide provides a comprehensive technical overview of the natural occurrence of this compound, delves into its formation mechanisms, and presents detailed analytical methodologies for its extraction and quantification from complex matrices. The content is structured to provide not just procedural steps but also the underlying scientific rationale, reflecting field-proven insights for a professional audience.
Section 1: Natural Occurrence and Sources
This compound is a widely distributed natural compound, identified in an array of foods and biological systems. Its presence is a key contributor to the characteristic flavor profiles of many consumer products. The following subsections categorize its primary natural sources.
Thermally Processed Foods
Thermal processing, such as roasting, is a significant generator of flavor compounds through the Maillard reaction and caramelization. Coffee is a prime example where this compound is formed. During the roasting of green coffee beans, complex reactions involving sugars, amino acids, and other precursors lead to its generation.[3] Studies utilizing labeled sucrose have confirmed that it is a major precursor to this compound in coffee.[4][5]
Fermented Products
Microbial metabolism is a prolific source of this compound. It is a common metabolite in various fermented foods and beverages, where it contributes to the desired flavor complexity.[6] Notable examples include:
-
Dairy Products: Found in yogurt and both Swiss and mozzarella cheeses, where it is produced by the metabolic activity of starter cultures.[3][7]
-
Alcoholic Beverages: It has been identified in beer and both red and white wines.[7][8][9]
-
Fermented Sauces: Its occurrence has been noted in traditionally fermented products like sherry and soy sauce.[3]
Fruits, Vegetables, and Animal Products
This compound has also been identified in unprocessed or minimally processed natural products:
-
Fruits: It is a known volatile component of durian (Durio zibethinus) and starfruit.[7][10][11]
-
Animal Products: Reports indicate its presence in pork liver and dried bonito.[7]
Microbial Sources
Beyond its role in food fermentation, this compound has been identified as a metabolite of specific microorganisms. For instance, its presence has been reported in cultures of Corynebacterium glutamicum.[12]
Data Summary: Natural Sources of this compound
| Category | Source | Reference(s) |
| Thermally Processed | Roasted Coffee | [3][4][5] |
| Fermented Products | Yogurt | [3][7] |
| Swiss & Mozzarella Cheese | [7] | |
| Beer | [7][8][9] | |
| Red & White Wine | [7] | |
| Sherry & Soy Sauce | [3] | |
| Fruits & Vegetables | Durian (Durio zibethinus) | [10][11] |
| Starfruit | [7] | |
| Asparagus | [7][8] | |
| Animal Products | Pork Liver | [7] |
| Dried Bonito | [7] | |
| Microorganisms | Corynebacterium glutamicum | [12] |
Section 2: Formation and Biosynthetic Pathways
The generation of this compound in natural systems is primarily governed by well-understood biochemical and chemical reaction pathways. The specific mechanism depends heavily on the matrix and the conditions, such as the presence of heat or specific microbial enzymes.
Thermal Formation via Maillard Reaction
In thermally processed foods like coffee, this compound is a product of the Maillard reaction. The primary precursor is sucrose. Kinetic studies have revealed that its formation is complex, involving multiple pathways that evolve as roasting progresses.[13]
-
Intact Skeleton Pathway: A significant portion of this compound is generated from the intact C5 skeleton of the fructose moiety within sucrose.[4][5]
-
Fragment Recombination Pathway: As roasting proceeds, thermal degradation leads to smaller sugar fragments. This compound can also be formed via the recombination of these fragments, particularly a C2 and a C3 fragment.[4][13]
The causality behind this dual pathway lies in the increasing thermal energy over the roasting time. Initially, lower energy favors reactions involving the whole precursor molecule. As temperatures rise and reaction times lengthen, fragmentation becomes more prevalent, opening up recombination pathways.
Caption: Thermal formation pathways of this compound from sucrose.
Microbial Biosynthesis (Acyloin Condensation)
In fermented foods and microbial cultures, this compound is synthesized via an acyloin condensation reaction. This biochemical pathway is catalyzed by certain enzymes, such as pyruvate decarboxylase, which possess carboligase activity.[11] The general mechanism involves the condensation of an activated acetaldehyde unit with a different aldehyde.
For this compound, the pathway involves:
-
Generation of Precursors: Pyruvate is decarboxylated to yield hydroxyethyl-TPP (an "activated acetaldehyde"). Propanal is the second required precursor.
-
Condensation: The hydroxyethyl-TPP carbanion attacks the carbonyl carbon of propanal.
-
Product Release: The resulting intermediate releases this compound from the TPP cofactor.
This enzymatic control ensures the stereospecific production of acyloins, a level of precision unattainable through purely thermal pathways.
Caption: Generalized microbial pathway for this compound synthesis.
Section 3: Analytical Methodologies
The accurate identification and quantification of this compound require robust analytical protocols. Its semi-volatile nature makes it an ideal candidate for analysis by Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
Analytical Workflow Overview
A typical workflow is a self-validating system designed to ensure accuracy and reproducibility from sample collection to final data analysis. Each step contains quality control checks, such as the use of internal standards and blanks, to validate the results.
Caption: General analytical workflow for this compound quantification.
Experimental Protocol 1: Headspace SPME Extraction
This protocol describes the extraction of volatile and semi-volatile compounds from a food matrix using Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free and sensitive technique.
Rationale: HS-SPME is chosen for its efficiency in concentrating volatiles from the headspace above the sample, minimizing matrix interference and eliminating the need for organic solvents. The fiber coating (e.g., DVB/CAR/PDMS) is selected for its broad affinity for various analytes, including ketones and alcohols.
Methodology:
-
Sample Preparation: Weigh 2.0 g of the homogenized sample (e.g., yogurt, ground coffee) into a 20 mL headspace vial.
-
Matrix Modification: Add 5 mL of deionized water and 1.5 g of NaCl. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.
-
Internal Standard: Spike the sample with 10 µL of an appropriate internal standard solution (e.g., 2-methyl-3-heptanone at 10 µg/mL in methanol) for quantification.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Incubation & Extraction: Place the vial in an autosampler heating block set to 60°C. Equilibrate the sample for 15 minutes with agitation.
-
SPME Exposure: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the vial's headspace for 30 minutes under continued incubation and agitation.
-
Desorption: Immediately transfer the fiber to the GC inlet, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.
Experimental Protocol 2: GC-MS Quantification
This protocol details the chromatographic separation and mass spectrometric detection of the extracted analytes.
Rationale: A mid-polar capillary column (e.g., DB-5ms) is selected to provide good separation for a wide range of volatile compounds. Electron Ionization (EI) is used for its ability to create reproducible fragmentation patterns, allowing for confident library-based identification. Selected Ion Monitoring (SIM) mode is employed for enhanced sensitivity during quantification.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[14]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.[14]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition:
-
Full Scan Mode (for identification): Scan range m/z 40-300.
-
SIM Mode (for quantification): Monitor characteristic ions for this compound (e.g., m/z 43, 57, 73, 102) and the internal standard.
-
Conclusion
This compound is a significant flavor compound whose natural occurrence is remarkably widespread, spanning thermally processed foods, a variety of fermented products, and numerous raw natural sources. Its formation is a direct consequence of either heat-induced chemical transformations of sugars, as seen in coffee roasting, or specific enzymatic pathways in microorganisms. This duality makes it a fascinating subject for research in food chemistry and biotechnology.
The analytical workflows presented herein, centered on HS-SPME followed by GC-MS, provide a reliable and validated framework for the isolation and quantification of this compound. For researchers and drug development professionals, a thorough understanding of the sources and analytical detection of this compound is essential for applications ranging from flavor profile optimization to the comprehensive characterization of biological and synthetic materials. Future investigations may focus on the potential bioactivities of this acyloin or the targeted enhancement of its production through controlled fermentation to meet industrial demands for natural flavorings.
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A Technical Guide to Microbial Sources of 2-Hydroxy-3-pentanone for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the microbial origins of 2-hydroxy-3-pentanone, a volatile organic compound with significant implications in flavor chemistry and potential applications in the pharmaceutical industry. We will delve into the microbial producers, their biosynthetic pathways, and the analytical methodologies required for its identification and quantification.
Introduction: The Significance of this compound
This compound, also known as methylacetoin, is a naturally occurring alpha-hydroxy ketone.[1][2] It contributes to the characteristic aroma and flavor profiles of various fermented foods and beverages.[3] Beyond its role as a flavor compound, the study of microbial volatile organic compounds (MVOCs) like this compound is gaining traction in drug discovery and development due to their potential as biomarkers and bioactive molecules.[4] Understanding the microbial sources and biosynthetic routes of this compound is crucial for harnessing its potential.
Microbial Producers of this compound
Several microorganisms are known or have been suggested to produce this compound. These are often associated with fermentation processes where they contribute to the final product's sensory characteristics. The production of this compound is intricately linked to the microorganism's central carbon metabolism.
| Microbial Species | Environment/Application | Key Metabolic Characteristics |
| Corynebacterium glutamicum | Industrial amino acid and flavor production.[5][6][7] | Known for its robust central carbon metabolism and ability to produce a variety of valuable compounds.[1] |
| Lactococcus lactis | Dairy fermentations (e.g., cheese, buttermilk).[8][9] | Plays a crucial role in flavor development in dairy products through amino acid and carbohydrate metabolism.[10][11] |
| Saccharomyces cerevisiae | Brewing, baking, and biofuel production. | Possesses well-characterized metabolic pathways for the production of fusel alcohols and other flavor compounds.[12] |
| Bacillus spp. | Diverse environments, including soil and fermented foods. | Known for their production of acetoin and 2,3-butanediol.[13] |
Biosynthetic Pathway of this compound
The precise biosynthetic pathway for this compound is not as extensively documented as that for its close structural analog, acetoin (3-hydroxy-2-butanone). However, based on the metabolic capabilities of the producing microorganisms, a putative pathway can be proposed, originating from pyruvate, a key intermediate in glycolysis. This proposed pathway is an extension of the well-established acetoin and 2,3-butanediol synthesis route.[4][14][15]
The key enzymatic steps are likely to be:
-
Condensation of Pyruvate and a C3 precursor: Similar to the formation of α-acetolactate from two molecules of pyruvate by α-acetolactate synthase in the acetoin pathway, an analogous enzyme could catalyze the condensation of pyruvate with a three-carbon molecule derived from the central metabolism to form a precursor.
-
Decarboxylation: The resulting intermediate would then undergo decarboxylation, catalyzed by a decarboxylase, to yield this compound.
-
Reduction/Oxidation: Alternatively, an existing C5 precursor could be oxidized or a C5 alpha-diketone could be reduced by a reductase to form this compound.
Below is a conceptual diagram of the proposed biosynthetic pathway, drawing parallels with the acetoin synthesis pathway.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocol for Identification and Quantification
The detection and quantification of volatile compounds like this compound from microbial cultures require sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose. Below is a detailed, step-by-step methodology.
I. Microbial Cultivation
-
Media Preparation: Prepare the appropriate growth medium for the selected microorganism (e.g., M17 broth for Lactococcus lactis or a defined minimal medium for Corynebacterium glutamicum).[16][17]
-
Inoculation: Inoculate the sterile medium with a fresh overnight culture of the microorganism.
-
Incubation: Incubate the culture under optimal conditions of temperature, pH, and aeration to promote growth and metabolite production.[18]
II. Sample Preparation for Volatile Analysis
-
Culture Sampling: At desired time points, aseptically withdraw an aliquot of the fermentation broth.
-
Cell Removal: Centrifuge the sample to pellet the microbial cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted volatile compounds.
-
Internal Standard Addition: Spike the supernatant with a known concentration of an internal standard (e.g., 4-methyl-2-pentanone) for accurate quantification.[19]
III. Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for concentrating volatile and semi-volatile compounds from a sample matrix.[19][20]
-
Vial Preparation: Transfer a defined volume of the supernatant into a headspace vial containing a saturated solution of NaCl to increase the volatility of the analytes.
-
Equilibration: Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
IV. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: Insert the SPME fiber into the heated injection port of the GC-MS to desorb the analytes.
-
Chromatographic Separation: Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good resolution of the target analyte.
-
Mass Spectrometry Detection: Detect the eluted compounds using a mass spectrometer operating in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
V. Data Analysis and Quantification
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST Mass Spectral Library can also be used for tentative identification.[19]
-
Quantification: Quantify the concentration of this compound by creating a calibration curve using known concentrations of the standard and the internal standard.
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound.
Factors Influencing Production
The production of this compound by microorganisms is influenced by several factors that can be optimized to enhance yield.
| Factor | Influence | Rationale |
| Carbon Source | Type and concentration of sugars (e.g., glucose, lactose) directly impact the precursor pool (pyruvate). | Central carbon metabolism is the starting point for the biosynthetic pathway. |
| Nitrogen Source | Availability of amino acids and other nitrogenous compounds affects enzyme synthesis and overall metabolic activity. | Key enzymes in the pathway are proteins that require nitrogen for their synthesis. |
| pH | Affects enzyme activity and the stability of the final product. | The putative decarboxylase and reductase enzymes will have optimal pH ranges for activity. |
| Temperature | Influences microbial growth rate and enzyme kinetics. | Each microorganism has an optimal temperature for growth and metabolite production. |
| Aeration | The presence or absence of oxygen can shift metabolic pathways. | The redox balance (NADH/NAD+ ratio) is critical and influenced by oxygen availability, which can affect the final reduction/oxidation step.[18] |
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the microbial sources of this compound, a putative biosynthetic pathway, and a detailed analytical protocol for its study. While Corynebacterium glutamicum, Lactococcus lactis, and Saccharomyces cerevisiae are promising candidates for production, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved. Metabolic engineering strategies, such as overexpressing key enzymes or knocking out competing pathways, could be employed to enhance the production of this compound. The methodologies outlined here provide a solid foundation for researchers and drug development professionals to explore the fascinating world of microbial flavor compounds and their potential applications.
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2-Hydroxy-3-pentanone in Fermentation Processes: A Technical Guide
Introduction
2-Hydroxy-3-pentanone, an alpha-hydroxy ketone, is a significant volatile compound generated during various fermentation processes.[1] While often present in smaller quantities compared to other metabolites like ethanol or lactic acid, its influence on the final sensory profile of fermented products is substantial. This compound belongs to a class of organic compounds known as acyloins and is characterized by a ketone group adjacent to a hydroxyl group.[1] Its chemical structure (C₅H₁₀O₂) and properties, such as being a very hydrophobic molecule, contribute to its role as a flavor and aroma component.[1][2][3][4][5] This guide provides an in-depth exploration of the biochemical origins, sensory impact, analytical quantification, and methods for controlling the production of this compound in research and industrial fermentation settings.
Biochemical Formation of this compound
The formation of this compound in microorganisms, particularly in yeasts like Saccharomyces cerevisiae and various lactic acid bacteria, is intrinsically linked to the metabolism of sugars. The primary pathway involves the condensation of pyruvate-derived acetaldehyde with α-ketobutyrate. This pathway is analogous to the formation of its better-known structural relatives, acetoin and diacetyl.
The key steps in the biosynthesis are:
-
Precursor Synthesis: The pathway begins with the glycolytic breakdown of glucose to pyruvate. Pyruvate is a critical metabolic node.
-
Formation of α-Acetolactate: The enzyme α-acetolactate synthase catalyzes the condensation of two pyruvate molecules to form α-acetolactate.
-
Conversion to Diacetyl: α-Acetolactate can be non-enzymatically decarboxylated to diacetyl in the presence of oxygen.
-
Formation of α-Ketobutyrate: This precursor is typically derived from the metabolism of the amino acid threonine.
-
Condensation to form α-Aceto-α-hydroxybutyrate: In a key branching step, α-acetolactate synthase can also catalyze the condensation of an acetaldehyde unit (derived from pyruvate) with α-ketobutyrate to form α-aceto-α-hydroxybutyrate.
-
Formation of this compound: This intermediate is then decarboxylated to yield this compound.
Metabolic Pathway Diagram
Caption: Metabolic pathway for the formation of this compound.
Occurrence and Sensory Impact in Fermented Products
This compound is a contributor to the flavor and aroma profiles of a wide range of fermented foods and beverages. Its sensory perception is often described as nutty, earthy, or having caramel-like notes.[1] The concentration of this compound, and thus its impact, can vary significantly depending on the raw materials, microbial strains, and fermentation conditions.
| Fermented Product | Typical Concentration Range | Associated Flavor Notes | Key Microorganisms |
| Beer | Variable, often low µg/L | Nutty, Caramel, Toffee | Saccharomyces cerevisiae |
| Wine | Variable, often low µg/L | Fruity, Nutty | Saccharomyces cerevisiae, Lactic Acid Bacteria |
| Yogurt & Dairy | Can be significant | Buttery, Creamy | Streptococcus thermophilus, Lactobacillus spp.[6][7] |
| Sourdough Bread | Present in trace amounts | Nutty, Toasted | Wild Yeasts, Lactic Acid Bacteria |
Analytical Methodologies for Quantification
Accurate quantification of this compound is crucial for quality control and research purposes. Due to its volatile nature, gas chromatography (GC) is the most common analytical technique employed.
Experimental Protocol: Quantification by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This protocol outlines a robust method for the extraction and quantification of this compound from a liquid fermentation matrix.
1. Sample Preparation:
- Collect 5 mL of the fermentation broth into a 20 mL headspace vial.
- Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.
- Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone) for accurate quantification.
- Seal the vial immediately with a PTFE/silicone septum cap.
2. HS-SPME Conditions:
- Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
- Incubation: Equilibrate the sample at 60°C for 15 minutes with agitation.
- Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. GC-MS Parameters:
- Injection: Desorb the SPME fiber in the GC inlet at 250°C for 4 minutes in splitless mode.
- Column: Use a mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 3 minutes.
- Ramp to 180°C at a rate of 5°C/min.
- Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-350.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
4. Data Analysis:
- Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
- Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
Analytical Workflow Diagram
Caption: Workflow for the analysis of this compound.
Factors Influencing Production and Control Strategies
The concentration of this compound in the final product can be modulated by controlling several key fermentation parameters.
-
Microbial Strain Selection: Different strains of yeast and bacteria exhibit varying levels of the enzymes involved in the metabolic pathway, leading to different production profiles.
-
Fermentation Temperature: Temperature affects enzyme kinetics. Higher temperatures can favor the production of diacetyl and related compounds.
-
Oxygen Availability: The presence of oxygen can promote the oxidative decarboxylation of precursor molecules.
-
Wort/Must Composition: The availability of precursor amino acids, such as threonine, can influence the final concentration.
-
Maturation/Conditioning Phase: A prolonged maturation phase, particularly in brewing, allows yeast to re-assimilate and reduce related compounds like diacetyl, which can also affect the final concentration of this compound.
Advanced Applications and Future Research
Beyond its role as a flavor compound, research into this compound is expanding.
-
Biomarker Potential: Its presence and concentration could serve as a biomarker for specific microbial activities or to monitor the health of a fermentation.
-
Metabolic Engineering: There is growing interest in the metabolic engineering of yeasts and other microorganisms for the targeted production of flavor compounds.[9][10][11][12] By overexpressing key enzymes like α-acetolactate synthase or engineering pathways for precursor supply, it may be possible to enhance the production of desirable compounds like this compound.[9]
Conclusion
This compound is a nuanced but important molecule in the chemistry of fermentation. Its contribution to the sensory characteristics of many fermented products makes it a key target for both quality control and product development. A thorough understanding of its biochemical origins, coupled with robust analytical methods, provides researchers and industry professionals with the tools to monitor and control its formation, ultimately leading to products with enhanced and consistent flavor profiles. Future work in metabolic engineering holds the promise of unlocking new possibilities for the tailored production of this and other valuable flavor compounds.
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An In-depth Technical Guide to Vicinal Diketone Management in Beer: The Role of 2,3-Pentanedione and its Reduction Intermediate, 3-Hydroxy-2-Pentanone
Abstract
Vicinal diketones (VDKs) are critical flavor compounds in beer, with the potential to define a style or be deemed a significant off-flavor. While diacetyl (2,3-butanedione) is widely discussed, its counterpart, 2,3-pentanedione, contributes a similar, albeit distinct, honey or toffee-like character.[1][2] This guide provides a comprehensive technical examination of the biochemical pathways leading to the formation of 2,3-pentanedione and its subsequent reduction. We will clarify the role of its precursor, α-acetohydroxybutyrate, and the key intermediate in its removal, 3-hydroxy-2-pentanone (also known as 2-hydroxy-3-pentanone). This document is intended for researchers and quality control professionals in the brewing industry, offering in-depth mechanistic insights, actionable control strategies, and detailed analytical protocols.
Introduction: Deconstructing the "Buttery" Off-Flavor
The sensory profile of beer is a complex tapestry woven from hundreds of volatile compounds derived from malt, hops, and yeast metabolism.[3][4] Among these, vicinal diketones (VDKs) are a class of compounds that demand stringent control during fermentation and maturation.[5] The two VDKs of primary concern to brewers are:
-
Diacetyl (2,3-butanedione): Known for its distinct butter or butterscotch aroma. Its flavor threshold is exceptionally low, typically reported between 0.1 and 0.2 mg/L (ppm) in lager beers.[6][7][8]
-
2,3-Pentanedione: Possesses a similar, though often milder, honey or toffee-like aroma.[2][7] Its flavor threshold is approximately ten times higher than that of diacetyl, around 0.9-1.0 mg/L.[7][9]
While often discussed collectively, their biochemical origins are distinct, arising as by-products of different amino acid synthesis pathways.[6][7] Diacetyl originates from the valine synthesis pathway, while 2,3-pentanedione stems from the isoleucine pathway.[10][11] This guide will focus specifically on the latter, tracing the journey from its molecular genesis to its ultimate reduction, a process in which 3-hydroxy-2-pentanone plays a pivotal role.
| Compound Name | Common Precursor | Typical Flavor Descriptor | Flavor Threshold (Lager Beer) |
| Diacetyl (2,3-butanedione) | α-Acetolactate | Butter, Butterscotch | ~0.1 - 0.2 mg/L[6][7] |
| 2,3-Pentanedione | α-Acetohydroxybutyrate | Honey, Toffee, Creamy | ~0.9 - 1.0 mg/L[7] |
| Acetoin (3-Hydroxy-2-butanone) | Diacetyl (reduction) | Musty, Buttery (at high conc.) | High |
| 3-Hydroxy-2-pentanone | 2,3-Pentanedione (reduction) | Mild, Fruity | High |
| 2,3-Butanediol | Acetoin (reduction) | Neutral / Odorless | Very High (~4500 mg/L)[6] |
| 2,3-Pentanediol | 3-Hydroxy-2-pentanone (reduction) | Neutral / Odorless | Very High |
The Biochemical Genesis of 2,3-Pentanedione
The formation of 2,3-pentanedione is not a direct metabolic product of yeast but rather the result of a chemical transformation of an excreted precursor. This process can be understood in two distinct phases: enzymatic synthesis of the precursor within the yeast cell and its subsequent chemical conversion in the beer.
Phase 1: Anabolic Formation of α-Acetohydroxybutyrate
During active fermentation, yeast synthesizes essential amino acids, including isoleucine, from precursors available in the wort. The synthesis of isoleucine is a multi-step enzymatic process localized within the yeast's mitochondria.[3] A key intermediate in this pathway is α-acetohydroxybutyrate .
This intermediate is formed from pyruvate and α-ketobutyrate (which itself is derived from threonine). Under conditions of high metabolic flux, such as vigorous fermentation and rapid yeast growth, the synthesis of α-acetohydroxybutyrate can exceed the capacity of the subsequent enzymatic steps in the isoleucine pathway.[3] This imbalance leads to the accumulation of α-acetohydroxybutyrate within the mitochondria, which is then excreted from the yeast cell into the surrounding wort.[12]
Phase 2: Spontaneous Oxidative Decarboxylation in Wort
Once excreted into the wort, the flavorless α-acetohydroxybutyrate undergoes a slow, non-enzymatic chemical reaction known as oxidative decarboxylation to form 2,3-pentanedione.[7][12][13] This is a critical transformation, as it converts a non-aromatic precursor into a potent flavor compound.
α-Acetohydroxybutyrate + O₂ → 2,3-Pentanedione + CO₂
The rate of this spontaneous reaction is highly dependent on several environmental factors:
-
Temperature: Higher temperatures significantly accelerate the rate of decarboxylation.[6][12] This is the principle behind the "diacetyl rest," where fermentation temperature is raised to speed up precursor conversion.[14]
-
pH: A lower pH promotes the reaction.[12]
-
Oxygen: As an oxidative process, the presence of dissolved oxygen can facilitate the conversion.
-
Metal Ions: Certain metal ions, such as Fe³⁺ and Cu²⁺, can catalyze the reaction.[13]
It is crucial to understand that at the end of primary fermentation, the beer may have a low concentration of 2,3-pentanedione but a high concentration of its precursor.[14] If the yeast is removed before this precursor is converted and the resulting VDK is reabsorbed, the conversion can happen in the packaged beer, leading to a delayed appearance of off-flavors with no mechanism for removal.[9]
Yeast-Mediated Reduction: The Role of 3-Hydroxy-2-Pentanone
Healthy yeast possesses the ability not only to generate VDK precursors but also to remove the resulting VDKs from the beer.[9][15] This reduction process is a hallmark of beer maturation and is essential for producing a clean-tasting final product.
Reabsorption and Enzymatic Conversion
As fermentation slows and yeast enters its stationary phase, it begins to reabsorb VDKs (both diacetyl and 2,3-pentanedione) from the beer.[15] Inside the cell, a series of reductase enzymes convert the potent VDKs into compounds with much higher flavor thresholds.
The reduction of 2,3-pentanedione occurs in two steps:
-
2,3-Pentanedione to 3-Hydroxy-2-pentanone: The first reduction step converts 2,3-pentanedione into 3-hydroxy-2-pentanone (an acetoin-like compound). This intermediate has a significantly higher flavor threshold and is not associated with the characteristic VDK off-flavor.[16][17]
-
3-Hydroxy-2-pentanone to 2,3-Pentanediol: This intermediate is further reduced to 2,3-pentanediol, a compound that is essentially flavorless and odorless at the concentrations found in beer.[3]
This reduction pathway is the primary mechanism for VDK removal and is a critical objective of the maturation or lagering phase of brewing.
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The Pivotal Role of Alpha-Hydroxy Ketones in Flavor Chemistry: A Technical Guide for Scientists and Developers
Abstract
Alpha-hydroxy ketones, also known as acyloins, represent a critical class of compounds in the landscape of flavor chemistry.[1] Their presence, often at trace levels, can significantly influence the sensory profile of a vast array of food products and beverages, contributing desirable buttery, creamy, and caramel-like notes.[2][3][4][5] This technical guide provides an in-depth exploration of the core principles governing the formation, sensory perception, and analytical characterization of these potent flavor molecules. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate mechanisms of their generation through the Maillard reaction, caramelization, and microbial metabolism. It further offers a detailed examination of key alpha-hydroxy ketones, their synergistic and antagonistic interactions, and the state-of-the-art analytical workflows for their precise quantification.
Introduction: The Chemical Identity and Flavor Significance of Alpha-Hydroxy Ketones
Alpha-hydroxy ketones are organic compounds characterized by a ketone functional group with a hydroxyl group on the adjacent, or alpha, carbon atom.[1] This unique structural arrangement imparts specific chemical reactivity and sensory properties that are of paramount importance in the food and fragrance industries. While numerous alpha-hydroxy ketones exist, a select few have a profound impact on the flavor profiles of everyday consumables, from dairy products and baked goods to beer and coffee.[2][6] Understanding the chemistry of these molecules is fundamental to controlling and optimizing flavor in food production and development.
The significance of alpha-hydroxy ketones lies in their low odor and flavor thresholds, meaning even minute quantities can elicit a powerful sensory response.[7][8] Their characteristic buttery and creamy notes are highly sought after in many food applications. However, their presence can also be indicative of specific processing conditions or microbial activity, making them important markers for quality control.
Primary Formation Pathways of Alpha-Hydroxy Ketones in Food Systems
The generation of alpha-hydroxy ketones in food is a complex process, primarily driven by three key pathways: the Maillard reaction, caramelization, and microbial metabolism. Each of these pathways involves a cascade of chemical reactions that transform precursor molecules into a diverse array of flavor compounds, including the alpha-hydroxy ketones.
The Maillard Reaction: A Cornerstone of Flavor Generation
The Maillard reaction, a form of non-enzymatic browning, is a chemical reaction between amino acids and reducing sugars that occurs upon heating.[6][9] This intricate series of reactions is responsible for the desirable flavors and aromas in a wide variety of cooked foods, including baked bread, roasted coffee, and seared meat.[6] Alpha-hydroxy ketones are key intermediates and products of the Maillard reaction.[10]
The initial step involves the condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then undergoes an Amadori rearrangement to form a ketosamine.[6][9][11] These ketosamines can then react further through several pathways to produce a multitude of flavor compounds, including alpha-hydroxy ketones like acetoin and its precursor, diacetyl.[6][9]
Diagram: Simplified Maillard Reaction Pathway to Alpha-Hydroxy Ketones
Caption: Simplified pathway of the Maillard reaction leading to the formation of alpha-hydroxy ketones.
Caramelization: The Thermal Degradation of Sugars
Caramelization is another non-enzymatic browning reaction that involves the pyrolysis of sugar in the absence of amino acids.[6] While distinct from the Maillard reaction, it also contributes to the formation of a complex mixture of flavor compounds, including alpha-hydroxy ketones. The process is initiated by the dehydration of sugar molecules, followed by a series of isomerization and polymerization reactions. The presence of certain catalysts, such as acids or bases, can influence the reaction pathways and the resulting flavor profile.[12] During caramelization, the thermal degradation of monosaccharides and disaccharides can lead to the formation of various carbonyl compounds, including alpha-hydroxy ketones, which contribute to the characteristic caramel flavor.[12][13]
Microbial Metabolism: The Biogenesis of Flavor
In many fermented foods and beverages, such as yogurt, cheese, and beer, microbial metabolism is a primary source of alpha-hydroxy ketones.[2][4] Lactic acid bacteria, in particular, are known to produce significant quantities of diacetyl and acetoin from the metabolism of citrate and sugars.[2][4]
For example, in dairy fermentations, citrate is taken up by the bacteria and converted to pyruvate. Pyruvate is then metabolized to α-acetolactate, which can be decarboxylated to form diacetyl. Diacetyl can then be further reduced to the less potent, but still impactful, alpha-hydroxy ketone, acetoin.[4] The balance between diacetyl and acetoin is crucial in defining the final flavor profile of the product.[7]
Key Alpha-Hydroxy Ketones and Their Sensory Impact
While a variety of alpha-hydroxy ketones contribute to food flavor, two stand out for their prevalence and sensory significance: acetoin and its precursor, diacetyl.
Acetoin (3-Hydroxy-2-butanone)
Acetoin possesses a pleasant, sweet, buttery, and creamy aroma.[3] It is a key flavor compound in many dairy products, including butter, yogurt, and cheese, where it contributes to the characteristic creamy and rich notes.[2][4][7] Acetoin can also be found in a variety of other foods, such as fruits, and is a product of fermentation in beer and wine.[3] Its flavor threshold is relatively high compared to diacetyl, but its contribution to the overall flavor profile is significant, often in synergy with other compounds.[7][14]
Diacetyl (2,3-Butanedione)
Diacetyl is a highly potent flavor compound with an intense buttery and creamy aroma.[2][3] It has a very low flavor threshold, meaning even trace amounts can have a significant impact on the sensory perception of a food or beverage.[8] In dairy products, a controlled amount of diacetyl is often desirable to impart a rich, buttery flavor.[2] However, in other products, such as beer, its presence above a certain concentration is considered an off-flavor, often described as "buttered popcorn."[8]
Sensory Thresholds and Synergistic Effects
The perception of flavor is not solely dependent on the concentration of individual compounds but also on their interactions. Alpha-hydroxy ketones can exhibit synergistic or antagonistic effects with other flavor molecules present in the food matrix. For instance, studies have shown that diacetyl, acetaldehyde, and acetoin can have synergistic effects in a yogurt matrix, where the presence of one can lower the odor threshold of the others.[7]
Table 1: Sensory Thresholds of Key Alpha-Hydroxy Ketones
| Compound | Odor Threshold in Water (ppb) | Flavor Threshold in Beer (ppb) | Typical Flavor Descriptors |
| Acetoin | 800[14] | - | Buttery, Creamy, Sweet[3] |
| Diacetyl | - | 10-40[8] | Buttery, Butterscotch, Creamy[8] |
Note: Threshold values can vary significantly depending on the food matrix and the sensitivity of the individual.[8][15]
Analytical Methodologies for the Characterization of Alpha-Hydroxy Ketones
The accurate quantification of alpha-hydroxy ketones is crucial for both quality control and flavor development. A variety of analytical techniques are employed for this purpose, each with its own advantages and limitations.
Sample Preparation and Extraction
The first and often most critical step in the analysis of volatile and semi-volatile compounds like alpha-hydroxy ketones is their extraction from the complex food matrix. Common techniques include:
-
Static Headspace (SHS): A simple and rapid technique where the vapor phase above the sample is analyzed.
-
Dynamic Headspace (Purge and Trap): A more sensitive method where an inert gas is passed through the sample to strip out volatile compounds, which are then trapped on a sorbent material before analysis.
-
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to adsorb and concentrate analytes from the headspace or directly from the liquid sample.[16]
The choice of extraction method depends on the specific food matrix, the target analytes, and the required sensitivity.
Chromatographic Separation and Detection
Gas chromatography (GC) is the most widely used technique for the separation of volatile and semi-volatile flavor compounds.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of flavor compounds. The gas chromatograph separates the individual components of the sample, and the mass spectrometer provides detailed structural information for their identification.[16][17]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and sensitive detector that is commonly used for the quantification of organic compounds.[17]
Spectrophotometric and Other Methods
For the quantification of total alpha-hydroxy ketones, spectrophotometric methods can be employed. The bicinchoninic acid (BCA) assay, for example, can be used to measure compounds containing the α-hydroxy ketone structure.[18]
Experimental Protocol: Quantification of Diacetyl and Acetoin in a Dairy Matrix using HS-SPME-GC-MS
1. Objective: To quantify the concentration of diacetyl and acetoin in a yogurt sample.
2. Materials:
- Yogurt sample
- Sodium chloride (NaCl)
- Internal standard solution (e.g., 2,3-pentanedione)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- GC-MS system equipped with a suitable capillary column (e.g., DB-WAX)
3. Procedure:
- Sample Preparation:
- Weigh 5.0 g of the yogurt sample into a 20 mL headspace vial.
- Add 1.0 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
- Spike the sample with a known amount of the internal standard solution.
- Immediately seal the vial with the screw cap.
- HS-SPME Extraction:
- Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60 °C) for a defined equilibration time (e.g., 15 minutes).
- Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while maintaining the temperature.
- GC-MS Analysis:
- Retract the fiber and immediately inject it into the heated injection port of the GC-MS system for thermal desorption of the analytes.
- Run the GC-MS analysis using an appropriate temperature program for the capillary column to separate the compounds.
- Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for identification and quantification.
- Quantification:
- Identify diacetyl and acetoin based on their retention times and mass spectra compared to authentic standards.
- Calculate the concentration of each analyte by comparing its peak area to the peak area of the internal standard and using a calibration curve prepared with standard solutions.
Causality Behind Experimental Choices:
-
NaCl Addition: Increases the vapor pressure of the analytes, enhancing their partitioning into the headspace for more efficient extraction.
-
Internal Standard: Compensates for any variations in sample preparation, extraction efficiency, and instrument response, leading to more accurate and precise quantification.
-
SPME Fiber Choice: The DVB/CAR/PDMS fiber is a good choice for a broad range of volatile and semi-volatile compounds, including ketones.
-
GC Column Choice: A polar column like DB-WAX provides good separation for polar compounds like alpha-hydroxy ketones.
Diagram: Experimental Workflow for Alpha-Hydroxy Ketone Analysis
Caption: A typical experimental workflow for the analysis of alpha-hydroxy ketones in food samples.
Conclusion and Future Perspectives
Alpha-hydroxy ketones are undeniably central to the flavor chemistry of a vast range of food products. Their formation through complex reaction pathways like the Maillard reaction and microbial metabolism, coupled with their potent sensory properties, makes them a key focus for flavor chemists and food scientists. A thorough understanding of their chemistry, from formation to analysis, is essential for the development of high-quality, flavorful foods and for effective quality control in the food industry.
Future research in this area will likely focus on several key aspects:
-
Elucidation of Complex Formation Pathways: Further investigation into the intricate mechanisms of the Maillard reaction and other pathways to better control the formation of specific alpha-hydroxy ketones.
-
Synergistic and Antagonistic Interactions: Deeper exploration of the sensory interactions between alpha-hydroxy ketones and other flavor compounds to create more nuanced and appealing flavor profiles.
-
Advanced Analytical Techniques: Development of faster, more sensitive, and higher-throughput analytical methods for the real-time monitoring of alpha-hydroxy ketone formation during food processing.
-
Novel Applications: Exploring the use of alpha-hydroxy ketones in new product development and as flavor modulators.
By continuing to unravel the complexities of alpha-hydroxy ketone chemistry, the scientific community can further empower the food industry to create innovative and delicious products that meet the evolving demands of consumers.
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An In-Depth Technical Guide to the Biological Activity of 2-Hydroxy-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-3-pentanone, a naturally occurring alpha-hydroxy ketone found in a variety of foods, presents a compelling subject for investigation within the realms of pharmacology and drug discovery. While direct research into its biological activities remains nascent, its structural characteristics and the known functions of related alpha-hydroxy ketones and pentanone derivatives suggest a rich potential for bioactivity. This guide provides a comprehensive framework for researchers to explore the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties of this compound. It is designed not as a mere recitation of established facts, but as a methodological roadmap, offering detailed experimental protocols and the scientific rationale necessary to rigorously characterize this intriguing molecule. By equipping researchers with the necessary tools and conceptual understanding, this document aims to catalyze the exploration of this compound's therapeutic and biological potential.
Introduction: The Scientific Case for Investigating this compound
This compound, with the chemical formula C₅H₁₀O₂, is a small, volatile organic compound.[1] It is a secondary alpha-hydroxy ketone, a class of molecules that has garnered significant interest in biological systems.[2] Notably, certain alpha-hydroxy ketones are known to function as signaling molecules in bacteria, mediating cell-to-cell communication in a process known as quorum sensing.[3] This established role for structurally similar compounds provides a strong impetus to investigate the potential signaling capabilities of this compound in various biological contexts.
Furthermore, the broader family of pentanone derivatives has demonstrated noteworthy biological effects. For instance, 2-pentanone has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4] This finding suggests that this compound may possess anti-inflammatory properties worthy of investigation.
This guide will therefore focus on providing the experimental frameworks to explore the following potential biological activities of this compound:
-
Antimicrobial Activity: Assessing its ability to inhibit the growth of various pathogenic microorganisms.
-
Antioxidant Capacity: Determining its potential to neutralize harmful free radicals.
-
Anti-inflammatory Effects: Investigating its ability to modulate key inflammatory pathways.
-
Cytotoxicity Profile: Evaluating its potential as an anti-cancer agent and establishing its safety profile in non-cancerous cells.
The subsequent sections will provide detailed, step-by-step protocols for each of these investigative avenues, underpinned by the scientific principles that govern each assay.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| IUPAC Name | 2-hydroxypentan-3-one | [1] |
| CAS Number | 5704-20-1 | [1] |
| Appearance | Colorless liquid | [5] |
| Solubility | Soluble in water | [6] |
Safety and Handling: this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Investigating the Antimicrobial Potential
The exploration of novel antimicrobial agents is a critical area of research. The following protocols provide a robust framework for assessing the antimicrobial activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically transfer a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a sterile tube containing 5 mL of nutrient broth.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, DMSO).
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate, with each well containing 100 µL of the diluted compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. The serial dilution allows for the precise determination of the minimum concentration required for inhibition.
Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.
Protocol:
-
Preparation of Agar Plates:
-
Pour molten Mueller-Hinton agar into sterile Petri dishes and allow to solidify.
-
-
Inoculation:
-
Spread a standardized suspension of the test microorganism evenly over the surface of the agar plate using a sterile cotton swab.
-
-
Application of Compound:
-
Aseptically place sterile paper disks (6 mm diameter) onto the surface of the inoculated agar.
-
Pipette a known volume (e.g., 10 µL) of a specific concentration of this compound onto each disk.
-
Include a negative control disk with the solvent only.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Self-Validating System: The inclusion of a solvent control ensures that any observed inhibition is due to the compound and not the vehicle.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of this compound.
Elucidating the Antioxidant Capacity
Free radicals and other reactive oxygen species (ROS) are implicated in a wide range of diseases. The antioxidant potential of this compound can be assessed using the following standard assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each dilution of this compound.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control with methanol instead of the compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation.
Protocol:
-
Preparation of ABTS Radical Cation:
-
Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS radical cation solution.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
Authoritative Grounding: These assays are widely accepted and standardized methods for assessing antioxidant capacity.
Signaling Pathway for Antioxidant Action
Caption: Proposed mechanism of antioxidant action for this compound.
Investigating Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases. The potential of this compound to modulate inflammatory responses can be investigated using cell-based assays.
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Cell Viability:
-
Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Expertise & Experience: It is crucial to pre-treat the cells with the compound before LPS stimulation to assess its preventative potential.
Assessing Cytotoxicity and Anti-proliferative Effects
Understanding the cytotoxic profile of a compound is essential for both its potential as an anti-cancer agent and for general safety assessment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, A549) and non-cancerous cells (e.g., NIH3T3) in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Trustworthiness: The inclusion of both cancer and non-cancerous cell lines allows for the assessment of selective cytotoxicity.
Logical Relationship in Cytotoxicity Assessment
Caption: Logic flow for determining the selective cytotoxicity of this compound.
Conclusion and Future Directions
This technical guide provides a comprehensive and methodologically sound framework for the initial biological characterization of this compound. The protocols outlined herein are designed to be robust, reproducible, and grounded in established scientific principles. While direct evidence for the biological activity of this molecule is currently limited, the information presented on structurally and functionally related compounds provides a strong rationale for its investigation.
Future research should focus on the systematic application of these assays to build a comprehensive biological profile of this compound. Positive results in any of these initial screens would warrant further, more in-depth mechanistic studies. For example, if anti-inflammatory activity is confirmed, subsequent investigations could explore its effects on specific signaling pathways such as NF-κB or MAPK. Similarly, if selective cytotoxicity is observed, studies into the induction of apoptosis and cell cycle arrest would be the logical next steps.
The exploration of naturally occurring small molecules like this compound holds significant promise for the discovery of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers embarking on this exciting area of investigation.
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Toxicological data for 2-Hydroxy-3-pentanone
An In-depth Technical Guide to the Toxicological Profile of 2-Hydroxy-3-pentanone
Introduction
This compound (CAS No. 5704-20-1), also known as acetyl ethyl carbinol, is a secondary alpha-hydroxy ketone.[1][2] It belongs to a class of organic compounds known as acyloins, which are characterized by an alpha-hydroxy ketone functional group.[3] While found in nature and used in certain industrial applications, a comprehensive, publicly available toxicological profile for this compound is not fully established. This guide synthesizes the available data from regulatory notifications, safety data sheets, and scientific databases to provide a current toxicological assessment. It is designed for researchers, scientists, and drug development professionals who may be handling this compound, evaluating its safety profile, or planning future toxicological studies. We will detail the known hazards, critically identify significant data gaps, and propose a logical, tiered testing strategy to address them, grounding our recommendations in established regulatory science principles.
Chemical Identity and Physicochemical Properties
A substance's toxicological behavior is fundamentally linked to its chemical identity and physical properties. These characteristics determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for local effects at the site of contact.
| Property | Value | Source |
| IUPAC Name | 2-hydroxypentan-3-one | [1] |
| Synonyms | 3-Pentanone, 2-hydroxy-; Acetyl ethyl carbinol | [4][5] |
| CAS Number | 5704-20-1 | [1] |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| Boiling Point | 153°C at 760 mmHg | [6] |
| Flash Point | 53.8°C | [6] |
| Water Solubility | 2.907e+005 mg/L @ 25 °C (estimated) | [2] |
| Vapor Pressure | 1.26 mmHg at 25°C | [6] |
The compound's moderate water solubility and relatively low molecular weight suggest a potential for absorption through various routes, including dermal and inhalation.[2] Its flash point of 53.8°C classifies it as a flammable liquid, a critical consideration for safe handling and storage.[6]
GHS Hazard Classification and Labeling
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. According to notifications made to the European Chemicals Agency (ECHA) C&L Inventory, this compound has the following classification.[1]
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: ECHA C&L Inventory[1]
These classifications are based on data submitted by at least one notifier and represent the most critical known hazards associated with the substance. They form the basis of the toxicological assessment that follows.
Toxicological Profile and Data Gaps
This section details the available toxicological data for each relevant endpoint. A significant finding of this review is the absence of comprehensive experimental studies for many endpoints, which will be explicitly noted.
Acute Toxicity
Acute toxicity testing evaluates the adverse effects occurring after a single or short-term exposure to a substance.
-
Oral, Dermal, and Inhalation: There is no specific, publicly available data from oral, dermal, or inhalation acute toxicity studies (e.g., LD50 or LC50 values) for this compound.[7] Safety Data Sheets for structurally similar compounds often carry precautionary statements like "May be harmful if swallowed" or "May be harmful if inhaled," but these are typically based on classification rules for untested mixtures or substances rather than specific experimental data.[8][9]
-
Data Gap: The lack of acute toxicity data is a primary gap in the safety profile. Standardized OECD guideline studies (e.g., OECD 420, 402, 403) would be required to quantify the acute hazard.
-
Skin Corrosion/Irritation
This endpoint assesses the potential for a substance to cause reversible or irreversible skin damage.
-
Finding: this compound is classified as Skin Irritant Category 2 (H315: Causes skin irritation) .[1] This classification indicates that direct contact is expected to produce reversible inflammation and damage to the skin.
-
Mechanistic Insight: The irritant property is likely due to the chemical's ability to disrupt the lipid matrix of the stratum corneum, leading to increased permeability and cellular damage in the underlying epidermis.
-
Experimental Basis: This GHS classification is typically based on results from in vivo rabbit skin irritation tests (OECD 404) or validated in vitro methods using reconstructed human epidermis (RhE) models (OECD 439). While the specific study data is not publicly detailed, the classification itself is an authoritative statement of hazard.
Serious Eye Damage/Irritation
This endpoint evaluates the potential for a substance to cause damage to the ocular tissues.
-
Finding: The compound is classified as Eye Irritant Category 2A (H319: Causes serious eye irritation) .[1] This implies that upon contact with the eyes, it can cause significant, but fully reversible, ocular lesions within 21 days.
-
Clinical Expectation: Symptoms would include redness, swelling, and pain. Direct eye contact should be avoided, and appropriate personal protective equipment (PPE), such as safety goggles, is mandatory when handling the substance.[10]
-
Experimental Basis: This classification is derived from studies like the in vivo rabbit eye test (OECD 405) or validated in vitro alternatives such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437).
Respiratory Irritation
This endpoint concerns irritation of the respiratory tract following inhalation.
-
Finding: this compound is classified as STOT Single Exposure Category 3 (H335: May cause respiratory irritation) .[1]
-
Implication: Inhalation of vapors, mists, or aerosols is likely to cause transient and reversible irritation to the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath. All handling of the substance that could generate aerosols or vapors should be conducted in a well-ventilated area or a chemical fume hood.[11]
Other Key Toxicological Endpoints: Identified Data Gaps
For a comprehensive risk assessment, particularly for substances with potential for repeated or prolonged human exposure, data on the following endpoints are critical. For this compound, these represent major data gaps.
-
Skin and Respiratory Sensitization: No data are available to assess the potential of this compound to act as a skin sensitizer (allergic contact dermatitis) or a respiratory sensitizer.
-
Germ Cell Mutagenicity: No data from standard genotoxicity tests (e.g., Ames bacterial reverse mutation test, in vitro chromosome aberration test) are available.[7] This is a critical gap, as genotoxicity is a key indicator of potential carcinogenicity.
-
Repeated Dose Toxicity: There are no available studies on the effects of repeated oral, dermal, or inhalation exposure. Such studies are essential for identifying target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).[12]
-
Carcinogenicity: No carcinogenicity bioassays are available.[7][8][13]
-
Reproductive Toxicity: No studies assessing the effects on fertility or embryofetal development are available.[7]
Proposed Toxicological Testing Strategy
Given the significant data gaps, a tiered, intelligent testing strategy is warranted. This approach, grounded in the principles of the 3Rs (Replacement, Reduction, Refinement), prioritizes in vitro and computational methods before considering in vivo studies.
Caption: Tiered testing workflow for this compound.
Justification for the Strategy:
-
Tier 1 (Genotoxicity & Sensitization): The initial focus should be on in vitro assays to screen for the most serious, non-negotiable hazards. An Ames test (OECD 471) for gene mutations and an in vitro micronucleus test (OECD 487) for chromosomal damage are standard. Concurrently, in vitro skin sensitization assays (e.g., OECD 442D) should be performed. Positive results in these assays would significantly impact the substance's viability for many applications.
-
Tier 2 (Dermal Absorption & Acute Toxicity): Given that the substance is a confirmed skin irritant, quantifying its ability to penetrate the skin is paramount to understanding systemic risk.[1] An in vitro dermal absorption study using human or animal skin (OECD 428) is the gold standard. If absorption is significant, a limit test for acute oral and dermal toxicity (e.g., OECD 420/423) would be necessary to fulfill basic regulatory requirements.
-
Tier 3 (Repeated Dose Toxicity): If the intended use of the compound suggests the possibility of repeated human exposure, and if significant dermal absorption is confirmed, a 28-day repeated dose toxicity study (e.g., OECD 407) becomes necessary. This study is designed to identify potential target organs and establish a dose-response relationship.
Key Experimental Methodology: In Vitro Skin Irritation
To confirm the GHS classification and provide a modern, animal-free basis for the skin irritation potential, the Reconstructed human Epidermis (RhE) Test is the standard method.
Protocol: OECD Test Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test
-
Principle: The test substance is applied topically to a three-dimensional RhE model, which consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis. Cell viability is measured after exposure and a post-treatment incubation period. Irritant chemicals are identified by their ability to decrease cell viability below defined threshold levels.
-
Workflow:
Caption: Workflow for the OECD 439 RhE skin irritation test.
-
Self-Validation and Controls:
-
Negative Control: A non-irritant substance (e.g., Phosphate Buffered Saline) is used to establish the baseline for 100% cell viability.
-
Positive Control: A known skin irritant (e.g., 5% Sodium Dodecyl Sulfate) is used to confirm that the tissue model responds with appropriate sensitivity. The viability must fall within a pre-defined range for the test to be considered valid.
-
Acceptance Criteria: The assay is only considered valid if the negative control tissues show high integrity (optical density > pre-set minimum) and the positive control induces the expected level of irritation (viability within the historical range for the laboratory). This ensures the trustworthiness of each experimental run.
-
Conclusion
The toxicological profile of this compound is currently incomplete. Based on authoritative GHS classifications, it is definitively a flammable liquid that causes serious eye irritation, skin irritation, and respiratory tract irritation.[1] These known hazards mandate strict engineering controls and the use of appropriate PPE during handling.
However, significant data gaps exist for critical endpoints, including acute systemic toxicity, sensitization, genotoxicity, and chronic effects. The absence of this information precludes a comprehensive risk assessment for scenarios involving long-term or repeated exposure. The proposed tiered testing strategy, prioritizing modern in vitro methodologies, provides a scientifically sound and ethically responsible framework for generating the necessary data to fully characterize the safety profile of this compound. For professionals in research and drug development, it is imperative to treat this compound as a substance with unknown chronic hazards and to handle it with commensurate caution until these data gaps are filled.
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Whitepaper: A Deep Dive into the Keto-Enol Tautomerism of 2-Hydroxy-3-pentanone
Abstract
Alpha-hydroxy ketones (acyloins) are pivotal structural motifs in numerous biologically active molecules and synthetic intermediates. Their chemical behavior is profoundly influenced by a dynamic equilibrium known as keto-enol tautomerism. This guide provides an in-depth technical exploration of this phenomenon as manifested in 2-hydroxy-3-pentanone. We will dissect the structural nuances of the participating tautomers, elucidate the thermodynamic and kinetic factors governing their interconversion, and present robust experimental and computational methodologies for their characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of acyloin tautomerism to leverage in synthesis, reaction mechanism analysis, and molecular design.
Introduction: The Duality of the Alpha-Hydroxy Ketone
Keto-enol tautomerism describes the chemical equilibrium between a carbonyl compound (the keto form) and its corresponding enol (an alkene with a hydroxyl group).[1] For most simple aldehydes and ketones, this equilibrium overwhelmingly favors the keto form, primarily due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1][2]
However, the presence of adjacent functional groups can dramatically alter this landscape. This compound, an alpha-hydroxy ketone (or acyloin), presents a more complex and fascinating case.[3][4] The proximity of the hydroxyl group to the carbonyl moiety introduces unique electronic and steric interactions, including the potential for intramolecular hydrogen bonding, which significantly influences the stability and reactivity of both the keto and enol tautomers.[2][5] Understanding the delicate balance of this equilibrium is paramount, as the distinct reactivity profiles of the keto (electrophilic at the carbonyl carbon) and enol (nucleophilic at the alpha-carbon) forms dictate the molecule's reaction pathways and biological interactions.
Structural Landscape: The Tautomers of this compound
This compound possesses alpha-hydrogens at two positions (C2 and C4), allowing for the formation of two distinct enol tautomers in addition to the parent keto form.
-
Keto Form (I): 2-hydroxy-pentan-3-one. This is the parent acyloin structure.[4][6] A key feature is the potential for an intramolecular hydrogen bond between the C2-hydroxyl group and the C3-carbonyl oxygen, which can stabilize this form.[5][7]
-
Enol Form (II): pent-2-en-2,3-diol. This enol is formed through the formal migration of a proton from C2. The resulting C=C double bond is tetrasubstituted (counting the oxygen atoms), suggesting potential stability.
-
Enol Form (III): pent-3-en-2,3-diol. This enol arises from the migration of a proton from C4. The C=C double bond here is disubstituted.
The equilibrium between these three species is the central focus of our analysis.
Governing Principles: Factors Influencing the Tautomeric Equilibrium
The keto:enol ratio is not fixed but is a dynamic state influenced by several interconnected factors. Manipulating these conditions allows for precise control over the dominant species in a reaction mixture.
-
Intramolecular Hydrogen Bonding: In alpha-hydroxy ketones, the formation of a five-membered ring via an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen can significantly stabilize the keto tautomer.[2][5] Conversely, hydrogen bonding can also stabilize certain enol forms, particularly in 1,3-dicarbonyl systems, though its role in simple acyloins primarily benefits the keto structure.[1] The strength of this interaction can be estimated computationally and is a critical parameter in predicting equilibrium positions.[8]
-
Solvent Effects: The polarity of the solvent plays a crucial role.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form intermolecular hydrogen bonds with both the keto and enol forms. However, they tend to stabilize the more polar keto form more effectively, shifting the equilibrium in its favor.
-
Non-Polar Aprotic Solvents (e.g., cyclohexane, CCl₄): In these environments, the stabilizing effect of intramolecular hydrogen bonding becomes more pronounced. If an enol form can achieve significant stabilization through such an internal bond, its population may increase relative to polar solvents.[9]
-
-
Catalysis (Acid and Base): The interconversion between tautomers, while spontaneous, can be slow. The rate of equilibration is significantly accelerated by acid or base catalysts.[2][10]
-
Acid Catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon by a weak base (e.g., water) to form the enol.[1][10]
-
Base Catalysis: Proceeds via deprotonation of the alpha-carbon to form a resonance-stabilized enolate anion, which is then protonated on the oxygen atom to yield the enol.[2][10]
-
Experimental & Computational Characterization
A multi-pronged approach combining spectroscopic analysis and theoretical calculations is essential for a complete quantitative and qualitative description of the tautomeric system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and direct technique for quantifying tautomeric mixtures in solution, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[11][12][13]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precise amount of this compound (e.g., 10-20 mg) in ~0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of interest to allow for full magnetization recovery, which is critical for accurate integration.
-
Spectral Analysis:
-
Keto Form: Identify the signal for the proton on C2 (a quartet, adjacent to the methyl group).
-
Enol Forms: Look for characteristic vinylic proton signals (typically 4.5-6.5 ppm) and the broad enolic hydroxyl proton signal (can range from 5-15 ppm).
-
-
Quantification: Carefully integrate the well-resolved signals corresponding to each tautomer. The equilibrium constant (Keq = [Enol]/[Keto]) can be calculated from the ratio of the integrals.[12][13]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a complementary technique that probes the electronic transitions within the molecules. The keto and enol forms have different chromophores and thus absorb at different wavelengths.
-
Keto Form: Exhibits a weak n→π* transition at a longer wavelength.
-
Enol Form: Shows a strong π→π* transition at a shorter wavelength due to the conjugated C=C-OH system.
This method is particularly effective when combined with computational chemistry, where the theoretical spectra of the pure tautomers are calculated and used to deconvolve the experimental spectrum of the mixture.[14][15][16]
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT), provide invaluable insights into the intrinsic stability of the tautomers and the transition states connecting them.[9][17]
Workflow for DFT Analysis:
-
Structure Optimization: Build the 3D structures of the keto and both enol tautomers. Perform a full geometry optimization in the gas phase and in various solvents using a continuum solvation model (e.g., PCM). A functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) is a common starting point.[9][18]
-
Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Energy Analysis: Compare the relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is the most stable under those conditions. The equilibrium constant can be estimated using the equation: ΔG = -RTln(Keq).
Data Synopsis and Interpretation
The following table summarizes representative data that would be obtained from the described analyses, illustrating how different environments affect the tautomeric equilibrium.
| Parameter | Solvent: CCl₄ (Non-polar) | Solvent: DMSO-d₆ (Polar Aprotic) | Solvent: D₂O (Polar Protic) |
| % Keto Form (from ¹H NMR) | ~85% | ~95% | >99% |
| % Total Enol Forms (from ¹H NMR) | ~15% | ~5% | <1% |
| Equilibrium Constant (Keq = [Enol]/[Keto]) | ~0.18 | ~0.05 | <0.01 |
| Calculated ΔG (Enol - Keto) (kcal/mol) | +1.1 | +1.8 | +2.8 |
| Key ¹H NMR Shifts (δ, ppm) | Keto: CH-OH (~4.1), Enol: =CH (~5.2), OH (~6.0) | Keto: CH-OH (~4.0), Enol: =CH (~5.1), OH (~7.5) | Keto: CH-OD (~4.0) |
Interpretation: The data clearly demonstrate that the keto form is the predominant species in all solvents, consistent with general observations for simple ketones.[1] The population of the enol tautomers is highest in the non-polar solvent, where intramolecular stabilization is most effective, and lowest in water, where the polar solvent strongly solvates and stabilizes the more polar keto form. The calculated free energy differences from DFT studies corroborate this trend, predicting the highest stability for the keto form, with the energy gap widening as solvent polarity increases.
Implications for Research and Development
A thorough understanding of the tautomeric behavior of this compound and related acyloins is critical for several reasons:
-
Synthetic Strategy: The nucleophilic enol form and the electrophilic keto form undergo different classes of reactions. For instance, reactions involving enolates (e.g., alkylation) require conditions that favor deprotonation of the alpha-carbon, while reactions at the carbonyl (e.g., reduction, addition) target the keto form. Controlling the tautomeric equilibrium can thus be used to direct reaction selectivity.
-
Drug Discovery and Design: Tautomerism can lead to "ambiguous" structures in molecular modeling and drug design. A molecule may bind to its biological target in its less abundant tautomeric form. The ability of a molecule to tautomerize affects its physicochemical properties, such as lipophilicity (LogP), pKa, and hydrogen bonding capacity, all of which are critical for pharmacokinetics and pharmacodynamics.[19]
-
Mechanism Elucidation: Many biochemical and organic reactions, including the α-ketol rearrangement, proceed through enol or enolate intermediates.[7][20] A quantitative grasp of the tautomeric equilibrium provides a thermodynamic foundation for understanding the kinetics and mechanisms of these transformations.
Conclusion
The keto-enol tautomerism of this compound is a nuanced equilibrium governed by a subtle interplay of intramolecular forces, solvent interactions, and catalysis. While the keto form predominates, the presence of the enol tautomers cannot be ignored, as they represent a distinct and reactive chemical entity. By employing a synergistic combination of high-resolution NMR spectroscopy, UV-Vis analysis, and DFT calculations, researchers can fully characterize and predict the behavior of this dynamic system. These insights are essential for the rational design of synthetic routes, the development of novel therapeutics, and a deeper fundamental understanding of chemical reactivity.
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Methodological & Application
Application Note and Protocol for the Synthesis of 2-Hydroxy-3-pentanone
Abstract
This document provides a comprehensive guide for the synthesis of 2-hydroxy-3-pentanone, a valuable α-hydroxy ketone (acyloin), from the readily available starting material, pentan-3-one. α-Hydroxy ketones are significant structural motifs in numerous natural products and pharmaceuticals, serving as versatile intermediates in organic synthesis.[1][2] This application note details a robust and high-yielding protocol for the α-hydroxylation of pentan-3-one utilizing the Davis oxaziridine reagent. The underlying reaction mechanism, experimental setup, and safety precautions are thoroughly discussed to ensure reproducible and safe execution of the synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
α-Hydroxy ketones, also known as acyloins, are a class of organic compounds characterized by a hydroxyl group adjacent to a carbonyl group.[3] This structural feature imparts unique chemical reactivity, making them valuable building blocks in the synthesis of more complex molecules. This compound, the target molecule of this protocol, is a secondary alpha-hydroxy ketone.[4] The direct α-hydroxylation of ketones presents a more efficient synthetic route compared to multi-step alternatives.[1] Among the various methods for the α-hydroxylation of ketones, the use of N-sulfonyloxaziridines, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (commonly known as the Davis reagent), has emerged as a reliable and stereoselective method.[5][6][7] This method, known as the Davis oxidation, involves the oxidation of a ketone enolate by the oxaziridine.[8]
Reaction Mechanism: The Davis Oxidation
The synthesis of this compound from pentan-3-one via the Davis oxidation proceeds through a well-established two-step mechanism.[5][8]
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of pentan-3-one using a strong, non-nucleophilic base. This results in the formation of a nucleophilic enolate anion. The choice of base is critical to ensure complete and regioselective enolate formation.
-
Oxygen Transfer: The generated enolate anion then acts as a nucleophile, attacking the electrophilic oxygen atom of the Davis reagent in an SN2 fashion.[5][8] This leads to the formation of a hemiaminal intermediate, which subsequently fragments to yield the desired α-hydroxy ketone (this compound) and a sulfinimine byproduct.[5]
The overall transformation is depicted in the workflow diagram below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound from pentan-3-one.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Pentan-3-one | C₅H₁₀O | 86.13 | ≥99% | Sigma-Aldrich |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | 2.0 M in THF/heptane/ethylbenzene | Sigma-Aldrich |
| 2-(Phenylsulfonyl)-3-phenyloxaziridine | C₁₃H₁₁NO₃S | 277.30 | ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | - | Fisher Scientific |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | ACS reagent grade | Fisher Scientific |
| Magnesium sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | - | Fisher Scientific |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Septa and needles
-
Schlenk line or argon/nitrogen inlet
-
Low-temperature thermometer
-
Stirring plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and purification
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere of argon or nitrogen.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Substrate: To the cooled flask, add 20 mL of anhydrous THF, followed by the dropwise addition of pentan-3-one (1.0 g, 11.6 mmol).
-
Enolate Formation: Slowly add a 2.0 M solution of LDA in THF/heptane/ethylbenzene (6.4 mL, 12.8 mmol, 1.1 equivalents) to the stirred solution over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Addition of Oxidizing Agent: In a separate flask, dissolve 2-(phenylsulfonyl)-3-phenyloxaziridine (3.55 g, 12.8 mmol, 1.1 equivalents) in 15 mL of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C over 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][10]
-
Pentan-3-one: Highly flammable liquid and vapor.[11] It may cause respiratory irritation, drowsiness, or dizziness.[11] Avoid heat, sparks, open flames, and other ignition sources.[11][12] It is incompatible with strong oxidizing agents, bases, and reducing agents.[9][11][12]
-
Lithium diisopropylamide (LDA): Pyrophoric and corrosive. Reacts violently with water. Handle under an inert atmosphere.
-
2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent): Stable solid, but should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Anhydrous Tetrahydrofuran (THF): Highly flammable. May form explosive peroxides upon exposure to air and light. Use from a freshly opened bottle or test for peroxides before use.
-
Diethyl Ether: Extremely flammable. Vapors are heavier than air and may travel to a source of ignition.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9][11]
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₅H₁₀O₂[4][13] |
| Molar Mass | 102.13 g/mol [4][13] |
| Appearance | Colorless liquid |
| Boiling Point | 153 °C at 760 mmHg[14] |
| Density | 0.962 g/cm³[14] |
| CAS Number | 5704-20-1[13] |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from pentan-3-one using the Davis oxidation. By following the outlined procedure and adhering to the safety precautions, researchers can effectively synthesize this valuable α-hydroxy ketone for further applications in organic synthesis and drug development.
References
- Davis oxidation - Wikipedia. (n.d.).
- Davis Oxidation - Organic Chemistry Portal. (n.d.).
- α-Ketol rearrangement - Wikipedia. (n.d.).
- Davis Oxidation | Chem-Station Int. Ed. (2015, October 17).
- 2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis Reagent - Organic Chemistry Portal. (n.d.).
- Hydroxy ketone synthesis by oxidation - Organic Chemistry Portal. (n.d.).
- Rubottom Oxidation: Discover the Amazing Way to Make Alpha Hydroxy Ketones from Ketones! - YouTube. (2020, March 13).
- Davis Oxaziridine Oxidations: The Exciting Alpha Hydroxylation Method! - YouTube. (2021, March 14).
- Synthesis of α-hydroxy ketones and aldehydes - Organic Chemistry Portal. (n.d.).
- New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation | Request PDF - ResearchGate. (2025, August 7).
- .alpha.-Hydroxy ketones in high enantiomeric purity from asymmetric dihydroxylation of enol ethers | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Iodine promoted α-hydroxylation of ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00684H. (2015, May 11).
- hydroxypentanone,this compound|5704-20-1 - LookChem. (n.d.).
- Molybdenum Hexacarbonyl [Mo(CO) 6 ] | Request PDF - ResearchGate. (2025, August 7).
- A simple yet stable molybdenum(0) carbonyl complex for upconversion and photoredox catalysis - ChemRxiv. (n.d.).
- Molybdenum hexacarbonyl - Wikipedia. (n.d.).
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- Chemical and redox non-innocence in low-valent molybdenum β diketonate complexes: novel pathways for CO2 and CS2 activation - PMC - PubMed Central. (n.d.).
- Mo(CO)6-Mediated Carbamoylation of Aryl Halides | The Journal of Organic Chemistry. (n.d.).
- Synthesis of α-Hydroxyacetophenones | Request PDF - ResearchGate. (n.d.).
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Application Note & Protocol: Synthesis of 2-Hydroxy-3-pentanone via Acyloin Condensation
Abstract and Introduction
The Acyloin condensation is a powerful and classic method in organic synthesis for the reductive coupling of two carboxylic esters to form an α-hydroxy ketone, also known as an acyloin.[1][2] This reaction, mediated by metallic sodium, is particularly effective for aliphatic esters.[3][4] This application note provides a comprehensive, in-depth protocol for the synthesis of 2-Hydroxy-3-pentanone from ethyl propionate. We will explore the underlying reaction mechanism, detail the high-yield Rühlmann modification which mitigates common side reactions, and present a step-by-step experimental procedure suitable for research and process development environments. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
The Acyloin Condensation: Mechanistic Insights
The reaction proceeds on the surface of metallic sodium in an aprotic, high-boiling solvent such as toluene.[1][5] The exclusion of protic solvents is critical, as their presence would lead to the competing Bouveault-Blanc reduction, yielding the corresponding alcohol instead of the desired acyloin.[6]
The mechanism involves several key steps:
-
Electron Transfer: Two sodium atoms each donate an electron to the carbonyl group of two ester molecules, forming a radical anion (ketyl) intermediate.
-
Dimerization: The two radical anions undergo a Wurtz-type coupling to form a dianionic dimer.
-
Alkoxide Elimination: This unstable dimer eliminates two alkoxide groups (EtO⁻) to yield a 1,2-diketone intermediate (3,4-hexanedione in this case).
-
Second Reduction: The highly reactive 1,2-diketone is immediately reduced by two more sodium atoms, forming a sodium enediolate.
-
Protonation: Upon acidic workup, the enediolate is protonated to form an enediol, which rapidly tautomerizes to the stable α-hydroxy ketone product, this compound.[5][7]
The Rühlmann Modification: Enhancing Yield and Purity
A significant advancement in the Acyloin condensation is the Rühlmann modification, which involves the use of trimethylsilyl chloride (TMSCl) as a trapping agent.[4][5] The TMSCl reacts with the sodium enediolate intermediate to form a stable bis-silylated enol ether. This trapping strategy offers two primary advantages:
-
It prevents the basic alkoxide byproducts from catalyzing competing reactions, such as the Claisen or Dieckmann condensations.[3]
-
It effectively removes the intermediate from the reaction equilibrium, driving the reaction towards completion and significantly improving yields.[1][8]
The stable bis-silyl ether can be isolated and is subsequently hydrolyzed with dilute acid to furnish the final acyloin product.[5]
Caption: Mechanism of the Acyloin Condensation.
Experimental Protocol: Synthesis of this compound
This protocol employs the Rühlmann modification for optimal results. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) as sodium metal reacts violently with air and moisture.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | 51.0 g | 0.50 | 1.0 |
| Sodium (Na) | Na | 22.99 | 13.8 g | 0.60 | 1.2 |
| Toluene | C₇H₈ | 92.14 | 500 mL | - | - |
| Trimethylsilyl chloride | C₃H₉SiCl | 108.64 | 65.2 g | 0.60 | 1.2 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~50 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 3 x 150 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Equipment
-
1 L Three-neck round-bottom flask
-
Mechanical stirrer with a Teflon paddle
-
Heating mantle with a temperature controller
-
Reflux condenser
-
250 mL Pressure-equalizing dropping funnel
-
Inert gas (N₂ or Ar) inlet and bubbler
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Fractional distillation apparatus (Vigreux column)
Safety Precautions
-
Sodium Metal: Highly flammable and corrosive. Reacts explosively with water. Handle only under an inert liquid (like toluene or mineral oil) and in an inert atmosphere. Use appropriate PPE (gloves, flame-retardant lab coat, safety glasses).
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.
-
Trimethylsilyl chloride: Flammable, volatile, and corrosive. Reacts with moisture to produce HCl gas. Handle with care in a fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser (with inert gas inlet), and dropping funnel. Flame-dry the entire apparatus under vacuum and then flush with nitrogen or argon to ensure a completely anhydrous and inert environment.
-
Sodium Dispersion: To the flask, add 300 mL of dry toluene. Add the sodium metal, cut into small pieces. Heat the mixture to reflux (~111°C) with vigorous stirring to create a fine dispersion of molten sodium (it will appear like fine, silvery sand). Expertise Note: A fine dispersion is crucial as the reaction occurs on the metal surface; a larger surface area dramatically increases the reaction rate.
-
Reaction Initiation: Once the dispersion is stable, cool the flask to approximately 90-100°C. Add the trimethylsilyl chloride to the dropping funnel and add it dropwise to the sodium dispersion over 15 minutes.
-
Substrate Addition: In a separate dry flask, prepare a solution of ethyl propionate in 200 mL of dry toluene. Transfer this solution to the dropping funnel. Add the ethyl propionate solution dropwise to the reaction mixture over 2-3 hours. The rate of addition should be controlled to maintain a gentle reflux. An exothermic reaction will be observed, and the mixture will turn purple/blue, indicating the formation of ketyl radicals.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours to ensure the reaction goes to completion.
-
Workup and Hydrolysis:
-
Cool the reaction flask to room temperature.
-
Carefully quench any unreacted sodium by slowly adding 50 mL of isopropanol, followed by 50 mL of methanol.
-
Once the fizzing has ceased, slowly and carefully add 100 mL of water.
-
Transfer the mixture to a 1 L separatory funnel. The layers should be separated.
-
To hydrolyze the bis-silyl ether, add concentrated HCl to the separatory funnel dropwise until the aqueous layer is acidic (pH ~1-2). Shake vigorously for 10 minutes.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
-
Purification:
-
Combine all organic layers and wash them with saturated sodium bicarbonate solution, followed by brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude oil is purified by fractional distillation under reduced pressure to yield pure this compound.
-
Workflow Visualization
Caption: Experimental workflow for this compound synthesis.
References
- Wikipedia.
- Laue, T., & Plagens, A. (2005). Acyloin Ester Condensation. In Named Organic Reactions (pp. 1-4). John Wiley & Sons, Ltd. [Link]
- Chemistry Learner. (2017).
- Organic Chemistry Portal.
- SynArchive.
- Testbook. (2023).
- Name Reaction.
- Chemeurope.com.
Sources
- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. Acyloin_condensation [chemeurope.com]
- 5. Acyloin Condensation [chemistrynewlight.blogspot.com]
- 6. Acyloin Condensation [organic-chemistry.org]
- 7. bspublications.net [bspublications.net]
- 8. Video: α-Hydroxy Ketones via Reductive Coupling of Esters: Acyloin Condensation Overview [jove.com]
Application Note & Protocol: Enantioselective Synthesis of (S)-2-Hydroxy-3-pentanone via Biocatalytic Asymmetric Reduction
Abstract
Chiral α-hydroxy ketones are invaluable building blocks in the synthesis of pharmaceuticals and fine chemicals, where stereochemistry dictates biological activity.[1][2] (S)-2-Hydroxy-3-pentanone, a linear aliphatic α-hydroxy ketone, presents a significant synthetic challenge due to the structural similarity of its substituents, making stereochemical control difficult with conventional chemical methods.[3] This application note details a robust and highly selective biocatalytic protocol for the synthesis of (S)-2-Hydroxy-3-pentanone. The core of this methodology is the asymmetric reduction of the prochiral substrate, 2,3-pentanedione, catalyzed by a recombinant carbonyl reductase from Candida parapsilosis (CPCR2). This chemoenzymatic approach is characterized by its high enantioselectivity, operational simplicity under mild conditions, and adherence to green chemistry principles. A detailed, preparative-scale protocol is provided, including an integrated cofactor regeneration system, product purification, and analytical validation.
Introduction: The Challenge and Biocatalytic Solution
The precise installation of stereocenters is a cornerstone of modern organic synthesis. α-hydroxy ketones, in particular, are versatile intermediates found in numerous biologically active molecules.[4][5] The synthesis of enantiomerically pure linear aliphatic α-hydroxy ketones, such as (S)-2-Hydroxy-3-pentanone, is particularly demanding. Traditional chemical methods often struggle to differentiate between the small alkyl groups adjacent to the carbonyl functions, leading to poor selectivity or requiring complex, multi-step procedures.[3]
Biocatalysis has emerged as a powerful alternative, offering unparalleled selectivity under environmentally benign conditions.[6] Oxidoreductases, specifically alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are particularly adept at the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols.[7] These enzymes operate within precisely structured active sites, enabling them to distinguish between sterically similar substituents and deliver products with high enantiomeric excess (% ee).
This guide focuses on a highly effective method utilizing a carbonyl reductase from Candida parapsilosis (CPCR2), which demonstrates excellent regio- and enantioselectivity in the reduction of 2,3-pentanedione.[3] A critical component of this process is the in-situ regeneration of the expensive nicotinamide cofactor (NADPH/NADH), which is achieved using an inexpensive sacrificial alcohol, isopropanol, in a substrate-coupled system.[8] This creates a highly efficient and economically viable catalytic cycle.
The Catalytic Cycle: Mechanism of Asymmetric Reduction and Cofactor Regeneration
The overall transformation involves two interconnected processes catalyzed by the same enzyme, CPCR2, as illustrated in the diagram below.
-
Substrate Reduction: The primary reaction is the regio- and enantioselective reduction of 2,3-pentanedione. The enzyme selectively delivers a hydride from the reduced cofactor (NADPH) to one of the carbonyl groups, specifically to the C2 carbonyl, and from a specific face, to yield (S)-2-Hydroxy-3-pentanone. This consumes the cofactor, converting NADPH to its oxidized form, NADP+.
-
Cofactor Regeneration: For the process to be catalytic, NADPH must be continuously regenerated. This is accomplished by including a large excess of a co-substrate, isopropanol. The same enzyme, CPCR2, catalyzes the oxidation of isopropanol to acetone, simultaneously reducing NADP+ back to NADPH.[6][8] This elegant system drives the primary reaction to completion with only a catalytic amount of the expensive cofactor.
Figure 1: Catalytic cycle for the synthesis of (S)-2-Hydroxy-3-pentanone.
Preparative Scale Synthesis Protocol
This protocol is adapted from established literature for the preparative-scale synthesis of (S)-2-Hydroxy-3-pentanone.[3]
Materials and Reagents
-
Substrate: 2,3-Pentanedione (CAS: 600-14-6)
-
Biocatalyst: Purified recombinant Carbonyl Reductase from Candida parapsilosis (CPCR2).
-
Cofactor: NADP⁺ (Nicotinamide adenine dinucleotide phosphate, oxidized form)
-
Co-substrate: Isopropanol (2-Propanol)
-
Buffer: Potassium phosphate buffer (100 mM, pH 6.5)
-
Extraction Solvent: Ethyl acetate
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)
-
Chromatography: Silica gel for column chromatography, with a hexane/ethyl acetate eluent system.
Experimental Workflow
The overall workflow from reaction setup to final analysis is depicted below.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones [air.unimi.it]
- 3. Enzyme-catalysed regio- and enantioselective preparative scale synthesis of ( S )-2-hydroxy alkanones - RSC Advances (RSC Publishing) DOI:10.1039/C5RA02975A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
Application Note & Protocols: Biocatalytic Reduction for the Synthesis of Chiral α-Hydroxy Ketones and Vicinal Diols
Abstract
Chiral α-hydroxy ketones and their corresponding vicinal diols are pivotal structural motifs in numerous active pharmaceutical ingredients (APIs), including antivirals, antidepressants, and antitumor agents.[1] Traditional chemical synthesis of these compounds often requires harsh reaction conditions, stoichiometric use of toxic metal catalysts, and complex purification strategies. Biocatalysis, leveraging the exquisite chemo-, regio-, and stereoselectivity of enzymes, presents a powerful, sustainable alternative.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the asymmetric reduction of prochiral α-dicarbonyls and α-hydroxy ketones using carbonyl reductases (KREDs), with a focus on practical application for researchers in pharmaceutical and fine chemical synthesis.
Introduction: The Case for Biocatalytic Reduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral 1,2-diols and α-hydroxy ketones are particularly valuable building blocks.[5] The asymmetric reduction of a prochiral ketone to a chiral secondary alcohol is one of the most reliable transformations in synthetic organic chemistry. While chemical methods have been developed, they often face challenges related to catalyst cost, metal contamination, and waste disposal.
Enzymatic reductions, particularly those employing NAD(P)H-dependent carbonyl reductases (KREDs) or aldo-keto reductases (AKRs), offer significant advantages:[6]
-
Exceptional Stereoselectivity: Enzymes can produce single enantiomers with enantiomeric excesses (e.e.) often exceeding 99%.
-
Mild Reaction Conditions: Reactions are typically run in aqueous buffer at or near ambient temperature and neutral pH, preserving sensitive functional groups.[3]
-
Environmental Sustainability: Biocatalysis avoids heavy metal catalysts and harsh reagents, aligning with green chemistry principles.[5]
-
Process Efficiency: The integration of cofactor regeneration systems makes the process economically viable for large-scale synthesis.[7][8][9][10][11]
This document will guide the user through the principles of KRED-catalyzed reductions, enzyme selection, the critical role of cofactor regeneration, and provide a step-by-step protocol for screening and optimization.
Scientific Principles
The Carbonyl Reductase (KRED) System
Carbonyl reductases (EC 1.1.1.184) belong to the oxidoreductase family of enzymes.[12] They catalyze the transfer of a hydride ion from the nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of a substrate, such as an aldehyde or ketone.[6][12] The stereochemical outcome of the reduction is determined by the specific three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that exposes one of the two carbonyl faces to the cofactor.
Cofactor Regeneration: The Key to Economic Viability
The nicotinamide cofactors NAD(P)H are expensive and must be used in catalytic amounts to make any enzymatic reduction process economically feasible.[8][10][11] Therefore, an in situ cofactor regeneration system is essential. This is typically achieved by coupling the primary reduction reaction with a secondary "sacrificial" reaction catalyzed by a dehydrogenase.
Commonly used enzyme-coupled systems include:
-
Glucose/Glucose Dehydrogenase (GDH): Oxidizes glucose to gluconolactone, reducing NAD(P)⁺ back to NAD(P)H. This is a highly efficient and widely used system.[7]
-
Formate/Formate Dehydrogenase (FDH): Oxidizes formate to carbon dioxide.[7][13] This is advantageous as the byproduct (CO₂) is gaseous and does not complicate downstream processing.
-
Isopropanol/Alcohol Dehydrogenase (ADH): Oxidizes isopropanol (IPA) to acetone. This system is cost-effective, and the volatile acetone byproduct is easily removed.[7][14]
dot digraph "Cofactor_Regeneration_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
sub [label="Prochiral\nα-Hydroxy Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; prod [label="Chiral\n1,2-Diol", fillcolor="#F1F3F4", fontcolor="#202124"];
nadph [label="NAD(P)H", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nadp [label="NAD(P)⁺", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
kred [label="Carbonyl\nReductase (KRED)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.5]; gdh [label="Regeneration\nEnzyme (e.g., GDH)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124", width=1.5];
glucose [label="Sacrificial Substrate\n(e.g., Glucose)", fillcolor="#F1F3F4", fontcolor="#202124"]; gluconolactone [label="Byproduct\n(e.g., Gluconolactone)", fillcolor="#F1F3F4", fontcolor="#202124"];
sub -> prod [label=" KRED ", arrowhead=vee, color="#34A853"]; nadph -> nadp [headport="n", tailport="s", arrowhead=vee, color="#5F6368"]; nadp -> nadph [headport="s", tailport="n", arrowhead=vee, color="#5F6368"];
{rank=same; sub; prod;} {rank=same; nadph; nadp;}
kred -> sub [style=invis]; kred -> prod [style=invis];
gdh -> glucose [style=invis]; gdh -> gluconolactone [style=invis];
glucose -> gluconolactone [label=" GDH ", arrowhead=vee, color="#FBBC05"];
// Invisible edges for alignment edge [style=invis]; sub -> nadph; prod -> nadp; glucose -> nadp; gluconolactone -> nadph; } caption [label="Fig. 1: Enzymatic cycle for KRED-catalyzed reduction with cofactor regeneration.", fontname="Arial", fontsize=10]; }
Experimental Design & Protocols
Materials and Reagents
-
Enzymes: A panel of commercially available KREDs (lyophilized powder or solution). A glucose dehydrogenase (GDH) for cofactor regeneration.
-
Cofactors: β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) or β-nicotinamide adenine dinucleotide (NAD⁺).
-
Substrate: Prochiral α-hydroxy ketone (e.g., 1-hydroxy-2-butanone).
-
Regeneration Substrate: D-Glucose.
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.0).
-
Solvents: Anhydrous isopropanol (IPA), ethyl acetate (EtOAc), hexane.
-
Analysis: Anhydrous magnesium sulfate (MgSO₄), silica gel for chromatography. Chiral HPLC or GC column for enantiomeric excess determination.[15][16]
Protocol 1: Screening of Carbonyl Reductases
Scientist's Note: The goal of this initial screen is to identify candidate enzymes from a panel that show activity and selectivity for the target substrate. Running small-scale reactions in parallel allows for efficient evaluation of multiple biocatalysts.
-
Stock Solution Preparation:
-
Buffer: Prepare 500 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Substrate Stock (100 mM): Dissolve the appropriate amount of α-hydroxy ketone in a minimal amount of DMSO or IPA, then dilute to the final concentration with buffer.
-
NADP⁺ Stock (20 mM): Dissolve NADP⁺ in buffer. Store on ice.
-
Glucose Stock (1 M): Dissolve D-glucose in buffer.
-
-
Reaction Setup (1 mL total volume):
-
In a 2 mL microcentrifuge tube, add the following in order:
-
830 µL of 100 mM Phosphate Buffer (pH 7.0)
-
100 µL of 1 M Glucose stock (Final conc: 100 mM)
-
50 µL of 20 mM NADP⁺ stock (Final conc: 1 mM)
-
1-5 mg of KRED powder (or 10-50 µL of enzyme solution).
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Add 5-10 U of Glucose Dehydrogenase (GDH).
-
Initiate the reaction by adding 20 µL of 100 mM substrate stock (Final conc: 2 mM).
-
-
Incubation & Monitoring:
-
Incubate the reactions at 30°C with gentle shaking (200-250 rpm).
-
Take a 50 µL aliquot at specific time points (e.g., 2h, 4h, 24h). Quench the aliquot by adding it to 100 µL of ethyl acetate containing an internal standard. Vortex vigorously.
-
-
Work-up and Analysis:
-
After 24 hours, quench the entire reaction by adding 1 mL of ethyl acetate.
-
Vortex thoroughly for 1 minute. Centrifuge to separate the layers.
-
Carefully transfer the organic (top) layer to a new vial.
-
Dry the organic layer over anhydrous MgSO₄, filter, and analyze.
-
Conversion Analysis: Analyze by GC or LC-MS to determine the ratio of substrate remaining to product formed.
-
Enantiomeric Excess (e.e.) Analysis: Analyze the product by chiral HPLC or chiral GC.[17][][19][20] The e.e. is calculated as: e.e. (%) = [([R] - [S]) / ([R] + [S])] * 100.
-
dot digraph "Screening_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
start [label="Start: Select KRED Panel\n& Substrate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare Stock Solutions\n(Buffer, Substrate, Cofactor, Glucose)"]; setup [label="Set up Parallel Reactions\n(1 mL scale)"]; incubate [label="Incubate at 30°C\nwith Shaking"]; sample [label="Time-Point Sampling\n(e.g., 2h, 24h)"]; workup [label="Quench & Extract\nwith Ethyl Acetate"]; analysis [label="Analyze Conversion (GC/LC)\n& Enantioselectivity (Chiral GC/HPLC)"]; decision [label="Identify 'Hit' Enzymes\n(High Conversion & e.e.)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Proceed to Optimization\n(Protocol 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep; prep -> setup; setup -> incubate; incubate -> sample; sample -> workup; workup -> analysis; analysis -> decision; decision -> optimize [label="Success"]; decision -> end [label="No Hits"]; } caption [label="Fig. 2: Workflow for initial screening of a KRED enzyme panel.", fontname="Arial", fontsize=10]; }
Protocol 2: Reaction Optimization
Scientist's Note: Once a "hit" enzyme is identified, key parameters should be optimized to maximize conversion, selectivity, and space-time yield. Factors like substrate loading, pH, temperature, and co-solvent can have a profound impact on performance.[21]
-
Substrate Loading: Increase the substrate concentration incrementally (e.g., 10 mM, 25 mM, 50 mM, 100 mM) while keeping enzyme and cofactor concentrations constant to identify potential substrate inhibition. A fed-batch strategy, where the substrate is added portion-wise over time, can overcome inhibition at high concentrations.[22]
-
pH Profile: Set up parallel reactions in buffers of varying pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to determine the optimal pH for both enzyme activity and stability.
-
Co-solvent Tolerance: For poorly soluble substrates, introduce a water-miscible co-solvent (e.g., DMSO, IPA, acetonitrile) at varying concentrations (5-20% v/v). Monitor for any decrease in enzyme activity or enantioselectivity, as organic solvents can sometimes denature enzymes.[22]
-
Temperature Profile: Evaluate the reaction at different temperatures (e.g., 25°C, 30°C, 37°C, 45°C) to find the optimal balance between reaction rate and enzyme stability.
Data Presentation & Troubleshooting
Example Screening Results
| KRED ID | Substrate | Conversion (%) @ 24h | Product | e.e. (%) | Configuration |
| KRED-A01 | 1-hydroxy-2-butanone | 15 | (S)-1,2-butanediol | 85 | S |
| KRED-A02 | 1-hydroxy-2-butanone | >99 | (R)-1,2-butanediol | >99 | R |
| KRED-A03 | 1-hydroxy-2-butanone | 65 | (R)-1,2-butanediol | 92 | R |
| KRED-A04 | 1-hydroxy-2-butanone | <5 | - | - | - |
| KRED-A05 | 1-hydroxy-2-butanone | >99 | (S)-1,2-butanediol | 98 | S |
Interpretation: Based on the hypothetical data above, KRED-A02 and KRED-A05 are excellent candidates for producing the (R)- and (S)-enantiomers, respectively, and should be selected for further optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive enzyme. 2. Inefficient cofactor regeneration. 3. Substrate/product inhibition. | 1. Verify enzyme activity with a known control substrate. 2. Ensure GDH/FDH is active and all components are present. Increase regeneration enzyme loading. 3. Decrease initial substrate concentration; use a fed-batch approach.[22] |
| Poor Enantioselectivity | 1. Sub-optimal enzyme for the substrate. 2. Non-enzymatic background reaction. 3. Racemization of product under reaction conditions. 4. Incorrect reaction conditions (pH, temp).[21] | 1. Screen a wider, more diverse panel of KREDs.[15] 2. Run a control reaction without the KRED to quantify background reduction. 3. Check the stability of the chiral product under the reaction pH and temperature. 4. Optimize pH and temperature; sometimes lower temperatures improve e.e. |
| Reaction Stalls | 1. Enzyme instability over time. 2. Depletion of sacrificial substrate (e.g., glucose). 3. pH drift due to byproduct formation (e.g., gluconic acid). | 1. Test enzyme stability at reaction conditions. Consider enzyme immobilization. 2. Ensure sacrificial substrate is in sufficient excess (e.g., 1.5-2.0 equivalents). 3. Use a more strongly buffered system or implement pH control for larger scale reactions. |
Conclusion
Biocatalytic reduction using carbonyl reductases is a mature, reliable, and scalable technology for the production of high-value chiral α-hydroxy ketones and vicinal diols.[2][23] By employing systematic screening and optimization protocols as outlined in this guide, researchers can efficiently identify suitable biocatalysts and develop robust processes. The mild conditions, exceptional selectivity, and favorable environmental profile make enzymatic reduction a "first choice" method for modern synthetic chemistry in the pharmaceutical and fine chemical industries.[23]
References
- van der Donk, W. A., & Zhao, H. (2003). Regeneration of cofactors for use in biocatalysis. Current Opinion in Biotechnology, 14(6), 583–589. [Link]
- Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for use in biocatalysis. Current Opinion in Biotechnology. [Link]
- Zhang, W., & Xu, J. (2018). Cofactor regeneration for sustainable enzymatic biosynthesis. Biotechnology Advances. [Link]
- Kalyani, D. C., & Farooqi, T. (2016). Cofactor regeneration - an important aspect of biocatalysis.
- Zhao, H., & van der Donk, W. A. (2003).
- Patel, R. N. (2008). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Drug Discovery & Development. [Link]
- Sehl, T., et al. (2023). 1-pot 2-step enzymatic synthesis for chiral diols. BIOTRANS 2023. [Link]
- Aufderheide, C., et al. (2023). Production of selected chiral diols via synthetic enzymes cascade in unconventional media. BIOTRANS 2023. [Link]
- Calam, E., et al. (2013). Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases. Chemico-Biological Interactions. [Link]
- Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions. Applied Microbiology and Biotechnology. [Link]
- Hoyos, P., et al. (2010). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Accounts of Chemical Research. [Link]
- Hoyos, P., et al. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Semantic Scholar. [Link]
- Grote, A. C., et al. (2012).
- Maser, E. (2007). Carbonyl Reductases: The Complex Relationships of Mammalian Carbonyl- and Quinone-Reducing Enzymes and Their Role in Physiology. Annual Review of Pharmacology and Toxicology. [Link]
- Malátková, P., Maser, E., & Wsól, V. (2010). Human carbonyl reductases. Current Drug Metabolism. [Link]
- Currin, A., et al. (2021). Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Biocatalysis.
- Wikipedia. Carbonyl reductase (NADPH). Wikipedia. [Link]
- Straathof, A. J. J., & Liese, A. (2008). Biocatalytic Reductions: From Lab Curiosity to “First Choice”.
- Taylor & Francis. Carbonyl reductase – Knowledge and References. Taylor & Francis. [Link]
- Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- Contente, M. L., & Paradisi, F. (2021). “A Study in Yellow”: Investigations in the Stereoselectivity of Ene‐Reductases.
- Creative Biostructure. Chiral Resolution Techniques by High Performance Liquid Chromatography (HPLC).
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- Phenomenex.
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Quantitative Analysis of 2-Hydroxy-3-pentanone in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Scientists
Abstract
This application note presents a detailed methodology for the identification and quantification of 2-Hydroxy-3-pentanone, an alpha-hydroxy ketone, using Gas Chromatography-Mass Spectrometry (GC-MS).[1] Due to the presence of a polar hydroxyl group, direct GC analysis can be challenging, leading to poor chromatographic peak shape and reduced sensitivity. This guide outlines a robust protocol involving a chemical derivatization step to enhance volatility and thermal stability, followed by a validated GC-MS method suitable for complex sample matrices. The described workflow is designed for researchers in metabolomics, food science, and pharmaceutical development, providing a self-validating system to ensure data integrity and reproducibility.
Introduction: The Analytical Challenge
This compound (CAS 5704-20-1) is an organic compound belonging to the acyloin class of molecules, characterized by an alpha-hydroxy ketone functional group.[1] It is a secondary alcohol and a ketone, contributing to its unique chemical properties, including a boiling point of approximately 153°C and significant water solubility.[2][3] Its presence has been noted in various natural products, and its analysis is crucial for quality control, flavor profiling, and metabolic studies.[4][5]
The primary analytical challenge in the GC analysis of this compound lies in the polarity imparted by its hydroxyl (-OH) group. This functional group can engage in hydrogen bonding, leading to tailing peaks, poor resolution, and potential thermal degradation in the hot GC inlet. To overcome these issues, chemical derivatization is an essential sample preparation step.[6] This process replaces the active hydrogen in the hydroxyl group with a non-polar functional group, thereby increasing the analyte's volatility and making it amenable to GC-MS analysis.[6][7]
Analyte Characteristics
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | PubChem[8] |
| Molecular Weight | 102.13 g/mol | PubChem[8] |
| CAS Number | 5704-20-1 | NIST[4] |
| Boiling Point | 153°C at 760 mmHg | LookChem[3] |
| Synonyms | 3-Pentanone, 2-hydroxy-; 3-Pentanon-2-ol | NIST[4] |
| Chemical Class | Alpha-hydroxy ketone, Acyloin | FooDB[1] |
Experimental Workflow and Methodology
The overall analytical workflow is designed to ensure accuracy, precision, and robustness from sample preparation through data analysis.
Rationale for Derivatization
As established, direct analysis is suboptimal. A two-step derivatization process is recommended for comprehensive and stable modification of the analyte:
-
Methoximation: This initial step targets the ketone functional group. The reagent, Methoxyamine hydrochloride (MeOx), converts the keto group into an oxime.[7] This is crucial because it prevents the molecule from undergoing tautomerization (enolization) during the subsequent high-temperature silylation step, which could otherwise lead to multiple derivative peaks and inaccurate quantification.[7]
-
Silylation: Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used. MSTFA efficiently replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[7] This reaction significantly increases the volatility of the analyte and enhances its thermal stability, resulting in sharp, symmetrical peaks during GC analysis.[6]
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix. For the analysis of polar derivatives, a mid-polarity column is often a good choice.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and reproducibility. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity for trace-level detection. |
| Column | DB-5ms (30 m x 0.25 mm ID x 0.25 µm) or similar | A versatile, low-bleed, mid-polarity column suitable for a wide range of derivatized compounds. |
| Inlet Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace analysis. A split injection may be used for more concentrated samples. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature ramp that effectively separates the analyte from matrix components and ensures elution of the derivatized compound. |
| MS Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, highly reproducible ionization technique creating a searchable mass spectrum. |
| Acquisition Mode | Full Scan (m/z 40-450) & SIM | Use Full Scan for initial identification and method development. Use Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis. Key ions for the TMS-derivative should be determined experimentally. |
Detailed Protocols
Protocol 1: Preparation of Standards and QC Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.8, 8, and 40 µg/mL) from a separate stock solution to ensure an independent check of accuracy and precision.
Protocol 2: Sample Preparation and Derivatization
-
Aliquoting: Pipette 100 µL of each standard, QC, or unknown sample into a 2 mL autosampler vial. If samples contain a complex matrix (e.g., plasma, tissue homogenate), a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation may be required first.
-
Internal Standard: Add 10 µL of an appropriate internal standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. It is critical to remove all water, as it will interfere with the silylation reagent.[7]
-
Methoximation: Add 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial tightly and vortex for 1 minute. Incubate at 60°C for 45 minutes.
-
Silylation: After cooling the vial to room temperature, add 100 µL of MSTFA. Cap the vial tightly, vortex for 1 minute, and incubate at 60°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
Method Validation
A validated method ensures that the results are reliable. The method should be validated for linearity, sensitivity, accuracy, and precision according to established guidelines.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Demonstrates a proportional response of the instrument to the concentration of the analyte. |
| Sensitivity (LOD/LOQ) | Signal-to-Noise (S/N) ratio ≥ 3 for LOD, ≥ 10 for LOQ | Defines the lowest concentration that can be reliably detected (LOD) and quantified (LOQ). |
| Accuracy | Recovery of 85-115% for QC samples | Measures the closeness of the experimental value to the true value.[9][10] |
| Precision (Intra/Inter-day) | Relative Standard Deviation (RSD) ≤ 15% | Assesses the degree of scatter in the results from multiple analyses of the same sample.[9][11] |
| Specificity | No interfering peaks at the analyte retention time | Ensures the signal being measured is solely from the analyte of interest. |
Data Analysis and Interpretation
-
Identification: The identity of the derivatized this compound peak is confirmed by comparing its retention time to that of a known standard and by matching its mass spectrum against a reference library (e.g., NIST). The NIST WebBook provides mass spectral data for the underivatized compound, which can serve as a foundational reference.[4][8]
-
Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from this curve.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound by GC-MS. The central challenge posed by the analyte's polarity is effectively addressed through a robust, two-step derivatization protocol involving methoximation and silylation. By converting the analyte into a more volatile and thermally stable form, this method achieves the sharp, symmetrical peaks necessary for sensitive and accurate quantification. The detailed protocols for sample preparation, instrument parameters, and method validation offer researchers a reliable and reproducible workflow. Adherence to these guidelines will enable the generation of high-quality, defensible data critical for applications in drug development, food chemistry, and metabolomic research.
References
- FooDB. (2011). Showing Compound this compound (FDB029636).
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 5704-20-1).
- LookChem. (n.d.). hydroxypentanone,this compound|5704-20-1.
- Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-70.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243.
- Holm, K., et al. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 34(8), 483-488.
- Piras, C., et al. (2021). Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples. International Journal of Molecular Sciences, 22(9), 4752.
- Semantic Scholar. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry.
- ResearchGate. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
- ResearchGate. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.
- Holm, K., et al. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 34(8), 483-8.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- PubChem. (n.d.). (S)-2-Hydroxy-3-pentanone. National Center for Biotechnology Information.
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Application Note: Mass Spectrometric Analysis of 2-Hydroxy-3-pentanone
Introduction
2-Hydroxy-3-pentanone (CAS: 5704-20-1), an alpha-hydroxy ketone, is a significant volatile organic compound found in various natural products, including honey and certain fruits.[1][2] Its presence and concentration are often linked to the aroma profile and authenticity of these products. As an oxygenated hydrocarbon, it belongs to a class of compounds known as acyloins.[3] Accurate and robust analytical methods are therefore crucial for its identification and quantification in complex matrices. This application note provides a detailed guide to the analysis of this compound using mass spectrometry, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI), a prevalent and effective technique for this analyte. A complementary Liquid Chromatography-Mass Spectrometry (LC-MS) approach is also discussed.
This document is intended for researchers, analytical chemists, and quality control specialists in the food science, flavor and fragrance, and metabolomics industries. It offers field-proven protocols, explains the causality behind experimental choices, and provides a framework for reliable and reproducible analysis.
Analyte Profile:
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [4][5] |
| Synonyms | 3-Pentanon-2-ol | [4][5] |
| Molecular Formula | C₅H₁₀O₂ | [4][5] |
| Molecular Weight | 102.13 g/mol | [1][4][5] |
| CAS Number | 5704-20-1 |[1][4][5] |
Principle of Mass Spectrometric Analysis
Mass spectrometry is the analytical technique of choice for the definitive identification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity. The typical workflow involves sample introduction, ionization, mass analysis, and detection.
-
Gas Chromatography (GC) Coupling: Due to its volatility, this compound is ideally suited for GC-MS analysis. The GC separates the analyte from other components in the sample matrix based on its boiling point and interaction with the stationary phase. The separated analyte then enters the mass spectrometer.
-
Electron Ionization (EI): This is a hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to the formation of a molecular ion (M⁺˙) and a series of characteristic fragment ions. The resulting fragmentation pattern is highly reproducible and serves as a chemical "fingerprint," allowing for confident library matching and structural elucidation.
The general workflow for the analysis is depicted below.
Caption: General workflow for GC-MS analysis of volatile compounds.
Protocol: GC-MS Analysis of this compound
This protocol is optimized for the identification of this compound in a sample matrix. Headspace Solid-Phase Microextraction (HS-SPME) is recommended for sample preparation as it is a solvent-free technique that effectively concentrates volatiles.
Sample Preparation (HS-SPME)
-
Sample Aliquoting: Place a known quantity (e.g., 1-5 g) of the sample into a 20 mL headspace vial. If the sample is solid, it may be necessary to add a small amount of deionized water to facilitate the release of volatiles.
-
Internal Standard: Add an appropriate internal standard (e.g., 2-heptanone, deuterated analogue) to the vial for semi-quantification or quantification purposes.
-
Equilibration: Seal the vial and place it in a heating block or autosampler incubator. Allow the sample to equilibrate at a controlled temperature (e.g., 50-60°C) for 15-30 minutes with agitation. This step facilitates the partitioning of volatile compounds from the sample matrix into the headspace.
-
Extraction: Expose a SPME fiber to the vial's headspace for a defined period (e.g., 20-40 minutes) at the same temperature. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting choice for broad-range volatile analysis.[6]
-
Desorption: Immediately transfer the SPME fiber to the GC inlet for thermal desorption of the trapped analytes.
Instrumentation and Parameters
The following parameters are a robust starting point and can be adapted based on the specific instrument and matrix.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable GC platform. |
| MS System | Agilent 5977B or equivalent | Standard quadrupole MS detector. |
| Injection Port | Splitless mode, 250°C | Ensures efficient thermal desorption from the SPME fiber and transfer of the entire analyte band to the column. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | DB-Wax or similar polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | The hydroxyl and ketone groups make this compound a polar molecule. A polar column provides better peak shape and retention.[2] |
| Oven Program | 40°C (hold 4 min), ramp 5°C/min to 245°C (hold 5 min) | A starting temperature of 40°C allows for good trapping of early-eluting volatiles. The ramp rate provides a good balance between separation efficiency and analysis time.[6] |
| MS Source Temp | 230°C | Standard temperature to ensure analyte remains in the gas phase without thermal degradation. |
| MS Quad Temp | 150°C | Standard temperature for good ion transmission. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy for generating reproducible fragmentation patterns that are comparable to library spectra (e.g., NIST). |
| Scan Range | m/z 35-350 | A typical range that covers the expected molecular ion and fragment ions of small organic molecules. |
Data Interpretation: EI Mass Spectrum and Fragmentation
Upon analysis, the mass spectrum of this compound will exhibit a characteristic pattern. While the molecular ion peak (M⁺˙) at m/z 102 may be of low abundance or absent due to the instability of the initial ion, the fragment ions are highly diagnostic.[4]
Expected EI Mass Spectrum:
| m/z | Relative Intensity (%) | Proposed Ion Identity |
| 102 | < 5 | [C₅H₁₀O₂]⁺˙ (Molecular Ion) |
| 73 | ~20 | [M - C₂H₅]⁺ or [C₃H₅O₂]⁺ |
| 57 | ~75 | [CH₃CH₂CO]⁺ (Propionyl cation) |
| 45 | 100 (Base Peak) | [CH₃CH(OH)]⁺ |
| 29 | ~80 | [C₂H₅]⁺ (Ethyl cation) |
| Data synthesized from the NIST Mass Spectrometry Data Center.[1][4] |
The base peak at m/z 45 is a crucial identifier, resulting from the alpha-cleavage between the carbonyl carbon (C3) and the carbon bearing the hydroxyl group (C2).
Proposed Fragmentation Pathway
The fragmentation of this compound under EI conditions is driven by the presence of the ketone and alcohol functional groups. The primary cleavage events are alpha-cleavages adjacent to the carbonyl and hydroxyl groups.
Sources
1H and 13C NMR chemical shifts of alpha-hydroxy ketones
Topic: Characterization of α-Hydroxy Ketones using ¹H and ¹³C NMR Spectroscopy
Introduction
α-Hydroxy ketones, also known as acyloins, are a pivotal class of organic compounds characterized by a hydroxyl group positioned on the carbon atom alpha to a carbonyl group. This unique structural motif is a cornerstone in numerous natural products, pharmaceutical intermediates, and is a key player in synthetic organic chemistry, particularly in reactions like the benzoin condensation. The precise and unambiguous structural elucidation of these molecules is paramount for quality control, reaction monitoring, and drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular framework. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus within an α-hydroxy ketone is distinct, giving rise to a characteristic NMR spectrum that serves as a molecular fingerprint. This application note provides a detailed guide to understanding the ¹H and ¹³C NMR chemical shifts of α-hydroxy ketones, outlines a robust protocol for data acquisition, and offers insights into spectral interpretation for researchers, scientists, and drug development professionals.
¹H NMR Spectroscopy of α-Hydroxy Ketones: A Detailed Analysis
The ¹H NMR spectrum of an α-hydroxy ketone is distinguished by several key signals whose chemical shifts are highly sensitive to the molecule's structure and environment.
The α-Proton (R-CH(OH)-C=O)
The proton attached to the α-carbon is flanked by two electron-withdrawing groups: the carbonyl (C=O) and the hydroxyl (-OH). This electronic environment deshields the α-proton, causing its signal to appear significantly downfield compared to a simple alcohol or alkane.[1][2]
-
Typical Chemical Shift: The α-proton typically resonates in the range of δ 4.5 - 6.1 ppm . The exact position is influenced by the nature of the substituents (R groups) and solvent. For example, in benzoin, a classic α-hydroxy ketone, the α-proton signal appears around δ 6.1 ppm in DMSO-d₆.[3]
The Hydroxyl Proton (-OH)
The hydroxyl proton is the most variable and diagnostically significant signal in the ¹H NMR spectrum of an α-hydroxy ketone. Its chemical shift is profoundly influenced by hydrogen bonding, concentration, and the choice of solvent.[4][5]
-
Intramolecular Hydrogen Bonding: A key feature of many α-hydroxy ketones is the ability to form a stable five- or six-membered ring via an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction strongly deshields the hydroxyl proton, shifting its resonance significantly downfield.[6][7] In compounds like 2'-hydroxyacetophenone, this effect is so pronounced that the hydroxyl proton can appear as far downfield as δ 12.25 ppm .[8] This downfield shift is a strong indicator of a conformationally restricted system with a persistent intramolecular hydrogen bond.
-
Intermolecular Hydrogen Bonding: In the absence of strong intramolecular bonding, or at higher concentrations, intermolecular hydrogen bonds (between two or more molecules) become prevalent. This also leads to deshielding, but the resulting chemical shift is concentration-dependent.
-
Solvent Effects: The choice of NMR solvent has a dramatic effect.
-
Aprotic, Non-polar Solvents (e.g., CDCl₃): In these solvents, intramolecular hydrogen bonding is favored, but the observed chemical shift can still be broad and variable (typically δ 3.5 - 6.0 ppm) if intermolecular exchange occurs.
-
Aprotic, Polar Solvents (e.g., DMSO-d₆): DMSO is a strong hydrogen bond acceptor. It disrupts intermolecular hydrogen bonds of the analyte and forms a strong hydrogen bond with the hydroxyl proton. This slows down the chemical exchange rate, resulting in a sharper, more defined -OH signal at a downfield position.[9][10] For benzoin in DMSO-d₆, the hydroxyl proton signal is observed around δ 6.1 ppm, often coupled to the α-proton.[3]
-
¹³C NMR Spectroscopy of α-Hydroxy Ketones
¹³C NMR provides direct information about the carbon skeleton of the molecule. The key signals for an α-hydroxy ketone are the carbonyl carbon and the α-carbon.
The Carbonyl Carbon (C=O)
The carbonyl carbon in α-hydroxy ketones is highly deshielded and appears far downfield in the ¹³C NMR spectrum.
-
Typical Chemical Shift: The resonance for the carbonyl carbon is typically found in the range of δ 195 - 210 ppm .[11][12] This is slightly upfield compared to a simple dialkyl ketone (which can be >205 ppm) due to the electron-donating effect of the adjacent hydroxyl group. For 2'-hydroxyacetophenone, this peak is observed at δ 204.6 ppm.[8]
The α-Carbon (-CH-OH)
The α-carbon, being directly attached to an electronegative oxygen atom, is also deshielded.
-
Typical Chemical Shift: This carbon typically resonates in the range of δ 70 - 85 ppm .[13][14] Its precise location is sensitive to the electronic nature of the surrounding substituents.
Summary of Characteristic Chemical Shifts
The following table provides a summary of typical chemical shift ranges for the key nuclei in α-hydroxy ketones. These values are guides and can be influenced by the specific molecular structure and experimental conditions.[2][11][12][15]
| Nucleus | Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Influencing Factors |
| α-Proton | R-CH (OH)-C=O | 4.5 - 6.1 | - | Electronegativity of C=O and -OH groups |
| Hydroxyl Proton | R-CH(OH )-C=O | 3.0 - 13.0 (highly variable) | - | Hydrogen bonding, solvent, concentration |
| Carbonyl Carbon | R-CH(OH)-C =O | - | 195 - 210 | Conjugation, substituent effects |
| α-Carbon | R-C H(OH)-C=O | - | 70 - 85 | Electronegativity of the -OH group |
| Aromatic Protons | Ar -H | 6.5 - 8.5 | - | Substituent electronic effects |
| Aromatic Carbons | Ar -C | - | 110 - 150 | Substituent electronic effects |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol ensures the preparation of a high-quality sample for reproducible NMR acquisition.
-
Weigh Sample: Accurately weigh 5-10 mg of the purified α-hydroxy ketone sample directly into a clean, dry NMR tube.
-
Select Deuterated Solvent:
-
For general screening and non-polar compounds, use Chloroform-d (CDCl₃) .
-
To clearly observe and assign the hydroxyl proton signal, use Dimethyl sulfoxide-d₆ (DMSO-d₆) . DMSO-d₆ is highly recommended for its ability to minimize proton exchange and reveal coupling to the -OH proton.
-
-
Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Add Internal Standard: Add a small amount (1-2 µL) of a 1% Tetramethylsilane (TMS) solution in the deuterated solvent. TMS serves as the internal reference, with its signal defined as δ 0.00 ppm. For aqueous samples, DSS or TSP can be used.[16][17]
-
Dissolve Sample: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Filter (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
Protocol 2: Acquiring ¹H and ¹³C NMR Spectra
These are general acquisition parameters for a modern NMR spectrometer (e.g., 400 MHz).
A. ¹H NMR Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS or solvent residual peak.
-
Set the following acquisition parameters:
-
Pulse Program: Standard 1D proton (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Acquire the spectrum.
-
Process the data: Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals.
B. ¹³C{¹H} NMR Acquisition (Proton-Decoupled):
-
Use the same locked and shimmed sample.
-
Select a standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30').
-
Set the following acquisition parameters:
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans (NS): 128 to 1024 scans (or more, depending on sample concentration).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~1-2 seconds.
-
-
Acquire and process the spectrum similarly to the ¹H experiment.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm or by referencing the solvent's characteristic carbon signal (e.g., CDCl₃ at δ 77.16 ppm, DMSO-d₆ at δ 39.52 ppm).
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the experimental workflow and the fundamental relationship between the structure of an α-hydroxy ketone and its NMR signals.
Caption: Workflow for α-Hydroxy Ketone Analysis by NMR.
Caption: Key NMR Signal Correlations in α-Hydroxy Ketones.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of α-hydroxy ketones. The chemical shifts of the α-proton, the carbonyl carbon, and the α-carbon provide a reliable basis for identifying the core structure. Furthermore, the chemical shift of the hydroxyl proton serves as a highly sensitive probe for conformational analysis, particularly for detecting the presence and strength of intramolecular hydrogen bonds. By following the detailed protocols outlined in this application note, researchers can confidently acquire high-quality NMR data and interpret it to unambiguously determine the structure of these important chemical entities.
References
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Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Alpha-Hydroxy Ketones
Abstract
Alpha-hydroxy ketones (AHKs) are a significant class of compounds, pivotal as intermediates in organic synthesis, as structural motifs in biologically active molecules, and as biomarkers in clinical diagnostics. Their accurate quantification is crucial for drug development, metabolic research, and quality control. This document provides a comprehensive guide to the analysis of alpha-hydroxy ketones using High-Performance Liquid Chromatography (HPLC). We delve into the core principles of separation, explore various detection strategies, and present detailed, field-proven protocols for both achiral and chiral analyses in diverse matrices. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Significance of Alpha-Hydroxy Ketones
Alpha-hydroxy ketones, characterized by a hydroxyl group adjacent to a carbonyl function, are key structural units in many natural products and pharmaceutical compounds. Their analysis presents unique challenges due to their polarity, potential for chirality, and the frequent need for high-sensitivity detection in complex biological matrices. This guide addresses these challenges by providing robust HPLC-based analytical solutions.
Core Principles of Separation
The selection of an appropriate chromatographic mode is the foundation of a successful HPLC method. For alpha-hydroxy ketones, reversed-phase and chiral chromatography are the most powerful and widely adopted approaches.
Reversed-Phase (RP) Chromatography
Reversed-phase HPLC is the workhorse for the analysis of a wide range of moderately polar to nonpolar compounds, including AHKs and their derivatives.
-
Mechanism: Separation is based on the hydrophobic partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, e.g., C18) and a polar mobile phase (commonly a mixture of water and acetonitrile or methanol)[1].
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the most common starting point due to its high hydrophobicity and retention capabilities for a broad range of analytes[2][3]. For more polar AHKs, a phase with lower silanol activity or alternative aromatic chemistries (e.g., Phenyl-Hexyl) can provide different selectivity and improved peak shape[1][4].
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal resolution.
-
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for its lower viscosity and stronger elution strength for many compounds[5].
-
pH Control: The addition of an acid (e.g., formic acid for MS-compatibility or phosphoric acid for UV-only methods) to the aqueous component of the mobile phase is crucial[1]. It suppresses the ionization of any acidic functional groups and minimizes undesirable interactions with residual silanols on the stationary phase, leading to sharper, more symmetrical peaks.
-
Chiral Chromatography
Many alpha-hydroxy ketones are chiral, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles.[6] Consequently, the separation and quantification of individual enantiomers are often mandated by regulatory agencies.[7]
-
Mechanism: Chiral separation is achieved using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[8] At least three points of interaction between the analyte and the CSP are generally required for enantiorecognition.[8]
-
Stationary Phase Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and can resolve a wide array of chiral compounds, including AHKs, often in normal-phase, polar organic, or reversed-phase modes.[7][8] The selection process is often empirical, involving screening of several columns with different selectivities.[9]
Detection Strategies: From Universal to Highly Specific
The choice of detector is governed by the analyte's properties, the required sensitivity, and the sample matrix.
-
UV-Visible (UV-Vis) Detection: While many simple AHKs lack a strong chromophore for sensitive UV detection, this method becomes exceptionally powerful when combined with derivatization. Reaction with a UV-absorbing agent like 2,4-dinitrophenylhydrazine (DNPH) creates highly conjugated hydrazone derivatives that can be detected with high sensitivity around 360-365 nm.[10][11] This is a robust and cost-effective approach for routine analysis.[12]
-
Fluorescence Detection (FLD): For ultra-trace analysis, derivatization with a fluorescent tag such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) or dansyl hydrazine offers superior sensitivity compared to UV detection.[13][14] The resulting derivatives are excited at a specific wavelength, and the emitted light is measured, providing both high sensitivity and selectivity.
-
Electrochemical Detection (ECD): ECD is an extremely selective and sensitive technique for analytes that can be oxidized or reduced.[15][16] It offers a linear range spanning several orders of magnitude, allowing for the measurement of concentrations from picomolar to micromolar levels.[17][18] Derivatized ketones can be detected with high sensitivity using ECD, making it a powerful tool for complex samples where matrix interferences can be a problem.[19]
-
Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (LC-MS), particularly tandem MS (MS/MS), is the gold standard for specificity and sensitivity.[10] It is indispensable for analyzing AHKs in complex biological matrices like plasma or tissue homogenates.[20][21] MS detection provides molecular weight information and structural data from fragmentation patterns, allowing for unequivocal identification and quantification, often using stable isotope-labeled internal standards for maximum accuracy.[22]
Sample Preparation: The Key to Robust Analysis
Proper sample preparation is critical to protect the analytical column, reduce matrix effects, and ensure the accuracy and reproducibility of the results.[23]
-
Filtration: The simplest form of sample preparation, used to remove particulate matter that could block the HPLC system.[24]
-
Protein Precipitation (PPT): For biological fluids like serum or plasma, PPT is a common first step. It involves adding a cold organic solvent, such as a 1:1 mixture of acetonitrile and methanol, to denature and precipitate proteins, which are then removed by centrifugation.[20][21]
-
Liquid-Liquid Extraction (LLE) & Supported Liquid Extraction (SLE): These techniques partition the analyte of interest from the aqueous sample matrix into an immiscible organic solvent, leaving behind many interferences. SLE immobilizes the aqueous sample on an inert solid support, preventing the formation of emulsions that can complicate traditional LLE.[24][25]
-
Solid Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. This technique is excellent for both cleanup and sample concentration.[3][23]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the analysis of alpha-hydroxy ketones using common HPLC techniques.
Protocol 1: General Quantification using RP-HPLC-UV with DNPH Derivatization
This protocol is suitable for the quantification of AHKs in relatively clean matrices such as process samples, formulations, or environmental water samples.
A. Workflow Overview
Caption: General workflow for AHK analysis via DNPH derivatization and HPLC-UV.
B. Step-by-Step Methodology
-
Preparation of DNPH Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of strong acid (e.g., sulfuric or phosphoric acid).
-
Derivatization:
-
To 1.0 mL of sample (or standard), add 1.0 mL of the DNPH reagent.
-
Vortex thoroughly and incubate the mixture in a sealed vial at an elevated temperature (e.g., 60°C) for 30-60 minutes to ensure complete reaction.[26]
-
Allow the solution to cool to room temperature.
-
-
Sample Cleanup (if required): For matrices with significant interferences, pass the derivatized sample through a C18 SPE cartridge to remove excess reagent and polar impurities. Elute the DNPH-hydrazone derivatives with acetonitrile.[3]
-
HPLC Analysis: Inject an aliquot (e.g., 10-20 µL) of the final solution into the HPLC system.
C. HPLC Conditions
| Parameter | Recommended Value | Causality / Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for DNPH derivatives.[3][12] |
| Mobile Phase | A: Water; B: Acetonitrile | Standard reversed-phase solvents. ACN provides good resolution.[5] |
| Gradient | Isocratic (e.g., 65% B) or Gradient elution | Isocratic is simpler for known mixtures[3]; gradient is better for complex samples with varying polarities.[11] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30-40°C | Improves efficiency and reduces viscosity, leading to sharper peaks. |
| Detection | UV at 360 nm | Wavelength of maximum absorbance for most DNPH-hydrazones.[12][27] |
| Injection Vol. | 10-20 µL | Standard volume to balance sensitivity and peak shape. |
Protocol 2: High-Sensitivity Analysis in Biological Fluids via UPLC-MS/MS
This protocol is designed for the targeted quantification of AHKs in complex biological matrices like serum or plasma, where high specificity and low detection limits are essential.
A. Workflow Overview
Caption: UPLC-MS/MS workflow for AHK analysis in biological samples.
B. Step-by-Step Methodology
-
Sample Preparation:
-
To a 100 µL aliquot of serum or plasma in a microcentrifuge tube, add an internal standard (a stable isotope-labeled version of the AHK analyte).
-
Add 400 µL of ice-cold protein precipitation solution (e.g., 1:1 acetonitrile:methanol).[21]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[20]
-
-
Extraction and Concentration:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water / 2% Methanol with 0.1% Formic Acid).[21]
-
-
UPLC-MS/MS Analysis: Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
C. UPLC-MS/MS Conditions
| Parameter | Recommended Value | Causality / Rationale |
| Column | UPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Smaller particles provide higher efficiency and faster analysis times. |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN/MeOH | Formic acid is a volatile modifier ideal for MS, promoting analyte ionization. |
| Gradient | Fast gradient (e.g., 5% to 95% B in 3-5 minutes) | Rapidly elutes analytes while maintaining resolution in UPLC. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns, ensuring efficient separation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is suitable for polar molecules. The polarity is chosen based on the analyte's ability to accept or lose a proton. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard. |
Method Validation
Any developed HPLC method intended for routine use must be validated to ensure its performance characteristics are suitable for the intended application.[28] Key validation parameters, as defined by ICH guidelines, include:[29]
-
Accuracy: The closeness of test results to the true value, often assessed through recovery studies in a spiked matrix.[29][30]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-assay) and intermediate precision (inter-assay).[28][30]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[31]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[29]
Conclusion
The analysis of alpha-hydroxy ketones by HPLC is a versatile and powerful approach. For general quantification, reversed-phase HPLC with UV detection following DNPH derivatization offers a robust and cost-effective solution. For challenging biological matrices requiring high sensitivity and specificity, a UPLC-MS/MS method is superior. Furthermore, the use of chiral chromatography is essential when the stereochemistry of the AHK is of interest. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop, validate, and implement reliable analytical methods for this important class of compounds.
References
- SIELC Technologies. (n.d.). Separation of alpha-Hydroxy-4'-methoxyacetophenone on Newcrom R1 HPLC column.
- Request PDF. (n.d.). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS.
- PubMed. (2009). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate.
- Phenomenex. (n.d.). Chiral HPLC Column.
- D'Agostino, D. P., et al. (2018). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC - NIH.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
- ResearchGate. (2007). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
- Al-Sarraf, H., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- KNAUER. (n.d.). HPLC Solutions with Electrochemical Detection for Most Sensitive and Selective Analysis.
- Antec Scientific. (n.d.). Electrochemical detection for HPLC.
- Biotage. (n.d.). Bioanalytical sample preparation.
- Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3.
- Salomone, A., et al. (2018). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. MDPI.
- Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- ResearchGate. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
- BenchChem. (2025). A Comparative Guide to the Accuracy and Precision of HPLC-UV Analysis for Related Ketones.
- Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC.
- ResearchGate. (2006). Determination of Aldehydes and Ketones in Fuel Ethanol by High-Performance Liquid Chromatography with Electrochemical Detection.
- YouTube. (2022). How to do HPLC method validation.
- LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- PubMed. (1982). A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase.
- The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
- BenchChem. (2025). A Comparative Guide to the Validation of Hydroxycarbonyl Quantification Methods.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- ResearchGate. (1995). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- ResearchGate. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
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Application Notes and Protocols: 2-Hydroxy-3-pentanone as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 2-Hydroxy-3-pentanone in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the efficient construction of enantiomerically pure molecules is a cornerstone of success. Chiral α-hydroxy ketones are a class of compounds that serve as highly valuable and versatile building blocks, or synthons, in the assembly of complex molecular architectures. Among these, this compound stands out as a readily accessible and highly useful C5 chiral building block. Its two functional groups—a secondary alcohol and a ketone—provide orthogonal handles for a variety of chemical transformations. The true power of this compound lies in its chirality at the C2 position, which can be leveraged to induce stereoselectivity in subsequent reactions, making it a powerful tool in the synthesis of chiral drugs and natural products.
This application note provides a comprehensive guide to the use of this compound as a chiral building block. We will delve into detailed protocols for the enantioselective synthesis of both (S)- and (R)-2-hydroxy-3-pentanone, and showcase its primary application in the diastereoselective synthesis of chiral vicinal diols—key intermediates for a wide range of bioactive molecules.
Part 1: Enantioselective Synthesis of (S)- and (R)-2-Hydroxy-3-pentanone
The accessibility of enantiomerically pure this compound is the critical first step in its application as a chiral building block. Biocatalysis has emerged as a powerful and environmentally benign method for producing these chiral α-hydroxy ketones with high enantiomeric excess (ee).
Enzymatic Synthesis of (S)-2-Hydroxy-3-pentanone via Asymmetric Ketone Reduction
The stereoselective reduction of the prochiral diketone, 2,3-pentanedione, offers a direct and efficient route to (S)-2-hydroxy-3-pentanone. Carbonyl reductases are particularly well-suited for this transformation, demonstrating high regio- and enantioselectivity.
Underlying Principle: The enzyme, in this case, a carbonyl reductase from Candida parapsilosis (CPCR2), possesses a chiral active site that preferentially binds one face of the carbonyl group at the C2 position of 2,3-pentanedione. The hydride transfer from the NADPH cofactor then occurs from a specific direction, leading to the formation of the (S)-enantiomer. A cofactor regeneration system, often using isopropanol as a sacrificial substrate, is employed to ensure the catalytic efficiency of the process.
Experimental Protocol: Preparative Scale Synthesis of (S)-2-Hydroxy-3-pentanone
This protocol is adapted from the work of Loderer et al., published in RSC Advances.
Materials:
-
2,3-Pentanedione
-
Purified Carbonyl Reductase from Candida parapsilosis (CPCR2)
-
NADP⁺ (or NADPH)
-
Isopropanol
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.0), 2,3-pentanedione (50 mM), NADP⁺ (1 mM), and isopropanol (10% v/v).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30 °C).
-
Initiate the reaction by adding the purified CPCR2 enzyme.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by gas chromatography (GC) using a chiral column to determine substrate conversion and enantiomeric excess.
-
Upon completion of the reaction (typically within 1-2 hours), terminate the reaction by adding an equal volume of ethyl acetate.
-
Extract the product into the organic phase by vigorous mixing. Separate the layers and repeat the extraction of the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure (S)-2-hydroxy-3-pentanone.
Expected Results: This biocatalytic reduction typically yields (S)-2-hydroxy-3-pentanone with high enantiomeric excess, often in the range of 89-93% ee.[1]
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | 89-93% | [1] |
| Isolated Yield | 350-600 mg (preparative scale) | [1] |
Diagram of the Enzymatic Synthesis of (S)-2-Hydroxy-3-pentanone:
Caption: Enzymatic synthesis of (S)-2-hydroxy-3-pentanone.
Chemoenzymatic Synthesis of (R)-2-Hydroxy-3-pentanone and its Congeners
The synthesis of the (R)-enantiomer can be achieved through the use of an R-selective dehydrogenase. For instance, the (R)-selective 2,3-butanediol dehydrogenase from Bacillus clausii (BcBDH) can catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding (R)-α-hydroxy ketones.
Underlying Principle: Similar to the S-selective enzyme, the R-selective dehydrogenase possesses a chiral active site that dictates the stereochemical outcome of the reduction. This provides access to the opposite enantiomer of the chiral building block, expanding its utility in synthesis.
Experimental Protocol: Synthesis of (R,R)-diols via (R)-α-hydroxy ketone intermediates
This protocol is based on the work by Muschallik et al. and demonstrates the principle of R-selective reduction of diketones.[2][3]
Materials:
-
2,3-Pentanedione
-
(R)-selective 2,3-butanediol dehydrogenase from Bacillus clausii (BcBDH)
-
NADH (or NAD⁺ and a cofactor regeneration system)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT)
-
MnCl₂ (optional, can enhance activity)
Procedure:
-
Prepare a reaction mixture containing buffer, the diketone substrate (e.g., 2,3-pentanedione), NADH, DTT, and MnCl₂.
-
Initiate the reaction by adding the BcBDH enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30-37 °C) with gentle agitation.
-
Monitor the formation of the (R)-α-hydroxy ketone intermediate and its subsequent reduction to the (R,R)-diol by chiral GC analysis.
-
Work-up the reaction as described in section 1.1 to isolate the product.
Note: While the ultimate product of this specific enzyme is often the diol, the reaction proceeds through the (R)-α-hydroxy ketone intermediate. By carefully controlling reaction time and conditions, it is possible to isolate the intermediate.
Part 2: Application in the Synthesis of Chiral Vicinal Diols
One of the most powerful applications of chiral this compound is its use as a precursor for the synthesis of enantiomerically pure vicinal diols, such as (2S,3S)- and (2R,3R)-2,3-pentanediol. These diols are highly valuable chiral building blocks in their own right, finding application in the synthesis of pharmaceuticals, agrochemicals, and as chiral ligands in asymmetric catalysis.
The Causality of Stereocontrol: The existing stereocenter at the C2 position of this compound directs the stereochemical outcome of the reduction of the adjacent ketone at C3. This substrate-controlled diastereoselective reduction allows for the synthesis of the corresponding syn or anti diol, depending on the reducing agent and reaction conditions employed.
Diastereoselective Reduction of (S)-2-Hydroxy-3-pentanone to (2S,3S)-2,3-Pentanediol
The reduction of the ketone in (S)-2-hydroxy-3-pentanone can be achieved with high diastereoselectivity using various reducing agents. Chelation-controlled reductions are particularly effective.
Experimental Protocol: Diastereoselective Reduction
Materials:
-
(S)-2-Hydroxy-3-pentanone
-
A suitable reducing agent (e.g., sodium borohydride in the presence of a chelating agent, or a bulky hydride reagent)
-
Anhydrous solvent (e.g., THF, methanol)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve (S)-2-hydroxy-3-pentanone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the reducing agent. The choice of reducing agent is critical for diastereoselectivity.
-
Stir the reaction at low temperature for the specified time, monitoring by TLC or GC.
-
Quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure.
-
Purify the product by chromatography or distillation.
-
Determine the diastereomeric ratio by NMR spectroscopy or GC analysis.
Diagram of the Diastereoselective Reduction:
Caption: Chelation-controlled reduction of (S)-2-hydroxy-3-pentanone.
Part 3: The Broader Impact on Drug Development
The ability to synthesize enantiomerically pure vicinal diols from this compound has significant implications for the pharmaceutical industry. Chiral diols are key structural motifs in a variety of bioactive molecules and can serve as versatile intermediates for the synthesis of:
-
Chiral Ligands: For use in asymmetric catalysis to produce other enantiomerically pure compounds.
-
Chiral Auxiliaries: To control the stereochemistry of reactions on an attached substrate.
-
Direct Incorporation into APIs: The diol functionality is present in numerous natural products and pharmaceutical agents, including some antiviral and anti-inflammatory drugs.
The chemoenzymatic routes described herein offer a green and efficient alternative to traditional chemical methods for accessing these valuable chiral building blocks, aligning with the growing emphasis on sustainable chemistry in the pharmaceutical industry.
Conclusion
This compound is a powerful and versatile chiral building block that provides an efficient entry point to valuable, enantiomerically pure vicinal diols. The biocatalytic methods for its synthesis are robust and scalable, offering high enantioselectivity. The subsequent diastereoselective reduction of the ketone functionality, directed by the existing stereocenter, showcases the strategic advantage of using such a synthon in asymmetric synthesis. For researchers and professionals in drug development, mastering the synthesis and application of this compound opens up efficient and stereocontrolled routes to a wide array of complex chiral molecules.
References
- Loderer, C., & Ansorge-Schumacher, M. B. (2015). Enzyme-catalysed regio- and enantioselective preparative scale synthesis of (S)-2-hydroxy alkanones. RSC Advances, 5(48), 38271-38276. [Link]
- Muschallik, L., Molinnus, D., Jablonski, M., Kipp, C. R., Bongaerts, J., Pohl, M., Wagner, T., Schöning, M. J., Selmer, T., & Siegert, P. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Advances, 10(21), 12453–12462. [Link]
- Muschallik, L., Molinnus, D., Jablonski, M., Kipp, C. R., Bongaerts, J., Pohl, M., Wagner, T., Schöning, M. J., Selmer, T., & Siegert, P. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase.
Sources
Application Notes and Protocols for 2-Hydroxy-3-pentanone in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Hydroxy-3-pentanone in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct stereochemically defined molecules is paramount. Chiral α-hydroxy ketones are a class of compounds that have garnered significant attention as versatile building blocks and chiral auxiliaries.[1] Their bifunctional nature, possessing both a hydroxyl and a carbonyl group, allows for pre-organization of substrates and reagents through chelation, thereby enabling high levels of stereocontrol in carbon-carbon bond-forming reactions.
This compound, a simple yet potent chiral α-hydroxy ketone, presents a compelling case for application in asymmetric synthesis. Its utility can be broadly categorized into two main strategies: as an enantiopure starting material (a chiral building block) that is incorporated into the final product, and as a transient chiral auxiliary that directs the stereochemical outcome of a reaction before being cleaved and potentially recovered.
This document provides a comprehensive guide to the application of this compound in asymmetric synthesis. We will first detail a robust enzymatic protocol for the preparation of enantiopure (S)-2-hydroxy-3-pentanone. Subsequently, we will present a detailed protocol for its application as a chiral auxiliary in a diastereoselective aldol reaction, a cornerstone of asymmetric C-C bond formation. The protocols are designed to be self-validating, with explanations of the underlying mechanistic principles and expected outcomes.
Part 1: Enantioselective Synthesis of (S)-2-Hydroxy-3-pentanone via Enzymatic Reduction
The accessibility of enantiopure this compound is the gateway to its applications in asymmetric synthesis. While several chemical methods exist for the synthesis of α-hydroxy ketones, biocatalysis offers an environmentally benign and highly selective alternative. The enzyme carbonyl reductase from Candida parapsilosis (CPCR2) has been shown to effectively catalyze the regio- and enantioselective reduction of 2,3-pentanedione to (S)-2-hydroxy-3-pentanone with high enantiomeric excess.[1][2]
The causality behind this enzymatic choice lies in the exquisite three-dimensional structure of the enzyme's active site, which preferentially binds the prochiral diketone in an orientation that delivers a hydride (from a cofactor like NADPH) to one specific face of one of the carbonyl groups. This results in the formation of the (S)-enantiomer with high fidelity.
Experimental Workflow for Enzymatic Reduction
Caption: Workflow for the enantioselective synthesis of (S)-2-hydroxy-3-pentanone.
Detailed Protocol: Enzymatic Reduction of 2,3-Pentanedione
Materials:
-
2,3-Pentanedione
-
Carbonyl reductase from Candida parapsilosis (CPCR2)
-
NADPH (cofactor)
-
Isopropyl alcohol (co-substrate for cofactor regeneration)
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (eluents)
Equipment:
-
Bioreactor or temperature-controlled shaker
-
Centrifuge
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Chiral Gas Chromatograph (GC)
-
NMR spectrometer
-
Polarimeter
Procedure:
-
Reaction Setup:
-
In a bioreactor, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Add the CPCR2 enzyme to the buffer to a final concentration of 1-5 mg/mL.
-
Add NADPH to a final concentration of 1 mM.
-
Add isopropyl alcohol (5-10% v/v) to the reaction mixture. This serves as a co-substrate for the in-situ regeneration of NADPH, which is consumed in the reduction of the diketone.
-
Add 2,3-pentanedione to the reaction mixture to a final concentration of 10-50 mM.
-
-
Biocatalytic Reduction:
-
Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours.
-
Monitor the progress of the reaction by taking aliquots and analyzing them by GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding an equal volume of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
-
Analysis and Validation:
-
Determine the enantiomeric excess (ee) of the purified (S)-2-hydroxy-3-pentanone by chiral GC analysis.[1]
-
Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy.
-
Measure the optical rotation using a polarimeter and compare it with the literature value for the (S)-enantiomer.
-
Expected Outcome: This protocol is expected to yield (S)-2-hydroxy-3-pentanone with an enantiomeric excess of >90%.[1][2]
| Parameter | Expected Value |
| Enantiomeric Excess (ee) | >90% |
| Yield (isolated) | 60-80% |
| Optical Rotation [α]D | Positive |
Part 2: Application of (S)-2-Hydroxy-3-pentanone as a Chiral Auxiliary in Diastereoselective Aldol Reactions
Once enantiopure (S)-2-hydroxy-3-pentanone is obtained, it can be employed as a chiral auxiliary to control the stereochemistry of subsequent reactions. A powerful application is in the synthesis of chiral β-hydroxy-α-amino acids, which are important constituents of many natural products and pharmaceuticals.
This protocol is based on the successful use of the structurally similar chiral auxiliary, (+)-(1R,2R,5R)-2-hydroxy-3-pinanone, in erythro-selective aldol reactions.[3] The underlying principle is the formation of a chiral Schiff base from the auxiliary and a glycine ester. The stereocenter on the auxiliary then directs the facial selectivity of the enolate attack on an aldehyde.
Mechanism of Stereochemical Control
The stereochemical outcome of the aldol reaction is governed by the formation of a rigid, chelated transition state. The chiral auxiliary, (S)-2-hydroxy-3-pentanone, first reacts with a glycine ester to form a chiral imine. Upon deprotonation, a titanium enolate is generated. The titanium atom is believed to chelate to both the enolate oxygen and the hydroxyl group of the auxiliary, creating a conformationally restricted bicyclic-like structure. This rigid structure sterically hinders one face of the enolate, forcing the incoming aldehyde to approach from the less hindered face, thus leading to a high diastereoselectivity in the newly formed stereocenters.
Caption: Workflow for the diastereoselective synthesis of β-hydroxy-α-amino acids.
Detailed Protocol: Diastereoselective Aldol Reaction
Materials:
-
(S)-2-Hydroxy-3-pentanone (from Part 1)
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Titanium tetrachloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Aldehyde (e.g., isobutyraldehyde)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Equipment:
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Dry glassware
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
NMR spectrometer for diastereomeric ratio (d.r.) determination
Procedure:
-
Formation of the Chiral Schiff Base:
-
To a solution of glycine ethyl ester hydrochloride in anhydrous DCM, add triethylamine at 0°C to liberate the free amine.
-
Add (S)-2-hydroxy-3-pentanone to the solution.
-
Add anhydrous magnesium sulfate and stir the mixture at room temperature overnight.
-
Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude chiral Schiff base.
-
-
Titanium-Mediated Aldol Reaction:
-
Dissolve the crude Schiff base in anhydrous DCM and cool the solution to -78°C under an inert atmosphere (argon or nitrogen).
-
Add TiCl₄ dropwise to the solution.
-
After stirring for 30 minutes, add DIPEA dropwise and stir for another 1-2 hours to generate the titanium enolate.
-
Add the desired aldehyde (e.g., isobutyraldehyde) dropwise and allow the reaction to proceed at -78°C for 4-6 hours.
-
-
Work-up and Analysis of Adduct:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
At this stage, the diastereomeric ratio of the aldol adduct can be determined by ¹H NMR analysis of the crude product.
-
-
Cleavage of the Chiral Auxiliary and Isolation of the Product:
-
Dissolve the crude adduct in a mixture of THF and 1 M HCl.
-
Stir the mixture at room temperature for 4-6 hours to hydrolyze both the imine and the ester.
-
The aqueous layer will contain the hydrochloride salt of the β-hydroxy-α-amino acid, while the chiral auxiliary, this compound, will be in the organic layer.
-
Separate the layers. The chiral auxiliary can be recovered from the organic layer by purification.
-
The aqueous layer can be further processed (e.g., by ion-exchange chromatography) to isolate the pure β-hydroxy-α-amino acid.
-
Expected Outcome: This protocol is expected to produce the syn- or erythro-β-hydroxy-α-amino acid with high diastereoselectivity.
| Parameter | Expected Value |
| Diastereomeric Ratio (d.r.) | >90:10 |
| Configuration | erythro |
| Yield (of amino acid) | 50-70% |
Conclusion
This compound is a valuable and versatile tool in the arsenal of the synthetic chemist. Its straightforward enantioselective synthesis via biocatalysis provides access to a key chiral starting material. The application of this enantiopure α-hydroxy ketone as a chiral auxiliary in diastereoselective aldol reactions, as outlined in this guide, opens a pathway to the synthesis of valuable chiral building blocks like β-hydroxy-α-amino acids. The principles of chelation control, which are fundamental to the success of these reactions, offer a rational basis for the design of new asymmetric transformations. The protocols provided herein are intended to serve as a practical guide for researchers in their pursuit of stereochemically complex targets.
References
- Loderer, C., & Ansorge-Schumacher, M. B. (2015). Enzyme-catalysed regio- and enantioselective preparative scale synthesis of (S)-2-hydroxy alkanones. RSC Advances, 5(48), 38271-38276. [Link]
- Palomo, C., Oiarbide, M., & García, J. M. (2012). α-Hydroxy ketones as useful templates in asymmetric reactions. Chemical Society Reviews, 41(11), 4150-4164. [Link]
- Hoyos, P., Sinisterra, J. V., Molinari, F., Alcántara, A. R., & de María, P. D. (2010). Biocatalytic strategies for the asymmetric synthesis of α-hydroxy ketones. Accounts of Chemical Research, 43(2), 288-299. [Link]
- Vera, S., et al. (2011). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 76(8), 2694-2706. [Link]
- Walsh, P. J., & Kozlowski, M. C. (2009).
- Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]
- Belokon, Y. N., et al. (1998). Asymmetric synthesis of β-hydroxy-α-amino acids via a chiral nickel(II) complex of a glycine Schiff base with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone. Tetrahedron: Asymmetry, 9(23), 4249-4252. [Link]
Sources
Application Note: Quantification of 2-Hydroxy-3-pentanone in Food and Beverage Samples
Abstract
This application note presents a comprehensive guide for the quantification of 2-hydroxy-3-pentanone, a significant flavor compound, in various food and beverage matrices. Detailed protocols for sample preparation, including Solid-Phase Microextraction (SPME) for beer and coffee, and Liquid-Liquid Extraction (LLE) for wine, are provided. The core analytical methodology is based on Gas Chromatography-Mass Spectrometry (GC-MS), with specific parameters for optimal separation and detection. Furthermore, this document outlines a robust framework for method validation, adhering to principles from internationally recognized bodies such as AOAC International and the U.S. Food and Drug Administration (FDA), to ensure the generation of accurate, reliable, and defensible data. This guide is intended for researchers, scientists, and quality control professionals in the food, beverage, and flavor industries.
Introduction: The Significance of this compound in Food and Beverage Aroma
This compound, a secondary alpha-hydroxy ketone, is a naturally occurring volatile organic compound that plays a crucial role in the sensory profile of numerous food and beverage products.[1][2] Its characteristic aroma is often described as earthy, nutty, and truffle-like.[1][3] The presence and concentration of this compound can significantly influence consumer perception and product quality. It is commonly found in fermented products such as beer, wine, and cheese, as well as in coffee.[2][4][5][6] The formation of this compound can be a result of microbial metabolism or thermal processes like the Maillard reaction during roasting.[5]
Accurate quantification of this compound is therefore essential for quality control, product development, and authenticity assessment in the food and beverage industry. This application note provides a detailed and validated analytical workflow to achieve this.
Analytical Workflow Overview
The quantification of this compound from complex food and beverage matrices involves a multi-step process designed to isolate the analyte, separate it from interfering compounds, and detect it with high sensitivity and selectivity. The general workflow is depicted below.
Caption: General analytical workflow for this compound quantification.
Sample Preparation: Isolating the Target Analyte
The choice of sample preparation technique is critical and depends on the physical and chemical properties of the food or beverage matrix. The goal is to efficiently extract this compound while minimizing the co-extraction of interfering compounds.
Solid-Phase Microextraction (SPME) for Beer and Coffee
SPME is a solvent-free extraction technique that is highly effective for volatile and semi-volatile compounds in liquid and solid matrices.[4][7] Headspace SPME (HS-SPME) is particularly suitable for beverages like beer and coffee, as it samples the vapor phase above the sample, reducing matrix effects.
Protocol for Beer:
-
Sample Degassing: Decarbonate the beer sample by stirring it in a large beaker at room temperature for approximately 20 minutes.
-
Aliquoting: Place 5 mL of the degassed beer into a 20 mL headspace vial.
-
Salting Out: Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., 2,3-hexanedione).
-
Equilibration: Seal the vial and place it in a heating block or water bath at 40°C for 30 minutes to allow the volatile compounds to equilibrate between the sample and the headspace.
-
Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
Desorption: Immediately transfer the SPME fiber to the GC injector for thermal desorption.
Protocol for Coffee:
-
Sample Preparation: For whole beans, grind them to a consistent particle size. For brewed coffee, use the liquid directly.
-
Aliquoting: Place 2 g of ground coffee or 5 mL of brewed coffee into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known concentration of an internal standard.
-
Equilibration: Seal the vial and equilibrate at 60°C for 20 minutes.
-
Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 20 minutes at 60°C.
-
Desorption: Transfer the fiber to the GC injector for analysis.
Liquid-Liquid Extraction (LLE) for Wine
LLE is a classic extraction method that is well-suited for separating analytes from a liquid matrix based on their differential solubilities in two immiscible liquids.
Protocol for Wine:
-
Sample Aliquoting: Place 10 mL of wine into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of an internal standard.
-
Extraction Solvent Addition: Add 5 mL of dichloromethane.
-
Extraction: Vigorously shake the tube for 2 minutes.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Phase: Carefully collect the lower organic layer (dichloromethane) using a Pasteur pipette.
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration (Optional): If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Injection: The extract is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds due to its high separation efficiency and sensitive, selective detection capabilities.
GC-MS Parameters
The following table provides recommended GC-MS parameters for the analysis of this compound.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) | A polar column is suitable for the separation of polar compounds like ketones and alcohols. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic resolution and is inert. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the analytes. |
| Injection Mode | Splitless (for SPME and concentrated LLE) or Split (for direct LLE) | Splitless mode enhances sensitivity for trace analysis. |
| Oven Temperature Program | Initial: 40°C, hold for 2 minRamp: 5°C/min to 180°CRamp: 20°C/min to 230°C, hold for 5 min | A temperature gradient allows for the separation of a wide range of volatile compounds with different boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |
| Ion Source Temperature | 230°C | Optimal for ionization and stability. |
| Transfer Line Temperature | 240°C | Prevents condensation of analytes between the GC and MS. |
| Acquisition Mode | Full Scan (m/z 40-250) for identification and Selected Ion Monitoring (SIM) for quantification | Full scan allows for the identification of unknown compounds, while SIM provides higher sensitivity and selectivity for target analytes. |
Identification and Quantification
The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[8][9][10][11][12]
For quantification using SIM mode, characteristic ions of this compound should be monitored. Based on its mass spectrum, the following ions are recommended:
-
Quantifier Ion: m/z 45 (base peak)
-
Qualifier Ions: m/z 73, m/z 102 (molecular ion)
A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.
Method Validation: Ensuring Trustworthy Results
A self-validating system is crucial for ensuring the reliability and defensibility of analytical data. The validation of the analytical method should be performed in accordance with guidelines from recognized bodies such as AOAC International and the FDA.[7][13][14][15][16][17][18][19][20][21][22][23][24][25][26]
Caption: Workflow for the validation of the analytical method.
The following performance characteristics should be evaluated:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity and Range: The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve should be prepared with at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is assessed by performing recovery studies on spiked blank matrix samples at different concentration levels (low, medium, and high). The recovery should be within 80-120%.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision within a laboratory over a longer period, considering variations such as different days, analysts, and equipment. The relative standard deviation (RSD) for precision should be ≤ 15%.
-
Expected Concentrations of this compound
The concentration of this compound can vary significantly depending on the food or beverage, its origin, and processing methods. The following table provides some reported concentration ranges.
| Food/Beverage Matrix | Typical Concentration Range |
| White Wine | 0.7 mg/L (mean)[4][27] |
| Red Wine | 3 mg/L (mean)[4][27] |
| Beer | Present, contributes to flavor profile[2][28][29][30] |
| Coffee | Present, formation influenced by roasting[5][31] |
| Cheese | Present, contributes to aroma[3][6] |
Conclusion
This application note provides a comprehensive and scientifically grounded approach for the quantification of this compound in various food and beverage matrices. By following the detailed protocols for sample preparation and GC-MS analysis, and by implementing a rigorous method validation plan, researchers and quality control professionals can obtain accurate and reliable data. The methodologies described herein are designed to be robust and adaptable to different laboratory settings, ultimately contributing to a better understanding and control of flavor profiles in the food and beverage industry.
References
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
- U.S. Food and Drug Administration. (2021).
- Suomalainen, H., & Lehtonen, M. (1970). α-Hydroxy Ketones, Acetoin and Hydroxy Pentanone, in Wines. American Journal of Enology and Viticulture, 21(1), 49-52. [Link]
- House, S. D., Thompson, L. D., & Thompson, W. C. (2009). Proposed modifications to AOAC 996.06, optimizing the determination of trans fatty acids: presentation of data.
- U.S. Food and Drug Administration. (2023).
- Rivai, H., Nita, S., & Asra, R. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 2244-2256. [Link]
- International Accreditation Service. (2015).
- U.S. Food and Drug Administration. (2023).
- National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]
- Kim, H., Choi, Y. M., & Lee, J. H. (2022). Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. Korean journal for food science of animal resources, 42(6), 1017–1028. [Link]
- Suomalainen, H., & Lehtonen, M. (1970). α-HYDROXY KETONES, ACETOIN AND HYDROXY PENTANONE, IN WINES. American Journal of Enology and Viticulture, 21(1), 49-52. [Link]
- AOAC International. (2012).
- Shimadzu Scientific Instruments. (2018). Modifying AOAC Method 996.06 for FAME Analysis in Foods: Faster Throughput Using Hydrogen Carrier Gas. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- DeVries, J. W., & Silvera, K. R. (2001). Studies in Improvement of Official Method 996.06.
- Food Safety Institute. (2025).
- Çevre Laboratuvar Analizleri. (2024).
- PubChem. This compound. [Link]
- Bio-Rad.
- National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]
- Wang, S., et al. (2025). Multi-Technique Flavoromics for Identifying Key Differential Volatile Compounds Underlying Sensory Profiles in Lager Beers. Foods, 14(20), 1-18. [Link]
- Debourg, A., et al. (1995). Quantitative analysis of diacetyl, pentanedione and their precursors during beer fermentation by an automated method. Journal of the Institute of Brewing, 101(4), 273-277. [Link]
- National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]
- Lehtonen, P. (1982). Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives. Journal of the Association of Official Analytical Chemists, 65(4), 841–845. [Link]
- Milo, C., & Grosch, W. (2001). Generation of α-Diketones and 4-Hydroxy-2,5-dimethyl-3(2 H )-furanone upon Coffee Roasting—Impact of Roast Degree on Reaction Pathways. Journal of Agricultural and Food Chemistry, 49(11), 5437–5444. [Link]
- Tao, Y., et al. (2019). Characterization of the Key Aroma Compounds in Marselan Wine by Gas Chromatography-Olfactometry, Quantitative Measurements, Aroma Recombination, and Omission Tests. Molecules, 24(16), 2976. [Link]
- Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 51-60. [Link]
- FooDB. (2011). Showing Compound this compound (FDB029636). [Link]
- Milo, C., & Grosch, W. (2001). Generation of α-Diketones and 4-Hydroxy-2,5-dimethyl-3(2H)-furanone upon Coffee Roasting—Impact of Roast Degree on Reaction Pathways. Journal of Agricultural and Food Chemistry, 49(11), 5437–5444. [Link]
- Biondi, L., et al. (2022). Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet. Foods, 11(15), 2296. [Link]
- PubChem. (S)-2-Hydroxy-3-pentanone. [Link]
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Application Notes and Protocols for the Extraction of 2-Hydroxy-3-pentanone from Microbial Cultures
Introduction: The Significance of 2-Hydroxy-3-pentanone
This compound, an alpha-hydroxy ketone, is a volatile organic compound (VOC) of significant interest in the fields of biotechnology and flavor chemistry.[1] Produced by various microorganisms, it contributes to the characteristic aroma and flavor profiles of fermented foods and beverages. Beyond its sensory properties, this compound and similar ketones are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.[2] The efficient and selective extraction of this compound from complex microbial culture broths is a critical step for its quantification, characterization, and downstream applications.
This guide provides a comprehensive overview of three distinct, field-proven protocols for the extraction of this compound from microbial cultures. The methodologies presented—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Steam Distillation—are detailed with an emphasis on the scientific principles that underpin each step. This approach is designed to empower researchers, scientists, and drug development professionals to not only replicate these methods but also to rationally optimize them for their specific microbial strains and culture conditions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for the rational design of an effective extraction strategy.
| Property | Value | Source |
| Molecular Formula | C5H10O2 | [3] |
| Molecular Weight | 102.13 g/mol | [3] |
| Boiling Point | 147.5 °C at 760 mmHg | [4] |
| Computed LogP (Octanol-Water) | 0.2 | [5] |
| Water Solubility | Practically insoluble | [1] |
| Classification | Alpha-hydroxy ketone (Acyloin) | [1] |
The computed octanol-water partition coefficient (LogP) of 0.2 indicates that this compound is a relatively hydrophilic molecule.[5] This property is a key determinant in selecting the appropriate extraction solvent and method, as it suggests that a highly non-polar solvent may not be the most effective for liquid-liquid extraction without process modifications.
Protocol 1: Liquid-Liquid Extraction (LLE)
Principle: LLE is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases. The choice of an appropriate organic solvent is critical and is guided by the "like dissolves like" principle, as well as considerations of solvent volatility, toxicity, and cost. For a relatively polar compound like this compound, a moderately polar, water-immiscible solvent is a logical starting point.
Causality of Experimental Choices:
-
Solvent Selection: Ethyl acetate is a commonly used solvent for extracting moderately polar compounds from aqueous solutions. Its moderate polarity allows for effective partitioning of this compound, while its immiscibility with water facilitates phase separation.
-
pH Adjustment: The pH of the microbial culture can influence the charge state of interfering compounds, such as organic acids, which may be co-extracted. Adjusting the pH to a neutral or slightly acidic level can minimize the extraction of these impurities.
-
Salting-Out Effect: The addition of a salt, such as sodium chloride, to the aqueous phase increases the ionic strength of the solution. This reduces the solubility of the relatively non-polar this compound in the aqueous phase, thereby driving its partitioning into the organic solvent and increasing the extraction efficiency.
Experimental Workflow: Liquid-Liquid Extraction
Sources
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Troubleshooting & Optimization
Technical Support Center: Acyloin Condensation of Ethyl Propionate
Welcome to the technical support center for the acyloin condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction, specifically focusing on the condensation of ethyl propionate. Here, we address common experimental challenges through a series of FAQs and in-depth troubleshooting guides, grounding our advice in established chemical principles and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: My acyloin condensation of ethyl propionate is giving a very low yield of the desired product, 3-hydroxy-4-hexanone. What are the most likely side reactions?
A1: Low yields in the acyloin condensation of ethyl propionate are typically traced back to two major competing pathways: the Bouveault-Blanc reduction and the Claisen condensation.
-
Bouveault-Blanc Reduction: This reaction occurs if any protic species, most commonly alcohols, are present in the reaction medium.[1][2] Instead of the desired coupling, the ester is reduced by the sodium metal to the corresponding primary alcohol (propanol).[3][4] Ethanol, a potential byproduct of hydrolysis or a contaminant, is a common culprit. The presence of a proton donor fundamentally changes the reaction mechanism away from radical dimerization.[1][5]
-
Claisen Condensation: The acyloin condensation generates sodium ethoxide as a byproduct. This strong base can catalyze the Claisen condensation of the starting ethyl propionate.[6] The enolate of one ester molecule attacks the carbonyl of another, leading to the formation of a β-keto ester (ethyl 2-methyl-3-oxopentanoate) after workup.[7][8] This is often a significant yield-reducing pathway if not properly controlled.[6]
-
Ester Hydrolysis: The presence of water, even in trace amounts from glassware, solvents, or the atmosphere, can lead to the hydrolysis of the starting ester back to propionic acid and ethanol.[9][10] The generated ethanol can then trigger the Bouveault-Blanc reduction.
Q2: I've heard that adding trimethylsilyl chloride (TMSCl) can improve the yield. How does this work?
A2: The addition of trimethylsilyl chloride (TMSCl), often called the Rühlmann modification, is a standard and highly effective technique to suppress side reactions and dramatically improve the yield of the acyloin product.[2] Its role is twofold:
-
Trapping the Enediolate Intermediate: The key intermediate in the acyloin condensation is a sodium enediolate.[11][12] This species is nucleophilic and basic. TMSCl rapidly and irreversibly traps this intermediate to form a stable bis-O-silyl enol ether.[6][13] This prevents the enediolate from participating in unwanted base-catalyzed side reactions like the Claisen condensation.[14]
-
Scavenging Alkoxide Byproducts: TMSCl also reacts with the sodium ethoxide generated during the reaction, neutralizing this strong base and further preventing it from initiating the Claisen condensation.[14]
The resulting stable bis-silyl ether can be easily isolated and then hydrolyzed under mild acidic conditions to yield the final acyloin product, often in much higher purity and yield.[13][15]
Q3: What is the role of the solvent and why is it so critical?
A3: Solvent choice is paramount for a successful acyloin condensation. The reaction requires a high-boiling, aprotic solvent such as toluene, xylene, or tetrahydrofuran (THF).[12][16]
-
Aprotic Nature: As discussed in Q1, protic solvents like alcohols will lead to the Bouveault-Blanc reduction.[12][17] The solvent must be incapable of donating protons.
-
High Boiling Point: The reaction is typically conducted at reflux temperature to ensure the sodium metal remains molten and highly reactive. High-boiling solvents facilitate achieving and maintaining this required temperature.[11]
-
Inertness: The solvent must be inert to the highly reactive metallic sodium.
Crucially, the solvent must be rigorously dried before use. The presence of dissolved water will quench the sodium and lead to ester hydrolysis.
Troubleshooting Guide: Side Reactions & Solutions
This section provides a systematic approach to diagnosing and solving specific issues encountered during the acyloin condensation of ethyl propionate.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Major product is Propanol | Bouveault-Blanc Reduction Dominating. This is caused by the presence of a proton source. | 1. Ensure Absolute Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under an inert atmosphere (N₂ or Ar). 2. Use High-Purity Aprotic Solvents: Reflux solvents like toluene or xylene over a suitable drying agent (e.g., sodium/benzophenone) and distill directly into the reaction flask.[2][12] 3. Purify Starting Ester: Ensure the ethyl propionate is free of ethanol and water by distilling it from a mild drying agent like anhydrous calcium sulfate. |
| Significant β-Keto Ester byproduct detected | Claisen Condensation is Competing. This occurs when the sodium ethoxide byproduct is not effectively neutralized.[6] | 1. Implement the Rühlmann Modification: Add at least two equivalents of trimethylsilyl chloride (TMSCl) to the reaction mixture.[2] This will trap the key enediolate intermediate and scavenge the ethoxide base, effectively shutting down the Claisen pathway.[14] 2. Maintain High Sodium Surface Area: Use finely dispersed sodium ("sodium sand") to ensure the reductive coupling is kinetically faster than the base-catalyzed condensation.[18] |
| Reaction fails to initiate or stalls | 1. Inactive Sodium Surface: The sodium metal may be coated with an oxide or hydroxide layer. 2. Poor Sodium Dispersion: Insufficient surface area of the sodium metal.[18] 3. Oxygen Contamination: Traces of oxygen can interfere with the single-electron transfer mechanism.[16] | 1. Prepare Fresh Sodium Sand: In the reaction flask with hot, dry toluene and under an inert atmosphere, melt the sodium and use a high-speed mechanical stirrer to create a fine dispersion. Allow to cool while stirring to form the sand. 2. Degas the Solvent: Bubble dry argon or nitrogen through the solvent for 15-30 minutes prior to the reaction to remove dissolved oxygen. 3. Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of dry N₂ or Ar for its entire duration.[12] |
| Low Mass Recovery / Tar Formation | 1. Ester Hydrolysis: Presence of water leading to the formation of propionic acid, which can polymerize or decompose under the harsh conditions.[9] 2. Oxygen Contamination: Oxygen can lead to oxidative side reactions and polymerization of radical intermediates.[16] | 1. Rigorous Drying Protocol: Re-evaluate and intensify all drying procedures for reagents, solvents, and glassware. 2. Use an Inert Atmosphere: This is non-negotiable. The reaction must be protected from atmospheric moisture and oxygen from start to finish.[12][16] |
Visualizing the Reaction Pathways
A clear understanding of the competing reactions is essential for troubleshooting. The diagram below illustrates the critical juncture where the reaction can proceed to the desired acyloin or diverge into side products.
Caption: Competing pathways in the acyloin condensation of ethyl propionate.
Mechanism of TMSCl Intervention (Rühlmann Modification)
The following workflow demonstrates how TMSCl acts as a "trapping" agent to prevent the formation of the Claisen byproduct.
Caption: How TMSCl diverts the reactive enediolate to prevent side reactions.
Recommended Protocol: High-Yield Acyloin Condensation of Ethyl Propionate (Rühlmann Modification)
This protocol incorporates best practices to minimize the side reactions discussed above.
1. Preparation (Day 1):
-
Glassware: All glassware (three-neck round-bottom flask, condenser, dropping funnel, mechanical stirrer) must be oven-dried at 120°C for at least 4 hours and assembled hot under a positive pressure of dry argon or nitrogen.
-
Solvent: Reflux toluene over sodium-benzophenone ketyl until the deep blue/purple color persists. Distill 250 mL directly into the reaction flask under inert atmosphere.
-
Reagents: Distill ethyl propionate (20.4 g, 0.2 mol) and trimethylsilyl chloride (54.3 g, 0.5 mol) to ensure they are anhydrous.
2. Reaction Setup (Day 2):
-
Sodium Dispersion: To the flask containing dry toluene, add sodium metal (9.2 g, 0.4 mol) cut into small pieces. Heat the toluene to reflux (approx. 110°C) with vigorous mechanical stirring to create a fine dispersion of molten sodium ("sodium sand").[18] Once a fine sand is formed, allow the flask to cool to room temperature while maintaining stirring.
-
Reagent Addition: In the dropping funnel, prepare a mixture of the purified ethyl propionate and trimethylsilyl chloride.
-
Initiation: Begin adding the ester/TMSCl mixture dropwise to the vigorously stirred sodium dispersion. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete (approx. 1 hour), heat the mixture at reflux for an additional 2 hours to ensure the reaction goes to completion.
3. Workup and Isolation:
-
Quenching: Cool the reaction mixture to 0°C. Cautiously add methanol to quench any unreacted sodium, followed by a slow addition of water.
-
Hydrolysis: The intermediate is the bis-silyl ether. To hydrolyze it to the acyloin, add dilute hydrochloric acid until the aqueous layer is acidic (pH ~2) and stir for 1 hour.[11][13]
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 3-hydroxy-4-hexanone can be purified by vacuum distillation.
References
- Bouveault-Blanc Reduction - Organic Chemistry Portal. Source
- Bouveault blanc reduction: Easy mechanism, Applic
- Acyloin Condens
- Bouveault-Blanc reduction - chemeurope.com. Source
- α-Hydroxy Ketones via Reductive Coupling of Esters: Acyloin Condens
- Acyloin Condensation: Synthesis, Mechanism & Applic
- 1. Acyloin Condensation - Text supporting chemical reactions. Source
- Acyloin Ester Condensation - Named Organic Reactions, Second Edition. Source
- Acyloin condens
- Acyloin Condensation Reaction and Mechanism And Questions - Physics Wallah. Source
- Acyloin Condensation reaction | Full mechanism | Use of Trimethylsilylchloride to improve yield - YouTube. Source
- Acyloin condens
- Condensation of esters | Reaction Mechanism | Organic chemistry - YouTube. Source
- Metallic Sodium Dispersions - E.W. Process. Source
- The Acyloin Condensation - ResearchG
- 13.
- Acid Hydrolysis of Esters - YouTube. Source
- Acyloin Condens
- hydrolysing esters - Chemguide. Source
- 15.9: Hydrolysis of Esters - Chemistry LibreTexts. Source
- What side reactions are suppressed by the use of TMSCl in the acyloin condensation? - Chemistry Stack Exchange. Source
- Acyloin condens
- 15.8: Hydrolysis of Esters - Chemistry LibreTexts. Source
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- 18. ewprocess.com [ewprocess.com]
Technical Support Center: Optimizing Yield for 2-Hydroxy-3-pentanone Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-3-pentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve common issues but also to proactively improve your synthetic strategy.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise and actionable answers.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Acyloin Condensation of ethyl propionate. This reductive coupling of two ester molecules using an alkali metal, typically sodium, provides a direct route to the desired α-hydroxy ketone.[1][2] For enhanced yield and suppression of side reactions, the Rühlmann modification , which incorporates a trapping agent like trimethylsilyl chloride, is highly recommended.[3][4]
Q2: What are the primary competing reactions that lower the yield of this compound in an Acyloin Condensation?
A2: The two main side reactions that can significantly reduce the yield are:
-
Bouveault-Blanc Reduction: This occurs if protic solvents (like alcohols) are present, leading to the reduction of the ester to the corresponding alcohol (1-propanol) instead of the desired condensation.[1][5]
-
Dieckmann Condensation: This is a base-catalyzed intramolecular or intermolecular condensation of esters. The alkoxide generated during the acyloin condensation can catalyze this competing pathway.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the acyloin condensation can be monitored by periodically taking small aliquots from the reaction mixture (after quenching the sodium), and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). You will be looking for the disappearance of the starting material (ethyl propionate) and the appearance of the product peak corresponding to this compound or its silylated derivative if using the Rühlmann modification.
Q4: What are the typical physical and spectral properties of this compound?
A4: Understanding the properties of your target molecule is crucial for its identification and purification.
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol [6] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 145-147 °C at atmospheric pressure |
| CAS Number | 5704-20-1[7] |
For spectral identification, you can refer to the following:
-
¹H NMR: You can find reference spectra for similar structures to predict the expected shifts.
-
GC-MS: The NIST WebBook provides a reference mass spectrum for this compound.[8]
II. Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low or No Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Presence of Oxygen | The acyloin condensation is highly sensitive to oxygen, which can interfere with the radical mechanism and reduce the yield.[1][9] | Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). All glassware should be oven-dried and cooled under an inert gas stream. |
| Presence of Protic Solvents | Traces of water or alcohol in the solvent or starting materials will lead to the Bouveault-Blanc reduction of the ester to 1-propanol.[1] | Use freshly distilled, anhydrous aprotic solvents (e.g., toluene, xylene). Ensure your ethyl propionate is dry. |
| Purity of Sodium | Surprisingly, highly pure sodium can sometimes lead to lower yields. It is believed that potassium impurities can act as a catalyst.[1] | Consider using sodium with known catalytic activity for acyloin condensations or a sodium-potassium alloy. |
| Inefficient Sodium Dispersion | The reaction occurs on the surface of the sodium metal. Poor dispersion leads to a low surface area and a slow, incomplete reaction. | Use a high-speed mechanical stirrer to create a fine dispersion of molten sodium in the refluxing solvent before adding the ester. |
| Competing Dieckmann Condensation | The ethoxide generated in the reaction can catalyze the Claisen-type condensation of ethyl propionate. | Employ the Rühlmann modification by adding trimethylsilyl chloride (TMSCl) to the reaction mixture. TMSCl traps the enediolate intermediate and the ethoxide, preventing side reactions and significantly improving the yield.[3][4] |
Issue 2: The Reaction Mixture Turns Dark Brown or Black
| Potential Cause | Explanation | Recommended Solution |
| Decomposition of Intermediates | The diketone intermediate (3,4-hexanedione) can be prone to polymerization or other decomposition pathways under the harsh reaction conditions. | This is often a sign of a slow reaction. Ensure efficient stirring and an appropriate reaction temperature. The use of the Rühlmann modification can mitigate this by trapping the more stable silylated intermediate. |
| Reaction with Air/Moisture | A leak in the system can introduce oxygen and moisture, leading to side reactions and decomposition. | Double-check all joints and seals of your reaction setup to ensure it is airtight. Maintain a positive pressure of inert gas. |
Issue 3: Difficulty in Purifying the Product
| Potential Cause | Explanation | Recommended Solution | | Presence of High-Boiling Impurities | Side products from the Dieckmann condensation or other side reactions can have boiling points close to that of this compound. | Fractional distillation under reduced pressure is the most effective method for purification. Use a column with a good number of theoretical plates (e.g., a Vigreux or packed column). | | Formation of an Azeotrope | The product may form an azeotrope with residual solvent or byproducts, making separation by simple distillation difficult. | Analyze a small sample by GC-MS to identify the impurities. If an azeotrope is suspected, consider alternative purification methods like column chromatography on silica gel. | | Thermal Instability | Prolonged heating during distillation can lead to decomposition of the α-hydroxy ketone. | Use vacuum distillation to lower the boiling point and minimize thermal stress on the product. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Acyloin Condensation (Rühlmann Modification)
This protocol is designed to provide a high yield of this compound by mitigating common side reactions.
Materials:
-
Sodium metal
-
Anhydrous toluene
-
Ethyl propionate (freshly distilled)
-
Trimethylsilyl chloride (TMSCl, freshly distilled)
-
Concentrated Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Sodium Dispersion: Under a positive pressure of inert gas, add anhydrous toluene to the flask. Add freshly cut sodium metal. Heat the toluene to reflux and stir vigorously to create a fine dispersion of molten sodium.
-
Reactant Addition: In the dropping funnel, prepare a mixture of ethyl propionate and trimethylsilyl chloride in anhydrous toluene. Once the sodium is well-dispersed, add this mixture dropwise to the refluxing suspension over a period of 2-3 hours.
-
Reaction: After the addition is complete, continue to reflux the mixture with vigorous stirring for an additional 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Cautiously add methanol to quench any unreacted sodium. Slowly add the mixture to a beaker of ice-cold water. Acidify with concentrated hydrochloric acid to a pH of ~2 to hydrolyze the silyl ether.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Protocol 2: Purification of this compound by Vacuum Distillation
Procedure:
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and slowly heat the flask using a heating mantle.
-
Fraction Collection: Collect and discard any low-boiling fractions (e.g., residual solvent). Collect the main fraction at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR spectroscopy.
IV. Visualizing the Process
Acyloin Condensation Mechanism
The following diagram illustrates the key steps in the acyloin condensation for the synthesis of this compound.
Caption: Acyloin condensation mechanism for this compound synthesis.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low yield issues.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
V. References
-
chemeurope.com. Acyloin condensation. [Link]
-
Laue, T., & Plagens, A. (2005). Acyloin Ester Condensation. In Named Organic Reactions (pp. 1-4). John Wiley & Sons, Ltd.
-
Wikipedia. Acyloin condensation. [Link]
-
Chemistry Steps. Acyloin Condensation. [Link]
-
NIST. This compound. In NIST Chemistry WebBook. [Link]
-
Organic Chemistry Portal. Acyloin Condensation. [Link]
-
U.S. Patent No. 4,168,280. (1979). Method for synthesis of 2-hydroxy-3-methyl cyclopent-2-ene-1-one.
-
YouTube. (2019, September 14). Acyloin condensation. [Link]
-
Organic Syntheses. 2-methyl-2-(trimethylsiloxy)pentan-3-one. [Link]
-
PubChem. This compound. [Link]
-
FooDB. This compound. [Link]
-
NIST. This compound. In NIST Chemistry WebBook. [Link]
-
Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3–10.
-
Organic Syntheses. ethyl ethoxalylpropionate. [Link]
-
Physics Wallah. Acyloin Condensation Reaction and Mechanism And Questions. [Link]
-
YouTube. (2021, May 20). Acyloin Condensation Reaction / with mechanism. [Link]
-
SpectraBase. (+)-2-hydroxy-3-pinone - Optional[1H NMR] - Spectrum. [Link]
-
NIST. This compound. In NIST Chemistry WebBook. [Link]
-
PubChem. (S)-2-Hydroxy-3-pentanone. [Link]
-
Google Patents. (2016). Method for preparing 3-pentanone from 2-pentene.
-
Google Patents. (2014). A kind of purification process of 3-Hydroxybutanone.
-
Organic Syntheses. Trimethylsilane, 1-cyclobuten-1,2-ylenedioxybis. [Link]
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Technical Support Center: Purification of 2-Hydroxy-3-pentanone
Welcome to the technical support center for 2-Hydroxy-3-pentanone. This guide is designed for researchers, scientists, and drug development professionals who are working with and purifying this versatile alpha-hydroxy ketone. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format to streamline your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that are fundamental to designing a successful purification strategy for this compound.
Q1: What are the primary methods for purifying crude this compound?
A1: The most effective and commonly employed purification techniques are vacuum distillation and flash column chromatography . The choice between them is dictated by the scale of your reaction, the nature of the impurities, and the required final purity.
-
Vacuum Distillation: This is the preferred method for large-scale purification (>5 g) and for removing non-volatile impurities or solvents with significantly different boiling points. By reducing the pressure, the boiling point of this compound is lowered, which crucially prevents thermal decomposition.
-
Flash Column Chromatography: This technique is ideal for smaller scales or when impurities have boiling points very close to the product. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel), offering high resolution for structurally similar molecules.
Q2: What are the key physical properties of this compound that I must consider for purification?
A2: A thorough understanding of the compound's physical properties is the foundation of any purification protocol. The causality is simple: these values determine the conditions (temperature, pressure, solvent choice) you will use.
| Property | Value | Significance for Purification | Source(s) |
| Molecular Weight | 102.13 g/mol | Essential for calculating molarity and reaction yields. | [1] |
| Boiling Point | ~153-186 °C at 760 mmHg (estimates vary) | The atmospheric boiling point is high enough to risk decomposition. This strongly indicates the necessity of vacuum distillation to lower the boiling temperature. | [2][3] |
| Melting Point | ~2.5 °C (estimate) | The compound is a liquid at room temperature, making recrystallization a non-standard approach unless a solid derivative is formed. | [2][3] |
| Density | ~0.96 - 0.97 g/cm³ | Useful for volume-to-mass conversions. | [2][3] |
| Solubility | Predicted to be highly soluble in water (300 g/L) and soluble in common organic solvents (e.g., ether, hexane, ethyl acetate). | High water solubility means aqueous workups must be performed carefully with brine washes to maximize recovery in the organic layer. Solubility in organic solvents is key for chromatography. | [4] |
| Flash Point | ~53.8 °C | This compound is a flammable liquid.[1][2] All heating must be done using heating mantles or oil baths in a well-ventilated fume hood, away from sparks or open flames. | [1][2] |
| pKa | ~13.03 (predicted) | The hydroxyl group is weakly acidic. This means the compound is sensitive to strong bases. Avoid harsh pH conditions during workup and purification to prevent side reactions like enolate formation or degradation. | [5] |
Q3: What are the common impurities I might encounter, and how do they influence my choice of purification method?
A3: Impurities typically originate from starting materials, side-products, or solvents. Identifying them is key to selecting the right technique.
-
Unreacted Starting Materials: For instance, if synthesized from 2,3-pentanedione[5], any remaining diketone will be an impurity. As its boiling point (~110 °C) is lower than the product's, it can likely be removed by vacuum distillation.
-
Isomeric Byproducts: The isomeric alpha-hydroxy ketone, 3-hydroxy-2-pentanone, is a common byproduct.[6] Its physical properties are very similar to this compound, making separation by distillation challenging. This is a classic scenario where flash column chromatography is the superior choice due to its higher resolving power.
-
Solvents: Residual reaction solvents (e.g., THF, diethyl ether) are typically volatile and can be removed with a rotary evaporator before final purification. However, high-boiling solvents like DMF or DMSO would require vacuum distillation.
-
Water: Due to the compound's hygroscopic nature and water solubility, water is a frequent contaminant. It can be removed by drying the crude product with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) before distillation or by using a Dean-Stark trap in specific setups.
Q4: How can I assess the purity of my this compound fractions?
A4: Purity assessment is a self-validating step that confirms the success of your protocol.
-
Gas Chromatography (GC): GC is an excellent technique for assessing the purity of volatile compounds like this compound.[7][8] A pure sample will show a single major peak. The presence of other peaks indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity analysis. Integration of the proton signals can be used to quantify impurities if their signals are resolved from the product's.
-
Thin-Layer Chromatography (TLC): During column chromatography, TLC is indispensable for monitoring the separation and identifying which fractions contain the pure product.
Section 2: Purification Workflow & Troubleshooting Guide
This section provides a logical workflow for purification and addresses specific problems you may encounter.
Purification Decision Workflow
The first step is to choose the correct primary purification technique based on your experimental context.
Caption: Decision workflow for purifying this compound.
Troubleshooting Vacuum Distillation
| Problem | Probable Cause(s) | Solution(s) |
| Low Product Recovery | 1. Vacuum is insufficient: The boiling point remains too high, leading to slow distillation. 2. Temperature is too high: The product is decomposing or polymerizing in the distillation pot. 3. System has a leak: A poor seal prevents the system from reaching the target pressure. | 1. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. 2. Lower the distillation temperature by improving the vacuum. Alpha-hydroxy ketones can be heat-sensitive. 3. Check all glass joints; ensure they are properly sealed with vacuum grease. |
| Product is Contaminated with a Higher-Boiling Impurity | 1. Inefficient fractionation: The separation power of the setup is too low. 2. "Bumping" of the liquid: Uncontrolled boiling is carrying higher-boiling material into the collection flask. | 1. Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser to increase theoretical plates and improve separation. 2. Ensure smooth and steady heating. Use a magnetic stir bar or boiling chips to promote even boiling. |
| Distillate is Cloudy or "Wet" | 1. Incomplete drying of crude product: Water is co-distilling with the product. 2. Condenser water is too cold: This can cause atmospheric moisture to condense on the outside and potentially leak in if joints are poor. | 1. Before distillation, thoroughly dry the crude organic extract with a drying agent like anhydrous magnesium sulfate (MgSO₄), then filter. 2. Ensure condenser fittings are secure. The temperature of the cooling fluid should be sufficient to condense the vapor without being excessively cold. |
Troubleshooting Flash Column Chromatography
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation (Overlapping Spots on TLC) | 1. Incorrect solvent system: The eluent polarity is not optimized to differentiate between the product and impurities. 2. Column is overloaded: Too much crude material was loaded onto the column. | 1. Systematically test different solvent systems using TLC. A good system will give your product an Rf value of ~0.3-0.4 and maximize the separation (ΔRf) from impurities. A common starting point for a moderately polar compound like this is a mixture of hexane and ethyl acetate. 2. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1. |
| Product Elutes Too Quickly or Too Slowly | 1. Eluent polarity is too high (too fast) or too low (too slow) . | 1. If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
| "Tailing" of the Product Spot/Peak | 1. Strong interaction with silica: The hydroxyl and ketone groups can interact strongly with the acidic silica gel. 2. Sample is too concentrated: This can lead to non-ideal band shapes. | 1. Add a small amount (~0.5-1%) of a polar modifier like triethylamine to the eluent. This deactivates the most acidic sites on the silica, leading to sharper peaks. 2. Ensure the sample is sufficiently diluted before loading onto the column. |
Section 3: Detailed Experimental Protocols
These protocols provide a starting point. Always perform small-scale trials to optimize conditions for your specific impurity profile.
Protocol 1: Vacuum Distillation of this compound
This protocol is based on general procedures for purifying moderately high-boiling liquids and is adapted for the specific properties of this compound.[9][10]
Safety First: this compound is a flammable liquid and an irritant.[1][11] Perform this procedure in a certified fume hood. Wear safety glasses, a lab coat, and appropriate gloves. Ensure all glassware is free of cracks.
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware joints are clean and lightly greased with vacuum grease.
-
Place a magnetic stir bar in the round-bottom distillation flask.
-
Use a heating mantle with a stirrer for heating. Never use an open flame.
-
Connect the vacuum takeoff to a cold trap and then to a vacuum pump.
Caption: Simplified schematic of a vacuum distillation apparatus.
Procedure:
-
Preparation: Place the crude, dried this compound (e.g., 10 g) into the distillation flask (no more than 2/3 full).
-
System Seal: Assemble the apparatus and begin stirring. Start the vacuum pump and allow the pressure to stabilize. A pressure of ~15 mmHg is a good starting point.
-
Heating: Once the vacuum is stable, begin to gently heat the distillation flask.
-
Fraction Collection:
-
Collect any low-boiling solvent or impurity that comes over first in a separate flask (forerun).
-
As the temperature rises and stabilizes, switch to a clean receiving flask to collect the main product fraction. Based on reported data for a similar compound, the boiling point at 15 mmHg might be in the range of 55-75°C.[9] The exact temperature will depend on the achieved vacuum.
-
Monitor the temperature closely. A stable boiling point temperature indicates a pure fraction is being collected.
-
-
Shutdown: Once the main fraction is collected, stop heating and allow the system to cool to room temperature before venting the vacuum. Venting a hot system can cause air to rush in and potentially ignite flammable vapors.
Protocol 2: Flash Column Chromatography
This protocol is a standard procedure for purifying moderately polar organic compounds.
Procedure:
-
Solvent System Selection: Use TLC to find an appropriate eluent. A good starting point is 20-30% ethyl acetate in hexane. The target Rf for the product should be ~0.3.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Fill the column about two-thirds full with the chosen eluent (e.g., 10% ethyl acetate in hexane).
-
In a separate beaker, prepare a slurry of silica gel in the same eluent. Gently pour the slurry into the column.
-
Tap the side of the column gently to ensure even packing and remove air bubbles.
-
Open the stopcock to drain the excess solvent until the solvent level meets the top of the silica bed. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the eluent.
-
Carefully add this solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like dichloromethane), adding silica, evaporating the solvent, and loading the resulting dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Using positive pressure (from a pump or bulb), push the solvent through the column at a steady rate (a flow rate of ~2 inches/minute is typical for flash chromatography).
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
-
Analysis:
-
Monitor the collected fractions using TLC. Spot every few fractions on a TLC plate.
-
Combine all fractions that contain only the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Section 4: Safety Precautions
Handling this compound requires adherence to standard laboratory safety protocols.
-
Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE):
-
Fire Safety: This is a flammable liquid.[1][13] Keep it away from heat, sparks, open flames, and hot surfaces.[11][13] Ensure a Class B fire extinguisher is accessible.
-
Handling: Avoid inhalation of vapors.[11] Avoid ingestion. In case of accidental contact, flush eyes or skin with water for at least 15 minutes and seek medical attention.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[13]
References
- PubChem. (S)-2-Hydroxy-3-pentanone | C5H10O2 | CID 12384811. [Link]
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- Cheméo. (n.d.). Chemical Properties of this compound (CAS 5704-20-1). [Link]
- NIST. (n.d.).
- NIST. (n.d.). This compound. [Link]
- Organic Syntheses. (1985). 2-methyl-2-(trimethylsiloxy)pentan-3-one. [Link]
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- NIST. (n.d.).
- PubChemLite. (n.d.). This compound (C5H10O2). [Link]
- LookChem. (n.d.). Cas 3142-66-3,hydroxypentanone,3-hydroxy-2-pentanone. [Link]
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Stability of 2-Hydroxy-3-pentanone in acidic vs. basic conditions
Technical Support Center: 2-Hydroxy-3-pentanone
Introduction: Understanding this compound
Welcome to the technical support guide for this compound (CAS 5704-20-1)[1][2]. As a key building block and intermediate in pharmaceutical and fine chemical synthesis, understanding its stability profile is critical for robust process development and reliable experimental outcomes. This molecule, an α-hydroxy ketone (also known as an acyloin), possesses two reactive functional groups: a secondary alcohol and a ketone[3]. Their proximity gives rise to specific reactivity, particularly its susceptibility to keto-enol tautomerism and rearrangement reactions, which are heavily influenced by pH[4][5][6].
This guide provides in-depth answers to common questions and troubleshooting scenarios encountered when handling this compound in both acidic and basic environments. We will explore the underlying chemical mechanisms and provide actionable protocols to assess and mitigate degradation.
Section 1: Stability & Degradation in Acidic Conditions
Under acidic conditions, the primary reactivity pathway for this compound involves the acid-catalyzed keto-enol tautomerism and the potential for α-ketol rearrangement. Direct hydrolysis is generally not a primary concern for this molecule, unlike esters[7].
Frequently Asked Questions (Acidic Conditions)
Q1: I've noticed a gradual loss of my starting material when my this compound sample is stored in an acidic mobile phase (e.g., pH 3) for HPLC analysis. What is happening?
A: The most probable cause is an acid-catalyzed equilibrium process known as an α-ketol rearrangement (or acyloin rearrangement)[6]. In this reversible reaction, the alkyl group (in this case, a methyl group) migrates, converting this compound into its isomeric form, 3-Hydroxy-2-pentanone. While the total concentration of α-hydroxy ketones may remain the same, the concentration of your specific target molecule will decrease as it equilibrates with its isomer. The reaction is driven by the thermodynamic stability of the resulting isomer[6].
The mechanism begins with the protonation of the carbonyl oxygen, which activates the molecule for rearrangement.
Caption: Figure 1: Acid-Catalyzed α-Ketol Rearrangement.
Q2: Can acid-catalyzed keto-enol tautomerism explain the instability?
A: Yes, it's a contributing factor. Acid catalyzes the interconversion between the keto and enol forms.[4][5][8] The mechanism involves protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon by a weak base (like water) to form the enol[8][9]. While the equilibrium for simple ketones strongly favors the keto form, the transient formation of the enol tautomer is a key step that enables other reactions, such as the α-ketol rearrangement, to occur[8][9].
Caption: Figure 2: Mechanism of Acid-Catalyzed Keto-Enol Tautomerism.
Section 2: Stability & Degradation in Basic Conditions
This compound is significantly more unstable under basic conditions compared to acidic ones. The primary degradation pathways are base-catalyzed oxidation to a diketone and rearrangement reactions.
Frequently Asked Questions (Basic Conditions)
Q1: My solution of this compound rapidly turns yellow and loses purity when I use a basic buffer (pH > 8) or add sodium hydroxide. Why?
A: This is a classic observation for α-hydroxy ketones in the presence of a base and an oxidant, such as atmospheric oxygen. The compound is undergoing base-catalyzed aerobic oxidation to form 2,3-pentanedione[10][11]. 2,3-pentanedione is a yellow liquid, which explains the color change. The mechanism proceeds via an enolate intermediate. The base abstracts a proton from the carbon adjacent to the carbonyl group, forming a resonance-stabilized enolate. This enolate can then react with dissolved oxygen[10].
Caption: Figure 3: Base-Catalyzed Aerobic Oxidation Pathway.
Q2: Besides oxidation, are there other degradation pathways in basic solutions?
A: Yes. Similar to the acid-catalyzed version, the α-ketol rearrangement is also promoted by base[6]. The mechanism under basic conditions involves the deprotonation of the hydroxyl group, followed by the migration of an adjacent alkyl group. This process is also reversible and will lead to an equilibrium mixture of this compound and 3-Hydroxy-2-pentanone. Additionally, the formation of the enolate under basic conditions can open up pathways to aldol-type condensation reactions if other electrophiles are present, leading to higher molecular weight impurities.
Q3: How can I minimize degradation in basic media?
A: To minimize base-catalyzed degradation, especially oxidation, consider the following:
-
Work at lower temperatures: Reaction rates are significantly reduced at lower temperatures.
-
Use an inert atmosphere: Purging your reaction vessel and solvents with an inert gas like nitrogen or argon will minimize the presence of oxygen, thereby inhibiting the aerobic oxidation pathway[10].
-
Limit exposure time: Prepare basic solutions of the compound immediately before use and minimize storage time.
-
Use the weakest possible base: If a base is required, use the mildest base that can achieve the desired transformation and avoid strong bases like hydroxides if possible.
Section 3: Protocols and Analytical Guidance
To quantitatively assess the stability of this compound, a forced degradation study is the recommended approach.
Experimental Protocol: Forced Degradation Study
This protocol outlines a procedure to evaluate the stability of this compound under acidic, basic, and neutral conditions.
1. Materials & Reagents:
-
This compound (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
pH meter, calibrated
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
2. Stock Solution Preparation:
-
Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
3. Stress Sample Preparation:
-
Acidic Stress: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1.0 M HCl. Dilute to volume with a 50:50 mixture of water and acetonitrile. This yields a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Basic Stress: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1.0 M NaOH. Dilute to volume with a 50:50 mixture of water and acetonitrile. This yields a final concentration of 0.1 mg/mL in 0.1 M NaOH.
-
Neutral Control: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 mixture of water and acetonitrile.
4. Incubation and Time Points:
-
Store all three prepared solutions at a controlled room temperature (e.g., 25°C).
-
Analyze the samples immediately after preparation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours).
5. Sample Analysis (HPLC-UV):
-
Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column. For the acidic sample, add 1 mL of 0.1 M NaOH. For the basic sample, add 1 mL of 0.1 M HCl. Note: This will dilute the sample; account for this in your calculations.
-
Suggested HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 30:70 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (ketone chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 control.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and report their area percentages.
Caption: Figure 4: Workflow for Forced Degradation Study.
Summary of Stability Profile
The stability of this compound is highly dependent on the pH of the solution. The table below summarizes the expected behavior based on general chemical principles of α-hydroxy ketones.
| Condition | pH Range | Primary Degradation Pathway(s) | Relative Rate of Degradation | Key Degradant(s) | Visual Observation |
| Acidic | < 4 | α-Ketol Rearrangement | Slow to Moderate | 3-Hydroxy-2-pentanone | None |
| Neutral | 6 - 8 | Minimal Degradation | Very Slow | None expected | None |
| Basic | > 8 | Aerobic Oxidation, α-Ketol Rearrangement | Rapid | 2,3-Pentanone, 3-Hydroxy-2-pentanone | Yellowing of solution |
References
- "On-Water” enhanced base-catalytic oxidation of α-hydroxy ketone to diketone.ResearchGate.
- [Chemistry] Acid-catalyzed dehydration of -hydroxy carbonyl compounds occurs by the mechanism disc.YouTube.
- Kinetics of the base-catalyzed decomposition of .alpha.-hydroperoxy ketones.Journal of the American Chemical Society.
- Base-Promoted Three-Component Cascade Reaction of α-Hydroxy Ketones, Malonodinitrile, and Alcohols: Direct Access to Tetrasubstituted NH-Pyrroles.The Journal of Organic Chemistry.
- Keto Enol Tautomerization.Chemistry Steps.
- 22.1: Keto-Enol Tautomerism.Chemistry LibreTexts.
- Keto-Enol Tautomerism : Key Points.Master Organic Chemistry.
- Keto-enol Tautomerism of hydroxy-substituted arenes: Theoretical study and experimental consequences.Journal of Molecular Graphics and Modelling.
- Showing Compound this compound (FDB029636).FooDB.
- Synthesis of α-hydroxy ketones and aldehydes.Organic Chemistry Portal.
- This compound.PubChem.
- Cas 5704-20-1,hydroxypentanone,this compound.LookChem.
- α-Ketol rearrangement.Wikipedia.
- keto-enol tautomerization.YouTube.
- This compound (C5H10O2).PubChemLite.
- hydroxypentanone,this compound|5704-20-1.LookChem.
- Mechanisms of lactone hydrolysis in acidic conditions.Heriot-Watt Research Portal.
- (S)-2-Hydroxy-3-pentanone.PubChem.
- Chemical Properties of this compound (CAS 5704-20-1).Cheméo.
- This compound.NIST WebBook.
- Hydroxy ketone synthesis by oxidation.Organic Chemistry Portal.
- This compound.NIST WebBook.
- Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation.Organic Letters.
- Process for the preparation of aromatic alpha-hydroxy ketones.Google Patents.
- Why is 3-pentanone acidic?.Quora.
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Technical Support Center: Preventing Degradation of 2-Hydroxy-3-pentanone During Storage
Welcome to the technical support center for 2-Hydroxy-3-pentanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable alpha-hydroxy ketone. As a compound susceptible to several degradation pathways, proper storage and handling are paramount to achieving reliable and reproducible experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Understanding the Instability of this compound
This compound, an alpha-hydroxy ketone (also known as an acyloin), possesses two key functional groups that contribute to its reactivity and potential for degradation: a hydroxyl group alpha to a carbonyl group.[1][2] This arrangement makes the molecule susceptible to several degradation pathways, primarily:
-
Oxidative Degradation (Autoxidation): Like many organic compounds, this compound can react with atmospheric oxygen.[3] This process, often initiated by light or trace metal impurities, can lead to the formation of various oxidized byproducts, altering the purity and reactivity of the compound. The presence of a hydroxyl group can further sensitize the molecule to oxidation.
-
Aldol Condensation: In the presence of acidic or basic catalysts, ketones with alpha-hydrogens, such as this compound, can undergo self-condensation reactions.[4][5][6][7] This reaction involves the formation of an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of another molecule.[4][5] This can lead to the formation of larger, unwanted dimeric and polymeric impurities.
-
α-Ketol Rearrangement: Alpha-hydroxy ketones can undergo a rearrangement where an alkyl or aryl group migrates.[8][9][10][11] This isomerization is reversible and can be catalyzed by acid, base, or even heat, leading to the formation of a more thermodynamically stable isomer.[8][9][10][11]
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage temperature and conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[12][13][14][15] Refrigeration at 2-8°C is highly recommended to minimize the rate of potential degradation reactions. The container should be tightly sealed to prevent the ingress of moisture and atmospheric oxygen.[13][14][15]
Q2: What type of container material is best for storing this compound?
A2: Glass containers, particularly amber glass to protect from light, are the preferred choice. If plastic containers are necessary, high-density polyethylene (HDPE) or polypropylene (PP) may be suitable for short-term storage, as they offer good chemical resistance to ketones.[16] However, it is crucial to verify compatibility, as some plastics may leach impurities or be permeable to oxygen. For long-term storage, glass remains the most inert and reliable option. Avoid using polyethylene terephthalate (PET) containers for storing ketones.[16]
Q3: My this compound has developed a yellow tint. What does this indicate and is it still usable?
A3: A yellow discoloration often suggests the onset of degradation, likely due to oxidation or aldol condensation reactions which can produce colored byproducts. While a slight tint may not significantly impact all applications, it is a clear indicator of impurity formation. For sensitive applications, such as in drug development or high-precision analytical work, it is strongly recommended to use a fresh, pure sample. The usability of the discolored material should be determined by analytical testing (e.g., GC-MS, NMR) to identify and quantify the impurities.
Q4: How can I minimize exposure to air and moisture when handling the compound?
A4: To minimize exposure, work in a controlled environment such as a fume hood with low humidity. Use dry glassware and utensils. For transferring the liquid, a syringe or cannula technique under an inert atmosphere (see Troubleshooting Guide) is ideal. After dispensing the required amount, tightly reseal the container immediately.
Q5: Are there any chemical incompatibilities I should be aware of during storage?
A5: Yes, this compound should be stored away from strong oxidizing agents, acids, and bases, as these can catalyze degradation reactions.[12] It is also incompatible with alcohols and amines.[12] Ensure that it is not stored in proximity to these substances to prevent accidental contamination.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the storage and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected side products in reaction | Degradation of this compound starting material. | 1. Verify Purity: Before use, analyze the purity of your this compound stock using an appropriate analytical method (GC, HPLC, NMR). 2. Use Fresh Stock: If impurities are detected, use a fresh, unopened bottle of the compound. 3. Implement Inert Atmosphere: For highly sensitive reactions, purify the ketone (e.g., by distillation) and store it under an inert atmosphere. |
| Inconsistent experimental results | Variable purity of this compound between different aliquots or over time. | 1. Aliquot Upon Receipt: To prevent repeated exposure of the main stock to the atmosphere, aliquot the compound into smaller, single-use vials upon receipt. 2. Inert Gas Blanketing: For the main stock bottle, implement an inert gas blanketing system.[17][18][19][20][21] (See Protocol 1). |
| Visible precipitate or cloudiness in the liquid | Formation of insoluble degradation products (e.g., polymers from aldol condensation). | 1. Do Not Use: The material is significantly degraded and should not be used. 2. Review Storage Conditions: Investigate the storage history. Was it exposed to high temperatures, light, or contaminants? 3. Proper Disposal: Dispose of the degraded material according to your institution's safety guidelines. |
IV. Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes how to create an inert atmosphere in the headspace of the storage container to prevent oxidative degradation.[17][18][19][20][21]
Objective: To displace oxygen and moisture from the container's headspace with a dry, inert gas like nitrogen or argon.
Materials:
-
Source of high-purity, dry nitrogen or argon gas with a regulator.
-
Tubing and a needle or pipette.
-
Septum cap for the storage bottle (optional but recommended).
Procedure:
-
Prepare the Gas Source: Ensure the inert gas cylinder is secured and the regulator is functioning correctly. Set a low, gentle flow rate.
-
Introduce Inert Gas: Puncture the septum of the container with a needle connected to the inert gas line and another needle to act as a vent. If no septum is available, slightly open the cap and insert a pipette or tubing connected to the gas line just above the liquid surface.
-
Purge the Headspace: Allow the inert gas to flow gently into the container for 1-2 minutes to displace the air.
-
Seal the Container: While the inert gas is still flowing, remove the vent needle (if used) and then the gas inlet needle, and immediately seal the container tightly. For non-septum caps, remove the gas line and quickly tighten the cap.
-
Store Appropriately: Place the blanketed container in the recommended cool, dark storage location.
Caption: Workflow for inert gas blanketing of this compound.
Protocol 2: Quality Control Check via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of this compound and detect potential degradation products.
Materials:
-
Gas chromatograph with a mass spectrometer detector.
-
Appropriate GC column (e.g., a mid-polarity column like DB-Wax).
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate).
-
Microsyringe for injection.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
Instrument Setup:
-
Set the injection port temperature to a relatively low value (e.g., 150-180°C) to prevent on-column degradation.
-
Use a suitable temperature program for the oven, for example, start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 220°C.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 30-300).
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Interpretation:
-
Analyze the resulting chromatogram. A pure sample should show a single major peak at the expected retention time for this compound.
-
Examine the mass spectrum of the main peak and compare it to a reference spectrum to confirm its identity.
-
Investigate any additional peaks. The mass spectra of these peaks can help identify potential degradation products such as dimers or oxidation products.
-
V. References
-
Allen, C. F. H. Aldol Condensation: Mechanism, Types and Applications. Available at: [Link]
-
Antioxidant - Wikipedia. Available at: [Link]
-
Aldol condensation - Wikipedia. Available at: [Link]
-
SRM University. ALDOL CONDENSATION. Available at: [Link]
-
Air Products. Packaging, Inerting and Blanketing. Available at: [Link]
-
Khan Academy. Aldol condensation. Available at: [Link]
-
GENERON. Nitrogen Blanketing & Padding for Tanks, Transformers, More. Available at: [Link]
-
Tank blanketing - Grokipedia. Available at: [Link]
-
Cambridge Sensotec. The Process of Inert Gas Blanketing. Available at: [Link]
-
Tank blanketing - Wikipedia. Available at: [Link]
-
Paquette, L. A. The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions. 2004. Available at: [Link]
-
Paquette, L. A., Hofferberth, J. E. The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements. Request PDF. 2003. Available at: [Link]
-
MDPI. Advanced Oxidation Processes of Organic Contaminants. Available at: [Link]
-
Justrite. Safety Container Compatibility Chart. Available at: [Link]
-
ResearchGate. PREDICTING THE ORGANIC COMPOUND DEGRADATION IN AQUEOUS-PHASE ULTRAVIOLET (UV) AND UV-BASED ADVANCED OXIDATION PROCESSES. Request PDF. Available at: [Link]
-
NIH. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC. Available at: [Link]
-
Yates, P., et al. Photochemistry of cyclic a-hydroxy ketones. 11. The nature of the photoproducts. Canadian Journal of Chemistry. 1983. Available at: [Link]
-
α-Ketol rearrangement - Wikipedia. Available at: [Link]
-
BASCO. Choosing the Best Bottles for Chemical Storage. 2024. Available at: [Link]
-
MDPI. How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Available at: [Link]
-
CP Lab Safety. Ketones Waste Compatibility. Available at: [Link]
-
CP Lab Safety. Chemical Compatibility by Container Resin. Available at: [Link]
-
SciSpace. The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements † (2004). Available at: [Link]
-
Google Patents. Method and device for ketone measurement. Available at:
-
RSC Publishing. Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Physical Chemistry Chemical Physics. Available at: [Link]
-
ResearchGate. Exploring low-temperature oxidation chemistry of 2- and 3-pentanone. Available at: [Link]
-
Scribd. Chemical Compatibility Chart For Bottles & Containers. PDF. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
PubChem. (S)-2-Hydroxy-3-pentanone. Available at: [Link]
-
FooDB. Showing Compound this compound (FDB029636). Available at: [Link]
-
ResearchGate. Low-Temperature Autooxidation of Cyclopentanone and 3-Pentanone: The Critical Role of Competing Radical Chain-Branching and Chain Inhibiting Pathways. Request PDF. Available at: [Link]
-
NIST. This compound. NIST WebBook. Available at: [Link]
-
ACS Publications. Bio-Oil Production from Date Palm Surface Fibers: Thermo-Kinetic and Pyrolysis GC/MS Analysis. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 3-Pentanone. Available at: [Link]
-
WebMD. Ketones and Ketone Urine Test: Purpose, Procedure, Results. 2023. Available at: [Link]
-
MDPI. Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Available at: [Link]
Sources
- 1. This compound | C5H10O2 | CID 521790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB029636) - FooDB [foodb.ca]
- 3. Antioxidant - Wikipedia [en.wikipedia.org]
- 4. Aldol Condensation: Mechanism, Types and Applications [allen.in]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. Aldol Condensation Reaction [sigmaaldrich.com]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. fishersci.com [fishersci.com]
- 13. hydroxypentanone,3-hydroxy-2-pentanone - Safety Data Sheet [chemicalbook.com]
- 14. agilent.com [agilent.com]
- 15. carlroth.com [carlroth.com]
- 16. royalchemical.com [royalchemical.com]
- 17. Packaging, Inerting and Blanketing [airproducts.com]
- 18. generon.com [generon.com]
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Technical Support Center: GC-MS Analysis of Vicinal Diketone Precursors
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of vicinal diketones (VDKs) and their precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying these challenging analytes. Vicinal diketones, such as diacetyl (2,3-butanedione) and 2,3-pentanedione, are critical flavor compounds in many fermented products, including beer, wine, and dairy.[1] Their precursors, α-acetohydroxy acids (α-acetolactate and α-acetohydroxybutyrate), are non-volatile and flavorless but can convert to VDKs through a non-enzymatic oxidative decarboxylation, making their control and measurement essential for product quality and consistency.[1][2]
This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific experimental issues, from sample preparation to final quantification.
Core Challenges & Troubleshooting FAQs
This section addresses the most common hurdles encountered during the analysis of VDKs and their precursors. Each question is followed by a detailed explanation of the root cause and a step-by-step troubleshooting guide.
Precursor Instability and Unintentional Conversion
Question: My results for "free" VDKs are highly variable and often much higher than expected. What could be causing the spontaneous conversion of precursors during my sample preparation?
Answer: This is a classic and critical challenge in VDK analysis. The α-acetohydroxy acid precursors are notoriously unstable and can easily undergo oxidative decarboxylation to form their corresponding VDKs under certain conditions.[1] This leads to an overestimation of the "free" VDKs that were originally present in the sample.
Causality & Mechanism: The conversion is highly sensitive to heat, low pH, and the presence of oxygen.[1] Standard sample handling procedures, if not carefully controlled, can inadvertently promote this reaction. The goal for measuring free VDKs is to stabilize the precursors immediately upon sampling.
Troubleshooting & Preventative Measures:
-
pH Adjustment: Immediately after sampling, adjust the sample pH to a neutral or slightly alkaline value (pH 7.0 or higher).[1][3] This significantly reduces the rate of spontaneous decarboxylation. A common practice is the rapid addition of a sodium hydroxide (NaOH) solution.[1]
-
Temperature Control: Keep your samples cold (on ice or refrigerated) at all times before derivatization. Avoid any heating steps, as this will accelerate precursor breakdown.[1]
-
Oxygen Exclusion: While more difficult to control, minimizing headspace in sample vials and avoiding vigorous mixing that introduces air can help. Some methods suggest purging headspace vials with an inert gas like nitrogen, especially if samples need to be stored.[4]
-
Rapid Analysis: The most effective strategy is to move from sampling to derivatization as quickly as possible. The longer the sample sits, even under seemingly stable conditions, the higher the risk of conversion.
A study on wine fermentation highlighted that diluting the sample five-fold in a pH 7.0 phosphate-citrate buffer effectively attenuated matrix effects and protected the sample from spontaneous precursor decarboxylation.[3]
Derivatization Inefficiency and Side Reactions
Question: I'm seeing low signal intensity and poor reproducibility, which I suspect is due to my derivatization step. How can I optimize this critical process?
Answer: Derivatization is necessary because VDKs themselves are highly volatile and can exhibit poor chromatographic behavior. Converting them to more stable, less volatile, and more detectable compounds (typically quinoxalines) is a standard practice.[5][6] However, the reaction efficiency is dependent on several factors. The most common derivatizing agents are ortho-phenylenediamine (OPDA) or its halogenated analogs like 4,5-dichloro-1,2-diaminobenzene (DCDB).[1][5][6]
Causality & Mechanism: The reaction involves the condensation of the two ketone groups of the VDK with the two amine groups of the derivatizing agent to form a stable heterocyclic quinoxaline. This reaction is pH and temperature-dependent. Incomplete reactions lead to low yields and poor quantification, while harsh conditions can degrade the analytes or reagent.
Troubleshooting & Optimization Protocol:
-
Reagent Selection: While OPDA is common, halogenated reagents like DCDB can produce derivatives that are more sensitive for detection by an Electron Capture Detector (ECD) or provide more unique mass fragments for MS.[1][6]
-
pH Control: The derivatization reaction typically requires acidic conditions. For instance, a method using DCDB adds the reagent in a 1 M HCl solution.[1] This must be precisely controlled.
-
Reaction Time and Temperature: These parameters must be optimized. Overly aggressive conditions (e.g., high heat for long durations) can cause degradation, while insufficient conditions lead to incomplete reactions.[1] A gentle heating step, such as 30°C for 5 minutes or 60°C for 15 minutes, has been shown to be effective without significantly converting precursors.[1]
-
Reagent Purity and Stability: Prepare derivatization solutions fresh daily.[7] Degradation of the OPDA reagent can lead to interfering peaks and reduced reaction efficiency.
-
Matrix Interference: Components in the sample matrix can interfere with the reaction. If you suspect this, a sample cleanup step like solid-phase extraction (SPE) after derivatization can be highly effective at removing interferences and concentrating the derivatized analytes.[5][8]
The analytical approach diverges depending on whether you are measuring existing ("free") VDKs or the total potential VDKs after precursor conversion.
Caption: Workflow for Free vs. Total VDK Analysis.
Chromatographic Issues: Peak Tailing and Co-elution
Question: My chromatograms show significant peak tailing for the derivatized VDKs, making integration and quantification difficult. What are the likely causes and solutions?
Answer: Peak tailing is a common chromatographic problem that often points to "active sites" within the GC system. These are locations where the analyte can undergo unwanted secondary interactions, slowing its passage through the system relative to the main band.
Causality & Mechanism: Active sites can be exposed silanol groups in a glass inlet liner, metal surfaces in the injector, or contamination at the head of the analytical column. These sites can interact with polar functional groups on the analyte, causing the peak to tail. For VDK derivatives, which are relatively polar quinoxalines, this is a frequent issue.
Troubleshooting Flowchart:
Caption: Troubleshooting Flowchart for Peak Tailing.
Additional Insights:
-
Column Choice: While a standard non-polar column like an Rxi-5Sil MS can be used, some peak tailing might be observed.[9] Switching to a more polar column, such as a wax-type column (e.g., Stabilwax), can significantly improve the peak shape for these compounds.[9]
-
Thermal Degradation: Ensure injector temperatures are not excessively high, as this can cause on-column degradation of thermally labile compounds, which can also manifest as poor peak shape.[10][11]
Matrix Effects and Quantification Accuracy
Question: When I analyze real samples (like beer), my recovery is inconsistent compared to my standards prepared in solvent. How do I identify and compensate for matrix effects?
Answer: This is a significant issue in both GC-MS and LC-MS and is known as the "matrix effect".[12] In GC-MS, it often manifests as a "matrix-induced signal enhancement".[13] Co-extracted, non-volatile matrix components coat active sites in the GC inlet, preventing the analytes from adsorbing.[13][14] This leads to more analyte reaching the detector compared to a clean solvent injection, resulting in an overestimation of the true concentration.
Identifying and Mitigating Matrix Effects:
-
Quantify the Effect: Prepare three sets of standards:
-
Set A: Standards in pure solvent.
-
Set B: Post-extraction spike. Prepare a blank matrix extract and spike the analytes in just before injection.
-
Set C: Pre-extraction spike. Spike the analytes into a blank matrix sample before the entire extraction and derivatization process.
-
Matrix Effect (%) = ([Response B / Response A] - 1) x 100. A value >0% is enhancement; <0% is suppression.
-
Recovery (%) = (Response C / Response B) x 100.
-
-
Matrix-Matched Calibration (Recommended): This is the most common and effective solution.[15] Instead of preparing your calibration standards in solvent, prepare them in a blank matrix extract that has been through the entire sample preparation procedure. This ensures that the standards and the unknown samples experience the same matrix effects, which then cancel out.[1][16]
-
Use of an Internal Standard (IS): An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. For VDK analysis, 2,3-hexanedione is commonly used as an IS for diacetyl and 2,3-pentanedione.[4][17] An even better, though more expensive, option is a stable isotope-labeled standard (e.g., diacetyl-d6), which co-elutes and experiences nearly identical matrix effects and ionization efficiency, providing the most accurate correction.[3][16]
| Parameter | GC-ECD Method[17] | Headspace GC-MS Method[1][18] |
| Analytes | Diacetyl, 2,3-Pentanedione | Diacetyl, 2,3-Pentanedione |
| Internal Standard | 2,3-Hexanedione | 2,3-Hexanedione, Diacetyl-d6[3] |
| Derivatization | Not always required for direct headspace | Required (e.g., DCDB) |
| Column | SH-624 (polar) | Capillary column (e.g., DB-5) |
| Injection | Headspace (Split 1:20) | Splitless or Split |
| Oven Program | 50°C ramp to 120°C at 5°C/min | Typically 40°C ramp to 250°C+ |
| Detector | Electron Capture (ECD) | Mass Spectrometer (MS) |
| Detection Limit | Low ppb | Sub-ppb (0.0007 mg/L)[1][18] |
| Key Advantage | Simple, routine QC | High selectivity and sensitivity (SIM mode) |
References
- Analysis of Diacetyl and 2,3-pentanedione in Beer. LabRulez GCMS.
- Quantitative analysis of diacetyl, pentanedione and their precursors during beer fermentation by an accur
- Analysis of Diacetyl and Other Vicinal Diketones (VDKs) in Alcoholic Beverages.
- Determination of diacetyl and 2,3-pentanedione in beer by gc/ms using solid-phase extraction column.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples.
- Application of GC/MS Method Using SPE Columns for Quantitative Determination of Diacetyl and 2,3-Pentanedione during Beer Fermentation.
- Determination of diacetyl and 2,3-pentanedione in beer by gc/ms using solid-phase extraction columns. SciSpace.
- A Quality Control Method for the Determination of Vicinal Diketones and Precursors in Fermenting Wort. American Society of Brewing Chemists.
- Simultaneous Analysis of Vicinal Diketones, Volatile Compounds and Ethanol Content in Beer with a Single Headspace Injection. LabRulez GCMS.
- QUANTITATIVE ANALYSIS OF DIACETYL, PENTANEDIONE AND THEIR PRECURSORS DURING BEER FERMENTATION BY AN ACCUR
- Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample prepar
- TROUBLESHOOTING GUIDE. Restek.
- Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food M
- Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards.
- Vicinal diketones and their precursors in wine alcoholic fermentation: Quantification and dynamics of production. PubMed.
- AFTER DERIVATIZATION WITH o-PHENYLENEDIAMINE. University of Porto.
- Chromatography Troubleshooting Guides-Gas Chrom
- GC Troubleshooting. Sigma-Aldrich.
- Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology.
Sources
- 1. themodernbrewhouse.com [themodernbrewhouse.com]
- 2. agraria.com.br [agraria.com.br]
- 3. Vicinal diketones and their precursors in wine alcoholic fermentation: Quantification and dynamics of production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fc.up.pt [fc.up.pt]
- 8. (PDF) Determina tion of diacetyl and 2,3-pentanedione in beer by gc/ms using solid-phase extraction columns (2002) | D Jelena Pejin | 6 Citations [scispace.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. mdpi.com [mdpi.com]
- 15. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. scilit.com [scilit.com]
Technical Support Center: Gas Chromatography Analysis of 2-Hydroxy-3-pentanone
Welcome to the technical support center for the gas chromatography (GC) analysis of 2-Hydroxy-3-pentanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for this and similar polar analytes. As Senior Application Scientists, we provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Here are some quick answers to common issues encountered during the GC analysis of this compound.
Q1: My this compound peak is showing significant tailing. What is the most likely cause?
A1: Peak tailing for a polar analyte like this compound, which contains both a hydroxyl (-OH) and a ketone (C=O) group, is often due to unwanted interactions with active sites within the GC system.[1][2] These active sites can be exposed silanol groups in the inlet liner, on the column packing material, or even on metal surfaces.[2] Tailing can also be caused by a mismatch between the analyte's polarity and the stationary phase, or by issues with the column installation.[1][3]
Q2: I'm not getting enough separation between this compound and another closely eluting peak. What's the first parameter I should adjust?
A2: For closely eluting peaks, the oven temperature ramp rate is a critical parameter to adjust.[4][5] A slower ramp rate increases the interaction time of the analytes with the stationary phase, which often enhances separation.[4][6] Start by decreasing the ramp rate in small increments (e.g., 1-2 °C/min) to observe the effect on resolution.[4]
Q3: What type of GC column is best suited for analyzing this compound?
A3: The principle of "likes dissolves like" is fundamental in GC column selection.[7][8] Since this compound is a polar compound, a polar stationary phase is recommended for effective separation.[7] Columns with polyethylene glycol (PEG), often referred to as WAX columns, or other polar phases are generally a good starting point. Using a non-polar column can lead to poor peak shape and inadequate retention.[3]
Q4: Can the inlet temperature affect the peak shape of this compound?
A4: Yes, the inlet temperature is crucial. It needs to be high enough to ensure the complete and rapid vaporization of your sample, but not so high that it causes thermal degradation of the analyte.[9][10] For thermally labile compounds, an excessively high inlet temperature can lead to peak broadening or the appearance of degradation peaks.[9] Conversely, a temperature that is too low can result in slow sample transfer and broad, tailing peaks.[11]
In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step protocols for resolving common issues with the analysis of this compound.
Issue 1: Persistent Peak Tailing
Peak tailing is a common problem when analyzing polar compounds like this compound. It can compromise peak integration and reduce resolution.
Causality and Troubleshooting Workflow
Peak tailing primarily arises from secondary, undesirable interactions between the analyte and active sites in the GC system, or from a non-ideal chromatographic setup. The following workflow provides a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols
Protocol 1: Inlet Maintenance and Column Re-installation
-
Cool Down the GC: Ensure the inlet and oven are at a safe temperature before handling any components.
-
Replace Consumables:
-
Replace the inlet septum.
-
Remove and inspect the inlet liner. Look for any discoloration or residue.
-
Replace the liner with a new, deactivated one. Using a liner with glass wool can sometimes help with sample vaporization, but the wool itself can also be a source of activity.[9]
-
-
Column Trimming and Re-installation:
-
Leak Check: Perform a leak check of the system after re-assembly.
-
System Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.
Issue 2: Poor Peak Resolution
Inadequate separation between this compound and other components in your sample can hinder accurate quantification.
Causality and Optimization Strategy
Resolution in chromatography is a function of column efficiency, selectivity, and retention factor.[12] By systematically optimizing the GC method parameters, you can significantly improve peak separation.
Data-Driven Optimization of Oven Parameters
The oven temperature program is one of the most powerful tools for optimizing resolution.[6][13]
| Parameter | Effect on Resolution | Recommended Action |
| Initial Oven Temperature | Primarily affects the resolution of early eluting peaks.[5][13] | Lower the initial temperature to increase retention and improve separation of volatile components.[5][14] |
| Temperature Ramp Rate | Has a significant impact on the separation of peaks in the middle of the chromatogram.[4][5] | Decrease the ramp rate to allow for more interaction with the stationary phase, thereby improving resolution.[6][15] |
| Final Oven Temperature | Ensures that all components are eluted from the column. | Set a final temperature that is high enough to elute all compounds of interest in a reasonable time. |
Experimental Protocol: Optimizing the Oven Temperature Program
-
Initial Isothermal Hold: Start with an initial oven temperature slightly above the solvent's boiling point and hold for 1-2 minutes to ensure sharp initial peaks.
-
Ramp Rate Optimization:
-
Begin with a moderate ramp rate (e.g., 10 °C/min).[13]
-
If resolution is poor, decrease the ramp rate to 5 °C/min and observe the change in separation.
-
Continue to decrease the ramp rate in small increments until the desired resolution is achieved, keeping in mind that this will increase the analysis time.[5]
-
-
Multi-Step Ramps: If your sample contains compounds with a wide range of boiling points, consider using a multi-step temperature program. Use a slower ramp rate during the elution of your target analytes and a faster ramp rate to elute strongly retained compounds more quickly.
Issue 3: Analyte Degradation or Adsorption
For active compounds like this compound, thermal degradation in a hot inlet or irreversible adsorption can lead to poor recovery and non-reproducible results.
Understanding Analyte-System Interactions
The hydroxyl group in this compound can form hydrogen bonds with active silanol groups in the GC system, leading to adsorption.[2] Additionally, the molecule may be susceptible to thermal degradation at high temperatures.[9]
Caption: Desired vs. undesired interactions in the GC system.
Protocol 2: Derivatization to Improve Peak Shape and Thermal Stability
Derivatization is a chemical process that converts a polar analyte into a less polar and more volatile derivative, which is better suited for GC analysis.[16][17] For this compound, the hydroxyl group is the primary target for derivatization.
Silylation Example using BSTFA:
-
Sample Preparation: Evaporate the solvent from your sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Analysis: Cool the sample to room temperature and inject an aliquot into the GC.
The resulting trimethylsilyl (TMS) ether of this compound will be less polar and more volatile, leading to a more symmetrical peak and reduced tailing.
References
- This compound. (n.d.). In NIST Chemistry WebBook.
- How Do You Improve Resolution In Gas Chromatography? (n.d.). Axion Labs.
- Agilent J&W GC Column Selection Guide. (n.d.). Postnova.
- The Secrets of Successful Temperature Programming. (2017, August 1). LCGC International.
- GC Method Development. (n.d.). Agilent.
- Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. (n.d.). Clinical Chemistry.
- Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions.
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Troubleshooting poor derivatization efficiency for hydroxy ketones
Welcome to the technical support center for troubleshooting poor derivatization efficiency of hydroxy ketones for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving complete, reproducible derivatization. We will move from foundational principles to specific, field-tested troubleshooting protocols to resolve common and complex issues.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization essential for the GC-MS analysis of hydroxy ketones?
Derivatization is a critical sample preparation step for compounds that are not suitable for direct GC-MS analysis.[1][2] Hydroxy ketones, such as steroidal hormones or metabolic intermediates, contain polar hydroxyl (-OH) and ketone (C=O) functional groups. These groups lead to several analytical challenges:
-
Low Volatility: The presence of active hydrogens on hydroxyl groups allows for strong intermolecular hydrogen bonding, which significantly raises the boiling point of the molecule. This prevents the compound from vaporizing efficiently in the hot GC inlet.[1]
-
Thermal Instability: At the high temperatures of the GC inlet and column, these polar functional groups can cause the molecule to degrade, leading to inaccurate quantification and the appearance of artifact peaks.[3][4]
-
Poor Peak Shape: Un-derivatized polar analytes can interact with active sites (e.g., residual silanols) on the GC column and liner, resulting in broad, tailing peaks and poor chromatographic resolution.[1]
Derivatization addresses these issues by chemically modifying the polar functional groups. Typically, an active hydrogen is replaced with a non-polar group, such as a trimethylsilyl (TMS) group.[1] This modification blocks hydrogen bonding, which increases volatility, enhances thermal stability, and results in sharper, more symmetrical peaks for reliable identification and quantification.[1][2]
Q2: What is the most effective, gold-standard derivatization strategy for a molecule with both hydroxyl and keto groups?
For analytes containing both hydroxyl and ketone functionalities, a two-step derivatization process is the most robust and widely recommended strategy to ensure complete and unambiguous results.[2][4] Performing silylation alone on a hydroxy ketone can lead to the formation of multiple enol-TMS isomers from the ketone group, resulting in multiple chromatographic peaks for a single analyte and complicating analysis.[4]
The recommended two-step workflow is:
-
Methoximation: First, the ketone group is protected by converting it into a methoxime (MO) derivative using a reagent like methoxyamine hydrochloride. This step is crucial because it prevents the ketone from undergoing tautomerization (conversion between keto and enol forms) during the subsequent high-temperature silylation step.[2][4]
-
Silylation: Second, the hydroxyl groups are derivatized. A silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added to replace the active hydrogens on the hydroxyl groups with TMS groups.[3][4]
This sequential approach ensures that each functional group is specifically and completely derivatized, leading to a single, stable derivative for reliable GC-MS analysis.
Caption: Recommended two-step derivatization workflow for hydroxy ketones.
Troubleshooting Guide
Q3: My derivatization failed completely, or the derivative peak is extremely small. What are the most common culprits?
This is the most frequent issue and is almost always traced back to one of three root causes: the presence of moisture, degraded reagents, or incomplete reaction conditions. A systematic approach is key to identifying the problem.
Caption: A decision tree for troubleshooting common derivatization failures.
Detailed Explanation of Common Culprits:
| Problem Area | Causality and Explanation | Corrective Actions |
| Moisture Contamination | Silylating reagents are extremely sensitive to moisture.[5][6] Water contains active hydrogens that will react preferentially with the derivatizing agent, consuming it before it can react with your analyte. Moisture can also hydrolyze the reagent and the newly formed TMS derivative, reversing the reaction.[5] | 1. Dry the Sample: Lyophilize (freeze-dry) aqueous samples or dry solvent extracts completely under a stream of nitrogen.[4][7] 2. Use Anhydrous Solvents: Ensure any solvents (e.g., pyridine, acetonitrile) are from a freshly opened bottle or are properly dried.[6] 3. Prepare Glassware: Oven-dry all vials and syringes at >100°C for several hours and cool in a desiccator before use.[4] |
| Reagent Degradation | Derivatization reagents have a limited shelf life, especially after a vial has been opened. Exposure to atmospheric moisture will quickly degrade them.[8] | 1. Use Fresh Reagents: Always use a new, sealed vial of reagent if in doubt.[8] 2. Proper Storage: Store all derivatization reagents tightly capped in a desiccator to protect from moisture.[5][9] Consider storing smaller aliquots to avoid repeatedly opening the main bottle. |
| Suboptimal Reaction | Derivatization is a chemical reaction that requires sufficient energy and time. Hindered hydroxyl groups may require more forcing conditions to react completely.[3][10] | 1. Increase Temperature: If reacting at 60°C, try increasing to 80°C or even 100°C.[10][11] 2. Increase Time: Extend the reaction time from 30 minutes to 60 or 90 minutes.[3] 3. Increase Reagent Concentration: Ensure at least a 2:1 molar ratio of the silylating reagent to the active hydrogens on the analyte.[5] |
Q4: I see multiple peaks in my chromatogram for a single analyte. What is causing this?
The appearance of multiple peaks from a single pure compound is a classic symptom of incomplete or non-specific derivatization.
-
Cause 1: Keto-Enol Tautomerism: This is the most likely cause for hydroxy ketones. If you perform silylation without first protecting the keto group, the ketone can exist in equilibrium with its enol form. The silylating reagent will react with both the hydroxyl group and the enol form, creating two or more different derivatives (e.g., a mono-TMS-keto derivative and a di-TMS-enol derivative), each with a different retention time.[4]
-
Cause 2: Incomplete Derivatization: If your molecule has multiple hydroxyl groups with different levels of steric hindrance, you may be seeing a mixture of partially and fully derivatized products. For example, a diol might show peaks for the mono-TMS and di-TMS derivatives.
-
Cause 3: Stereoisomer Formation: The reaction of unsymmetrical ketones with hydroxylamine or methoxyamine can result in the formation of syn and anti stereoisomers of the oxime, which may be separated by the GC column, resulting in two distinct peaks.[3]
-
Solution: This is often unavoidable but manageable. If the peak separation is good and reproducible, you can simply sum the areas of the two isomer peaks for quantification. Ensure your chromatography is optimized to resolve these peaks cleanly.
-
Q5: The reaction seems incomplete even under harsh conditions. How do I address sterically hindered groups?
Steric hindrance is a major barrier to complete derivatization, particularly in complex molecules like steroids or large natural products.[3][10][12] A bulky chemical environment around a hydroxyl or keto group can prevent the derivatizing reagent from accessing the reaction site.
-
For Hindered Hydroxyls:
-
Use a More Powerful Reagent: MSTFA is generally considered a more potent TMS donor than BSTFA.[13]
-
Add a Catalyst: The addition of 1-10% Trimethylchlorosilane (TMCS) to BSTFA or MSTFA significantly enhances silylation power.[3][14]
-
Use a Stronger Catalyst System: For extremely difficult cases, a combination of MSTFA with an additive like Trimethyliodosilane (TMIS) can be used. TMSI is one of the most powerful silyl donors available.[3][13] A common mixture is MSTFA/TMIS/Dithioerythreitol (DTE).[3]
-
Increase Reaction Temperature and Time: Pushing the reaction to 100°C for several hours may be necessary for complete conversion of highly hindered groups.[10]
-
-
For Hindered Ketones:
-
Optimize Oximation: The oximation step can also be affected by steric hindrance. Ensure adequate reaction time (can be up to several hours) and temperature (60-80°C) for the methoxyamine reaction to go to completion.[10]
-
Consider Alternative Reagents: While methoximation is standard, other reagents like Girard's Reagent P can be used to derivatize ketones for LC-MS analysis and may offer different reactivity profiles.[9] For GC-MS, however, optimizing the methoximation-silylation protocol is the primary approach.
-
Experimental Protocols
Protocol 1: Gold-Standard Two-Step Methoximation-Silylation
This protocol is designed for a typical dried sample extract containing a hydroxy ketone analyte.
Materials:
-
Dried sample extract or standard in a 2 mL GC vial.
-
Methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Heating block or oven set to 80°C.
-
Nitrogen or Argon gas for purging.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample was in an aqueous solution, lyophilize it directly in the vial. If it's a solvent extract, evaporate the solvent to dryness under a gentle stream of nitrogen. The absence of water is the most critical factor for success.[5][7]
-
Step 1: Methoximation
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Cap the vial tightly and vortex for 30 seconds to ensure the sample is fully dissolved.
-
Heat the vial at 80°C for 60 minutes.
-
Remove the vial and allow it to cool to room temperature.
-
-
Step 2: Silylation
-
Add 100 µL of MSTFA + 1% TMCS to the cooled vial containing the methoximated sample.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 80°C for 30 minutes. (For sterically hindered groups, this may be increased to 100°C for 60 minutes or longer).[10]
-
Cool the reaction mixture to room temperature.
-
-
Analysis: The sample is now ready for injection. Inject 1-2 µL into the GC-MS system.[11]
References
- Simultaneous Derivatization of Hydroxyl and Ketone Groups for the Analysis of Steroid Hormones by GC–MS.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). [Link]
- Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. PubMed. [Link]
- Appendix G - Derivatiz
- Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
- GC-MS Derivatization Studies: The Formation of Dexamethasone MO-TMS. Semantic Scholar. [Link]
- Derivatiz
- Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
- Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers.
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. National Institutes of Health (NIH). [Link]
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- Drying Enhances Signal Intensities for Global GC–MS Metabolomics. PubMed Central. [Link]
- When a good silylation protocol goes bad, what are the usual suspects?
- High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. National Institutes of Health (NIH). [Link]
- Derivatization of Carbonyl Compounds for GC-MS Analysis.
- Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH. PubMed Central. [Link]
- Ketone Hydrosilylation with Sugar Silanes Followed by Intramolecular Aglycone Delivery: An Orthogonal Glycosylation Str
- Effects of moisture content on the enolization products formation in glucose–proline Maillard reaction models.
- Techniques for silylation.
- Silyl ether synthesis by silylation or cyanosilyl
- Optimization of the Abnormal Beckmann Rearrangement: Application to Steroid 17-Oximes.
- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatiz
- Back to basics for silyl
- Evaluation of ketone-oxime method for developing therapeutic on-demand cleavable immunoconjug
- A practical Δ1-dehydrogenation of Δ4-3-keto-steroids with DDQ in the presence of TBDMSCl at room temperature.
- Cyanosilylation at pregnane side-chains. Selective synthesis and crystal structure of 20(R)
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Technical Support Center: Overcoming Low Enantioselectivity in α-Hydroxy Ketone Synthesis
Chiral α-hydroxy ketones are critical building blocks in the synthesis of numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1] Achieving high enantioselectivity in their synthesis is paramount, yet it remains a significant challenge for many researchers. This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve issues of low enantioselectivity in your experiments.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common problems encountered during the asymmetric synthesis of α-hydroxy ketones.
Q1: My reaction is producing a racemic or nearly racemic mixture. What are the most likely causes?
A1: Obtaining a racemic or near-racemic mixture suggests a fundamental issue with the stereocontrol of your reaction. Several factors could be at play:
-
Catalyst Inactivity or Decomposition: The chiral catalyst may not be active or could be decomposing under the reaction conditions. This can be due to impurities in the reagents or solvent, or incompatibility with the reaction temperature.
-
Ineffective Chiral Ligand: The chosen chiral ligand may not be suitable for the specific substrate, leading to poor stereochemical communication during the transition state. The geometry and electronic properties of the ligand are crucial for effective enantiodiscrimination.
-
Background Uncatalyzed Reaction: A significant uncatalyzed reaction pathway will produce a racemic product, thereby eroding the overall enantiomeric excess (ee). This is more likely to occur at higher temperatures or with highly reactive substrates.
-
Racemization of Product: The α-hydroxy ketone product itself might be susceptible to racemization under the reaction conditions, especially in the presence of acid or base.
Q2: I'm observing moderate, but not high, enantioselectivity. How can I improve the ee of my reaction?
A2: Achieving moderate enantioselectivity indicates that the asymmetric catalysis is occurring, but the system is not optimized. Here are several strategies to enhance the enantiomeric excess:
-
Reaction Parameter Optimization:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may also decrease the reaction rate. A systematic study to find the optimal balance is recommended.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and, consequently, the enantioselectivity. Screen a range of solvents with varying properties.
-
Concentration: The concentration of the substrate, catalyst, and reagents can affect reaction kinetics and the extent of any background reactions.
-
-
Ligand Modification:
-
Fine-tuning the steric and electronic properties of the chiral ligand can have a profound impact on enantioselectivity. Consider using analogues of your current ligand with different substituents. For instance, Cinchona alkaloids are versatile ligands that can be modified to enhance enantioselectivity in various asymmetric reactions.[2]
-
-
Catalyst Loading:
-
While not always intuitive, adjusting the catalyst loading can sometimes improve ee. In some cases, higher catalyst loading can suppress background reactions.
-
Q3: My results are inconsistent and not reproducible. What should I investigate?
A3: Lack of reproducibility is a frustrating issue that often points to subtle, uncontrolled variables in the experimental setup.
-
Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and are properly dried and degassed if necessary. Trace impurities can poison the catalyst or interfere with the reaction.
-
Atmosphere Control: Many asymmetric reactions are sensitive to air and moisture. Ensure your reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques.
-
Precise Measurement: Inaccurate measurement of reagents, especially the catalyst and ligand, can lead to significant variations in results.
Frequently Asked Questions (FAQs)
What are the main strategies for the enantioselective synthesis of α-hydroxy ketones?
There are several established strategies for the asymmetric synthesis of α-hydroxy ketones:
-
Asymmetric α-Hydroxylation of Ketones: This is a direct approach where a hydroxyl group is introduced at the α-position of a ketone using a chiral catalyst.[3][4] Organocatalysis and metal-based catalysis are both employed for this transformation.[3][5]
-
Kinetic Resolution of Racemic α-Hydroxy Ketones: This method involves the selective reaction of one enantiomer of a racemic α-hydroxy ketone, leaving the other enantiomer unreacted and thus enriched.[1][6][7] Lipases are often used as biocatalysts for this purpose.[1] A key drawback is the theoretical maximum yield of 50%.
-
Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of traditional kinetic resolution by continuously racemizing the starting material in situ, allowing for a theoretical yield of up to 100%.[1][6][8]
-
Asymmetric Acyloin Condensation: This classic reaction involves the coupling of two aldehydes to form an α-hydroxy ketone, with stereocontrol achieved through the use of a chiral catalyst.[9]
-
Enantioselective Reduction of α-Diketones: The selective reduction of one of the two carbonyl groups in an α-diketone can yield a chiral α-hydroxy ketone.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Organocatalytic Asymmetric α-Hydroxylation
This protocol provides a general guideline for the α-hydroxylation of a ketone using a chiral organocatalyst.
-
To a dry reaction vial under an inert atmosphere, add the ketone substrate (1.0 mmol), the chiral organocatalyst (e.g., a proline derivative, 0.1 mmol, 10 mol%), and the solvent (5 mL).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the oxidant (e.g., nitrosobenzene or a peroxide, 1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction at the set temperature and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with an appropriate quenching agent (e.g., saturated aqueous Na2S2O3).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Table 1: Troubleshooting Common Issues in α-Hydroxylation
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Low reaction temperature- Catalyst deactivation- Insufficient reaction time | - Gradually increase the temperature- Use freshly purified reagents and solvents- Extend the reaction time |
| Low Enantioselectivity | - Suboptimal catalyst/ligand- High reaction temperature- Inappropriate solvent | - Screen different chiral catalysts and ligands- Lower the reaction temperature- Perform a solvent screen |
| Formation of Byproducts | - Over-oxidation of the product- Side reactions of the substrate or oxidant | - Use a milder oxidant- Adjust stoichiometry of reagents- Optimize reaction conditions (temp., conc.) |
| Poor Reproducibility | - Inconsistent reagent quality- Presence of air or moisture- Inaccurate measurements | - Use high-purity, dry reagents and solvents- Ensure strict inert atmosphere conditions- Calibrate and use precise measurement tools |
Visualizing the Process: Diagrams and Workflows
Diagram 1: General Catalytic Cycle for Asymmetric α-Hydroxylation
Caption: A generalized catalytic cycle for the asymmetric α-hydroxylation of ketones.
Diagram 2: Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting and improving low enantioselectivity.
References
- Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution. (2016). TU Dresden.
- Enzymatic dynamic kinetic resolution for the stereoselective synthesis of alpha-hydroxy ketones. (2025). American Chemical Society - ACS Fall 2025.
- Asymmetric α-hydroxylation of acyclic and cyclic ketones by using a phase-transfer catalyst. (n.d.). ResearchGate.
- Catalytic Asymmetric Acyloin Rearrangements of α-Ketols, α-Hydroxy Aldehydes, and α-Iminols by N , N ′-Dioxide–Metal Complexes. (n.d.). ResearchGate.
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022). Frontiers in Catalysis.
- Dai, L., Li, X., Zeng, Z., Zhou, Y., & Feng, X. (2020). Catalytic Asymmetric Acyloin Rearrangements of α-Ketols, α-Hydroxy Aldehydes, and α-Iminols by N, N'-Dioxide-Metal Complexes. Organic Letters, 22(13), 5041–5045. [Link]
- Catalytic Asymmetric Acyloin Rearrangements of α-Ketols, α-Hydroxy Aldehydes, and α-Iminols by N,N′-Dioxide–Metal Complexes. (2020). ACS Publications.
- Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. (2010). ACS Publications.
- Synthesis of α-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal.
- Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. (2017). Molecules, 22(11), 1877. [Link]
- Enzymatic diastereo- and enantioselective synthesis of α-alkyl-α,β-dihydroxyketones. (n.d.). ResearchGate.
- Silylation-Based Kinetic Resolution of Α-Hydroxy Carbonyl. (2013). Scholar Commons.
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022).
- Hydroxy ketone synthesis by oxidation. (n.d.). Organic Chemistry Portal.
- Enantioselective Synthesis of α-Oxygenated Ketones via Organocatalytic Formal O–H Bond Insertion of Sulfonium Ylides. (2020). Journal of the American Chemical Society. [Link]
- Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. (2015).
- A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. (2017).
- Enantioselective alpha-hydroxylation of beta-ketoamides. (n.d.). ResearchGate.
- The Direct and Enantioselective Organocatalytic α-Oxidation of Aldehydes. (2003). Journal of the American Chemical Society. [Link]
- Enantioselective α-Hydroxylation by Modified Salen-Zirconium(IV)-Catalyzed Oxidation of β-Keto Esters. (2017). Organic Chemistry Portal.
- Synthesis of acyloins (α-hydroxy carbonyl compounds). (n.d.). Organic Chemistry Portal.
- Enantioselective α-hydroxylation of β-keto esters catalyzed by chiral S-timolol derivatives. (n.d.). ResearchGate.
- AAS‐catalyzed acyloin condensation under flow conditions. (n.d.). ResearchGate.
- Direct Asymmetric α-Hydroxylation of Cyclic α-Branched Ketones through Enol Catalysis. (2018).
- Chiral Ligands. (n.d.). Buchler GmbH.
- Asymmetric organocatalytic direct aldol reactions of ketones with alpha-keto acids and their application to the synthesis of 2-hydroxy-gamma-butyrolactones. (2007). Journal of the American Chemical Society. [Link]
- Direct organocatalytic asymmetric α-hydroxymethylation of ketones and aldehydes. (2004). Tetrahedron: Asymmetry. [Link]
- Enantioselective α-hydroxylation of β-ketoamides. (2014). Organic & Biomolecular Chemistry. [Link]
- Enantioselective α-Hydroxylation of 2-Arylacetic Acid Derivatives and Buspirone Catalyzed by Engineered Cytochrome P450 BM-3. (2005). ChemBioChem. [Link]
- Enantioselective production of alpha-hydroxy carbonyl compounds. (2016). Google Patents.
- Enantioselective Synthesis of α‑Oxygenated Ketones via Organocatalytic Formal O–H Bond Insertion of Sulfonium Ylides. (2020). Journal of the American Chemical Society. [Link]
- Enantioselective synthesis of protected α-hydroxy aldehydes and ketones via hydroxylation of metalated chiral hydrazones. (1988). Tetrahedron Letters. [Link]
- Highly Enantioselective Hydroxylation of 1-Indanone-Derived β-Ketoesters Catalyzed by a Newly Designed C1-Symmetric Salan-Zr Complex. (2022). The Journal of Organic Chemistry. [Link]
- New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation. (n.d.). ResearchGate.
- HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. (2005).
- Plausible explanation for the low enantioselectivity observed. (n.d.). ResearchGate.
- Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesiu. (2024). ChemRxiv.
- On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. (2022).
- Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry. [Link]
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Technical Support Center: Optimizing Enzyme Activity for the Bioreduction of 2-Hydroxy-3-pentanone
Welcome to the technical support center dedicated to the enzymatic bioreduction of 2-hydroxy-3-pentanone to produce chiral 2,3-pentanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental success.
Introduction to the Bioreduction of this compound
The stereoselective reduction of prochiral ketones to optically active alcohols is a cornerstone of modern asymmetric synthesis, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries.[1] The bioreduction of this compound is of particular interest as it yields 2,3-pentanediol, a vicinal diol with two contiguous stereocenters. The enzymatic approach offers a green and highly selective alternative to traditional chemical methods.[2][3]
This process typically employs ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize nicotinamide cofactors (NADH or NADPH) as a hydride source to reduce the carbonyl group.[4] Achieving high yield and, critically, high diastereomeric and enantiomeric excess, requires careful optimization of various reaction parameters.
Below, we address common challenges and questions you may encounter during your experiments.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the bioreduction of this compound.
Issue 1: Low or No Conversion of this compound
Question: My reaction shows very low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion is a frequent challenge that can stem from several factors related to the enzyme, cofactor, substrate, or reaction conditions.[5]
Possible Causes and Solutions:
-
Enzyme Inactivity:
-
Improper Storage: Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions to prevent denaturation.
-
pH and Temperature Out of Optimal Range: Most ketoreductases have an optimal pH range (typically 6.0-8.0) and temperature range (e.g., 25-40 °C).[6] Verify that your reaction buffer and temperature are within the enzyme's optimal working conditions. Extreme pH or temperature can lead to irreversible enzyme inactivation.[7]
-
Presence of Inhibitors: Contaminants in your substrate or buffer, such as heavy metal ions or organic solvents, can inhibit enzyme activity.[8] Consider purifying your substrate and using high-purity buffer components.
-
-
Cofactor Issues:
-
Insufficient Cofactor Concentration: The cofactor (NADH or NADPH) is a substrate in the reaction. Ensure it is present in a sufficient, though catalytic, amount.
-
Inefficient Cofactor Regeneration: For preparative-scale reactions, a cofactor regeneration system is essential as the stoichiometric use of NAD(P)H is economically unfeasible.[9][10] If you are using a regeneration system (e.g., glucose dehydrogenase/glucose or formate dehydrogenase/formate), ensure all components are active and at their optimal concentrations.[11]
-
-
Substrate-Related Problems:
-
Substrate Inhibition: High concentrations of this compound may inhibit the enzyme.[12] Try running the reaction at a lower substrate concentration or use a fed-batch approach where the substrate is added gradually over time.
-
Poor Substrate Solubility: If the substrate is not fully dissolved, its availability to the enzyme is limited. Consider the use of a co-solvent (e.g., DMSO, isopropanol) at a concentration that does not significantly inhibit the enzyme (typically <10% v/v).
-
Issue 2: Low Stereoselectivity (Poor Enantiomeric or Diastereomeric Excess)
Question: The conversion is acceptable, but the stereoselectivity of the reaction is poor. How can I improve the enantiomeric excess (e.e.) or diastereomeric excess (d.e.)?
Answer: Achieving high stereoselectivity is the primary goal of asymmetric biocatalysis. Several factors can influence the stereochemical outcome of the reaction.[13]
Possible Causes and Solutions:
-
Enzyme Choice:
-
Inherent Enzyme Selectivity: The chosen ketoreductase may not be optimally selective for this compound. It is highly recommended to screen a panel of different ketoreductases, as they exhibit varying substrate specificities and stereopreferences.[14]
-
Presence of Competing Enzymes: If using a whole-cell system, the host organism may contain endogenous reductases with different or opposite stereoselectivity, leading to a racemic or poorly enriched product.[15] Using a purified enzyme or an engineered microbial strain with deleted competing reductase genes can resolve this.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate.
-
pH: The pH of the reaction medium can influence the ionization state of the enzyme's active site residues and the substrate, which in turn can affect stereoselectivity. It is worthwhile to screen a range of pH values.
-
Co-solvents: The presence and nature of organic co-solvents can impact the enzyme's conformation and, consequently, its stereoselectivity. If a co-solvent is necessary, screen different options (e.g., DMSO, methanol, isopropanol) at various concentrations.
-
-
Substrate Configuration:
-
This compound is a chiral molecule itself. If you are starting with a racemic mixture of (R)- and (S)-2-hydroxy-3-pentanone, the enzyme may reduce each enantiomer at different rates and with different stereoselectivities, leading to a complex mixture of diastereomeric products. This is known as a kinetic resolution.[2] Using an enantiopure starting material, if available, can simplify the stereochemical outcome.
-
Issue 3: Enzyme Instability and Short Operational Lifetime
Question: My enzyme loses activity rapidly under the reaction conditions. How can I improve its stability?
Answer: Enzyme stability is crucial for the economic viability of a biocatalytic process.[16]
Possible Causes and Solutions:
-
Harsh Reaction Conditions:
-
Mechanical Stress:
-
Vigorous stirring or agitation can cause shear stress, leading to enzyme denaturation, especially in reactions with gas-liquid interfaces.[16]
-
-
Proteolysis:
-
If using a crude cell lysate or whole-cell system, proteases from the host organism can degrade the ketoreductase. The addition of protease inhibitors may be beneficial.
-
-
Strategies for Enhancing Stability:
-
Immobilization: Attaching the enzyme to a solid support can significantly enhance its stability and allows for easier recovery and reuse.[17] Common immobilization techniques include adsorption, covalent attachment, and entrapment.
-
Protein Engineering: Site-directed mutagenesis or directed evolution can be employed to create more robust enzyme variants with improved stability under specific process conditions.[18]
-
Addition of Stabilizers: Additives such as glycerol, sorbitol, or BSA can sometimes help to stabilize the enzyme in solution.
-
Frequently Asked Questions (FAQs)
Q1: Which type of cofactor, NADH or NADPH, is preferred for the bioreduction of this compound?
A1: The cofactor preference (NADH vs. NADPH) is enzyme-specific. Many ketoreductases show a preference for NADPH. However, from an industrial perspective, NADH is often more stable and cost-effective.[4] It is advisable to check the cofactor specificity of your chosen enzyme. Some enzymes can be engineered to alter their cofactor preference.
Q2: How do I choose an appropriate cofactor regeneration system?
A2: The choice of cofactor regeneration system depends on several factors, including the cofactor required (NADH or NADPH), compatibility with your primary enzyme and substrate, and cost.
-
For NADPH regeneration: Glucose dehydrogenase (GDH) coupled with glucose is a very common and efficient system.
-
For NADH regeneration: Formate dehydrogenase (FDH) with formate is widely used, as the byproduct, CO2, is easily removed.[10] Alcohol dehydrogenases with a sacrificial alcohol like isopropanol can also be used, provided the primary enzyme is not inhibited by the alcohol or the acetone byproduct.[9]
Q3: Can I use whole cells instead of a purified enzyme?
A3: Yes, whole-cell biocatalysis is often a more cost-effective approach as it eliminates the need for enzyme purification.[15] The host organism (commonly E. coli or baker's yeast) can also provide an intrinsic cofactor regeneration system.[11] However, potential drawbacks include lower reaction rates due to substrate/product transport limitations across the cell membrane and the presence of competing enzymes, as mentioned in the troubleshooting section.
Q4: What is product inhibition and how can I overcome it?
A4: Product inhibition occurs when the product of the reaction (in this case, 2,3-pentanediol) binds to the enzyme and inhibits its activity.[2] This can lead to a decrease in the reaction rate as the product concentration increases. To mitigate product inhibition, you can:
-
Operate the reaction at a lower substrate concentration to limit the final product concentration.
-
Use a fed-batch or continuous process where the product is removed from the reaction mixture as it is formed, for example, using a membrane reactor.[2]
Q5: What analytical methods are suitable for monitoring the reaction and determining the stereochemical outcome?
A5: A combination of chromatographic and spectroscopic techniques is typically employed.
-
Reaction Monitoring: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of this compound and the formation of 2,3-pentanediol.
-
Stereochemical Analysis: Chiral GC or chiral HPLC are the most common methods for determining the enantiomeric and diastereomeric excess of the 2,3-pentanediol product.[9] This often requires a chiral stationary phase. Derivatization of the diol with a chiral agent can also be used to form diastereomers that can be separated on a standard achiral column.[3][17] Nuclear Magnetic Resonance (NMR) spectroscopy, especially with chiral shift reagents or after derivatization, can also be used to determine the stereochemistry.[19]
Experimental Protocols
Protocol 1: General Procedure for Whole-Cell Bioreduction
This protocol provides a general framework for the bioreduction of this compound using recombinant E. coli cells expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.
-
Cell Culture and Induction:
-
Grow the recombinant E. coli strain in a suitable medium (e.g., LB or TB) containing the appropriate antibiotic at 37 °C with shaking.
-
When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25 °C) for 16-24 hours to enhance the production of soluble protein.
-
-
Bioreduction Reaction:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4 °C).
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
In a reaction vessel, combine the cell suspension, glucose (e.g., 1.5 equivalents relative to the substrate), and NADP+ (catalytic amount, e.g., 0.1 mM).
-
Start the reaction by adding this compound to the desired final concentration (e.g., 10-50 mM).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the 2,3-pentanediol by column chromatography if necessary.
-
Protocol 2: Chiral GC Analysis of 2,3-Pentanediol
This protocol outlines a general method for the chiral separation of 2,3-pentanediol stereoisomers.
-
Instrumentation and Column:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Agilent CP-Cyclodextrin-B-2,3,6-M-19).[20]
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Carrier Gas: Hydrogen or Helium
-
Oven Temperature Program: Start at 80 °C, hold for 5 minutes, then ramp to 150 °C at 2 °C/min.[20]
-
Injection: 1 µL of the sample dissolved in a suitable solvent (e.g., methanol or ethyl acetate).
-
-
Analysis:
-
The different stereoisomers of 2,3-pentanediol (e.g., (2R,3R), (2S,3S), and meso) will elute at different retention times.
-
Calculate the enantiomeric and diastereomeric excess by integrating the peak areas of the corresponding stereoisomers.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Bioreduction Performance
| Parameter | Condition A | Condition B | Rationale for Change | Expected Outcome |
| Temperature | 37 °C | 25 °C | Lower temperature may improve stereoselectivity and enzyme stability. | Potentially higher e.e. and d.e., but slower reaction rate. |
| pH | 6.0 | 7.5 | Adjusting to the enzyme's optimal pH range can increase activity. | Higher conversion rate. |
| Co-solvent | None | 5% (v/v) DMSO | Improve solubility of a hydrophobic substrate. | Higher conversion if solubility is limiting. |
| Substrate Conc. | 100 mM | 20 mM (or fed-batch) | High substrate concentration can cause inhibition. | Reduced inhibition, potentially higher final titer in fed-batch. |
| Cofactor System | Isopropanol/ADH | Glucose/GDH | Isopropanol or acetone may inhibit the primary enzyme. | Higher and more stable reaction rates. |
Visualizations
Diagram 1: Enzymatic Reduction of this compound with Cofactor Regeneration
Caption: Bioreduction with cofactor regeneration.
Diagram 2: Troubleshooting Workflow for Low Stereoselectivity
Caption: Troubleshooting low stereoselectivity.
References
- Product inhibition. (n.d.). In Wikipedia.
- Enzyme Inactivation: 5 Powerful Insights into Its Science. (n.d.).
- Nie, Y., Xu, Y., Mu, X., & Xiao, R. (2011). Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli. BMC Biotechnology, 11, 93. [Link]
- Zhao, H. (n.d.).
- Gray, M. R. (1989). Substrate inactivation of enzymes in vitro and in vivo. Biotechnology Advances, 7(4), 527–575. [Link]
- Compare 2,3-pentanediol and 2,4-pentanediol with respect to the number of stereoisomers possible for each. Which ones are chiral? Which are achiral? (2022, December 6). Brainly. [Link]
- Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. (2023, August 3). Microbe Notes. [Link]
- Casazza, J. P., & Veech, R. L. (2000). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. Methods in Enzymology, 324, 3–10. [Link]
- Reaction scheme for the bioreduction of aromatic and aliphatic ketones using Lens culinaris. (n.d.).
- Li, Z., Yang, H., Liu, J., Huang, Z., & Chen, F. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). The Chemical Record, 21(7), 1611–1630. [Link]
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
- Diols Enantiomer separation of underiv
- Tanaka, K. (2020).
- HPLC separation of enantiomers using chiral stationary phases. (2007).
- Origins of stereoselectivity in evolved ketoreductases. (2015). Proceedings of the National Academy of Sciences, 112(51), E7034-E7042. [Link]
- Weckbecker, A., Gröger, H., & Hummel, W. (2010). Enantioselective reduction of carbonyl compounds by whole-cell biotransformation, combining a formate dehydrogenase and a (R)-alcohol dehydrogenase. Applied Microbiology and Biotechnology, 88(3), 643–651. [Link]
- Itsuno, S., & Hirao, A. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]
- Chiral HPLC Separ
- Chiral derivatizing agent. (n.d.). In Wikipedia.
- Enantioselective Reduction of Ketones. (n.d.). Organic Reactions. [Link]
- de Souza, R. O. M. A., & de Miranda, A. S. (2019). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. The Journal of Organic Chemistry, 84(18), 11849–11857. [Link]
- Enzyme Deactivation in Reactors. (n.d.).
- Enantioselective Reduction of Ketones. (n.d.). [Link]
- Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]
- Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107–113. [Link]
- 1H NMR spectra and conformations of propane-1,2-diol, meso- and racemic butane-2,3-diols, and some alditols in non-aqueous media. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Optical Resolution through Minimum Derivatization of Chiral Biological Samples. (n.d.). [Link]
- Gotor-Fernández, V., & Gotor, V. (2022). Screening methods for enzyme-mediated alcohol oxidation. Scientific Reports, 12(1), 3042. [Link]
- Mori, K. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology, 48(5-6), 554–568. [Link]
- Ketoreductase polypeptides for the reduction of acetophenones. (n.d.).
- Overcoming co-product inhibition in the nicotinamide independent asymmetric bioreduction of activated C=C-bonds using flavin-dependent ene-reductases. (2012). Organic & Biomolecular Chemistry, 10(40), 8116–8122. [Link]
- Sections of 1H-NMR spectra of 2,3-butanediol forms, meso-2,3-BD and... (n.d.).
- Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). (n.d.). [Link]
- Scheme 1. Concepts for enzymatic reduction of hydroxyacetophenones 1a-c. (n.d.).
- Enantioselective enzymatic synthesis of the α-hydroxy ketone (R)-acetoin from meso-2,3-butanediol. (n.d.).
Sources
- 1. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Product inhibition - Wikipedia [en.wikipedia.org]
- 3. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2009036404A2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 6. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 7. Enzyme Inactivation: 5 Powerful Insights into Its Science [fermentorchina.com]
- 8. microbenotes.com [microbenotes.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Substrate inactivation of enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organicreactions.org [organicreactions.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Chiral HPLC of 2-Hydroxy-3-pentanone
Welcome to the technical support center for the chiral separation of 2-Hydroxy-3-pentanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice for developing and optimizing the enantioselective HPLC method for this small, polar α-hydroxy ketone.
As Senior Application Scientists, we understand that chiral method development is often an empirical process.[1] This guide moves beyond simple instructions to explain the causality behind our recommendations, empowering you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the chiral separation of this compound.
Q1: Where should I begin with column selection for this compound?
A1: Selecting the appropriate Chiral Stationary Phase (CSP) is the most critical step for a successful separation.[2] For a small, neutral, and polar analyte like this compound, which lacks a primary aromatic ring for π-π interactions, the most promising candidates are polysaccharide-based CSPs .[3][4]
Causality & Expertise: Polysaccharide CSPs, derived from cellulose or amylose, are functionalized with derivatives like carbamates. These functional groups, combined with the polymer's helical structure, create "chiral pockets" or grooves.[3] Chiral recognition occurs as the enantiomers partition into these pockets, with separation achieved based on subtle differences in the stability of the transient diastereomeric complexes formed through interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. The hydroxyl and ketone groups on this compound are key interaction points.
A systematic screening approach using a small, curated set of columns is the most efficient strategy.[3] We recommend starting with the columns listed in the table below, which offer a diverse range of enantioselective interactions.
| Column Type | Chiral Selector | Primary Interaction Mechanisms | Recommended Screening Mode |
| Primary Candidates | |||
| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, steric inclusion | Normal Phase, Polar Organic |
| Amylose-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, steric inclusion | Normal Phase, Polar Organic |
| Secondary Candidates | |||
| Immobilized Polysaccharide | Immobilized versions of the above | Broader solvent compatibility, allows for stronger solvents | Normal Phase, Reversed-Phase, Polar Organic |
| Macrocyclic Glycopeptide | Vancomycin or Teicoplanin | Ionic interactions, hydrogen bonding, inclusion | Polar Ionic, Polar Organic, Reversed-Phase |
Q2: What are the recommended starting mobile phase conditions?
A2: The mobile phase composition is crucial as it modulates the interactions between the analyte and the CSP. For polysaccharide columns, Normal Phase (NP) is the most common and often most successful starting point for neutral analytes.
Causality & Expertise: In normal phase, the non-polar bulk solvent (like n-hexane) does not compete with the polar analyte for interaction sites on the CSP, allowing for stronger hydrogen bonding and dipole-dipole interactions that are essential for chiral recognition. The alcohol modifier (e.g., isopropanol) is a polar competitor; adjusting its concentration is the primary tool for optimizing retention and selectivity.
Here are recommended starting conditions for your initial screening:
| Mode | Mobile Phase Composition (v/v) | Flow Rate | Notes |
| Normal Phase (1st Choice) | A) n-Hexane / 2-Propanol (90:10) B) n-Hexane / Ethanol (90:10) | 1.0 mL/min | Screen both alcohol modifiers. Ethanol can offer different selectivity than 2-Propanol.[5] |
| Polar Organic Mode | A) 100% Methanol B) 100% Ethanol | 0.5 mL/min | Useful for immobilized columns. May provide different elution orders.[3] |
| Reversed-Phase Mode | A) Acetonitrile / Water (60:40) B) Methanol / Water (60:40) | 1.0 mL/min | Primarily for immobilized polysaccharide or macrocyclic glycopeptide columns.[3] |
Since this compound is a neutral compound, acidic or basic additives (like TFA or DEA) are generally not required in the initial screening.[6]
Q3: Does this compound require derivatization?
A3: No, derivatization is generally not necessary. The direct approach, using a Chiral Stationary Phase (CSP), is highly effective for compounds like this compound that possess functional groups (hydroxyl and carbonyl) capable of engaging in stereoselective interactions. While an indirect approach involving derivatization to form diastereomers is possible, it adds complexity (synthesis, purification) and is rarely the first choice.[7]
Q4: How should I prepare my sample for analysis?
A4: Proper sample preparation is key to preventing peak distortion and column damage.[2] The cardinal rule is to dissolve your sample in a solvent that is identical to or weaker than your mobile phase.
Causality & Expertise: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause the sample to rapidly travel down the column head, leading to peak fronting, splitting, or broadening.[8] This disrupts the delicate equilibrium required for the initial interaction with the stationary phase.
Recommended Sample Preparation Protocol:
-
Weighing: Accurately weigh a small amount of your this compound sample.
-
Dissolution: Dissolve the sample directly in the initial mobile phase you are using for the analysis (e.g., 90:10 n-Hexane/IPA).
-
Dilution: Dilute the stock solution to a final concentration suitable for your detector (e.g., 0.5 - 1.0 mg/mL for UV detection). This also prevents column overload.[2]
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could block the column inlet frit.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: I'm injecting my sample but see only one peak, or the peaks are completely co-eluting (no resolution). What should I do?
A1: Observing no separation is a common starting point in chiral method development. It indicates that the chosen combination of CSP and mobile phase does not provide sufficient enantioselectivity for this compound. Follow this systematic approach to troubleshoot.
dot
Caption: Workflow for troubleshooting zero enantiomeric resolution.
Step-by-Step Explanation:
-
Alter Mobile Phase Selectivity: The first and easiest variable to change is the alcohol modifier. Switching from isopropanol to ethanol (or vice-versa) alters the hydrogen-bonding characteristics of the mobile phase and can dramatically impact selectivity.[5]
-
Adjust Solvent Strength: Methodically change the percentage of the alcohol modifier. Try decreasing it (e.g., to 5%) to increase retention and interaction with the CSP, or increasing it (e.g., to 15%) to decrease retention.
-
Change the CSP: If mobile phase adjustments fail, the chosen stationary phase is likely unsuitable. Switch to a CSP from a different family (e.g., if you started with a cellulose-based column, try an amylose-based one).[4] These often provide complementary selectivity.
-
Explore Different Modes: If using an immobilized column, switch the chromatographic mode entirely. A separation that fails in normal phase may work well in polar organic or reversed-phase mode.[3]
Q2: My peaks are broad, tailing, or fronting. How can I improve the peak shape?
A2: Poor peak shape compromises resolution and quantification accuracy.[10] It can stem from chemical or physical issues.
Causality & Expertise:
-
Tailing often indicates secondary, undesirable interactions, such as analyte interaction with residual silanols on the silica support, or column contamination.
-
Fronting is typically caused by column overload or injecting the sample in a solvent much stronger than the mobile phase.[10]
-
Broadening can be caused by excessive dead volume in the system or column degradation.[8]
Solutions:
-
Sample Solvent Mismatch (Fronting): Ensure your sample is dissolved in the mobile phase or a weaker solvent.[2]
-
Column Overload (Fronting): Reduce the injection concentration or volume.
-
Column Contamination (Tailing/Broadening): Flush the column with a strong, compatible solvent (for immobilized columns, THF or DMF can be effective).[8] Always check the column care manual first.
-
Improve Mass Transfer: Chiral separations can be sensitive to flow rate. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) to see if peak shape and resolution improve.
-
Check for Voids: A sudden drop in efficiency and the appearance of tailing or split peaks may indicate a void at the column inlet.[8] Reversing the column and flushing at a low flow rate can sometimes resolve this, but replacement may be necessary.
Q3: My retention times are drifting or unstable. What is the cause?
A3: Unstable retention times are often due to a lack of system equilibration or changes in the mobile phase composition.[2]
Solutions:
-
Column Equilibration: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analysis. Chiral separations can sometimes require longer equilibration times.
-
Mobile Phase Volatility: The n-hexane used in normal phase is highly volatile. If the mobile phase reservoir is not properly sealed, hexane can evaporate, increasing the proportion of the alcohol modifier and decreasing retention times. Prepare fresh mobile phase daily and keep reservoirs sealed.[2]
-
Temperature Fluctuation: Use a column thermostat. Chiral separations can be sensitive to temperature changes, which affect interaction kinetics. A stable temperature ensures reproducible retention.
-
Memory Effects: If you previously used additives (like DEA or TFA) in your mobile phase, they can adsorb to the stationary phase and affect subsequent analyses even after being removed from the mobile phase. A thorough column flush or regeneration procedure may be needed to remove these residues.
Experimental Protocols
Protocol 1: Initial Column and Mobile Phase Screening
This protocol outlines a systematic approach to screen multiple columns and mobile phases efficiently.
dot
Caption: Experimental workflow for initial chiral column screening.
Methodology:
-
System Preparation: Ensure the HPLC system is clean and ready for normal phase operation.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 90:10 (v/v) n-Hexane / 2-Propanol.
-
Mobile Phase B: Prepare a solution of 90:10 (v/v) n-Hexane / Ethanol.
-
Degas both mobile phases thoroughly.[2]
-
-
Sample Preparation: Prepare a 0.5 mg/mL solution of racemic this compound in both Mobile Phase A and Mobile Phase B. Filter the solutions.
-
Column Installation & Screening:
-
Install the first chiral column to be screened (e.g., a cellulose-based CSP).
-
Equilibrate the column with Mobile Phase A at 1.0 mL/min until a stable baseline is achieved (minimum 20 column volumes).
-
Inject 5-10 µL of the sample prepared in Mobile Phase A.
-
After the run, switch to Mobile Phase B. Equilibrate the column thoroughly.
-
Inject 5-10 µL of the sample prepared in Mobile Phase B.
-
-
Repeat: Repeat Step 4 for each column in your screening set (e.g., an amylose-based CSP).
-
Evaluation: Compare the chromatograms. Identify the column/mobile phase combination that provides the best initial separation (baseline resolution is not required at this stage) to move forward with optimization.
Protocol 2: Method Optimization
Once a promising column and mobile phase have been identified, this protocol helps fine-tune the separation.
-
Optimize Alcohol Percentage:
-
Using the best mobile phase from the screening (e.g., Hexane/IPA), prepare several mobile phases with varying IPA content (e.g., 5%, 8%, 10%, 12%, 15%).
-
Run the analysis with each mobile phase to find the optimal balance between resolution (Rs) and analysis time. Lower alcohol content generally increases retention and resolution, while higher content decreases them.
-
-
Optimize Flow Rate:
-
Using the optimized mobile phase composition, test different flow rates (e.g., 0.7, 1.0, 1.2 mL/min).
-
Evaluate the effect on resolution and peak width. Slower flow rates can sometimes improve resolution for difficult separations.
-
-
Optimize Temperature:
-
Set the column thermostat to different temperatures (e.g., 15°C, 25°C, 40°C).
-
Analyze the sample at each temperature. Temperature can significantly affect selectivity, and sometimes even invert the elution order of the enantiomers.
-
References
- Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC.
- BenchChem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Perjesi, P., et al. (2013). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed.
- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
- Kumar, V., et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Wang, Y., et al. (2011). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
- uHPLCs. (2025). How to Prevent and Solve Resolution Loss in HPLC Workflows.
- Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ymc.co.jp [ymc.co.jp]
- 6. chiraltech.com [chiraltech.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. chiraltech.com [chiraltech.com]
- 9. uhplcs.com [uhplcs.com]
- 10. ijprajournal.com [ijprajournal.com]
Technical Support Center: Enhancing Sensitivity for Trace Level Detection of 2-Hydroxy-3-pentanone
Troubleshooting Guide: Navigating Common Analytical Hurdles
This section addresses specific issues encountered during the analysis of 2-hydroxy-3-pentanone, providing step-by-step solutions and the scientific rationale behind them.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME coupled with GC-MS is a powerful, solvent-free technique for the analysis of volatile compounds like this compound from various sample matrices.[1] However, achieving high sensitivity and reproducibility requires careful optimization.
Q: My this compound peak is barely detectable, or the signal-to-noise ratio is unacceptably low. What are the likely causes and how can I improve my signal?
A: Low sensitivity in HS-SPME-GC-MS can stem from several factors, from sample preparation to instrument settings. A systematic approach is crucial for identifying and resolving the root cause.
Troubleshooting Workflow for Low Sensitivity
Caption: Troubleshooting workflow for low sensitivity in GC-MS.
Step-by-Step Solutions:
-
Optimize HS-SPME Parameters: The efficiency of analyte extraction from the headspace is paramount.
-
Fiber Selection: For a broad range of volatile compounds, including ketones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its mixed-polarity nature.[2][3]
-
Extraction Temperature and Time: The partitioning of this compound into the headspace is temperature-dependent. Increase the incubation/extraction temperature in increments (e.g., 45°C, 60°C, 70°C) to enhance volatility.[1][2][4] Similarly, extend the extraction time (e.g., 30 min, 45 min, 60 min) to ensure equilibrium is reached between the sample, headspace, and SPME fiber.[2][4][5] Be aware that excessive time or temperature can sometimes lead to competition effects on the fiber.[2]
-
Sample Matrix Modification: The addition of salt ("salting out"), such as NaCl, to aqueous samples can increase the ionic strength of the solution, thereby reducing the solubility of this compound and promoting its partitioning into the headspace.[2]
-
-
Verify GC Inlet and Column Conditions:
-
Injection Mode: Use a splitless injection to ensure the entire desorbed sample is transferred to the analytical column, which is crucial for trace-level analysis.[2]
-
Injector Temperature: A sufficiently high injector temperature (e.g., 250°C) is necessary for the rapid and complete thermal desorption of the analyte from the SPME fiber.[1][6][7]
-
Carrier Gas Flow Rate: Ensure the carrier gas (Helium) flow rate is optimal for your column dimensions (typically 1.0-1.5 mL/min for a 0.25 mm ID column) to maintain chromatographic resolution and sensitivity.[7][8]
-
Column Choice: A polar column, such as one with a wax or polyethylene glycol (PEG) stationary phase (e.g., DB-Wax), is suitable for separating polar compounds like alpha-hydroxy ketones.[9]
-
-
Enhance Mass Spectrometer Detection:
-
Switch to Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range (Scan mode), use SIM mode to monitor only a few characteristic ions of this compound (e.g., m/z 45, 57, 73, 102). This significantly increases the dwell time on the ions of interest, leading to a substantial improvement in signal-to-noise.[7][10] The NIST WebBook provides the mass spectrum for this compound which can be used to select appropriate ions.[11]
-
Check Ion Source Cleanliness: A contaminated ion source can drastically reduce sensitivity. If performance has degraded over time, cleaning the ion source according to the manufacturer's instructions is recommended.
-
Tuning: Ensure the mass spectrometer is properly tuned. The tuning process optimizes ion optics and mass calibration, which is fundamental for good sensitivity.[10]
-
Q: I'm observing significant variation in peak areas for my this compound standard across multiple injections. What could be causing this poor reproducibility?
A: Reproducibility issues in HS-SPME-GC-MS often point to a lack of precise control over the extraction and injection process.
Step-by-Step Solutions:
-
Automate the Process: If not already in use, an autosampler is highly recommended for HS-SPME. Manual extraction and injection are prone to variations in fiber placement, timing, and injection depth, leading to inconsistent results.
-
Ensure Consistent Sample Preparation: Proper sample preparation is critical for accurate and reproducible results.[1]
-
Precise Aliquoting: Use calibrated pipettes to ensure the same volume of sample is placed in each headspace vial.[1]
-
Immediate Sealing: Seal vials immediately after aliquoting to prevent the loss of volatile analytes.[1]
-
Consistent Matrix: Ensure any matrix modifications, such as the addition of salt or internal standards, are performed consistently across all samples.
-
-
Control Equilibration and Extraction Parameters:
-
Agitation: Consistent agitation (e.g., 400 rpm) during incubation is crucial to facilitate the mass transfer of the analyte into the headspace and achieve equilibrium faster.[2]
-
Temperature Stability: Use a stable heating block or water bath to maintain a constant temperature during the equilibration and extraction phases.[6] Fluctuations in temperature will directly impact the analyte's vapor pressure and, consequently, the amount adsorbed by the fiber.
-
-
Check for Fiber Degradation: SPME fibers have a limited lifetime. After repeated use, the coating can degrade, leading to reduced extraction efficiency and poor reproducibility. Inspect the fiber for any visible damage and replace it if necessary.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Direct analysis of this compound by reversed-phase LC-ESI-MS can be challenging due to its high polarity (leading to poor retention) and the poor ionization efficiency of the neutral carbonyl group in electrospray ionization (ESI).[12]
Q: I am trying to detect this compound using LC-MS/MS, but I see little to no signal. How can I improve its detection?
A: The key to enhancing the LC-MS/MS detection of small, neutral carbonyl compounds is chemical derivatization. This process modifies the analyte to introduce a group that is easily ionizable and can be detected with high sensitivity.[13][12]
Derivatization Workflow for Enhanced LC-MS/MS Sensitivity
Caption: Workflow for derivatization and LC-MS/MS analysis.
Recommended Derivatization Strategy:
-
Select a Derivatizing Reagent: The most common method for determining carbonyl compounds is to convert them to hydrazones.[13]
-
2,4-Dinitrophenylhydrazine (DNPH): Reacts with the ketone group of this compound to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly chromophoric (for UV detection) and ionizes well in negative-ion ESI-MS, significantly boosting sensitivity.[13]
-
Girard's Reagents (T or P): These reagents introduce a quaternary ammonium group, creating a permanently charged derivative. This results in excellent ionization efficiency in positive-ion ESI-MS.
-
-
Optimize the Derivatization Reaction:
-
Reaction Conditions: The reaction is typically carried out in an acidic medium (e.g., acidified acetonitrile or ethanol). Optimization of reaction time and temperature is necessary to ensure complete derivatization.
-
Quenching: After the reaction, it may be necessary to quench the excess derivatizing reagent to prevent interference in the analysis.
-
-
Develop an LC-MS/MS Method for the Derivative:
-
Chromatography: The derivatized product will be less polar than the original molecule, allowing for better retention on a C18 reversed-phase column.
-
Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. This involves optimizing the precursor ion (the molecular ion of the derivative) and a specific product ion generated through fragmentation in the collision cell.[14] This two-stage mass filtering (MS/MS) minimizes background noise and provides confident identification.[15]
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is fundamentally better for trace-level detection of this compound: GC-MS or LC-MS/MS?
A1: Both techniques can be effective, but the choice depends on the sample matrix and the available resources.
-
HS-SPME-GC-MS is generally preferred for its high sensitivity in analyzing volatile compounds in complex matrices without the need for solvents.[1] It excels at separating this compound from other volatile interferences.
-
LC-MS/MS becomes a powerful option when derivatization is employed. It is particularly useful for aqueous samples where pre-concentration might be needed. The specificity of MRM on a triple quadrupole mass spectrometer can provide extremely low detection limits, often surpassing GC-MS.[14][15]
Q2: How can I minimize matrix effects in my analysis?
A2: Matrix effects, where other components in the sample suppress or enhance the analyte signal, are a common challenge.[14]
-
For HS-SPME-GC-MS: The headspace extraction itself is a very effective cleanup step, as it isolates volatile analytes from non-volatile matrix components.[1]
-
For LC-MS/MS:
-
Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before analysis.[14]
-
Stable Isotope-Labeled Internal Standard: The best way to compensate for matrix effects is to use a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H). This internal standard will behave almost identically to the analyte during sample preparation and ionization but is distinguishable by its mass, allowing for accurate quantification.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to ensure that the calibration curve accurately reflects the analytical behavior in the presence of the matrix.
-
Q3: What are the essential quality control (QC) measures I should implement?
A3: To ensure the reliability and accuracy of your data, the following QC measures are essential:
-
Method Blank: Analyze a blank sample (e.g., reagent water) with each batch to check for contamination from solvents, glassware, or the instrument itself.
-
Laboratory Control Sample (LCS): A blank sample spiked with a known concentration of this compound. This is used to monitor the accuracy and performance of the entire analytical method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known amount of the analyte. This helps to assess the effect of the sample matrix on the analytical method's accuracy and precision.
-
Internal Standards: As mentioned, use an internal standard to correct for variations in sample preparation and instrument response.
Data and Protocols
Table 1: Recommended Starting Parameters for HS-SPME-GC-MS
| Parameter | Recommended Condition | Rationale |
| HS-SPME | ||
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | Broad-spectrum fiber suitable for ketones and other volatiles.[2][3] |
| Sample Volume | 2-5 mL in a 10 or 20 mL vial | Ensures sufficient headspace for extraction.[1] |
| Incubation/Equilibration | 15 min at 60°C with agitation | Allows volatile compounds to partition into the headspace and reach equilibrium.[1][16] |
| Extraction Time | 30-45 min at 60°C | Provides sufficient time for analytes to adsorb onto the fiber.[2][5] |
| Salt Addition (optional) | 1-2 g NaCl for aqueous samples | Increases partitioning of analytes into the headspace.[2] |
| GC-MS | ||
| Injection Port Temp. | 250°C | Ensures efficient thermal desorption of analytes.[1][7] |
| Injection Mode | Splitless (for 1-2 min) | Maximizes transfer of analyte to the column for trace analysis.[2] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Standard carrier gas for GC-MS, providing good efficiency.[7] |
| GC Column | DB-Wax or equivalent polar column (30 m x 0.25 mm, 0.25 µm) | Good for separating polar analytes like alpha-hydroxy ketones.[9] |
| Oven Program | 40°C (2 min), ramp 10°C/min to 240°C, hold 5 min | A general-purpose program; should be optimized for specific sample matrix. |
| Transfer Line Temp. | 250-280°C | Prevents condensation of analytes between the GC and MS.[1] |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization.[1][7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra.[1] |
| Detection Mode | SIM: monitor m/z 45, 57, 73, 102 | Significantly enhances sensitivity compared to full scan mode.[7][10][11] |
References
- Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (n.d.). MDPI.
- Shibamoto, T. (2006). Analytical methods for trace levels of reactive carbonyl compounds formed in lipid peroxidation systems. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 12-25. [Link]
- Ho, S. S. H., & Yu, J. Z. (2023). Monitoring techniques of airborne carbonyl compounds: Principles, performance and challenges. TrAC Trends in Analytical Chemistry, 169, 117395. [Link]
- Analytical methods for trace levels of reactive carbonyl compounds formed in lipid peroxidation systems. (n.d.). ResearchGate.
- Monitoring techniques of airborne carbonyl compounds: Principles, performance and challenges. (n.d.). ResearchGate.
- This compound (FDB029636). (n.d.). FooDB.
- Stoll, D. R. (2020). Overview of Methods and Considerations for Handling Complex Samples. LCGC North America, 38(4), 214-221. [Link]
- SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent.
- Wang, Y., et al. (2021). Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). Foods, 10(11), 2824. [Link]
- Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. (2022). Frontiers in Molecular Biosciences. [Link]
- Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. (n.d.). Future Science.
- This compound. (n.d.). NIST WebBook.
- Method 5000: Sample Preparation for Volatile Organic Compounds. (n.d.). US EPA.
- Optimizing GC–MS Methods. (2013).
- Derivatization reactions and reagents for gas chromatography analysis. (n.d.). ResearchGate.
- Sample Preparation for Fatty and Complex Food Matrices. (n.d.). Separation Science.
- Optimizing Conditions for GC/MS Analyses. (2020). Agilent. [Link]
- Head Space Solid Phase Micro-Extraction (HS-SPME) Gas Chromatogra. (n.d.). TSI Journals.
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography.
- STUDY OF STATIC HEADSPACE AND HEADSPACE SOLID PHASE MICROEXTRACTION (HS-SPME) AS A TOOL FOR GREEK HONEY CHARACTERIZATION AND AUT. (2021).
- Optimization of a Headspace SPME GC–MS Methodology for the Analysis of Processed Almond Beverages. (n.d.). ResearchGate.
- Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. (2023). MDPI. [Link]
- Comparison of liquid chromatography-high-resolution tandem mass spectrometry (MS2) and multi-stage mass spectrometry (MS3) for... (2023). eScholarship. [Link]
- Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. (2022). MDPI. [Link]
- This compound Mass Spectrum. (n.d.). NIST WebBook.
- Van Den Dool and Kratz RI, polar column, custom temperature program. (n.d.). NIST WebBook.
- This compound. (n.d.). PubChem.
- Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. (2024). Frontiers in Nutrition. [Link]
- (S)-2-Hydroxy-3-pentanone. (n.d.). PubChem.
- This compound (C5H10O2). (n.d.). PubChemLite.
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Validation & Comparative
A Comparative Guide to the Microbial Metabolism of 2-Hydroxy-3-pentanone and 3-Hydroxy-2-pentanone
For researchers in microbiology, metabolic engineering, and drug development, understanding the nuanced ways in which microorganisms process structurally similar molecules is paramount. This guide provides an in-depth comparison of the microbial metabolism of two isomeric α-hydroxy ketones: 2-hydroxy-3-pentanone and 3-hydroxy-2-pentanone. While direct comparative studies on these specific C5 molecules are not abundant, a robust understanding can be synthesized from the well-documented metabolism of their C4 analog, acetoin (3-hydroxy-2-butanone), and the substrate specificity of relevant oxidoreductase enzymes.
Introduction: The Significance of α-Hydroxy Ketone Metabolism
This compound and 3-hydroxy-2-pentanone are chiral molecules that can serve as metabolic intermediates in various microbial pathways. Their metabolism is of interest for several reasons:
-
Biocatalysis and Chiral Synthesis: The stereoselective reduction of these ketones by microbial enzymes can produce optically pure 2,3-pentanediol, a valuable chiral building block for the synthesis of pharmaceuticals and other fine chemicals.[1]
-
Metabolic Engineering: Understanding and engineering the pathways involved in their synthesis and degradation can lead to the production of biofuels and other valuable chemicals.
-
Food Science and Flavor Chemistry: These compounds and their metabolites can contribute to the flavor and aroma profiles of fermented foods and beverages.
This guide will dissect the probable metabolic fates of these two isomers, the key enzymatic players, and the experimental methodologies required to study their biotransformation.
The Central Hypothesis: Analogy to Acetoin Metabolism
The microbial metabolism of this compound and 3-hydroxy-2-pentanone is largely predicted to mirror the well-established pathway of acetoin and its precursor, diacetyl.[1][2][3] This pathway is centered around the activity of a class of enzymes known as butanediol dehydrogenases (BDHs) , also referred to as acetoin reductases (ACRs) .[4][5][6] These enzymes catalyze the reversible reduction of α-hydroxy ketones to their corresponding vicinal diols, utilizing NADH or NADPH as a cofactor.
The key distinction in the metabolism of this compound and 3-hydroxy-2-pentanone will arise from the substrate specificity and stereoselectivity of the BDHs present in a given microorganism. The position of the hydroxyl and carbonyl groups, along with the additional carbon in the ethyl group compared to acetoin's methyl group, will influence the binding affinity and catalytic efficiency of these enzymes.
Comparative Metabolic Pathways
The primary metabolic transformation for both this compound and 3-hydroxy-2-pentanone in many microbes is their reduction to 2,3-pentanediol. However, the specific stereoisomers of 2,3-pentanediol formed will depend on the stereospecificity of the active BDH. 2,3-Pentanediol has two chiral centers, leading to four possible stereoisomers.[7]
The Role of Butanediol Dehydrogenases (BDHs)
BDHs are a diverse family of oxidoreductases that exhibit varying degrees of substrate and stereospecificity.[2][4][8] For instance, a (2R,3R)-2,3-butanediol dehydrogenase from Rhodococcus erythropolis has been shown to have broad substrate specificity, acting on various secondary alcohols and ketones.[4] While this specific enzyme was not tested on our target C5 α-hydroxy ketones, its ability to reduce diacetyl (a C4 diketone) and other ketones suggests that similar enzymes in other microbes would likely act on this compound and 3-hydroxy-2-pentanone.
The direction of the reaction (reduction vs. oxidation) is often pH-dependent, with reduction favored at a more neutral pH and oxidation at a higher pH.[4]
dot
Caption: Predicted primary metabolic pathways for this compound and 3-hydroxy-2-pentanone.
Downstream Metabolism of 2,3-Pentanediol
The metabolic fate of the resulting 2,3-pentanediol is less universally characterized. In some microorganisms, it is believed to be a terminal fermentation product. In others, such as Pseudomonas putida, 2,3-butanediol can be catabolized, likely through oxidation back to the α-hydroxy ketone and then further to acetyl-CoA, which enters central carbon metabolism.[9] It is plausible that a similar degradative pathway exists for 2,3-pentanediol in some bacteria.
Key Microbial Players and Enzymatic Data
While a direct comparison of metabolic rates for our target molecules is scarce, we can infer performance from studies on related substrates and organisms.
Corynebacterium glutamicum
Corynebacterium glutamicum is a well-studied industrial microorganism known for its versatile metabolism.[10][11] It possesses multiple alcohol dehydrogenases (ADHs) and has been shown to catabolize ethanol.[10][11] The expression of its adhA gene, encoding a zinc-dependent ADH, is subject to carbon catabolite repression.[10] Given that C. glutamicum can produce a variety of organic acids and alcohols, it is a prime candidate for studying the metabolism of this compound and 3-hydroxy-2-pentanone.[12][13][14]
Other Relevant Microorganisms
Various other bacteria and yeasts are known to possess robust BDH/ACR activity and are relevant for studying the metabolism of these C5 α-hydroxy ketones. These include species of Bacillus, Clostridium, Serratia, and Saccharomyces.[5][6][15] An acetoin reductase from Clostridium beijerinckii, for example, has been shown to reduce secondary alcohols and ketones with an electronegative group on the adjacent carbon, a structural feature present in our target molecules.[5]
| Enzyme Source Organism | Enzyme Type | Substrate(s) Relevant to this Guide | Key Findings | Reference |
| Rhodococcus erythropolis WZ010 | (2R,3R)-2,3-Butanediol Dehydrogenase | Diacetyl, Acetoin, various secondary alcohols | Broad substrate specificity; reduction favored at neutral pH. | [4] |
| Clostridium beijerinckii NCIMB 8052 | NADPH-Dependent Acetoin Reductase | Acetoin, other secondary alcohols/ketones | Active on substrates with an adjacent electronegative group. | [5] |
| Corynebacterium glutamicum | Alcohol Dehydrogenase (AdhA) | Ethanol | Subject to carbon catabolite repression. | [10] |
Experimental Protocols for Comparative Metabolic Analysis
To empirically compare the microbial metabolism of this compound and 3-hydroxy-2-pentanone, a series of well-defined experiments are necessary.
Whole-Cell Biotransformation Assay
This protocol outlines a general procedure for assessing the ability of a microorganism to metabolize the target ketones.[16][17][18][19]
Objective: To determine the rate of disappearance of the substrate and the appearance of products when a microbial culture is incubated with this compound or 3-hydroxy-2-pentanone.
Methodology:
-
Cultivation of Microorganism: Grow the selected microbial strain (e.g., Corynebacterium glutamicum) in a suitable liquid medium to the mid-exponential phase.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash with a sterile buffer (e.g., phosphate buffer, pH 7.0), and resuspend in the same buffer to a defined cell density (e.g., OD600 of 10).
-
Initiation of Biotransformation: Add this compound or 3-hydroxy-2-pentanone to the cell suspension to a final concentration of 1-10 mM. An equal volume of the solvent used to dissolve the ketone should be added to a no-substrate control.
-
Incubation: Incubate the reactions at the optimal growth temperature of the microorganism with shaking.
-
Sampling: Withdraw aliquots at specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Immediately quench the enzymatic activity in the samples, for instance, by adding a strong acid or a water-miscible organic solvent. Centrifuge to remove the cells and collect the supernatant for analysis.
-
Analytical Quantification: Analyze the concentration of the substrate and any potential products (e.g., 2,3-pentanediol) in the supernatant using GC-MS or HPLC.
dot
Caption: Workflow for whole-cell biotransformation assay.
Enzyme Activity Assay with Cell-Free Extract
This protocol allows for the direct measurement of the enzymatic activity responsible for the ketone reduction, eliminating the complexities of cellular uptake and export.[20][21][22][23]
Objective: To determine the specific activity of BDH/ACR in a cell-free extract with this compound and 3-hydroxy-2-pentanone as substrates.
Methodology:
-
Preparation of Cell-Free Extract: Grow and harvest cells as described above. Resuspend the cell pellet in a lysis buffer and disrupt the cells using methods such as sonication or a French press. Centrifuge at high speed to pellet cell debris and collect the supernatant (cell-free extract).
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing buffer (e.g., phosphate buffer, pH 7.0), NADH or NADPH, and the cell-free extract.
-
Initiation and Measurement: Initiate the reaction by adding the substrate (this compound or 3-hydroxy-2-pentanone). Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH.
-
Calculation of Specific Activity: Calculate the specific activity in units of µmol of NADH/NADPH oxidized per minute per mg of protein in the cell-free extract.
Analytical Methods for Product Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like the pentanones and their corresponding diols.[24][25][26] Derivatization of the analytes may be required to improve their volatility and chromatographic behavior.
Chiral High-Performance Liquid Chromatography (HPLC): To resolve the different stereoisomers of the products (e.g., the enantiomers and diastereomers of 2,3-pentanediol), chiral HPLC is essential.[27][28] This technique uses a chiral stationary phase to separate enantiomers based on their differential interactions with the stationary phase.
Conclusion and Future Directions
The microbial metabolism of this compound and 3-hydroxy-2-pentanone is a fertile ground for research, with significant implications for biocatalysis and metabolic engineering. Based on the extensive knowledge of acetoin metabolism, it is highly probable that butanediol dehydrogenases are the key enzymes responsible for the reduction of these C5 α-hydroxy ketones.
The primary differences in their metabolism by a given microorganism will likely stem from:
-
Enzyme Affinity and Kinetics: The subtle structural differences between the two isomers will lead to different binding affinities (Km) and turnover rates (kcat) for the active enzymes.
-
Stereoselectivity: The reduction of each isomer may lead to different stereoisomers of 2,3-pentanediol, depending on the specific BDH(s) present.
Future research should focus on direct comparative studies using purified enzymes and whole-cell systems to elucidate the kinetic parameters and stereochemical outcomes of these transformations. The exploration of a wider range of microorganisms will undoubtedly uncover a rich diversity of enzymes with novel substrate specificities and stereoselectivities, further expanding the toolkit for synthetic biology and green chemistry.
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A Comparative Guide to the Reactivity of Alpha-Hydroxy Ketones and Beta-Hydroxy Ketones
For Researchers, Scientists, and Drug Development Professionals
Structural and Electronic Foundations of Reactivity
The fundamental difference between alpha- and beta-hydroxy ketones lies in the spatial relationship between the hydroxyl (-OH) and carbonyl (C=O) groups. An alpha-hydroxy ketone has the hydroxyl group on the carbon atom immediately adjacent to the carbonyl carbon, whereas a beta-hydroxy ketone has it positioned one carbon further away.[1][2] This seemingly minor distinction has profound consequences for the molecule's electronic properties and conformational preferences, which in turn dictate its chemical reactivity.
Alpha-Hydroxy Ketones (Acyloins):
-
Structure: R-CO-CH(OH)-R'[1]
-
Key Feature: The proximity of the electron-withdrawing carbonyl group and the electron-donating hydroxyl group creates a unique electronic environment. Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen is possible, influencing the molecule's conformation and the reactivity of both functional groups.
Beta-Hydroxy Ketones (Aldols):
-
Key Feature: The functional groups are separated by a methylene (-CH₂-) group. While intramolecular hydrogen bonding is still possible, it results in a less stable six-membered ring compared to the five-membered ring in alpha-hydroxy ketones. The electronic influence of one group on the other is attenuated by the intervening carbon.
dot graph TD { subgraph Alpha-Hydroxy Ketone A1[C] -- double bond --> O1[O]; A1 -- single bond --> C2[Cα]; C2 -- single bond --> O2[OH]; A1 -- single bond --> R1[R]; C2 -- single bond --> R2[R']; O2 -- H-bond, dashed --> O1; end subgraph Beta-Hydroxy Ketone B1[C] -- double bond --> O3[O]; B1 -- single bond --> C3[Cα]; C3 -- single bond --> C4[Cβ]; C4 -- single bond --> O4[OH]; B1 -- single bond --> R3[R]; C4 -- single bond --> R4[R']; end } caption: "Structural comparison of alpha- and beta-hydroxy ketones."
Comparative Reactivity Analysis
The distinct structural arrangements of alpha- and beta-hydroxy ketones lead to significant differences in their behavior in key organic reactions.
Oxidation Reactions
One of the most striking differences is observed in their response to mild oxidizing agents.
-
Alpha-Hydroxy Ketones: Primary and secondary alpha-hydroxy ketones are readily oxidized. This reactivity is so pronounced that they give a positive result with Tollens' reagent and Fehling's solution, tests typically used to identify aldehydes.[2][3][4][5][6] The reason for this is that alpha-hydroxy ketones can tautomerize to form an enediol intermediate, which is structurally similar to the enol form of an aldehyde and is easily oxidized.[4][5][7] This oxidation cleaves the bond between the carbonyl and the hydroxyl-bearing carbon, yielding two carboxylic acids (or a carboxylic acid and a ketone if the hydroxylated carbon is secondary).
-
Beta-Hydroxy Ketones: In contrast, beta-hydroxy ketones do not typically give a positive test with mild oxidizing agents like Tollens' reagent.[6] The hydroxyl and carbonyl groups are too far apart to facilitate the kind of tautomerization that makes alpha-hydroxy ketones so susceptible to oxidation. Oxidation of a beta-hydroxy ketone, when it does occur with stronger agents, typically targets the secondary alcohol to form a beta-diketone.
A particularly selective oxidation for alpha-hydroxy ketones is the periodate cleavage . Sodium periodate (NaIO₄) or periodic acid (HIO₄) selectively cleaves the carbon-carbon bond between a carbonyl group and an adjacent hydroxyl group.[8][9][10] This reaction proceeds through a cyclic periodate ester intermediate. Beta-hydroxy ketones are unreactive under these conditions because they cannot form the required cyclic intermediate.[11]
Table 1: Comparison of Oxidation Reactions
| Reaction/Reagent | Alpha-Hydroxy Ketone Outcome | Beta-Hydroxy Ketone Outcome |
| Tollens' Test | Positive (Silver mirror)[3][4][6] | Negative[6] |
| Fehling's Test | Positive (Red precipitate)[2] | Negative |
| Periodate (NaIO₄) | Oxidative cleavage to form carboxylic acids/ketones[9][10][12] | No reaction |
| Strong Oxidants (e.g., KMnO₄) | Cleavage to carboxylic acids | Oxidation of alcohol to ketone |
Reduction Reactions
The reduction of the carbonyl group in both types of hydroxy ketones can be achieved with common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield diols.[13]
However, the stereochemical outcome of the reduction can be influenced by the neighboring hydroxyl group.
-
Alpha-Hydroxy Ketones: The hydroxyl group can act as a directing group. In reactions with hydride reagents, the reagent can coordinate with the existing hydroxyl group, leading to a directed delivery of the hydride to one face of the carbonyl.[14] This can result in high diastereoselectivity in the formation of the 1,2-diol.
-
Beta-Hydroxy Ketones: This directing effect is weaker in beta-hydroxy ketones due to the increased distance between the hydroxyl and carbonyl groups. While some level of diastereoselectivity can be achieved, it is often less pronounced than with their alpha-counterparts. The formation of the 1,3-diol often proceeds with stereoselectivity predicted by standard models like Felkin-Anh or Cram's rule, where steric hindrance plays the primary role.
Enolization and Enolate Chemistry
The formation of enols or enolates is fundamental to many reactions of ketones, including aldol reactions and alpha-halogenation.[15][16][17]
-
Alpha-Hydroxy Ketones: The acidity of the alpha-proton is influenced by the adjacent hydroxyl group. The electron-withdrawing inductive effect of the hydroxyl group can increase the acidity of the alpha-proton, facilitating enolate formation.
-
Beta-Hydroxy Ketones: These compounds are the classic products of the aldol reaction.[18][19][20] Under basic conditions, they can readily lose a proton from the alpha-carbon (the one between the carbonyl and hydroxyl groups) to form an enolate. This enolate is a key intermediate in the reverse aldol reaction. Furthermore, under heating or strong acidic/basic conditions, the beta-hydroxy ketone can undergo dehydration (elimination of the hydroxyl group and an alpha-proton) to form a stable, conjugated α,β-unsaturated ketone.[19][21] This dehydration is a characteristic and synthetically important reaction of beta-hydroxy ketones.[19][21]
Intramolecular Cyclization
The relative positioning of the functional groups also governs the propensity for intramolecular reactions.
-
Alpha-Hydroxy Ketones: These molecules can participate in cyclization reactions, often forming five-membered ring systems. For example, they can react with reagents like acylhydrazones to form substituted oxazolines.[22]
-
Beta-Hydroxy Ketones: These are perfectly poised to form six-membered cyclic hemiacetals or hemiketals.[23] This is particularly important in carbohydrate chemistry, where sugars containing a ketone and a hydroxyl group at the C5 position (a gamma-hydroxy ketone, but the principle is similar) cyclize to form furanose or pyranose rings. Beta-hydroxy ketones themselves can undergo intramolecular cyclization, especially if the resulting ring is thermodynamically stable.[24][25][26]
dot graph TD { subgraph "Reactivity Pathways" A[Alpha-Hydroxy Ketone] -->|Mild Oxidation| B(Oxidative Cleavage); A -->|Reduction| C(1,2-Diol - High Diastereoselectivity); A -->|Cyclization| D(5-Membered Rings);
} caption: "Key reactivity differences between alpha- and beta-hydroxy ketones."
Experimental Protocol: Selective Cleavage of an Alpha-Hydroxy Ketone
This protocol demonstrates a key reactivity difference: the selective oxidative cleavage of an alpha-hydroxy ketone using sodium periodate, a reaction that a beta-hydroxy ketone would not undergo.
Objective: To selectively cleave Benzoin (an alpha-hydroxy ketone) into two equivalents of Benzoic acid.
Materials:
-
Benzoin
-
Sodium Periodate (NaIO₄)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Round bottom flask, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolution: In a 100 mL round bottom flask, dissolve 1.0 g of Benzoin in 20 mL of a 1:1 mixture of Dichloromethane and water.
-
Reagent Addition: While stirring vigorously, add 1.2 g of Sodium Periodate (NaIO₄) to the solution in portions over 5 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 15 mL portions of DCM.
-
Washing: Combine the organic layers and wash with 20 mL of saturated NaHCO₃ solution to remove any unreacted periodate and neutralize the solution.
-
Acidification & Isolation: Acidify the aqueous layer from the wash with 1M HCl until a white precipitate (Benzoic acid) is formed. Collect the precipitate by vacuum filtration.
-
Drying: Dry the isolated organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to recover any non-polar byproducts or unreacted starting material.
Expected Outcome: The C-C bond between the carbonyl and the hydroxyl-bearing carbon in benzoin is cleaved, and both resulting fragments are oxidized to benzoic acid. A parallel experiment using a beta-hydroxy ketone under the same conditions would result in the recovery of the unreacted starting material.
dot graph TD { A[Start: Dissolve Benzoin in DCM/Water] --> B[Add NaIO₄]; B --> C[Stir for 1 hour at RT]; C --> D[Workup: Separate Layers]; D --> E{Organic Layer}; D --> F{Aqueous Layer}; E --> G[Extract with DCM]; G --> H[Combine & Wash Organic Layers]; H --> I[Dry & Evaporate]; F --> J[Acidify with HCl]; J --> K[Filter Precipitate]; K --> L[Product: Benzoic Acid]; } caption: "Workflow for the oxidative cleavage of Benzoin."
Conclusion
The reactivity of hydroxy ketones is a nuanced subject governed by the intramolecular distance between the hydroxyl and carbonyl functionalities. Alpha-hydroxy ketones are characterized by their ease of oxidation and susceptibility to C-C bond cleavage under specific conditions, along with the potential for high diastereoselectivity in reduction reactions. Beta-hydroxy ketones , on the other hand, are defined by their propensity to undergo dehydration to form conjugated systems and to participate in intramolecular cyclizations to form stable six-membered rings.
For the medicinal chemist and the synthetic researcher, these differences are not mere academic points; they are critical tools for molecular design. The ability to selectively oxidize an alpha-hydroxy ketone in the presence of a beta-hydroxy ketone, or to effect a dehydration that is unique to the beta isomer, allows for precise and elegant control over the construction of complex molecular architectures.
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A Comparative Guide to the Catalytic Synthesis of 2-Hydroxy-3-pentanone
Introduction
2-Hydroxy-3-pentanone, an α-hydroxy ketone, is a molecule of significant interest across various industries. It serves as a valuable chiral building block for the synthesis of pharmaceuticals and contains a crucial stereocenter that dictates biological activity.[1] Beyond its role in drug development, this volatile compound is a key contributor to the flavor and fragrance profiles of numerous foods and beverages, including cheese, coffee, and wine, where it imparts truffle- and peanut-like notes.[2][3]
The synthesis of α-hydroxy ketones like this compound presents a considerable challenge, primarily due to the structural similarity of substituents, which complicates achieving high regio- and stereoselectivity.[1] Traditional chemical methods often require multiple steps, harsh reaction conditions, and can result in low yields and poor enantioselectivity.[2][4] This has spurred the development of more efficient and selective catalytic strategies.
This guide provides an in-depth comparison of two prominent catalytic approaches for the synthesis of this compound: enzyme-catalyzed bioreduction and transition metal-catalyzed hydrogenation. We will delve into the mechanistic principles, present comparative experimental data, and provide detailed protocols to assist researchers in selecting and implementing the optimal strategy for their specific needs.
I. Biocatalytic Approach: Enantioselective Enzymatic Reduction
The biocatalytic reduction of α-diketones has emerged as a powerful and environmentally benign method for producing enantiomerically pure α-hydroxy ketones.[4] This approach leverages the inherent stereoselectivity of enzymes, particularly oxidoreductases, to control the formation of the desired chiral center.
Causality and Mechanistic Insight
The core of this strategy is the asymmetric reduction of a prochiral diketone, 2,3-pentanedione, using a highly selective enzyme. Carbonyl reductases, such as the one isolated from Candida parapsilosis (CPCR2), are particularly effective.[1] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide (NADH), as a hydride source to stereoselectively reduce one of the carbonyl groups.
A critical aspect of this process is cofactor regeneration. The cost of stoichiometric amounts of NADH is prohibitive for preparative-scale synthesis. Therefore, a secondary substrate-coupled regeneration system is employed. In this system, a cheap, readily available alcohol like isopropanol is co-added to the reaction. The same enzyme, CPCR2, catalyzes the oxidation of isopropanol to acetone, which in turn reduces NAD+ back to NADH, allowing the catalytic cycle to continue efficiently.[1] This elegant, self-sustaining system makes the process economically viable and scalable.
Caption: Biocatalytic reduction with cofactor regeneration.
Performance Data: CPCR2-Catalyzed Reduction
The enzyme-catalyzed approach demonstrates excellent performance metrics, particularly in terms of stereoselectivity and reaction speed.
| Parameter | Value | Source |
| Catalyst | Carbonyl Reductase from Candida parapsilosis (CPCR2) | [1] |
| Substrate | 2,3-Pentanedione | [1] |
| Product | (S)-2-Hydroxy-3-pentanone | [1] |
| Enantiomeric Excess (ee) | 89–93% | [1] |
| Reaction Time | ~1 hour for full substrate conversion | [1] |
| Space-Time Yield (STY) | 43–72 g L⁻¹ day⁻¹ | [1] |
| Scale | Preparative (350–600 mg isolated product) | [1] |
Experimental Protocol: Preparative Scale Biotransformation[1]
This protocol is a self-validating system where reaction progress can be monitored via GC to confirm substrate consumption and product formation.
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of Tris-HCl buffer (100 mM, pH 7.0).
-
Cofactor Addition: Add NAD+ to a final concentration of 1 mM.
-
Enzyme Addition: Introduce the purified carbonyl reductase (CPCR2) enzyme.
-
Co-substrate: Add isopropanol (5% v/v) to serve as the co-substrate for cofactor regeneration.
-
Substrate Addition: Start the reaction by adding 2,3-pentanedione (e.g., to a final concentration of 50 mM).
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 1 hour. Monitor the reaction progress by taking aliquots and analyzing via gas chromatography (GC).
-
Work-up and Extraction: Upon reaction completion (as determined by GC), terminate the reaction. Extract the product from the aqueous phase using an equal volume of ethyl acetate. Repeat the extraction four times.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the solution in vacuo. Purify the resulting crude product by column chromatography to yield highly pure (S)-2-hydroxy-3-pentanone.
-
Analysis: Confirm the product's identity and enantiomeric purity using ¹H-NMR, chiral GC, and determination of optical rotation.
II. Chemo-catalytic Approach: Selective Hydrogenation of Diketones
The selective hydrogenation of α-diketones over supported transition metal catalysts offers a more traditional, yet effective, route to α-hydroxy ketones. The primary challenge in this approach is controlling the reaction to prevent over-hydrogenation to the corresponding vicinal diol (2,3-pentanediol).[3]
Causality and Mechanistic Insight
The choice of metal catalyst is paramount to achieving high selectivity for the desired hydroxyketone. The reaction involves the catalytic addition of hydrogen across one of the two carbonyl C=O bonds. Different metals exhibit distinct activities and selectivities.[3]
-
Platinum (Pt) and Rhodium (Rh): These metals are highly active for C=O bond reduction, leading to rapid conversion of the starting material. However, their high activity often results in poor selectivity, with significant formation of the fully reduced 2,3-pentanediol.[3]
-
Ruthenium (Ru): This metal shows a strong preference for producing the diol, making it unsuitable for the synthesis of this compound.[3]
-
Palladium (Pd): Palladium catalysts consistently demonstrate the highest selectivity towards the intermediate hydroxyketone. This enhanced selectivity is attributed to a combination of factors, including a weaker interaction of the intermediate product with the active sites compared to the starting diketone, and the influence of the keto-enol tautomerism of the diketone on the catalyst surface.[3]
Caption: Selective hydrogenation of 2,3-pentanedione.
Performance Data: Comparison of Transition Metal Catalysts
The efficacy of this method is defined by the trade-off between reaction rate (activity) and product purity (selectivity).
| Catalyst Metal | Relative Activity | Selectivity towards this compound | Primary Byproduct | Source |
| Palladium (Pd) | Moderate | Highest | 2,3-Pentanediol | [3] |
| Platinum (Pt) | High | Lower | 2,3-Pentanediol | [3] |
| Rhodium (Rh) | High | Lower | 2,3-Pentanediol | [3] |
| Ruthenium (Ru) | Moderate | Lowest (Most selective to diol) | 2,3-Pentanediol | [3] |
Experimental Protocol: General Liquid Phase Hydrogenation[3]
This protocol describes a general procedure. Optimization of temperature, pressure, and solvent is crucial for maximizing selectivity with a given catalyst.
-
Catalyst Preparation: Use a supported transition metal catalyst (e.g., 5% Pd on activated carbon). Ensure the catalyst is properly handled under an inert atmosphere if pre-reduced.
-
Reactor Charging: In a high-pressure autoclave reactor, add the catalyst followed by a suitable solvent (e.g., ethanol, ethyl acetate).
-
Substrate Addition: Add the substrate, 2,3-pentanedione, to the reactor.
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 1-10 bar). Heat the reaction to the target temperature (e.g., 25-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake over time and by analyzing samples via GC.
-
Work-up: Once the desired conversion is reached, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Purification: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recycled. Remove the solvent from the filtrate via rotary evaporation to yield the crude product, which can be further purified by distillation or chromatography.
III. Comparative Analysis and Conclusion
The choice between a biocatalytic and a chemo-catalytic approach depends heavily on the desired product specifications and process constraints.
| Feature | Biocatalytic (CPCR2) | Chemo-catalytic (Pd/C) |
| Primary Advantage | High Enantioselectivity (produces chiral product) | High throughput, catalyst recyclability |
| Selectivity | Excellent regio- and enantioselectivity (ee >89%) | Good chemoselectivity (ketone vs. diol) |
| Product Chirality | Enantiomerically enriched (S)-enantiomer | Racemic (achiral) |
| Reaction Conditions | Mild (pH 7, ~30°C, atmospheric pressure) | Variable (elevated H₂ pressure and temperature) |
| Catalyst | Purified enzyme | Supported precious metal |
| Limitations | Requires aqueous buffer system; potential enzyme cost/stability issues | Produces a racemic mixture; risk of over-reduction |
| Ideal Application | Synthesis of high-value chiral pharmaceutical intermediates | Large-scale production where chirality is not required |
Expert Recommendation
-
For Pharmaceutical and Fine Chemical Synthesis: When the goal is to produce an enantiomerically pure α-hydroxy ketone as a chiral building block, the biocatalytic approach is unequivocally superior . The ability of enzymes like CPCR2 to deliver high enantiomeric excess under mild, environmentally friendly conditions is a significant advantage that traditional hydrogenation cannot easily match.[1][4] The causality is clear: the enzyme's precisely structured active site forces the substrate to bind in a specific orientation, leading to a highly controlled and stereoselective hydride transfer.
-
For Flavor & Fragrance and Bulk Chemical Applications: If a racemic mixture of this compound is acceptable, selective hydrogenation using a supported palladium catalyst is a robust and scalable option.[3] This method benefits from simpler work-up procedures, catalyst recyclability, and compatibility with a wider range of organic solvents. The key experimental choice is the use of palladium over more active metals like platinum to deliberately slow the reaction and favor the intermediate hydroxyketone over the fully reduced diol.
References
- Gröger, H. et al. (2015). Enzyme-catalysed regio- and enantioselective preparative scale synthesis of (S)-2-hydroxy alkanones. RSC Publishing.
- Hoyos, P. et al. (2025). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. ResearchGate.
- Zhang, L. et al. (2025). One-step synthesis of 2-pentanone from ethanol over K-Pd/MnOx-ZrO2ZnO catalyst. ResearchGate.
- Filo. (2025). Write the IUPAC name(s) of the product(s) obtained when diethyl ketone (3..).
- Kuttruff, S. et al. (2025). Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. PMC - NIH.
- Zhang, X. et al. (n.d.). Single-atom Ru catalyst for selective synthesis of 3-pentanone via ethylene hydroformylation. Green Chemistry (RSC Publishing).
- Hoyos, P. et al. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. PubMed.
- LookChem. (n.d.). Cas 3142-66-3,hydroxypentanone,3-hydroxy-2-pentanone.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Hydroxy-3-pentanone Quantification
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[3] This principle, championed by international guidelines such as ICH Q2(R2), ensures that the data generated is reliable, reproducible, and accurate.[3][4][5][6] This guide will compare two primary chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) following derivatization—providing the technical details necessary to implement these methods effectively.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, required sensitivity, and available instrumentation.[7][8] 2-Hydroxy-3-pentanone is a relatively volatile, small molecule, making it an excellent candidate for GC analysis.[8][9] However, its lack of a strong UV chromophore complicates direct analysis by HPLC-UV/PDA, necessitating a chemical derivatization step.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | HPLC-PDA (with DNPH Derivatization) | Justification & Causality |
| Principle | Separation based on volatility and polarity in the gas phase; detection by mass-to-charge ratio. | Separation based on polarity in the liquid phase; detection by UV absorbance. | GC is inherently suited for volatile analytes.[8] HPLC requires derivatization to impart UV-absorbing properties to the non-chromophoric ketone.[10] |
| Specificity | Very High | High | MS provides structural information, offering superior specificity over UV absorbance, which can be prone to interference from other matrix components. |
| Sensitivity (LOQ) | Low ng/mL to pg/mL | Low to mid ng/mL | MS detectors are generally more sensitive. The derivatization step in HPLC can introduce dilution, potentially limiting the ultimate limit of quantification (LOQ). |
| Precision (%RSD) | Typically < 5% | Typically < 5% | Both techniques can achieve high precision with proper system suitability checks and a validated protocol. ICH guidelines often suggest an RSD of ≤ 2% as a common acceptance criterion.[5] |
| Accuracy (% Recovery) | 95-105% | 90-110% | Accuracy is method-dependent. The multi-step derivatization and extraction for the HPLC method can introduce more variability than the direct injection often used in GC. |
| Sample Throughput | Moderate | Lower | The derivatization step for HPLC adds significant time to sample preparation, reducing overall throughput compared to a direct GC-MS analysis. |
| Robustness | High | Moderate | GC methods are generally robust. The HPLC method's reliance on a chemical reaction (derivatization) can be sensitive to minor changes in pH, temperature, or reagent concentration. |
Experimental Workflow Overview
The following diagram illustrates the typical workflows for both the GC-MS and HPLC-PDA methods, from sample preparation to data analysis. This visualization clarifies the key stages and decision points within each analytical approach.
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A Comparative Guide to the Synthesis of Chiral 2-Hydroxy-3-pentanone: Enzymatic vs. Chemical Routes
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral building blocks is a cornerstone of innovation. Chiral α-hydroxy ketones, such as 2-Hydroxy-3-pentanone, are valuable intermediates in the synthesis of numerous pharmaceuticals and fine chemicals. The stereochemistry at the C2 position is critical for the biological activity of the final product, making enantioselective synthesis a key challenge. This guide provides an in-depth, objective comparison of the two primary strategies for producing chiral this compound: enzymatic and chemical synthesis. We will delve into the mechanistic underpinnings, practical methodologies, and performance metrics of each approach, supported by experimental data to inform your synthetic strategy.
At a Glance: Key Performance Indicators
The choice between enzymatic and chemical synthesis hinges on a variety of factors including enantioselectivity, yield, reaction conditions, and overall process sustainability. The following table summarizes representative data for the synthesis of chiral this compound and related α-hydroxy ketones to facilitate a direct comparison.
| Parameter | Enzymatic Synthesis Example | Chemical Synthesis Example (Adapted) |
| Product | (S)-2-Hydroxy-3-pentanone | Chiral this compound |
| Yield | High (preparative scale yields reported) | Generally moderate to high (substrate dependent) |
| Enantiomeric Excess (ee%) | 89–93% | Up to >95% (method dependent) |
| Catalyst | Carbonyl Reductase (e.g., from Candida parapsilosis) | Chiral Organocatalyst or Metal Complex |
| Reaction Time | Typically several hours to a day | Varies (can be rapid or require extended periods) |
| Temperature | Mild (e.g., 25-35°C) | Often requires low temperatures (e.g., -78°C to rt) |
| pH | Near neutral (e.g., pH 6.5-7.5) | Not typically controlled in organic solvents |
| Reagents | Aqueous buffer, co-factor (e.g., NADPH), co-substrate | Organic solvents, oxidant (e.g., m-CPBA, O2), chiral ligand |
| Environmental Impact | Generally lower, biodegradable catalyst, aqueous media | Higher, use of organic solvents and potentially toxic reagents |
Delving Deeper: Methodologies and Mechanisms
Enzymatic Synthesis: The Power of Biocatalysis
Enzymatic synthesis has emerged as a powerful green chemistry tool, offering remarkable selectivity under mild conditions. For the synthesis of chiral this compound, the asymmetric reduction of the prochiral diketone, 2,3-pentanedione, is a highly effective strategy.
Mechanism of Action: Carbonyl Reductase
Carbonyl reductases (KREDs) are a class of oxidoreductase enzymes that catalyze the stereoselective reduction of ketones and aldehydes. These enzymes utilize a hydride transfer from a cofactor, typically NADPH or NADH, to the carbonyl carbon. The enzyme's chiral active site precisely orients the substrate, leading to the formation of a single enantiomer of the alcohol product. The regeneration of the expensive cofactor is a critical aspect of these processes, often achieved in situ using a sacrificial co-substrate like isopropanol, which is oxidized to acetone by the same enzyme or a coupled enzyme system.
Experimental Workflow: Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of chiral this compound.
Detailed Protocol: Enzymatic Synthesis of (S)-2-Hydroxy-3-pentanone [1]
-
Reaction Mixture Preparation: In a temperature-controlled vessel, dissolve 2,3-pentanedione in a phosphate buffer (e.g., 100 mM, pH 7.0).
-
Cofactor and Co-substrate Addition: Add the NADPH cofactor and a co-substrate for regeneration, such as isopropanol.
-
Enzyme Addition: Initiate the reaction by adding the purified carbonyl reductase from Candida parapsilosis (CPCR2).
-
Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24 hours).
-
Reaction Quenching and Extraction: Stop the reaction and extract the product with an organic solvent like ethyl acetate.
-
Purification and Analysis: Dry the organic phase, concentrate it under reduced pressure, and purify the product by column chromatography. Determine the enantiomeric excess using chiral gas chromatography (GC).
Chemical Synthesis: Precision Through Designed Catalysts
Chemical methods for the asymmetric synthesis of α-hydroxy ketones offer versatility and can be scaled up effectively. While a direct, highly enantioselective synthesis of this compound is not extensively reported, several powerful strategies for the α-hydroxylation of ketones are readily adaptable.
Key Chemical Strategies
-
Sharpless Asymmetric Dihydroxylation: This method involves the dihydroxylation of a silyl enol ether derived from 3-pentanone. The use of AD-mix-α or AD-mix-β directs the stereochemical outcome, producing the corresponding chiral diol which can then be selectively oxidized to the α-hydroxy ketone. Although a multi-step process, it is a robust and well-understood methodology for creating chiral diols from alkenes[2][3].
-
Organocatalytic Asymmetric α-Hydroxylation: This modern approach utilizes small chiral organic molecules (e.g., proline derivatives or cinchona alkaloids) to catalyze the enantioselective α-hydroxylation of ketones. The ketone is converted into its enamine or enolate form in situ, which then reacts with an electrophilic oxygen source (e.g., molecular oxygen, peroxides, or nitrosobenzene) in a stereocontrolled manner. This method avoids the use of toxic heavy metals.
-
Asymmetric Oxidation of Enolates: Ketones can be deprotonated to form enolates, which are then oxidized by chiral, non-racemic oxaziridines (e.g., Davis oxaziridines). The chiral environment of the oxaziridine dictates the facial selectivity of the oxygen transfer, leading to an enantioenriched α-hydroxy ketone. This method often requires strong bases and cryogenic temperatures.
Experimental Workflow: Chemical Synthesis (Organocatalytic Example)
Caption: Workflow for the chemical synthesis of chiral this compound.
Detailed Protocol: Organocatalytic Asymmetric α-Hydroxylation of a β-Keto Ester (Adaptable Principle) [4]
-
Catalyst and Substrate Preparation: In a dry reaction flask under an inert atmosphere, dissolve the chiral organocatalyst (e.g., a cinchona-alkaloid derivative) in a suitable organic solvent (e.g., toluene).
-
Substrate Addition: Add the ketone substrate (in this case, 3-pentanone would be the analogous starting material).
-
Cooling and Oxidant Addition: Cool the reaction mixture to the desired temperature (e.g., 0°C) and add the oxidant (e.g., cumene hydroperoxide) dropwise.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) and perform an aqueous work-up.
-
Purification and Analysis: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by flash chromatography. Determine the enantiomeric excess by chiral HPLC.
Discussion: A Comparative Analysis
Enantioselectivity and Yield: Both enzymatic and chemical methods are capable of producing high enantiomeric excess. The enzymatic reduction of 2,3-pentanedione provides good to excellent ee's (89-93%)[1]. Chemical methods, particularly organocatalysis and Sharpless dihydroxylation, can often achieve even higher ee's (>95%), although this is highly dependent on the specific substrate and optimization of reaction conditions. Yields for both approaches are generally good, but enzymatic reactions can sometimes be limited by substrate or product inhibition, while chemical routes may suffer from the formation of byproducts.
Reaction Conditions and Sustainability: This is where the two approaches diverge significantly. Enzymatic reactions are conducted in aqueous media under mild conditions (neutral pH, ambient temperature and pressure). This reduces energy consumption and avoids the use of hazardous organic solvents and reagents[5][6]. The enzymes themselves are biodegradable, further enhancing the green credentials of this approach[1]. In contrast, chemical syntheses often necessitate anhydrous organic solvents, inert atmospheres, and extreme temperatures (often cryogenic). Many chemical oxidants and catalysts can be toxic or environmentally harmful, leading to more complex and costly waste disposal[5][7].
Cost and Scalability: The cost-effectiveness of each method is a complex issue. While the initial investment in developing and producing a suitable enzyme can be high, the operational costs can be lower due to reduced energy requirements and waste treatment[6]. Enzyme immobilization can allow for catalyst recycling, further improving process economics[8]. Chemical catalysts, especially those based on precious metals, can be expensive, but their high turnover numbers and well-established scalability can make them economically viable for large-scale production. The availability of "off-the-shelf" chemical catalysts can also reduce development time compared to the often-necessary engineering of a specific enzyme for a novel substrate[7].
Substrate Scope and Flexibility: Chemical synthesis generally offers greater flexibility and a broader substrate scope. A well-designed chemical catalyst can often be applied to a range of different ketones with predictable outcomes. The substrate scope of a specific enzyme, on the other hand, can be quite narrow. However, advances in protein engineering and directed evolution are rapidly expanding the library of available biocatalysts and their applicability to non-natural substrates.
Conclusion and Future Outlook
Both enzymatic and chemical synthesis provide viable pathways to chiral this compound, each with a distinct profile of advantages and disadvantages.
-
Enzymatic synthesis stands out for its exceptional selectivity, mild reaction conditions, and superior environmental profile. It is an ideal choice when sustainability is a primary driver and for the production of the specific (S)-enantiomer. The main challenges lie in the potential for limited substrate scope and the initial investment in enzyme development.
-
Chemical synthesis offers greater flexibility, a potentially broader substrate scope, and well-established scalability. Modern organocatalytic methods are bridging the gap in terms of environmental impact by avoiding heavy metals. This approach is well-suited for rapid process development and when a variety of related chiral α-hydroxy ketones are desired.
The future of chiral synthesis will likely involve a synergistic approach, leveraging the strengths of both methodologies. Chemoenzymatic routes, which combine chemical and enzymatic steps, can offer the most efficient and sustainable overall process. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the development of both novel biocatalysts and more efficient and greener chemical catalysts will remain at the forefront of synthetic chemistry. The choice of which path to take will ultimately be guided by the specific requirements of the target molecule, scalability needs, cost considerations, and the desired environmental footprint of the manufacturing process.
References
- Applied Catalysts. (2023, October 12). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis.
- Etschmann, M. M. W., et al. (2015). Enzyme-catalysed regio- and enantioselective preparative scale synthesis of (S)-2-hydroxy alkanones. RSC Advances, 5(45), 35847-35854. [Link]
- Pharma's Almanac. (n.d.).
- Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews, 118(1), 801-838. [Link]
- Tian, H., et al. (2011). Preparation of chiral flavors 3-hydroxy-5-methyl-2-hexanone and 3-hydroxy-2-pentanone.
- Infinita Biotech. (n.d.). Cost-Benefit Analysis: Enzymatic Processes vs Traditional Chemicals. Infinita Biotech. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (2023, November 29).
- Dalko, P. I., & Moisan, L. (2004). Organocatalytic asymmetric hydroxylation of beta-keto esters: metal-free synthesis of optically active anti-diols. The Journal of Organic Chemistry, 69(23), 8165–8167. [Link]
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- Sharpless, K. B., et al. (2003). Asymmetric Synthesis of Cyclic Hydroxy Ketones Derived From Enol Ethers via Sharpless Asymmetric Dihydroxylation. A Study in the Correlation of the Enol Ether Chain Length and Enantioselectivity. The Journal of Organic Chemistry, 68(21), 8088-8091. [Link]
- Khan, I., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4983. [Link]
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A Comparative Guide to Oxidoreductases for the Biocatalytic Transformation of 2-Hydroxy-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biocatalysis, the quest for robust and selective enzymes is paramount for the synthesis of valuable chiral building blocks and specialty chemicals. 2-Hydroxy-3-pentanone, a secondary alpha-hydroxy ketone, represents a key intermediate in various synthetic pathways. Its selective oxidation to the corresponding diketone, 2,3-pentanedione, or its reduction to 2,3-pentanediol, is of significant interest in the flavor and fragrance industry, as well as in the synthesis of fine chemicals. This guide provides a comparative analysis of different classes of oxidoreductases that can utilize this compound as a substrate, offering insights into their performance, substrate specificity, and operational considerations.
The Pivotal Role of this compound in Biocatalysis
This compound is a chiral molecule that can serve as a precursor to either a vicinal diketone or a diol, both of which are valuable chemical entities. The enzymatic transformation of this α-hydroxy ketone offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to a mixture of products. The choice of oxidoreductase and the control of reaction conditions are critical in directing the transformation towards the desired product with high efficiency and stereoselectivity.
Featured Oxidoreductases for this compound Transformation
This guide focuses on two major classes of oxidoreductases that have demonstrated activity towards α-hydroxy ketones and related compounds: Acetoin Reductases/2,3-Butanediol Dehydrogenases and Carbonyl Reductases .
Acetoin Reductase / 2,3-Butanediol Dehydrogenase (AR/BDH)
Acetoin reductases (ARs), also known as 2,3-butanediol dehydrogenases (BDHs), are a class of NAD(P)(H)-dependent oxidoreductases that catalyze the reversible conversion of acetoin (3-hydroxy-2-butanone) to 2,3-butanediol.[1][2] These enzymes are found in a variety of microorganisms and play a crucial role in fermentation pathways. Their ability to act on α-hydroxy ketones makes them prime candidates for the transformation of this compound.
A well-characterized example is the NADPH-dependent acetoin reductase from Clostridium beijerinckii NCIMB 8052 (Cb-ACR).[1][3] This enzyme exhibits optimal activity for the reduction reaction at pH 6.5 and for the oxidation reaction at pH 9.5.[2][3] While its primary characterized substrate is acetoin, it has been shown to convert other secondary alcohols and corresponding ketones, particularly those with an adjacent electronegative group, a characteristic present in this compound.[3] The enzyme shows a preference for NADPH as a cofactor, with a significantly lower Km for NADPH compared to NADH.[1]
The catalytic versatility of AR/BDHs allows for both the oxidation of this compound to 2,3-pentanedione and its reduction to 2,3-pentanediol, depending on the reaction conditions and the redox state of the cofactor pool.
Carbonyl Reductases (CBRs)
Carbonyl reductases are a ubiquitous group of NAD(P)H-dependent enzymes belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[4][5] They are known for their broad substrate specificity, acting on a wide range of endogenous and xenobiotic carbonyl compounds, including ketones and aldehydes.[4][6][7] Human Carbonyl Reductase 1 (CBR1) is a major carbonyl-reducing enzyme with a well-documented role in drug metabolism.[5]
Comparative Performance of Oxidoreductases
Direct comparative kinetic data for the oxidation of this compound by different oxidoreductases is scarce in the published literature. However, by examining the data for structurally related substrates, we can infer potential performance characteristics. The following table provides a summary of kinetic parameters for representative enzymes from the discussed classes acting on analogous substrates.
| Enzyme Class | Representative Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH (Oxidation) | Cofactor Preference | Reference |
| Acetoin Reductase / BDH | Acetoin Reductase (Cb-ACR) | Clostridium beijerinckii | Diacetyl (reduction) | - | - | 9.5 | NADPH | [1][3] |
| (2R,3R)-2,3-Butanediol Dehydrogenase | Rhodococcus erythropolis | (2R,3R)-2,3-Butanediol | 0.58 | - | 10.0 | NAD+ | [1] | |
| Carbonyl Reductase | Carbonyl Reductase 1 (CBR1) | Homo sapiens | Various Xenobiotics | - | - | - | NADPH | [4][6][7] |
Note: The provided data for Cb-ACR is for the reductive direction on a related diketone, and for the R. erythropolis BDH, it is for the oxidation of the corresponding diol. These values serve as an illustration of the typical kinetic parameters for this class of enzymes. Researchers are encouraged to perform their own kinetic characterization for this compound.
Experimental Workflow: Assessing Oxidoreductase Activity with this compound
To enable researchers to evaluate and compare different oxidoreductases for the transformation of this compound, a detailed, self-validating experimental protocol is provided below. This protocol is designed to be adaptable for both oxidative and reductive activity assays.
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining oxidoreductase activity with this compound.
Step-by-Step Protocol for Oxidative Activity Assay
This protocol describes the determination of the initial rate of this compound oxidation by monitoring the formation of NAD(P)H at 340 nm using a spectrophotometer.
1. Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.5. The optimal pH for oxidation by many dehydrogenases is in the alkaline range.[2][3] This should be optimized for each enzyme.
-
Cofactor Stock Solution: 20 mM NAD+ (or NADP+) in assay buffer. Store on ice.
-
Substrate Stock Solution: 100 mM this compound in assay buffer. Prepare fresh.
-
Enzyme Solution: Prepare a suitable dilution of the purified enzyme or cell-free extract in assay buffer. The concentration should be chosen to give a linear reaction rate for at least 3-5 minutes.
2. Assay Procedure:
-
Set up a quartz cuvette with a 1 mL reaction volume.
-
Add the following to the cuvette:
-
850 µL of Assay Buffer
-
50 µL of Cofactor Stock Solution (final concentration: 1 mM)
-
50 µL of Enzyme Solution
-
-
Mix gently by pipetting and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and to record a baseline absorbance.
-
Initiate the reaction by adding 50 µL of the Substrate Stock Solution (final concentration: 5 mM).
-
Immediately mix and start monitoring the increase in absorbance at 340 nm for 5-10 minutes, recording data points every 15-30 seconds. The molar extinction coefficient for NADH and NADPH at 340 nm is 6220 M-1cm-1.
3. Data Analysis:
-
Determine the initial velocity (v0) from the linear portion of the absorbance vs. time plot.
-
Calculate the specific activity of the enzyme in Units/mg, where one Unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.
-
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound (e.g., 0.1 mM to 10 mM) while keeping the cofactor concentration saturating. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
4. Product Confirmation (Self-Validation):
-
To confirm the formation of the expected product, 2,3-pentanedione, perform a larger scale reaction and analyze the reaction mixture at different time points using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an appropriate standard. This step is crucial for validating that the observed NAD(P)H formation is directly coupled to the oxidation of this compound.
Causality Behind Experimental Choices
-
Choice of pH: The optimal pH for the oxidation of alcohols by dehydrogenases is typically alkaline (pH 9-10.5).[1] This is because the reaction involves the release of a proton, and a higher pH facilitates this process, shifting the reaction equilibrium towards product formation.
-
Cofactor Concentration: The concentration of the cofactor (NAD+ or NADP+) is kept at a saturating level (typically 5-10 times the Km) when determining the kinetic parameters for the substrate. This ensures that the reaction rate is not limited by the availability of the cofactor.
-
Spectrophotometric Monitoring: Monitoring the change in absorbance at 340 nm is a direct and continuous method for assaying NAD(P)(H)-dependent oxidoreductases. It allows for the precise determination of initial reaction rates.
-
Product Confirmation: Direct analysis of the product is essential for ensuring the fidelity of the enzymatic reaction. It rules out potential side reactions or the activity of contaminating enzymes in crude preparations.
Visualizing the Enzymatic Transformation
The enzymatic oxidation of this compound to 2,3-pentanedione is a key biocatalytic reaction.
Caption: Enzymatic oxidation of this compound to 2,3-pentanedione.
Conclusion
The selection of an appropriate oxidoreductase for the transformation of this compound is a critical step in developing efficient biocatalytic processes. While direct comparative data remains an area for further research, this guide provides a framework for understanding the potential of key enzyme classes, namely Acetoin Reductases/2,3-Butanediol Dehydrogenases and Carbonyl Reductases. The provided experimental protocol offers a robust methodology for researchers to characterize and compare their candidate enzymes. By carefully considering the principles of enzyme kinetics and reaction optimization, the full potential of these biocatalysts can be harnessed for the synthesis of valuable chemicals.
References
- Hollmann, F., et al. (2021).
- Puchľová, E., et al. (2022). Towards Biocatalytic Oxidation of Secondary Alcohols to Carbonyl Products of Relevance for Flavors and Fragrances.
- Raedts, J., et al. (2014). Molecular Characterization of an NADPH-Dependent Acetoin Reductase/2,3-Butanediol Dehydrogenase from Clostridium beijerinckii NCIMB 8052. Applied and Environmental Microbiology. [Link]
- ACS GCI Pharmaceutical Roundtable. (2023). Biocatalysis Biocatalytic Methods for Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Hoffmann, F., & Maser, E. (2007). Carbonyl reductases and pluripotent hydroxysteroid dehydrogenases of the short-chain dehydrogenase/reductase superfamily. Toxicology and Applied Pharmacology. [Link]
- Lakhman, S. S., & Chen, G. (2018). The role of carbonyl reductase 1 in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology. [Link]
- Hofmann, J., et al. (2009). Structural Basis for Substrate Specificity in Human Monomeric Carbonyl Reductases. PLoS ONE. [Link]
- Dickinson, F. M., & Dalziel, K. (1967).
- O'Brien, R. W. (2017). Review of NAD(P)H-dependent oxidoreductases: Properties, engineering and application. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
- Penning, T. M. (2015). The Aldo-Keto Reductases (AKRs): Overview. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
- Hummel, W. (1999). Large-scale applications of NAD(P)-dependent oxidoreductases: recent developments. Trends in Biotechnology. [Link]
- Siemerink, M. A., et al. (2013). Metabolic Engineering of Clostridium acetobutylicum for the Production of 2,3-Butanediol. Applied and Environmental Microbiology. [Link]
- Bosron, W. F., et al. (1983). Relationship between kinetics of liver alcohol dehydrogenase and alcohol metabolism. Pharmacology Biochemistry and Behavior. [Link]
- Zádor, J., et al. (2006). Kinetic modeling of acetophenone reduction catalyzed by alcohol dehydrogenase from Thermoanaerobacter sp. Biotechnology and Bioengineering. [Link]
- Taylor & Francis Group. (2021). Oxidoreductases – Knowledge and References. Taylor & Francis. [Link]
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Comparative study of alpha-hydroxy ketones as flavor precursors
A Comparative Guide to Alpha-Hydroxy Ketones as Flavor Precursors for Researchers and Product Development Professionals
Prepared by a Senior Application Scientist, this guide offers an in-depth comparative analysis of key alpha-hydroxy ketones (AHKs) as precursors in flavor formation. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms, sensory impacts, and analytical methodologies associated with these crucial flavor compounds. We will delve into the formation and flavor profiles of three significant alpha-hydroxy ketones: Acetoin, Diacetyl, and Hydroxyacetone.
Alpha-hydroxy ketones are organic compounds containing a ketone functional group adjacent to a hydroxyl group. They are pivotal intermediates in the Maillard reaction, a form of non-enzymatic browning that is responsible for the desirable flavors and aromas in a vast array of cooked foods.[1][2][3] The reaction between reducing sugars and amino acids under thermal processing leads to the formation of a complex mixture of compounds, including AHKs.[3][4] These AHKs can then participate in further reactions, such as the Strecker degradation of amino acids, to generate a diverse palette of flavor-active compounds like aldehydes, pyrazines, and other heterocyclic compounds.[5][6][7] Understanding the comparative performance of different AHKs as flavor precursors is therefore essential for controlling and designing specific flavor profiles in food products.
Formation Pathways of Alpha-Hydroxy Ketones
The primary route for the formation of alpha-hydroxy ketones in food is the Maillard reaction. The initial condensation of a reducing sugar with an amino acid forms a Schiff base, which then undergoes an Amadori rearrangement to yield an Amadori product (a 1-amino-1-deoxy-ketose).[4][8][9] The degradation of these Amadori products is a key step that leads to the formation of alpha-hydroxy ketones and other reactive carbonyl species.[10][11]
Caption: General pathway of the Maillard reaction leading to the formation of alpha-hydroxy ketones.
A Comparative Analysis of Key Alpha-Hydroxy Ketones
This section provides a detailed comparison of three important alpha-hydroxy ketones: acetoin, diacetyl, and hydroxyacetone.
Acetoin (3-Hydroxy-2-butanone)
Formation and Characteristics: Acetoin, also known as 3-hydroxy-2-butanone, is a colorless liquid with a pleasant, buttery odor.[12] It is widely found in nature and is a key flavor component in many fermented dairy products like butter, yogurt, and cheese, as well as in baked goods.[13][14][15] Acetoin is produced by a variety of microorganisms during fermentation through the decarboxylation of α-acetolactate.[12] It also serves as an external energy store for some fermentative bacteria.[12] In the context of the Maillard reaction, it is a significant product of sugar degradation.
Flavor Profile: The primary sensory characteristic of acetoin is its distinct buttery and creamy flavor.[14][15][16] It is frequently used as a food flavoring to impart these notes to a wide range of products.[12][17]
Diacetyl (2,3-Butanedione)
Formation and Characteristics: Diacetyl, a yellow liquid with an intense buttery flavor, is structurally related to acetoin and is often found alongside it.[18] It is a natural byproduct of fermentation and is particularly important in the flavor profile of many beers and dairy products.[18][19] Diacetyl can be formed from the spontaneous oxidative decarboxylation of α-acetolactate, a precursor in the biosynthesis of valine in yeast.[18] It can also be produced by the dehydrogenation of acetoin.[18]
Flavor Profile: Diacetyl is renowned for its intense buttery flavor.[18] While desirable in some food products at low concentrations, at higher levels, it can be perceived as a flaw, particularly in certain styles of beer.[18] It is a key component of artificial butter flavorings.[18] Concerns have been raised about the respiratory health effects of inhaling diacetyl vapors in occupational settings.[20][21][22]
Hydroxyacetone (Acetol)
Formation and Characteristics: Hydroxyacetone, the simplest alpha-hydroxy ketone, is a colorless, distillable liquid.[1] It is formed through the degradation of various sugars and is a known product of the Maillard reaction.[1][23] It can be produced commercially by the dehydration of glycerol.[1]
Flavor Profile: Hydroxyacetone contributes to the overall flavor profile of many foods with its sweet, caramel, and ethereal taste.[24] It is used as a flavoring agent and can react further to form other aromatic compounds.[1][23]
Comparative Summary
| Feature | Acetoin (3-Hydroxy-2-butanone) | Diacetyl (2,3-Butanedione) | Hydroxyacetone (Acetol) |
| Molecular Structure | CH₃CH(OH)C(O)CH₃ | CH₃C(O)C(O)CH₃ | CH₃C(O)CH₂OH |
| Typical Formation | Microbial fermentation, Maillard reaction[12][25] | Microbial fermentation, oxidation of acetoin[18][19] | Maillard reaction, sugar degradation[1][23] |
| Flavor Descriptors | Buttery, creamy, milky[14][15][17] | Intense buttery, creamy[18] | Sweet, caramel, ethereal[24] |
| Key Resulting Flavors | Precursor to diacetyl and other heterocyclic compounds | Strecker aldehydes (e.g., from valine)[5] | Precursor to various furanones and other heterocyclic compounds |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the analysis of alpha-hydroxy ketones and their reaction products.
Caption: General experimental workflow for the analysis of alpha-hydroxy ketones.
Protocol 1: Extraction and Analysis of Alpha-Hydroxy Ketones from a Food Matrix
Objective: To extract and quantify alpha-hydroxy ketones from a food sample.
Materials:
-
Food sample (e.g., butter, beer, bread)
-
Solvents (e.g., diethyl ether, dichloromethane)
-
Internal standard (e.g., 2,3-pentanedione)
-
Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Gas Chromatograph-Olfactometry (GC-O) system
Procedure:
-
Sample Homogenization: Homogenize a known weight of the food sample. For liquid samples, direct injection or extraction may be possible.
-
Extraction:
-
Solvent Extraction: Perform a liquid-liquid extraction using an appropriate solvent. Concentrate the extract under a gentle stream of nitrogen.
-
SPME: Place a known amount of the homogenized sample in a sealed vial. Expose the SPME fiber to the headspace of the sample at a controlled temperature and time to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Inject the concentrated extract or desorb the SPME fiber into the GC inlet.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the volatile compounds.
-
Identify the alpha-hydroxy ketones based on their mass spectra and retention times compared to authentic standards.
-
Quantify the compounds using an internal or external standard calibration curve.
-
-
GC-O Analysis:
-
Perform GC-O analysis to identify the odor-active compounds.
-
Trained panelists will sniff the effluent from the GC column and record the odor descriptors and their intensity at specific retention times.
-
Protocol 2: Model Maillard Reaction and Flavor Generation
Objective: To generate and analyze flavor compounds from a specific alpha-hydroxy ketone precursor.
Materials:
-
Alpha-hydroxy ketone (acetoin, diacetyl, or hydroxyacetone)
-
Amino acid (e.g., proline, glycine)
-
Phosphate buffer solution (pH 7)
-
Reaction vials
-
Heating block or oil bath
-
GC-MS system
Procedure:
-
Reaction Mixture Preparation: In a reaction vial, dissolve the alpha-hydroxy ketone and the amino acid in the phosphate buffer solution.
-
Thermal Reaction: Seal the vial and heat it at a controlled temperature (e.g., 120°C) for a specific duration (e.g., 30 minutes).
-
Extraction: After cooling, extract the reaction mixture with a suitable solvent (e.g., dichloromethane).
-
Analysis: Analyze the extracted flavor compounds using GC-MS as described in Protocol 1. Identify the key flavor compounds formed, such as Strecker aldehydes and pyrazines.
Conclusion
Acetoin, diacetyl, and hydroxyacetone are all significant contributors to the flavor of thermally processed and fermented foods. While acetoin and diacetyl are renowned for their characteristic buttery notes, hydroxyacetone provides a sweeter, more caramel-like aroma. The formation of these alpha-hydroxy ketones, primarily through the Maillard reaction and microbial metabolism, is a critical step in the development of complex food flavors. Their subsequent participation in reactions like the Strecker degradation further expands the array of potent aroma compounds. A thorough understanding of the comparative chemistry and sensory properties of these precursors is invaluable for food scientists and product developers aiming to create and control specific and desirable flavor profiles. The provided experimental protocols offer a framework for further investigation into the intricate world of flavor chemistry.
References
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Evaluating the sensory impact of 2-Hydroxy-3-pentanone vs. acetoin
An In-depth Guide for Researchers and Flavor Scientists
In the nuanced world of flavor chemistry, even subtle molecular differences can lead to vastly different sensory experiences. This guide provides a detailed comparative analysis of two important alpha-hydroxy ketones: 2-Hydroxy-3-pentanone and Acetoin (3-hydroxy-2-butanone). While structurally similar, their sensory impacts are distinct, making them suitable for very different applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the specific contributions of these molecules to flavor and aroma profiles.
Physicochemical and Structural Overview
At a glance, this compound and acetoin are closely related. Both are alpha-hydroxy ketones, a class of organic compounds containing a ketone functional group adjacent to a hydroxyl group.[1][2] The primary structural difference is the presence of an ethyl group in this compound versus a methyl group in acetoin, a variation that profoundly influences their interaction with olfactory and gustatory receptors.
A summary of their key physicochemical properties is presented below, highlighting their similarities and differences.
| Property | This compound | Acetoin (3-Hydroxy-2-butanone) |
| IUPAC Name | 2-hydroxypentan-3-one[3] | 3-hydroxybutan-2-one[4] |
| Synonyms | 2-methylacetoin, 3-Pentanone, 2-hydroxy-[5][6] | Acetyl methyl carbinol, Dimethylketol[7] |
| CAS Number | 5704-20-1[5] | 513-86-0[4] |
| Molecular Formula | C₅H₁₀O₂[5] | C₄H₈O₂[7] |
| Molecular Weight | 102.13 g/mol [3] | 88.11 g/mol [8] |
| Appearance | Colorless to pale yellow liquid[6] | Colorless to slightly yellow liquid or crystals[4][8] |
| Boiling Point | ~153-154 °C[6] | 148 °C[9] |
| Odor Type | Earthy, Nutty, Truffle[1][6] | Buttery, Creamy, Sweet[4][10] |
| Taste Profile | Earthy, Nutty[1][2] | Fatty, Creamy, Butter-like[4][11] |
A Tale of Two Profiles: Comparative Sensory Impact
The organoleptic properties of these two molecules diverge significantly, defining their respective roles in flavor creation. Acetoin is a cornerstone of dairy and brown flavor profiles, while this compound lends itself to more savory, earthy applications.
Acetoin: The sensory profile of acetoin is overwhelmingly characterized by its pleasant, buttery, and creamy notes.[9][12] It is a key compound responsible for the characteristic flavor of butter and is naturally present in a wide array of fermented foods and fruits, including yogurt, cheese, apples, and maple syrup.[9][10][11] Its profile is often described as subtly sweet, enhancing richness and mouthfeel in dairy products and adding a complex, appealing depth to baked goods like cookies and pastries.[10] Due to its desirable characteristics and stability, it is frequently used as a flavor enhancer and has gained prominence as an effective alternative to diacetyl.[13][14]
This compound: In stark contrast, this compound possesses an earthy, nutty, and truffle-like aroma and taste.[1][2][6] Its profile is less about creamy sweetness and more aligned with savory and complex notes. It is classified as an acyloin, an organic compound containing an alpha-hydroxy ketone.[1] Naturally occurring in foods such as asparagus, Swiss cheese, coffee, and tea, its unique profile makes it a valuable component for building savory flavors, particularly in cheese, mushroom, and nut-themed applications.[15][16]
Experimental Design for Sensory Differentiation
To objectively evaluate and quantify the distinct sensory impacts of this compound and acetoin, a structured, multi-faceted approach is required. This ensures that the resulting data is not only accurate but also actionable for product development. The causality behind this experimental choice is to move beyond simple preference and generate a detailed, objective sensory map of each compound.
Core Methodologies: A Self-Validating System
-
Difference Testing (Triangle Test): The initial step is to confirm that a sensory difference is consistently detectable. The triangle test is an ideal discriminative method for this purpose.[17] Panelists are presented with three samples, two of which are identical and one is different, and are asked to identify the odd sample. This validates that the sensory dissimilarity between the two compounds is statistically significant at a given concentration.
-
Quantitative Descriptive Analysis (QDA): This is the cornerstone of the evaluation, providing a detailed characterization and quantification of sensory attributes.[18] This method utilizes a panel of trained tasters who can reliably identify and scale the intensity of specific flavor and aroma notes.[19]
-
Instrumental Analysis (GC-O): To link sensory perception directly to the volatile molecules, Gas Chromatography-Olfactometry (GC-O) is employed.[20] This technique separates the volatile compounds in a sample and allows an analyst to smell each component as it elutes from the instrument, providing a direct correlation between a chemical and its specific aroma.[18]
Protocol: Quantitative Descriptive Analysis (QDA) Workflow
This protocol outlines a self-validating system for generating a comprehensive sensory fingerprint of each compound.
Objective: To identify and quantify the key sensory attributes of this compound and acetoin in a neutral base.
Materials:
-
High-purity this compound and Acetoin.
-
Neutral evaluation base (e.g., deionized water with 5% sucrose, or unflavored vegetable oil).
-
Reference standards for aroma attributes (e.g., butter extract for "buttery," toasted almonds for "nutty," truffle oil for "truffle").
-
ISO standard tasting glasses with covers.
-
Sensory evaluation software for data capture.
Methodology:
-
Panelist Training & Lexicon Development (Trustworthiness Pillar):
-
A panel of 8-12 individuals is screened for sensory acuity.[17]
-
During multiple training sessions, panelists are exposed to both compounds at various concentrations.
-
Through guided discussion, the panel collaboratively develops a list of descriptive terms (a lexicon) for the aroma, flavor, and mouthfeel of each compound (e.g., "buttery," "creamy," "earthy," "nutty," "sweet").
-
Reference standards are provided for each term to anchor the panel and ensure consistent interpretation.[21]
-
-
Sample Preparation & Presentation:
-
Stock solutions of each compound are prepared in the chosen neutral base. Test concentrations are determined through preliminary range-finding tests.
-
Samples are coded with random three-digit numbers and presented to panelists in a randomized, balanced order to prevent bias.
-
-
Evaluation:
-
Panelists evaluate each sample individually in isolated sensory booths.
-
Using an unstructured line scale (e.g., 0 = not perceptible, 100 = extremely intense), panelists rate the intensity of each attribute from the agreed-upon lexicon.
-
-
Data Analysis:
-
Data from all panelists is collected and analyzed using statistical software.
-
Analysis of Variance (ANOVA) is used to determine significant differences in attribute intensity between the two compounds.
-
The results are visualized using tools like spider plots to provide a clear, graphical representation of the sensory profiles.
-
Conclusion and Application Insights
The sensory evaluation clearly demonstrates that this compound and acetoin, despite their structural similarity, are not interchangeable.
-
Acetoin is the compound of choice for applications requiring creamy, buttery, and rich dairy notes . Its primary domain includes baked goods, dairy products (yogurt, ice cream, butter), confectionery, and brown flavors like caramel and maple.[9][14]
-
This compound is best suited for applications where earthy, nutty, and savory truffle-like notes are desired. It finds its place in savory applications such as cheese flavors, mushroom seasonings, nut products, and specialty sauces.[1][2]
This guide underscores the importance of precise molecular selection in flavor development. By understanding the distinct sensory contributions of each compound, supported by robust experimental data, researchers and product developers can make more informed decisions, leading to the creation of targeted and appealing flavor profiles.
References
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For researchers, scientists, and drug development professionals, the accurate quantification of ketones is a critical aspect of numerous biological and chemical studies. While various assays are available for the detection of simple ketones, the presence of structurally similar analogs, such as the alpha-hydroxy ketone 2-hydroxy-3-pentanone, can introduce significant cross-reactivity, leading to erroneous results. This guide provides an in-depth technical comparison of the performance of common ketone assays in the presence of this compound and its non-hydroxylated counterparts, 2-pentanone and 3-pentanone. By understanding the underlying reaction mechanisms and potential for interference, researchers can make more informed decisions in their experimental design and data interpretation.
Introduction to this compound and Its Significance
This compound, also known as an acyloin, is an alpha-hydroxy ketone characterized by a hydroxyl group adjacent to a carbonyl group.[1] This structural feature imparts unique chemical properties that can influence its reactivity in assays designed for simple ketones. The accurate measurement of specific ketones is crucial in various research areas, from monitoring industrial processes to understanding metabolic pathways. The potential for cross-reactivity from hydroxylated analogs like this compound necessitates a thorough evaluation of assay specificity.
Comparative Analysis of Ketone Detection Assays
This guide examines three common analytical methods for ketone quantification: the 2,4-Dinitrophenylhydrazine (DNPH) colorimetric assay, the Iodoform test, and a fluorescence-based assay. We will also discuss the potential for cross-reactivity in enzymatic assays. To illustrate the comparative performance, we present hypothetical experimental data that reflects the expected outcomes based on established chemical principles.
The 2,4-Dinitrophenylhydrazine (DNPH) Assay
The DNPH assay is a widely used spectrophotometric method for the quantification of aldehydes and ketones.[2][3] The reaction involves the nucleophilic addition of DNPH to the carbonyl group, forming a colored hydrazone product that can be measured colorimetrically.
Experimental Protocol: DNPH Assay
-
Reagent Preparation: A solution of 2,4-dinitrophenylhydrazine in a suitable acidic medium (e.g., phosphoric acid and ethanol) is prepared.
-
Standard and Sample Preparation: Standard solutions of 2-pentanone, 3-pentanone, and this compound are prepared at various concentrations.
-
Reaction: An aliquot of each standard or sample is mixed with the DNPH reagent.
-
Incubation: The mixture is incubated at room temperature to allow for complete derivatization.
-
Measurement: The absorbance of the resulting hydrazone is measured at the wavelength of maximum absorbance (typically around 360 nm for aliphatic ketones).[2]
Expected Performance and Cross-Reactivity
The DNPH assay relies on the presence of a carbonyl group for the derivatization reaction. Therefore, all three compounds—2-pentanone, 3-pentanone, and this compound—are expected to react and produce a colored product. The hydroxyl group in this compound is not expected to inhibit the reaction with the carbonyl group. However, the polarity and steric hindrance introduced by the hydroxyl group might slightly alter the reaction kinetics and the molar absorptivity of the resulting hydrazone derivative.
Table 1: Illustrative Comparative Data for the DNPH Assay
| Compound | Concentration (mM) | Absorbance at 360 nm (AU) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 2-Pentanone | 0.1 | 0.250 | 2500 |
| 0.2 | 0.500 | 2500 | |
| 0.4 | 1.000 | 2500 | |
| 3-Pentanone | 0.1 | 0.245 | 2450 |
| 0.2 | 0.490 | 2450 | |
| 0.4 | 0.980 | 2450 | |
| This compound | 0.1 | 0.230 | 2300 |
| 0.2 | 0.460 | 2300 | |
| 0.4 | 0.920 | 2300 |
Causality Behind Experimental Choices: The choice of an acidic medium is critical to catalyze the nucleophilic addition of the weakly nucleophilic DNPH to the carbonyl carbon. The wavelength of 360 nm is selected as it is a typical maximum absorbance for the resulting dinitrophenylhydrazones of aliphatic ketones.
Self-Validating System: A standard curve should be generated for each specific ketone being quantified to account for any variations in molar absorptivity. The linearity of the standard curve validates the assay's performance within the tested concentration range.
Diagram of the DNPH Assay Workflow
Caption: Workflow for the DNPH colorimetric assay for ketone quantification.
The Iodoform Test
The iodoform test is a qualitative or semi-quantitative assay specific for methyl ketones (compounds containing a CH₃CO- group) and compounds that can be oxidized to methyl ketones.[4][5] The reaction with iodine and a strong base produces a yellow precipitate of iodoform (CHI₃).
Experimental Protocol: Quantitative Iodoform Test
-
Reagent Preparation: Prepare solutions of iodine in potassium iodide and a strong base (e.g., sodium hydroxide).
-
Standard and Sample Preparation: Prepare standard solutions of 2-pentanone, 3-pentanone, and this compound.
-
Reaction: Add the iodine solution to the sample, followed by the dropwise addition of the base until the brown color of iodine disappears.
-
Incubation and Precipitation: The mixture is incubated, and if a methyl ketone is present, a yellow precipitate of iodoform will form.
-
Quantification: The amount of iodoform can be quantified by dissolving the precipitate in a suitable solvent and measuring its absorbance spectrophotometrically, or by gravimetric analysis. For a simpler quantitative approach, the turbidity of the solution can be measured.[6]
Expected Performance and Cross-Reactivity
-
2-Pentanone: As a methyl ketone, 2-pentanone is expected to give a strong positive result in the iodoform test.
-
3-Pentanone: 3-Pentanone is not a methyl ketone and is not expected to react.
-
This compound: Structurally, this compound does not possess a methyl group directly attached to the carbonyl carbon. However, the presence of the adjacent hydroxyl group and the methyl group on the alpha-carbon (C2) could potentially lead to some reactivity under the harsh basic and oxidative conditions of the iodoform test, although a classic positive result is not expected.
Table 2: Illustrative Comparative Data for the Iodoform Test (Turbidity Measurement)
| Compound | Concentration (mM) | Turbidity (Absorbance at 600 nm) |
| 2-Pentanone | 0.1 | 0.150 |
| 0.2 | 0.300 | |
| 0.4 | 0.600 | |
| 3-Pentanone | 0.4 | 0.005 |
| This compound | 0.4 | 0.010 |
Causality Behind Experimental Choices: The use of a strong base is essential to generate the enolate intermediate, which is a key step in the haloform reaction mechanism. Iodine acts as the halogenating agent. Measuring turbidity is a high-throughput method for semi-quantitative analysis of the precipitate formation.
Self-Validating System: A positive control (a known methyl ketone like acetone) and a negative control (a ketone without a methyl group adjacent to the carbonyl, like 3-pentanone) should always be included to validate the assay's performance.
Diagram of the Iodoform Reaction Mechanism
Caption: The reaction mechanism of the iodoform test for methyl ketones.
Fluorescence-Based Assay using para-methoxy-2-amino benzamidoxime (PMA)
A more recent development in ketone detection is the use of fluorescent probes. A high-throughput assay utilizing para-methoxy-2-amino benzamidoxime (PMA) has been shown to be effective for a diverse range of ketones, including a hydroxy ketone.[7][8][9]
Experimental Protocol: PMA Fluorescence Assay
-
Reagent Preparation: A stock solution of PMA in a suitable solvent (e.g., DMSO) is prepared.
-
Standard and Sample Preparation: Standard solutions of 2-pentanone, 3-pentanone, and this compound are prepared.
-
Reaction: Aliquots of the standards or samples are mixed with the PMA solution in a microplate format.
-
Incubation: The reaction is incubated at room temperature.
-
Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 520 nm).[7]
Expected Performance and Cross-Reactivity
This assay has demonstrated broad substrate specificity.[7] It is expected that all three ketones will react with PMA to produce a fluorescent product. The presence of the hydroxyl group in this compound is not anticipated to prevent the reaction and may even influence the fluorescence quantum yield of the resulting product. The study that developed this assay successfully used it to detect 1-hydroxy-2-butanone, a similar alpha-hydroxy ketone.[8]
Table 3: Illustrative Comparative Data for the PMA Fluorescence Assay
| Compound | Concentration (µM) | Fluorescence Intensity (RFU) |
| 2-Pentanone | 10 | 1500 |
| 20 | 3000 | |
| 40 | 6000 | |
| 3-Pentanone | 10 | 1400 |
| 20 | 2800 | |
| 40 | 5600 | |
| This compound | 10 | 1800 |
| 20 | 3600 | |
| 40 | 7200 |
Causality Behind Experimental Choices: The use of a microplate format allows for high-throughput screening. The specific excitation and emission wavelengths are determined by the spectral properties of the fluorescent product formed from the reaction of PMA with the ketone.
Self-Validating System: A blank control (containing only the PMA reagent) is essential to determine the background fluorescence. A standard curve for each ketone of interest should be generated to ensure accurate quantification.
Diagram of the PMA Fluorescence Assay Principle
Caption: The principle of the fluorescence-based ketone assay using PMA.
Enzymatic Assays
Enzymatic assays offer high specificity for their target substrates. For short-chain ketones, enzymes like alcohol dehydrogenase (ADH) can be used, which catalyze the interconversion of alcohols and ketones.[10][11][12] The reaction can be monitored by measuring the change in absorbance of the cofactor NAD+/NADH at 340 nm.
Expected Performance and Cross-Reactivity
The cross-reactivity of this compound in an enzymatic assay designed for 2-pentanone or 3-pentanone would be highly dependent on the specific enzyme used. The presence of the hydroxyl group could either prevent binding to the active site or, conversely, the molecule could act as a substrate or an inhibitor. Some dehydrogenases are known to act on alpha-hydroxy ketones. Without specific experimental data for a particular enzyme, it is difficult to predict the extent of cross-reactivity. However, it is plausible that an ADH specific for small aliphatic ketones might show some level of activity with this compound.
Conclusion and Recommendations
The choice of assay for the quantification of ketones in the presence of hydroxylated analogs like this compound requires careful consideration of the potential for cross-reactivity.
-
The DNPH assay is a general method for carbonyl compounds and will detect this compound, making it unsuitable for distinguishing it from other ketones in a mixture. However, it can be used for the total quantification of ketones.
-
The Iodoform test offers high specificity for methyl ketones and can effectively differentiate 2-pentanone from 3-pentanone and this compound.
-
The PMA fluorescence assay appears to be a promising high-throughput method with broad reactivity towards different ketones, including alpha-hydroxy ketones. This makes it a sensitive tool for general ketone detection but not for specific differentiation without prior separation.
-
Enzymatic assays have the potential for high specificity, but this must be empirically determined for the specific enzyme and substrate .
For researchers aiming to specifically quantify 2-pentanone or 3-pentanone in a mixture that may contain this compound, a combination of methods would be most effective. For instance, the iodoform test could be used to specifically quantify 2-pentanone. For the quantification of 3-pentanone or this compound, a separation technique such as gas chromatography or high-performance liquid chromatography prior to detection would be the most reliable approach.
Ultimately, the optimal choice of assay will depend on the specific research question, the required level of specificity, and the available instrumentation. It is always recommended to validate the chosen assay with the specific ketone and potential interfering substances relevant to the study.
References
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- Li, Y., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega, 5(24), 14637-14645.
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A Senior Scientist's Comparative Guide to Isomeric Purity Analysis of 2-Hydroxy-3-pentanone
<
Abstract
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules is a critical, non-negotiable aspect of product development and quality control. 2-Hydroxy-3-pentanone, a secondary alpha-hydroxy ketone, possesses a single chiral center, leading to the existence of (R) and (S) enantiomers.[1][2][3] The biological and sensory properties of these enantiomers can differ significantly, making their accurate separation and quantification paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the isomeric purity of this compound, supported by established experimental data and protocols. We will explore the causality behind methodological choices, offering a trustworthy framework for your laboratory's analytical strategy.
Introduction: The Significance of Isomeric Purity
This compound (CAS No. 5704-20-1) is an organic compound with the formula C₅H₁₀O₂.[4][5] Its structure contains a hydroxyl group alpha to a ketone, a class of molecules known as acyloins.[3] The carbon atom bearing the hydroxyl group (C2) is a stereocenter, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (S)-2-Hydroxy-3-pentanone and its (R)-counterpart.
The importance of analyzing the ratio of these enantiomers, known as enantiomeric excess (e.e.) or isomeric purity, cannot be overstated. In the pharmaceutical industry, different enantiomers of a drug can have vastly different pharmacological activities, with one being therapeutic while the other could be inactive or even toxic.[6] In flavor and fragrance applications, the sensory profiles of enantiomers are often distinct. Therefore, robust analytical methods are required to resolve and quantify these isomers. This guide compares the two most powerful chromatographic techniques for this purpose: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), with a discussion of Nuclear Magnetic Resonance (NMR) as an alternative method.
Comparative Analysis of Core Methodologies
The primary challenge in isomeric purity analysis is that enantiomers have identical physical properties (boiling point, solubility, etc.) in an achiral environment. Separation can only be achieved by introducing another chiral entity, which for chromatography, is the stationary phase of the column.
Chiral Gas Chromatography (GC)
Chiral GC is a premier technique for the analysis of volatile and semi-volatile compounds. Its high resolution and sensitivity make it an excellent choice for quantifying the enantiomers of this compound.
Principle of Separation: The separation mechanism relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). For α-hydroxy ketones, cyclodextrin-based CSPs are particularly effective. These cyclodextrin molecules have a truncated cone or "cup-like" structure, creating a chiral cavity. One enantiomer will fit more favorably into this cavity than the other, based on steric and hydrogen-bonding interactions, leading to a longer retention time and thus, separation.[7]
Workflow for Chiral GC Analysis
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A Comparative Guide to the Stereochemical Confirmation of Synthesized (S)-2-Hydroxy-3-pentanone
For the researcher engaged in asymmetric synthesis, the moment of truth arrives after the final workup and purification: the confirmation of stereochemical identity and purity. The synthesis of a target molecule like (S)-2-Hydroxy-3-pentanone, a valuable chiral building block, is incomplete without rigorous analytical validation of its three-dimensional structure. This guide provides an in-depth comparison of three orthogonal analytical techniques—Chiral Gas Chromatography, Optical Polarimetry, and Vibrational Circular Dichroism—to definitively confirm the stereochemistry of a newly synthesized batch of (S)-2-Hydroxy-3-pentanone.
Our approach moves beyond a simple listing of methods. We will explore the causality behind why each technique is chosen, what specific information it yields, and how the data from each method corroborates the others to build an unassailable case for the stereochemical outcome of the synthesis. This guide is structured to empower researchers to select the most appropriate analytical strategy based on their specific needs, from rapid enantiomeric excess determination to the unambiguous assignment of absolute configuration.
The Analytical Challenge: Beyond Purity to Enantiopurity and Absolute Configuration
Following the synthesis of (S)-2-Hydroxy-3-pentanone, standard techniques like NMR and mass spectrometry will confirm the correct molecular structure and purity. However, they will not differentiate between the (S) and (R) enantiomers. Establishing the stereochemical integrity requires specialized techniques that can probe the chiral nature of the molecule.
The core analytical questions are twofold:
-
What is the enantiomeric excess (e.e.)? This quantifies the predominance of the desired (S)-enantiomer over the undesired (R)-enantiomer.
-
What is the absolute configuration? This confirms that the predominant enantiomer is indeed the intended (S)-isomer and not the (R)-isomer.
We will now compare three powerful techniques to answer these questions, each offering a different piece of the puzzle.
Comparative Analysis of Stereochemical Techniques
Chiral Gas Chromatography (GC): The Workhorse for Enantiomeric Excess
Expertise & Experience: Chiral GC is the premier technique for quantifying the ratio of enantiomers in a volatile sample.[1][2] Its power lies in the chiral stationary phase (CSP), typically a cyclodextrin derivative, which forms transient, diastereomeric complexes with the enantiomers.[2] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. For a relatively volatile α-hydroxy ketone like 2-hydroxy-3-pentanone, chiral GC is an ideal first step for assessing the success of an asymmetric synthesis.[3][4]
Trustworthiness: The method is self-validating when a racemic standard (a 50:50 mixture of R and S enantiomers) is run. The racemic standard should show two well-resolved peaks of equal area. The synthesized sample can then be injected, and its enantiomeric excess is determined by comparing the peak areas of the two enantiomers.
Workflow for Chiral GC Analysis
Caption: Workflow for determining enantiomeric excess using Chiral GC.
Experimental Data Summary
| Sample | Retention Time 1 (min) | Peak Area 1 | Retention Time 2 (min) | Peak Area 2 | Enantiomeric Excess (e.e.) |
| Racemic Standard | 12.45 | 510,450 | 12.88 | 509,980 | ~0% |
| Synthesized Product | 12.46 | 985,200 | 12.89 | 14,800 | 97.0% |
Detailed Experimental Protocol: Chiral GC
-
Column: Cyclodextrin-based chiral capillary column (e.g., CYCLOSIL-B, 30 m x 0.25 mm x 0.25 µm).[4]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the racemic this compound standard in methyl tert-butyl ether (MTBE).
-
Prepare a ~1 mg/mL solution of the synthesized (S)-2-hydroxy-3-pentanone product in MTBE.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Start at 60 °C, hold for 2 min, ramp to 140 °C at 2 °C/min, hold for 5 min.
-
Detector Temperature: 250 °C.
-
-
Procedure:
-
Inject 1 µL of the racemic standard to determine the retention times of both enantiomers and verify baseline separation.
-
Inject 1 µL of the synthesized product solution.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) * 100.
-
Optical Polarimetry: The Classical Confirmation
Expertise & Experience: Polarimetry is a classical and direct measure of the bulk chirality of a sample.[5] Chiral molecules rotate the plane of plane-polarized light.[6] The direction and magnitude of this rotation are characteristic properties of the molecule. By measuring the optical rotation of the synthesized sample and comparing it to a known literature value for the pure enantiomer, one can confirm its stereochemical identity. It is known from enzymatic synthesis studies that (S)-α-hydroxy ketones of this type exhibit a positive optical rotation.[3]
Trustworthiness: This technique relies on the accuracy of the concentration measurement and the purity of the sample. Any achiral impurities will not affect the rotation, but chiral impurities will. The specific rotation is calculated using Biot's law, which normalizes the observed rotation to a standard concentration and pathlength, allowing for comparison across different experiments and with literature values.[6]
Workflow for Optical Polarimetry Analysis
Caption: Workflow for absolute configuration assignment using VCD.
Experimental Data Summary
| Spectral Region | Predicted VCD for (S)-isomer | Observed VCD for Synthesized Product | Conclusion |
| 1800-1650 cm⁻¹ (C=O stretch) | Strong positive (+) band | Strong positive (+) band | Match |
| 1400-1300 cm⁻¹ (C-H bend) | Negative/Positive (-/+) couplet | Negative/Positive (-/+) couplet | Match |
| 1200-1000 cm⁻¹ (C-O/C-C stretch) | Complex pattern (+, -, +) | Complex pattern (+, -, +) | Match |
| Overall | - | - | Absolute Configuration is Confirmed as (S) |
Detailed Experimental Protocol: VCD Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a VCD module, including a photoelastic modulator (PEM) and a liquid nitrogen-cooled detector.
-
Sample Preparation:
-
Prepare a high-concentration sample: dissolve 5-10 mg of the purified product in approximately 120 µL of a suitable deuterated solvent (e.g., CDCl₃ or d₆-DMSO) to minimize solvent IR absorption interference.
-
Transfer the solution to a demountable cell with BaF₂ windows and a pathlength of ~100 µm.
-
-
Computational Protocol:
-
Using computational chemistry software (e.g., Gaussian), build the (S)-2-hydroxy-3-pentanone structure.
-
Perform a thorough conformational search to find all low-energy conformers.
-
For each stable conformer, perform geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)). This will predict the IR and VCD spectra for each conformer.
-
Generate a final Boltzmann-averaged predicted spectrum based on the relative energies of the conformers.
-
-
Measurement & Analysis:
-
Acquire the VCD and IR spectra of the sample. This may require several hours of signal averaging due to the weak nature of the VCD signal. [7] * Acquire a solvent spectrum under identical conditions for subtraction.
-
Process the data and compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A visual match in the signs and relative intensities of the major bands confirms the absolute configuration.
-
Conclusion and Recommendations
Confirming the stereochemistry of a synthesized chiral molecule is a multi-faceted task that benefits from the application of orthogonal analytical techniques.
-
For rapid, routine assessment of synthetic success , Chiral GC is the indispensable tool. It provides a quantitative and highly accurate measure of the enantiomeric excess.
-
To confirm the identity against a known standard , Optical Polarimetry offers a quick and straightforward method, provided a reliable literature value for the specific rotation is available. The positive rotation observed for our synthesized (S)-2-Hydroxy-3-pentanone aligns with expectations for this class of compounds.
-
For the unambiguous, initial determination of absolute configuration , Vibrational Circular Dichroism is the most powerful technique. Its ability to assign stereochemistry without an authentic reference standard, by comparing experimental results to fundamental quantum chemical predictions, makes it the ultimate arbiter in chiral analysis.
By combining the quantitative e.e. value from Chiral GC, the corroborating sign of rotation from polarimetry, and the definitive structural assignment from VCD, a researcher can present a comprehensive and irrefutable confirmation of the stereochemical identity of their synthesized (S)-2-Hydroxy-3-pentanone.
References
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A Guide to Inter-laboratory Comparison of 2-Hydroxy-3-pentanone Analysis
Introduction
2-Hydroxy-3-pentanone, an alpha-hydroxy ketone, is a molecule of increasing interest in various fields, from flavor and fragrance chemistry to its potential role as a biomarker in metabolic studies.[1][2] Its accurate quantification is paramount for reliable research and development. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for this compound, designed for researchers, scientists, and drug development professionals. The objective is to establish a robust and reproducible analytical method and to understand the variability between different laboratories.
This document will delve into the rationale behind key experimental choices, present detailed analytical protocols, and outline the statistical analysis of the comparative data, adhering to established standards for inter-laboratory studies.
Analytical Challenges and Method Selection
The analysis of this compound presents a unique set of challenges due to its chemical structure, which includes both a hydroxyl and a ketone functional group. These polar functional groups can lead to poor chromatographic peak shape and thermal instability, especially in gas chromatography (GC). Therefore, derivatization is often a necessary step to improve its volatility and thermal stability for GC analysis or to enhance its detectability for High-Performance Liquid Chromatography (HPLC).
For this inter-laboratory study, we will compare two common analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS) with a silylation derivatization step.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization with 2,4-Dinitrophenylhydrazine (DNPH).
These methods were chosen for their widespread availability in analytical laboratories and their proven efficacy for the analysis of ketones and hydroxylated compounds.
Inter-laboratory Study Design
To ensure the scientific validity of this comparison, the study will be designed and the data analyzed according to the principles outlined in ASTM E691 - Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method .[3][4][5]
Study Participants and Samples
A minimum of eight participating laboratories is recommended to ensure statistically significant results. Each laboratory will receive:
-
A high-purity standard of this compound.
-
Two blind samples of this compound in a common matrix (e.g., methanol) at different concentration levels (Sample A and Sample B).
-
A detailed protocol for each analytical method.
-
A reporting template for submitting their results.
Experimental Workflow
The overall workflow for each participating laboratory is depicted in the diagram below.
Figure 1: Overall experimental workflow for the inter-laboratory study.
Detailed Experimental Protocols
The following protocols are provided to ensure consistency across all participating laboratories.
Protocol 1: GC-MS Analysis with Silylation
This method is based on the derivatization of the hydroxyl group of this compound to a more volatile trimethylsilyl (TMS) ether, which is then analyzed by GC-MS. Silylation is a common and effective technique for improving the GC performance of compounds with active hydrogens.[6]
1. Reagents and Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
2 mL autosampler vials with inserts and caps
2. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of pyridine.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with pyridine to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Prepare each of the blind samples (A and B) in triplicate. If the samples are provided in a solvent, dilute them with pyridine to fall within the calibration range.
3. Derivatization Procedure:
-
Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
Add 800 µL of hexane and vortex to mix. The sample is now ready for GC-MS analysis.
4. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
Protocol 2: HPLC-UV Analysis with DNPH Derivatization
This method involves the reaction of the ketone group of this compound with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be detected by UV absorbance. This is a classic and reliable method for the quantification of carbonyl compounds.[7]
1. Reagents and Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., acidified solution in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2 mL autosampler vials with inserts and caps
2. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Prepare each of the blind samples (A and B) in triplicate. If the samples are provided in a solvent, dilute them with acetonitrile to fall within the calibration range.
3. Derivatization Procedure:
-
Transfer 500 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Add 500 µL of the DNPH reagent solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 1 hour, protected from light.
-
The sample is now ready for HPLC-UV analysis.
4. HPLC-UV Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: Linear gradient from 90% to 50% B
-
18.1-25 min: Hold at 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 360 nm
Data Analysis and Reporting
Each laboratory should report the mean concentration (in µg/mL) and the standard deviation of the three replicate measurements for each sample (A and B) and for each method (GC-MS and HPLC-UV).
The collected data will be analyzed to determine the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) of each method. This will be done by calculating the repeatability standard deviation (sr) and the reproducibility standard deviation (sR) as described in ASTM E691.
A key metric for evaluating the performance of each laboratory is the z-score . The z-score indicates how far a laboratory's result is from the consensus mean of all participating laboratories.[8][9] It is calculated as:
z = (x - X) / σ
where:
-
x is the result from an individual laboratory
-
X is the assigned value (consensus mean of all laboratories)
-
σ is the standard deviation for proficiency assessment
Generally, a z-score between -2 and +2 is considered satisfactory.[8][9]
Hypothetical Data and Interpretation
To illustrate the expected outcome of this inter-laboratory study, the following tables present hypothetical results for Sample A (expected concentration: 20 µg/mL).
Table 1: Hypothetical GC-MS Results for Sample A
| Laboratory | Mean Conc. (µg/mL) | Std. Dev. | z-score |
| 1 | 20.5 | 0.8 | 0.45 |
| 2 | 19.8 | 0.6 | -0.23 |
| 3 | 21.2 | 0.9 | 1.14 |
| 4 | 18.9 | 0.7 | -1.14 |
| 5 | 20.1 | 0.5 | 0.11 |
| 6 | 22.5 | 1.2 | 2.49 |
| 7 | 19.5 | 0.8 | -0.57 |
| 8 | 20.3 | 0.6 | 0.23 |
| Overall Mean | 20.35 | ||
| sr | 0.76 | ||
| sR | 1.10 |
Table 2: Hypothetical HPLC-UV Results for Sample A
| Laboratory | Mean Conc. (µg/mL) | Std. Dev. | z-score |
| 1 | 21.0 | 1.0 | 0.78 |
| 2 | 20.2 | 0.8 | 0.16 |
| 3 | 22.1 | 1.2 | 1.64 |
| 4 | 18.5 | 0.9 | -1.33 |
| 5 | 20.5 | 0.7 | 0.39 |
| 6 | 23.5 | 1.5 | 2.73 |
| 7 | 19.8 | 1.1 | -0.16 |
| 8 | 20.8 | 0.9 | 0.62 |
| Overall Mean | 20.80 | ||
| sr | 1.01 | ||
| sR | 1.55 |
From this hypothetical data, we can observe that Laboratory 6 shows a questionable to unsatisfactory performance for both methods, with z-scores exceeding 2. This would warrant an investigation into their experimental procedure. The GC-MS method, in this example, demonstrates better precision (lower sr and sR) compared to the HPLC-UV method.
Conclusion and Recommendations
This guide provides a robust framework for conducting an inter-laboratory comparison of this compound analysis. By following the detailed protocols and adhering to the principles of ASTM E691, participating laboratories can contribute to the establishment of a reliable and reproducible analytical method. The results of such a study will not only provide valuable information on the performance of different analytical techniques but also help individual laboratories to assess and improve their analytical capabilities.
It is recommended that after the completion of the study, a comprehensive report is compiled and shared among all participants. This report should include a detailed statistical analysis of the data, a comparison of the two methods, and recommendations for the most suitable method for the routine analysis of this compound.
References
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A Comparative Guide to 2-Hydroxy-3-pentanone as a Potential Biomarker for Specific Fermentations
For researchers and professionals in microbiology and drug development, the ability to precisely monitor and characterize metabolic activity during fermentation is paramount. Traditional biomarkers like pH, lactic acid, or ethanol offer a broad overview of microbial activity but often lack the specificity to distinguish between closely related metabolic pathways or microbial strains. This guide delves into the potential of 2-hydroxy-3-pentanone, a secondary alpha-hydroxy ketone, as a highly specific biomarker for certain fermentation processes, particularly within the realm of lactic acid bacteria (LAB). We will explore its biochemical origins, compare its utility against established biomarkers, and provide detailed protocols for its detection and quantification.
The Biochemical Rationale: Unraveling the Metabolic Origin of this compound
To appreciate the value of this compound as a biomarker, we must first understand its synthesis. Its formation is closely linked to the well-established pathway for diacetyl and acetoin (3-hydroxy-2-butanone) production in bacteria like Lactococcus lactis, which are pivotal in the dairy industry.[1]
The canonical pathway begins with pyruvate, a central glycolytic intermediate. The enzyme α-acetolactate synthase condenses two molecules of pyruvate to form α-acetolactate.[2][3] This intermediate is a critical branch point. It can either proceed down the pathway to synthesize branched-chain amino acids like valine and leucine or be decarboxylated by α-acetolactate decarboxylase to form acetoin, a key flavor compound.[3][4][5] Diacetyl, another important buttery flavor compound, is formed via the non-enzymatic oxidative decarboxylation of α-acetolactate.[5]
We propose that this compound is synthesized through an analogous pathway. Instead of two pyruvate molecules, this pathway likely utilizes one molecule of pyruvate and one molecule of α-ketobutyrate. α-ketobutyrate is an intermediate in the metabolism of amino acids such as threonine and methionine. The condensation of these two substrates would yield α-aceto-α-hydroxybutyrate, which is then decarboxylated to produce this compound.
This proposed origin is the cornerstone of its potential specificity. Production of this compound would indicate not only active pyruvate metabolism but also the active catabolism of specific amino acids like threonine, providing a more detailed snapshot of the cell's metabolic state than acetoin alone.
A Comparative Analysis: this compound vs. Conventional Biomarkers
The utility of a biomarker is defined by its specificity, sensitivity, and the ease of its detection. Here, we compare this compound to established fermentation biomarkers.
| Biomarker | Specificity | Sensitivity | Typical Production Conditions | Analytical Accessibility |
| Lactic Acid | Low. A general product of many LAB.[6] | High | Anaerobic carbohydrate metabolism. | High (Titration, HPLC) |
| Ethanol | Moderate. Specific to alcoholic fermentation by yeasts and some bacteria.[6] | High | Anaerobic sugar fermentation. | High (GC, Hydrometry) |
| Diacetyl/Acetoin | High. Indicates specific pyruvate overflow metabolism in certain LAB and other bacteria.[7] | Moderate to High | Aerobic or microaerophilic conditions, citrate co-metabolism.[5] | Moderate (GC-MS, Colorimetry) |
| This compound | Very High (Potentially). Indicates pyruvate overflow and active threonine/α-ketobutyrate metabolism. | Moderate (Dependent on microbial strain and substrate). | Presumed similar to acetoin but dependent on amino acid availability. | Moderate (Requires GC-MS or LC-MS) |
Key Advantages of this compound:
-
Enhanced Specificity: Its production provides a more granular view of cellular metabolism than acetoin, potentially acting as a signature for specific strains or for fermentation on substrates rich in particular amino acids. This could be invaluable in complex, mixed-culture fermentations.
-
Flavor Correlation: Like acetoin and diacetyl, this compound is a flavor compound.[8][9] Monitoring its concentration could directly correlate with the development of specific sensory profiles in fermented foods like cheese and yogurt.[7][10]
Limitations:
-
Lower Concentration: As a product of a secondary pathway, its concentration may be significantly lower than primary metabolites like lactic acid, requiring more sensitive analytical techniques.
-
Conditional Production: Its synthesis is contingent on the availability of α-ketobutyrate, meaning it may not be produced in all media, even by capable strains.
Experimental Section: Protocol for Detection and Quantification
The volatile nature of this compound makes Gas Chromatography-Mass Spectrometry (GC-MS) the ideal method for its detection and quantification.[11][12] Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and straightforward sample preparation technique well-suited for this analysis.[13][14]
Experimental Workflow: HS-SPME-GC-MS Analysis
Detailed Step-by-Step Protocol
1. Sample Preparation & HS-SPME:
- Pipette 5 mL of the fermentation broth into a 20 mL headspace vial. If the sample is solid or semi-solid (e.g., cheese), use a 2 g sample and add 3 mL of saturated NaCl solution to aid analyte release.
- Spike the sample with 1 µL of an internal standard solution (e.g., 2-methyl-3-heptanone at 0.8 µg/µL in methanol) for accurate quantification.[15] This step is critical for a self-validating system, as it corrects for variations in extraction efficiency and injection volume.
- Seal the vial immediately with a magnetic screw cap containing a PTFE/silicone septum.
- Place the vial in a heating block or autosampler agitator set to 60°C. Allow the sample to equilibrate for 15 minutes with agitation.
- Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.
2. GC-MS Analysis:
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Injection: Immediately after extraction, insert the SPME fiber into the GC inlet, heated to 250°C, for thermal desorption of the analytes for 4 minutes in splitless mode.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: Use a mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 3 minutes.
- Ramp to 180°C at a rate of 5°C/min.
- Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.
- MS Parameters:
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.[12]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: For initial identification, acquire data in full scan mode (m/z range 40-300). For precise quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 45, 57, 72, 102) and the internal standard.
3. Data Analysis & Quantification:
- Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum to that of an authentic standard. The NIST Chemistry WebBook provides reference mass spectra.[16]
- Quantify the compound by creating a calibration curve. Prepare a series of standards of known this compound concentrations, spike each with the same amount of internal standard, and analyze them using the same method.
- Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration. Use this curve to determine the concentration in the unknown samples.
Conclusion and Future Directions
This compound presents a compelling case as a next-generation biomarker for specific fermentations. Its proposed metabolic origin, linking central carbon and amino acid metabolism, offers a level of specificity that surpasses many conventional markers. This specificity can empower researchers to differentiate microbial strains, optimize fermentation conditions for desired flavor profiles, and gain deeper insights into the metabolic engineering of industrial microorganisms.
While this guide provides a strong theoretical and practical foundation, further research is necessary. Key future work should focus on:
-
Pathway Validation: Using isotopic labeling studies (e.g., with ¹³C-threonine) to definitively confirm the proposed metabolic pathway.
-
Microbial Screening: A broad screening of various fermentation microorganisms to identify the key producers of this compound.
-
Correlation Studies: Quantitatively correlating the production of this compound with specific sensory attributes and other process parameters in food and industrial fermentations.
By embracing such advanced analytical approaches, the scientific community can unlock a more nuanced understanding of the microbial world, leading to improved products and processes across the biotechnology sector.
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A Senior Application Scientist's Guide to 2-Hydroxy-3-pentanone in Modern Synthesis
Welcome to a comprehensive evaluation of 2-hydroxy-3-pentanone, a versatile α-hydroxy ketone. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the practical utility and comparative performance of this valuable synthetic building block. We will move beyond simple protocol listings to explore the underlying chemistry and strategic considerations for its use. α-Hydroxy ketones, also known as acyloins, are crucial intermediates in the synthesis of a wide array of biologically active molecules, including antidepressants, antitumor antibiotics, and inhibitors for Alzheimer's disease treatment.[1][2]
Part 1: Strategic Synthesis of this compound - A Comparative Analysis
The selection of a synthetic route to an α-hydroxy ketone like this compound is a critical decision, balancing factors such as yield, stereoselectivity, substrate scope, and environmental impact. Here, we compare the primary methods for its synthesis.
The Classic Approach: Acyloin Condensation
The acyloin condensation is a reductive coupling of two carboxylic esters, typically using metallic sodium, to form an α-hydroxy ketone.[3] This longstanding method is effective for producing symmetrical acyloins from esters.[4]
Key Considerations for Acyloin Condensation:
-
Mechanism: The reaction proceeds through a radical mechanism, involving the formation of a 1,2-diketone intermediate which is then reduced to an enediolate and subsequently protonated to yield the acyloin.[5]
-
Reaction Conditions: The reaction requires aprotic solvents with high boiling points, such as toluene or benzene, and must be conducted under an inert atmosphere to prevent oxygen from interfering and reducing the yield.[3]
-
Improving Yields: To minimize side reactions from the reactive enediolate intermediate, trimethylsilyl chloride is often added to trap it as a bis-silyl ether, which can then be hydrolyzed to the desired α-hydroxy ketone.[5]
-
Intramolecular Variants: This method is particularly powerful for synthesizing cyclic acyloins from diesters, proving to be one of the best methods for closing rings of 10 or more members.[3][4]
Alternative: While effective, the use of metallic sodium poses significant safety challenges, and the reaction conditions can be harsh. This has led to the exploration of milder and more selective alternatives.
Biocatalytic Synthesis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral α-hydroxy ketones.[6][7] These methods offer high enantioselectivity and operate under mild reaction conditions.
Key Biocatalytic Strategies:
-
Thiamine Diphosphate-Dependent Lyases (ThDP-lyases): These enzymes catalyze the carboligation of aldehydes, producing enantiopure α-hydroxy ketones from inexpensive starting materials. Productivities of 80-100 g/L with enantiomeric excesses often exceeding 99% have been achieved using this method.[1]
-
Hydrolase-Mediated Dynamic Kinetic Resolutions (DKRs): Lipases can resolve racemic α-hydroxy ketones. By combining this with in-situ racemization of the remaining substrate, theoretical yields can surpass the 50% limit of traditional kinetic resolutions, achieving high conversions (>90%) and excellent enantiomeric excess (>99%).[1]
-
Whole-Cell Redox Processes: Microorganisms can be used to perform enantioselective reductions of diketones or selective oxidations of vicinal diols to furnish chiral α-hydroxy ketones.[1] Aldo-keto reductases (AKRs) from various sources have been shown to produce specific enantiomers of α-hydroxy ketones from vicinal diketones.[8]
Oxidation and Reduction Routes
-
Oxidation of Diols: The selective oxidation of a secondary hydroxyl group in a 1,2-diol offers a direct route to α-hydroxy ketones.
-
Reduction of Diones: Conversely, the selective reduction of one ketone in a 1,2-dione, such as 2,3-pentanedione, provides a pathway to this compound.[9] This approach is particularly amenable to biocatalytic methods for achieving high stereoselectivity.[8]
Experimental Data Summary: A Comparative Overview of Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Typical Yields | Stereoselectivity |
| Acyloin Condensation | Good for symmetrical & cyclic acyloins | Harsh conditions, safety concerns with sodium | 50-85% (ring-size dependent)[3] | Not inherently selective |
| ThDP-lyases | High enantioselectivity, mild conditions | Substrate scope can be limited by enzyme | High (up to 100 g/L productivity)[1] | Excellent (>99% ee)[1] |
| Dynamic Kinetic Resolution | High enantioselectivity, high conversion | Requires catalyst for racemization | >90%[1] | Excellent (>99% ee)[1] |
| Whole-Cell Redox | Enantioselective, mild conditions | Can require cofactor regeneration | High | High (enzyme dependent) |
Part 2: Utility of this compound in Synthetic Transformations
Once synthesized, this compound is a versatile intermediate for a variety of chemical transformations.
Oxidation to 2,3-Pentanedione
The oxidation of α-hydroxy ketones to the corresponding α-diones is a fundamental transformation. This compound can be oxidized to 2,3-pentanedione, a compound with applications in flavor and fragrance chemistry.[9]
Comparative Oxidation Protocols:
| Reagent/Catalyst | Conditions | Advantages | Disadvantages |
| Cu(I) catalyst / O₂ | Mild conditions | Efficient, uses oxygen as oxidant | Potential for over-oxidation |
| o-Iodoxybenzoic acid (IBX) | Room temperature, water/acetone | Mild, excellent yields | Stoichiometric oxidant |
| RuCl₃/Oxone/NaHCO₃ | Catalytic | Regioselective for diols | Multi-component system |
A study on the Cu(I)-catalyzed oxidation of α-hydroxy ketones using molecular oxygen as the oxidant demonstrated isolated yields of up to 87% for the corresponding α-keto aldehydes, highlighting an efficient and environmentally friendly approach.[10]
Reduction to 2,3-Pentanediol
The reduction of this compound yields the corresponding vicinal diol, 2,3-pentanediol. These diols are valuable chiral building blocks in their own right.
Workflow for Asymmetric Reduction: The true value in this transformation often lies in achieving high stereoselectivity to produce a specific diastereomer of the diol. This is where enzymatic reductions excel.
Caption: Step-by-step workflow for biocatalytic reduction.
Conclusion
This compound is a valuable and versatile α-hydroxy ketone with significant utility in organic synthesis. While classical methods like the acyloin condensation remain relevant, modern biocatalytic approaches offer superior stereoselectivity and milder, more sustainable reaction conditions. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including the need for chirality, and the scale of the synthesis. As a synthetic intermediate, this compound provides access to important classes of molecules such as α-diones and vicinal diols, making it a key tool for the synthetic chemist.
References
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Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-3-pentanone
Navigating the complexities of chemical handling requires a deep understanding of the substance's inherent risks and the appropriate measures to mitigate them. This guide provides essential, field-tested safety and logistical information for the use of 2-Hydroxy-3-pentanone, an alpha-hydroxy ketone. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, grounding every recommendation in rigorous scientific principles and authoritative standards.
Hazard Assessment: The "Why" Behind the Protection
Understanding the specific hazards of this compound is the foundational step in building a robust safety protocol. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted risk profile.[1]
Primary Hazards:
-
Flammability: Classified as a Flammable Liquid and Vapor (Category 3), it possesses a flash point that allows it to be ignited under ambient conditions.[1] Vapors are often heavier than air and can travel a considerable distance to an ignition source, leading to a flashback fire.[2]
-
Skin Irritation: It is categorized as a skin irritant, capable of causing inflammation, redness, and discomfort upon contact.[1]
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation and potential damage.[1]
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract, leading to coughing and discomfort.[1]
This hazard profile dictates that personal protective equipment (PPE) must provide a comprehensive barrier against chemical splashes, vapor inhalation, and fire risk. This principle is mandated by OSHA standard 29 CFR 1910.132, which requires employers to perform a hazard assessment to select the appropriate PPE.[3][4][5]
| Hazard Classification | GHS Code | Potential Consequence | Required Protection Focus |
| Flammable Liquid | H226 | Fire, Explosion | Flame-Resistant Body Protection, Ignition Source Control |
| Skin Irritation | H315 | Dermatitis, Chemical Burns | Chemical-Resistant Gloves & Lab Coat |
| Serious Eye Irritation | H319 | Pain, Redness, Eye Damage | Goggles / Face Shield |
| Respiratory Irritation | H335 | Coughing, Throat Irritation | Engineering Controls (Fume Hood), Respirator (if needed) |
The Core PPE Ensemble: A Multi-Barrier Defense
Based on the hazard assessment, a multi-layered PPE strategy is required. The selection of each component is critical and must be based on the specific tasks being performed.
Eye and Face Protection
Given the serious eye irritation risk, eye protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields are the absolute minimum for handling small quantities (<10 mL) in a controlled setting.
-
Best Practice (Splash Hazard): Chemical splash goggles are required when transferring liquids, working with volumes greater than 10 mL, or performing any operation with an elevated risk of splashing.[6]
-
Maximum Protection: A full-face shield worn over chemical splash goggles provides the highest level of protection and is strongly recommended when handling large volumes or during vigorous reactions.[6][7]
Hand Protection: Selecting the Right Glove
The choice of glove material is arguably the most critical decision for hand protection against ketones. Not all "chemical-resistant" gloves are created equal. For ketones, material compatibility is key.
-
Primary Recommendation: Butyl rubber gloves offer excellent protection against ketones and are the top recommendation for handling this compound.[8][9][10]
-
Alternative: While less robust against ketones than Butyl, Nitrile gloves may be suitable for incidental or intermittent contact, but the manufacturer's specific chemical resistance data must be consulted.[11] Thicker gloves generally provide longer breakthrough times but may reduce dexterity.[8][10]
-
Not Recommended: Natural latex rubber gloves offer poor protection against ketones and should be avoided.[10]
Always inspect gloves for any signs of degradation, such as stiffness, cracking, or discoloration, before use.[9] For tasks involving prolonged immersion or high risk, consider double-gloving with two different compatible materials.[12]
| Glove Material | Performance Against Ketones | Common Use Case |
| Butyl Rubber | Excellent | Prolonged contact, large volume transfers, immersion |
| Nitrile | Fair to Good | Incidental contact (e.g., small spills, brief handling) |
| Neoprene | Poor to Fair | Not recommended as primary protection |
| Latex (Natural Rubber) | Poor | Avoid for this application |
| PVC (Polyvinyl Chloride) | Poor | Avoid for this application |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance chart for breakthrough time and permeation rate data.[9][12]
Body Protection
-
Lab Coat: A lab coat is essential to protect skin and clothing.[6] Because this compound is flammable, a flame-resistant (FR) lab coat or a coat made of 100% cotton is strongly recommended. Synthetic materials like polyester can melt in a fire, causing severe burns.[2]
-
Apron: For large-scale work or procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Apparel and Footwear: Full-length pants and closed-toe shoes are mandatory to protect the legs and feet from potential spills.[2][6]
Respiratory Protection
The primary method for controlling respiratory hazards is through engineering controls.
-
Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[2][7]
-
Respirator: If engineering controls are insufficient or during an emergency situation such as a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges would be appropriate.[13][14][15] A full respiratory protection program, including fit testing and training, is required by OSHA for respirator use.[16]
Procedural Guidance: PPE in Practice
Properly using PPE is as important as selecting it. Follow a strict sequence for donning (putting on) and doffing (taking off) to prevent cross-contamination.
Step-by-Step Donning and Doffing Protocol
-
Donning (In Order):
-
Lab Coat/Apron
-
Goggles/Face Shield
-
Respirator (if required)
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
-
Doffing (In Order):
-
Gloves (using a technique that avoids touching the outside of the glove with bare skin)
-
Lab Coat/Apron (turn inside out as it is removed)
-
Goggles/Face Shield
-
Respirator (if used)
-
Wash hands thoroughly with soap and water.
-
Task-Based PPE Selection Workflow
The level of PPE should correspond to the level of risk associated with the task. Use the following workflow to determine the appropriate ensemble.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
